2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
Description
The exact mass of the compound 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-tert-butyl-6-[(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methyl]-4-ethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O2/c1-9-16-11-18(22(26)20(13-16)24(3,4)5)15-19-12-17(10-2)14-21(23(19)27)25(6,7)8/h11-14,26-27H,9-10,15H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNYZBKIGXGYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)CC)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038864 | |
| Record name | 2,2'-Methylenebis(ethyl-6-tert-butylphenol) | |
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Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Pale cream to white free flowing powder with a phenolic odor; [MSDSonline] | |
| Record name | Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl- | |
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| Record name | 2,2'-Methylenebis(6-t-butyl-4-ethylphenol) | |
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CAS No. |
88-24-4 | |
| Record name | 2,2′-Methylenebis[4-ethyl-6-tert-butylphenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2'-Methylenebis(6-t-butyl-4-ethylphenol) | |
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| Record name | Antioxidant 425 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7782 | |
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| Record name | Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl- | |
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| Record name | 2,2'-Methylenebis(ethyl-6-tert-butylphenol) | |
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| Record name | 6,6'-di-tert-butyl-4,4'-diethyl-2,2'-methylenediphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.649 | |
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| Record name | 2,2'-METHYLENEBIS(4-ETHYL-6-TERT-BUTYLPHENOL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZW97F6CTS | |
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| Record name | 2,2'-METHYLENEBIS(6-T-BUTYL-4-ETHYLPHENOL) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5257 | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (CAS No. 88-24-4)
This technical guide provides a comprehensive overview of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a sterically hindered phenolic antioxidant. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, mechanism of action, applications, and safety considerations of this versatile compound.
Introduction: Understanding a Key Stabilizer
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), also known by trade names such as Antioxidant 425 and Yoshinox 425, is an organic compound recognized for its potent antioxidant properties.[1][2] Its chemical structure, featuring two phenolic groups linked by a methylene bridge, is central to its function as a stabilizer in various materials.[1] This guide will elucidate the technical nuances of this compound, providing a foundational understanding for its effective application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application. The key properties of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 88-24-4 | [3][4] |
| Molecular Formula | C25H36O2 | [1][3][5] |
| Molecular Weight | 368.55 g/mol | [3] |
| Appearance | White to almost white powder or crystalline solid | [1] |
| Melting Point | 119-128 °C | [1] |
| Solubility | Soluble in oxygen and aromatic solvents. Practically insoluble in water (0.007 mg/L). | [6] |
| Density | 1.07 g/cm³ at 20 °C | |
| Vapor Pressure | <1 hPa | |
| Autoignition Temperature | 350 °C | |
| Flash Point | 185 °C (Pensky-Martens closed cup) |
Mechanism of Action: A Hindered Phenol's Antioxidant Prowess
The primary function of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is to inhibit oxidation by acting as a free radical scavenger.[1] The presence of bulky tert-butyl groups adjacent to the hydroxyl groups on the phenol rings creates steric hindrance. This structural feature is crucial for its efficacy and stability.
The antioxidant mechanism can be described as follows:
-
Initiation: Oxidative degradation is often initiated by the formation of free radicals (R•) from the substrate (RH) due to factors like heat, light, or mechanical stress.
-
Propagation: These free radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from another substrate molecule, propagating the chain reaction.
-
Termination: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (ArOH) intervenes by donating a hydrogen atom from its phenolic hydroxyl group to the peroxy radical. This neutralizes the radical and terminates the chain reaction. The resulting phenoxy radical (ArO•) is stabilized by resonance and the steric hindrance from the adjacent tert-butyl groups, preventing it from initiating new oxidation chains.
This mechanism is visually represented in the following diagram:
Caption: Antioxidant mechanism of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Applications in Industry and Research
The excellent antioxidant properties of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) make it a valuable additive in a wide range of materials.
Polymer and Plastics Industry
This compound is extensively used as a stabilizer in various polymers to prevent degradation during processing and end-use, thereby extending their service life.[1] Key applications include:
-
ABS Resins: It provides excellent weather resistance and viscosity stability with minimal discoloration.[2]
-
Latex and PVCs: It is incorporated to enhance thermal stability and prevent oxidative degradation.[1][2]
-
Adhesives: It is used as an antioxidant in the manufacturing of adhesives.[4]
Other Industrial Applications
Its utility extends to other sectors where oxidative stability is critical:
-
Rubber: It helps in maintaining the physical and chemical properties of rubber products.[1]
-
Lubricants, Fuels, and Hydraulic Fluids: It acts as a stabilizer in these formulations.[7]
Potential in Biomedical Research
Due to its ability to neutralize reactive oxygen species (ROS), 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) has been investigated for its potential therapeutic applications in conditions associated with oxidative stress.[1] It has been noted for its potential to reduce cellular damage linked to various diseases.[1]
Synthesis Methodology
The synthesis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) typically involves the condensation of 4-ethyl-2-tert-butylphenol with a methylene source, such as methylal, in the presence of an acid catalyst. A representative synthetic protocol is outlined below, based on established patent literature.[8]
Experimental Protocol: Synthesis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
-
Reactor Setup: A reactor equipped with a thermometer, condenser, and stirrer is charged with 87 g of 4-ethyl-2-tert-butylphenol and 200 ml of methylal.
-
Catalyst Addition: 60 g of a cation-exchange resin (as an acid catalyst) is added to the reactor.
-
Reaction: The mixture is stirred for 3 hours at a temperature of 80-85 °C.
-
Work-up: After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration.
-
Purification: The unreacted methylal is distilled off from the filtrate. The resulting residue is 2,2'-methylenebis(4-ethyl-6-tert-butylphenol).[8]
The following diagram illustrates the general workflow for the synthesis:
Caption: General workflow for the synthesis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Safety and Toxicological Profile
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is classified with the following hazards:
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H335: May cause respiratory irritation.[9]
The signal word is "Warning".[9]
Precautionary Measures
When handling this compound, it is essential to adhere to the following precautionary statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P280: Wear protective gloves/eye protection/face protection.[9]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
P405: Store locked up.[9]
Toxicological Data Summary
-
Acute Toxicity: The oral LD50 in rats is reported to be greater than 10 g/kg, indicating low acute toxicity.[4][10][11] The dermal LD50 in rabbits is greater than 8,000 mg/kg bw.[12]
-
Subchronic Toxicity: Studies in rats have shown that at high doses, this compound can lead to decreased body weight gain, testicular atrophy, and decreased spermatogenesis in males, and vacuolization of parathyroid gland cells in females.[11]
-
Mitochondrial Effects: It has been shown to act as an uncoupler of oxidative phosphorylation in rat liver mitochondria at low concentrations, while higher concentrations act as a respiratory inhibitor.[13]
Conclusion
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a highly effective and versatile sterically hindered phenolic antioxidant. Its unique chemical structure provides excellent stability and radical scavenging activity, making it an indispensable additive in the polymer and plastics industry. While it has a favorable low acute toxicity profile, appropriate safety precautions should always be observed during handling. Further research into its biological activities may uncover novel therapeutic applications, expanding its utility beyond industrial stabilization.
References
- 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) - Smolecule.
- Safety data sheet - 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol).
- 6,6'-Methylenebis(2-(tert-butyl)-4-ethylphenol) - CymitQuimica.
- 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol)
- 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol) - Sigma-Aldrich.
- 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 - PubChem.
- 88-24-4, 2,2′-Methylenebis[4-ethyl-6-tert-butylphenol] Formula - ECHEMI.
- 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol) - ChemicalBook.
- US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols)
- RTECS NUMBER-SL9800000-Chemical Toxicity D
- 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) - PubChem.
- 2,2 -Methylenebis(4-methyl-6-tert-butylphenol) for synthesis 119-47-1 - Sigma-Aldrich.
- Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2.
- Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Human health tier II assessment.
- Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 1. Acute and subchronic toxicity - PubMed. 1iV9wB8y6fz8=)
Sources
- 1. Buy 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | 88-24-4 [smolecule.com]
- 2. 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) "YOSHINOX 425" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 3. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 | CID 6928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 6,6'-Methylenebis(2-(tert-butyl)-4-ethylphenol) [cymitquimica.com]
- 6. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols) - Google Patents [patents.google.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. RTECS NUMBER-SL9800000-Chemical Toxicity Database [drugfuture.com]
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- 12. 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol) - Safety Data Sheet [chemicalbook.com]
- 13. Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Antioxidant 425
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Antioxidant 425, chemically known as 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol), is a sterically hindered phenolic antioxidant of significant industrial importance. This technical guide provides a comprehensive exploration of its core physicochemical properties, analytical methodologies for their characterization, and insights into its mechanism of action and applications, particularly within the realms of polymer stabilization and pharmaceutical drug development. This document is structured to provide not only foundational data but also the scientific rationale behind the selection of analytical techniques and a deeper understanding of the molecule's function.
Introduction: The Role and Significance of Antioxidant 425
Antioxidant 425 is a non-staining, high-molecular-weight antioxidant primarily utilized to protect organic materials against oxidative degradation.[1] Its bisphenolic structure, featuring bulky tert-butyl groups ortho to the hydroxyl functionalities, imparts exceptional stability and radical-scavenging efficiency.[2] This steric hindrance is a key determinant of its low volatility and excellent compatibility with a wide range of polymers.[3] In the pharmaceutical context, where the stability and integrity of active pharmaceutical ingredients (APIs) and excipients are paramount, Antioxidant 425 serves as a critical stabilizer, preventing oxidative processes that can compromise drug efficacy and shelf-life.[4][5]
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of Antioxidant 425 is fundamental to its effective application and formulation. These properties dictate its behavior in various matrices and during processing.
Chemical Identity and Structure
-
IUPAC Name: 2-tert-butyl-6-[(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methyl]-4-ethylphenol
-
Synonyms: 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol), AO 425, Plastanox 425, Yoshinox 425
-
CAS Number: 88-24-4[6]
-
Molecular Formula: C₂₅H₃₆O₂
-
Molecular Weight: 368.55 g/mol [6]
Table 1: Summary of Key Physicochemical Data for Antioxidant 425
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 119-122 °C | [6][7] |
| Boiling Point | 458.86 °C (rough estimate) | [7] |
| Density | 1.010 g/cm³ | [7] |
| Solubility | Soluble in chloroform and methanol; insoluble in water. | [6] |
Spectroscopic Profile
Spectroscopic analysis is essential for the unequivocal identification and purity assessment of Antioxidant 425.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of Antioxidant 425 exhibits characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3650-3200 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl groups. The presence of C-H stretching vibrations from the alkyl groups is observed in the 3000-2850 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. Key signals include those for the aromatic protons, the methylene bridge protons, and the protons of the ethyl and tert-butyl groups.[10]
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule, including signals for the aromatic carbons, the methylene bridge carbon, and the carbons of the alkyl substituents.
-
-
UV-Visible Spectroscopy: Phenolic compounds like Antioxidant 425 exhibit characteristic UV absorbance. A UV-Vis spectrum of a similar compound, 2,2'-Methylenebis(6-tert-butyl-4-methylphenol), shows absorption maxima, which can be used for quantitative analysis.
Mechanism of Antioxidant Action
Antioxidant 425 functions as a primary antioxidant, meaning it directly scavenges free radicals to terminate the auto-oxidation chain reaction. This process is primarily governed by the hydrogen atom transfer (HAT) mechanism from its phenolic hydroxyl groups.
The sterically hindering tert-butyl groups play a crucial role in stabilizing the resulting phenoxy radical, preventing it from initiating new oxidation chains. This stabilized radical can then participate in terminating a second radical, further enhancing its antioxidant efficiency.
Caption: Mechanism of radical scavenging by Antioxidant 425.
Experimental Protocols for Physicochemical Characterization
To ensure the quality and consistency of Antioxidant 425, standardized analytical methods are crucial. The following protocols are based on established pharmacopeial and international standards.
Determination of Melting Point
Principle: The melting point is a key indicator of purity. This protocol is based on the capillary tube method as described in ASTM E324-99.
Methodology:
-
Sample Preparation: Finely powder the dry Antioxidant 425 sample.
-
Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-4 mm.
-
Apparatus: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature at which the first liquid appears (initial melting point) and the temperature at which the last solid particle melts (final melting point). The range between these two temperatures is the melting range.
Determination of Water Solubility
Principle: The solubility of Antioxidant 425 in water is determined using the flask method, suitable for substances with low aqueous solubility, as outlined in OECD Guideline 105.[11]
Methodology:
-
Equilibration: Add an excess amount of Antioxidant 425 to a known volume of deionized water in a sealed flask.
-
Agitation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the saturated solution to remove any suspended particles.
-
Quantification: Analyze the concentration of Antioxidant 425 in the clear aqueous phase using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Thermal Analysis (Thermogravimetric Analysis - TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. This protocol is based on ISO 11358-1.[1][12]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the Antioxidant 425 sample (typically 5-10 mg) into a TGA pan.
-
Apparatus: Place the pan in a calibrated thermogravimetric analyzer.
-
Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Data Analysis: Record the mass loss as a function of temperature. The resulting thermogram can be used to determine the onset of decomposition and the temperature at which significant mass loss occurs.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Applications in Polymer Science and Drug Development
Polymer Stabilization
Antioxidant 425 is widely used in a variety of polymers, including polyolefins (polyethylene, polypropylene), styrenic polymers (ABS), and elastomers.[3] Its high molecular weight and low volatility make it particularly suitable for high-temperature processing applications such as extrusion and injection molding.[13] It effectively prevents thermal degradation, maintains the mechanical properties, and inhibits discoloration of the polymer matrix.
Pharmaceutical Formulations
In the pharmaceutical industry, the prevention of oxidative degradation of APIs and excipients is critical for ensuring drug product stability and efficacy.[4] Antioxidant 425, due to its low reactivity and high stability, is a valuable excipient in various dosage forms.
-
Amorphous Solid Dispersions (ASDs): Antioxidant 425 can be incorporated into ASDs to protect sensitive APIs from oxidation during processing (e.g., spray drying, hot-melt extrusion) and throughout the product's shelf life.[14]
-
Hot-Melt Extrusion (HME): As a processing aid in HME, Antioxidant 425 can prevent the thermal degradation of both the API and polymeric carriers at elevated temperatures.
-
Drug-Eluting Stents: The use of antioxidants in the polymer coatings of drug-eluting stents is being explored to mitigate the oxidative stress associated with stent implantation and to improve the healing process.
Conclusion
Antioxidant 425 is a highly effective and versatile hindered phenolic antioxidant with well-defined physicochemical properties. Its robust chemical structure provides excellent stability and radical-scavenging activity, making it an indispensable additive in both the polymer and pharmaceutical industries. A thorough understanding and application of the analytical methodologies outlined in this guide are essential for ensuring the quality, performance, and regulatory compliance of products containing this critical stabilizer. As drug development continues to advance, particularly with the increasing use of sensitive molecules and advanced processing techniques, the role of high-performance antioxidants like Antioxidant 425 will become even more significant.
References
- PubChem. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
- ISO. ISO 11358-1:2022 Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles.
- ASTM International. ASTM E324-99 - Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (Withdrawn 2001). [Link]
- PubChem. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
- OECD. Test No. 105: Water Solubility.
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An In-depth Technical Guide to the Molecular Structure and Applications of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
This guide offers a comprehensive technical overview of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a sterically hindered phenolic antioxidant. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, synthesis, and multifaceted applications, with a focus on its antioxidant properties and biological implications.
Introduction: Unveiling a Key Antioxidant
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), also known by trade names such as Antioxidant 425, is a synthetic organic compound widely recognized for its efficacy as an antioxidant.[1] Its molecular structure, characterized by two phenolic groups linked by a methylene bridge, underpins its potent ability to scavenge free radicals and mitigate oxidative damage.[1] This property makes it an invaluable additive in various industrial applications, including the stabilization of polymers and rubbers.[1] For the drug development professional, its antioxidant capabilities and interactions with biological systems present intriguing possibilities and important safety considerations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is fundamental to its application and handling.
| Property | Value | References |
| CAS Number | 88-24-4 | [2][3] |
| Molecular Formula | C₂₅H₃₆O₂ | [2][3] |
| Molecular Weight | 368.56 g/mol | [2][3] |
| IUPAC Name | 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | [4] |
| Synonyms | Antioxidant 425, Bis(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methane | [2][3][4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 119-122 °C | [3] |
| Solubility | Practically insoluble in water; Soluble in organic solvents. | [1] |
Synthesis and Structural Elucidation
The molecular architecture of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is key to its function. This section details its synthesis and the analytical techniques used to confirm its structure.
Synthesis Protocol
A common method for the synthesis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) involves the condensation of 4-ethyl-2-tert-butylphenol with a formaldehyde source, such as methylal, in the presence of an acid catalyst.[1]
Experimental Protocol: Acid-Catalyzed Condensation
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a condenser, and a thermometer.
-
Charging Reactants: Charge the flask with 4-ethyl-2-tert-butylphenol and methylal.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reaction Conditions: Heat the mixture to a temperature of 60-70°C and maintain for several hours with continuous stirring.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base, such as calcium oxide.
-
Purification: Filter the mixture to remove any inorganic salts. The unreacted methylal can be removed by distillation. The crude product can be further purified by recrystallization from a suitable solvent to yield the final product.
Diagram of the synthesis workflow:
Caption: Workflow for the synthesis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Structural Analysis
The confirmation of the molecular structure of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge protons, the ethyl group protons (a quartet and a triplet), and the tert-butyl group protons (a singlet). The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbons of the ethyl and tert-butyl groups.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl groups. Strong absorptions in the aromatic region (around 1600 cm⁻¹) and C-H stretching vibrations (around 2850-3000 cm⁻¹) will also be present.
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 368. Common fragmentation pathways for bisphenolic compounds include the cleavage of the methylene bridge and the loss of alkyl groups.[5][6] A characteristic fragment ion at m/z 93, corresponding to a phenoxide group, is often observed in the mass spectra of bisphenols.[6]
Mechanism of Action and Applications
The utility of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) stems from its potent antioxidant activity, which has implications for both industrial and biological systems.
Antioxidant Mechanism
As a hindered phenolic antioxidant, its mechanism of action involves the donation of a hydrogen atom from one of its phenolic hydroxyl groups to a free radical, thereby neutralizing it. This process generates a stable phenoxy radical, which is resonance-stabilized and sterically hindered by the adjacent tert-butyl groups, preventing it from initiating further radical chain reactions.
Diagram of the antioxidant mechanism:
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An In-depth Technical Guide to the Synthesis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
Introduction
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), also known by the CAS number 88-24-4, is a sterically hindered phenolic antioxidant. Its molecular structure, characterized by two phenol rings linked by a methylene bridge, makes it an effective scavenger of free radicals.[1] This property is crucial in preventing oxidative degradation, and as such, it finds widespread application as a stabilizer in polymers such as ABS resins, latex, and PVCs. This technical guide provides a comprehensive overview of the synthesis of this important industrial chemical, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the core chemical principles, detail a proven synthesis protocol, and discuss the critical parameters that govern the reaction's efficiency and selectivity.
Core Principles: Electrophilic Aromatic Substitution
The synthesis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is fundamentally an electrophilic aromatic substitution (EAS) reaction.[2][3][4] In this class of reactions, an electrophile attacks an electron-rich aromatic ring, replacing one of the hydrogen atoms. The key components and their roles in this synthesis are:
-
The Nucleophile: 4-ethyl-6-tert-butylphenol. The hydroxyl group on the phenol ring is an activating group, meaning it increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. The bulky tert-butyl group at one ortho position sterically hinders that site, directing the incoming electrophile to the other, less hindered ortho position.
-
The Electrophile: Formaldehyde (or a formaldehyde equivalent). Formaldehyde, in the presence of an acid or base catalyst, serves as the source of the methylene bridge that links the two phenol molecules.
-
The Catalyst: The reaction can be catalyzed by either an acid or a base.[5] The choice of catalyst influences the reaction mechanism and can affect the yield and purity of the final product.
Catalysis Pathway: Acid vs. Base
Acid-Catalyzed Mechanism: In an acidic medium, the formaldehyde is protonated to form a highly reactive carbocation. This electrophile then attacks the electron-rich ortho position of the 4-ethyl-6-tert-butylphenol. A subsequent reaction with a second molecule of the phenol and elimination of water leads to the formation of the methylene-bridged product.
Base-Catalyzed Mechanism: Under basic conditions, the phenol is deprotonated to form a phenoxide ion. This enhances the nucleophilicity of the aromatic ring. The phenoxide then attacks the formaldehyde, leading to the formation of a hydroxymethylphenol intermediate. This intermediate can then react with another phenoxide ion to form the final product.
The following diagram illustrates the generalized reaction scheme:
Caption: General Reaction Scheme for the Synthesis.
Detailed Synthesis Protocol
This section provides a step-by-step methodology for the laboratory-scale synthesis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). This protocol is based on established methods for the condensation of phenols with formaldehyde equivalents.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-ethyl-2-tert-butylphenol | Reagent | Major Chemical Supplier | Starting phenol. |
| Methylal (Dimethoxymethane) | Reagent | Major Chemical Supplier | Formaldehyde equivalent. |
| Concentrated Sulfuric Acid | ACS | Major Chemical Supplier | Acid catalyst. |
| Calcium Oxide | Reagent | Major Chemical Supplier | For neutralization. |
| Toluene | ACS | Major Chemical Supplier | Solvent. |
| Methanol | ACS | Major Chemical Supplier | For recrystallization. |
Experimental Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, charge 87g of 4-ethyl-2-tert-butylphenol and 200 ml of methylal.[6]
-
Catalyst Addition: Slowly add 2.5 g of concentrated sulfuric acid to the stirred mixture.[6] An exotherm may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 60-70°C) and maintain this temperature with continuous stirring for 2 hours.[6]
-
Neutralization: Cool the reaction mixture to room temperature (around 20°C). Add calcium oxide to neutralize the sulfuric acid catalyst and stir for an additional 20 minutes.[6]
-
Filtration: Filter the mixture to remove the calcium sulfate and any unreacted calcium oxide.
-
Solvent Removal: Transfer the filtrate to a rotary evaporator and remove the unreacted methylal and any other volatile components under reduced pressure.[6]
-
Purification: The resulting crude product is a solid. Recrystallize the solid from methanol to obtain the purified 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. The melting point of the pure product is expected to be in the range of 124-128°C.[1] Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
The following flowchart outlines the key steps in the experimental workflow:
Caption: Step-by-step experimental workflow.
Discussion of Critical Parameters
The success of the synthesis hinges on the careful control of several key parameters:
-
Choice of Formaldehyde Source: While aqueous formaldehyde can be used, formaldehyde equivalents like methylal or paraformaldehyde are often preferred in laboratory and industrial settings.[6] These reagents are easier to handle and can provide better control over the reaction.
-
Catalyst Concentration: The amount of acid catalyst is critical. Too little catalyst will result in a slow reaction rate, while too much can lead to the formation of unwanted byproducts through side reactions like polymerization.
-
Reaction Temperature and Time: The temperature and duration of the reaction are optimized to ensure complete conversion of the starting materials while minimizing the formation of impurities. Following the recommended temperature and time is crucial for achieving a high yield of the desired product.[6]
-
Purity of Starting Materials: The purity of the 4-ethyl-6-tert-butylphenol is important. Impurities in the starting material can lead to the formation of a complex mixture of products, making purification difficult.
Safety Considerations
-
Handling of Reagents: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Flammable Solvents: Methylal, toluene, and methanol are flammable solvents. Ensure that the reaction is carried out in a well-ventilated area, away from any sources of ignition.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthesis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a well-established process based on the principles of electrophilic aromatic substitution. By carefully controlling the reaction conditions and using high-purity starting materials, a high yield of this important antioxidant can be obtained. The protocol detailed in this guide provides a reliable method for its laboratory-scale preparation. For industrial-scale production, continuous processes using solid acid catalysts, such as sulfonated polystyrene resins, are often employed to enhance efficiency and catalyst recyclability.[3][4] Further research into more environmentally benign catalysts and solvent systems continues to be an area of active investigation in the field of green chemistry.
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A Technical Guide to the Antioxidant Action of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a potent synthetic phenolic antioxidant widely utilized in various industrial applications, including the stabilization of polymers like ABS resins, latex, and PVCs.[1] Its efficacy stems from a classic hindered phenol mechanism, centered on the donation of a hydrogen atom to neutralize damaging free radicals. This guide delineates the core mechanistic principles of its antioxidant action, focusing on the roles of hydrogen atom transfer, the formation and stabilization of the resultant phenoxyl radical, and the structure-activity relationship dictated by its specific alkyl substituents. Furthermore, it provides a detailed experimental protocol for quantifying such antioxidant activity using the DPPH assay, offering a practical framework for its evaluation.
Introduction: The Imperative for Antioxidant Action
Oxidative stress, mediated by an overabundance of free radicals and other reactive oxygen species (ROS), is a primary driver of material degradation and has been implicated in a multitude of disease pathologies.[2][3] Free radicals, characterized by the presence of unpaired electrons, are highly reactive and can initiate damaging chain reactions that compromise the integrity of polymers, lipids, proteins, and nucleic acids.[4]
Phenolic compounds, both natural and synthetic, are a cornerstone of antioxidant defense.[5][6] Their primary mode of action involves intercepting free radicals and terminating these chain reactions.[4][5] 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a bisphenolic compound, is a highly effective synthetic antioxidant designed for superior performance and stability.[1] Understanding its precise mechanism of action is critical for optimizing its application in material science and for assessing its potential in biomedical contexts.
Molecular Structure: The Basis of Functionality
The antioxidant capability of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is intrinsically linked to its molecular architecture. Several key features are critical:
-
Phenolic Hydroxyl (-OH) Groups: These are the primary active sites. The O-H bond is weakened by the aromatic ring, facilitating the donation of the hydrogen atom (a proton and an electron) to a free radical.
-
Tert-Butyl Groups: Positioned ortho to the hydroxyl groups, these bulky substituents provide significant steric hindrance. This physical barrier is crucial for stabilizing the resulting antioxidant radical and preventing it from participating in further unwanted reactions.[7]
-
Ethyl Group: Located para to the hydroxyl group, this electron-donating group increases the electron density on the aromatic ring, which can help to stabilize the phenoxyl radical formed after hydrogen donation.[7][8]
-
Methylene Bridge (-CH2-): This bridge links the two phenolic rings, creating a larger molecule with two active sites. This structure can potentially scavenge two free radicals.
Caption: Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants.
Experimental Validation: The DPPH Radical Scavenging Assay
The antioxidant capacity of compounds like 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. [9][10][11]This method is rapid, simple, and relies on a stable free radical, DPPH•, which has a deep violet color and a strong absorbance at approximately 517 nm. [9][10] When an antioxidant donates a hydrogen atom to DPPH•, the radical is neutralized to its reduced form, DPPH-H. [10]This process leads to a color change from violet to pale yellow, and the decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the antioxidant. [9][10]
Detailed Experimental Protocol
Causality: This protocol is designed to quantify the ability of a test compound to scavenge the DPPH radical by measuring the reduction in absorbance. Each step is critical for ensuring accuracy and reproducibility.
-
Reagent Preparation:
-
DPPH Stock Solution (e.g., 1 mM): Accurately weigh and dissolve DPPH in a suitable solvent like methanol or ethanol. [9]Rationale: Ethanol/Methanol is used because both DPPH and many phenolic antioxidants are soluble in it. Store this solution in an amber bottle at 4°C to protect it from light, which can cause degradation. Prepare fresh for best results. [9] * DPPH Working Solution: Dilute the stock solution with the solvent to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm. [11]Rationale: This specific absorbance range ensures the measurement falls within the linear range of the spectrophotometer, providing reliable data.
-
Test Compound Solutions: Prepare a series of dilutions of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in the same solvent.
-
Positive Control: Prepare a similar dilution series of a known antioxidant like Trolox or Ascorbic Acid. [9]Rationale: A positive control validates the assay's performance and provides a benchmark for comparing the activity of the test compound.
-
-
Assay Procedure (96-well plate format):
-
Blank: Add 200 µL of the solvent (e.g., methanol) to three wells. Rationale: The blank corrects for the absorbance of the solvent itself.
-
Control (Maximum Absorbance): Add 100 µL of solvent and 100 µL of the DPPH working solution to three wells. [9]Rationale: This represents the 0% inhibition control, showing the color of the uninhibited DPPH radical.
-
Test Samples: Add 100 µL of each dilution of the test compound to separate wells, followed by 100 µL of the DPPH working solution. [9] * Positive Control Samples: Add 100 µL of each dilution of the positive control (e.g., Trolox) to separate wells, followed by 100 µL of the DPPH working solution.
-
-
Incubation and Measurement:
-
Mix the plate gently and incubate in the dark at room temperature for 30 minutes. [11]Rationale: Incubation in the dark is crucial because DPPH is light-sensitive and can degrade, leading to inaccurate results. 30 minutes is a standard time to allow the reaction to reach a steady state.
-
Measure the absorbance of all wells at 517 nm using a microplate reader. [9]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % Inhibition against the concentration of the antioxidant.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. [9]A lower IC50 value indicates a higher antioxidant potency. [9]
-
Caption: Standard experimental workflow for the DPPH antioxidant assay.
Concluding Remarks
The antioxidant mechanism of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a well-defined process rooted in the principles of phenolic chemistry. Its efficacy is a direct result of its molecular structure, which facilitates rapid hydrogen atom donation to neutralize free radicals, followed by the formation of a highly stabilized, unreactive phenoxyl radical. The bulky tert-butyl groups provide essential steric hindrance, while the electron-donating ethyl groups contribute to radical stability. This combination of features makes it an exceptionally effective stabilizer in industrial applications. The DPPH assay provides a robust and reliable method for quantifying this activity, enabling researchers to compare its potency and optimize its use in various formulations.
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An In-Depth Technical Guide to the Thermal Stability of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: The Crucial Role of Thermal Stability in Antioxidant Performance
In the realm of material science, polymer chemistry, and drug formulation, the longevity and efficacy of products are often dictated by their resistance to degradation. Oxidative degradation, a ubiquitous process, is a primary adversary, leading to the deterioration of material properties and the loss of therapeutic efficacy. Hindered phenolic antioxidants are the vanguard in the battle against this degradation, and among them, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) stands out for its effectiveness. However, the true measure of an antioxidant's utility, particularly in applications involving high processing temperatures or long-term thermal stress, is its own thermal stability. An antioxidant that degrades at or below the processing temperature of the material it is meant to protect is of little to no value. This guide provides a comprehensive technical overview of the thermal stability of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), offering a deep dive into its decomposition profile, the analytical techniques for its evaluation, and the mechanistic-driven insights into its degradation pathways. As direct experimental data for this specific molecule is not extensively available in public literature, this guide will draw upon established principles of thermal analysis and comparative data from structurally analogous hindered phenolic antioxidants to provide a robust and scientifically grounded perspective.
Unveiling the Molecular Sentinel: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), with the CAS number 88-24-4, is a non-staining, sterically hindered phenolic antioxidant.[1][2][3][4][5] Its molecular structure is the key to its function. The two phenolic hydroxyl groups are the active sites, readily donating a hydrogen atom to neutralize free radicals and terminate the oxidative chain reactions that lead to material degradation.[6] The bulky tert-butyl groups ortho to the hydroxyl groups provide steric hindrance, which enhances the stability of the resulting phenoxyl radical and prevents its participation in deleterious side reactions. The methylene bridge linking the two phenolic rings contributes to its higher molecular weight and lower volatility compared to simpler phenolic antioxidants, a critical attribute for its performance in high-temperature applications.
Table 1: Physicochemical Properties of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
| Property | Value | Source(s) |
| CAS Number | 88-24-4 | [1][2][3][4][5] |
| Molecular Formula | C25H36O2 | [1] |
| Molecular Weight | 368.55 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 119-122 °C |
The Litmus Test of Durability: Experimental Evaluation of Thermal Stability
The assessment of thermal stability is not a singular endeavor but rather a multi-faceted investigation employing a suite of thermoanalytical techniques. The two cornerstones of this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): Mapping the Decomposition Landscape
TGA is an indispensable technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The resulting TGA curve provides critical information, including the onset temperature of decomposition (Tonset), the temperatures of maximum decomposition rates, and the percentage of residual mass at various temperatures.
The following protocol is based on the principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry," and is designed to ensure the generation of reliable and reproducible data.
Objective: To determine the thermal decomposition profile of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Instrumentation: A calibrated thermogravimetric analyzer with a high-resolution balance and precise temperature control.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Inert Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the analysis. This is crucial to prevent premature oxidative degradation and to isolate the thermal decomposition behavior.
-
Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min. A controlled heating rate is essential for data comparability.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The first derivative of this curve (DTG) can also be plotted to identify the temperatures of the maximum rates of decomposition.
dot
Caption: Experimental Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC): Uncovering Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for identifying thermal transitions such as melting, crystallization, and glass transitions. For 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), DSC can reveal its melting point and any exothermic or endothermic events associated with its decomposition.
Objective: To identify the melting point and other thermal transitions of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) into a hermetically sealed aluminum DSC pan. A sealed pan is used to prevent mass loss due to volatilization before decomposition.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Inert Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min.
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting DSC thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition).
dot
Caption: Experimental Workflow for Differential Scanning Calorimetry (DSC).
Decoding the Degradation: Pathways and Products
The thermal degradation of hindered phenolic antioxidants is a complex process involving multiple reaction pathways. While specific experimental data for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is scarce, we can infer its likely degradation mechanism based on the known behavior of structurally similar compounds.
The primary antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the hydroxyl group to a free radical. The resulting phenoxyl radical is stabilized by the sterically hindering tert-butyl groups.[6] At elevated temperatures, however, the molecule itself can undergo degradation.
Predicted Thermal Decomposition Pathway:
The thermal degradation of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is anticipated to proceed through a multi-stage process:
-
Initial Stage (Homolytic Cleavage): The weakest bonds in the molecule are likely to be the C-C bonds of the tert-butyl groups and the methylene bridge. Homolytic cleavage of a tert-butyl group would lead to the formation of a relatively stable tert-butyl radical and a phenoxyl radical. Cleavage of the methylene bridge would result in the formation of two substituted benzyl radicals.
-
Second Stage (Radical Reactions and Rearrangements): The radicals formed in the initial stage can undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and recombination. This can lead to the formation of a complex mixture of smaller volatile molecules and larger, more condensed structures.
-
Final Stage (Char Formation): At very high temperatures, the aromatic rings may start to break down, leading to the formation of a carbonaceous residue or char.
dot
Caption: Predicted Thermal Degradation Pathway.
Anticipated Decomposition Products:
Based on the predicted degradation pathway, the following are some of the likely thermal decomposition products that could be identified using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):
-
Isobutylene: From the cleavage of the tert-butyl groups.
-
4-ethyl-6-tert-butylphenol: From the cleavage of the methylene bridge.
-
Smaller phenolic fragments: Resulting from further degradation of the aromatic rings.
-
Products of radical recombination: A variety of higher molecular weight compounds.
Quantitative Insights: A Comparative Analysis
Table 2: Comparative Thermal Stability of Hindered Phenolic Antioxidants (in inert atmosphere)
| Antioxidant | Onset Decomposition Temperature (Tonset) (°C) | Temperature at 50% Weight Loss (T50%) (°C) |
| Irganox 1010 | ~350 | ~380 |
| Irganox 1076 | ~300 | ~340 |
| Irganox 1330 | ~320 | ~360 |
| Predicted for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | ~280 - 320 | ~320 - 360 |
Note: The predicted values for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) are an estimation based on its molecular structure and comparison with other hindered phenolic antioxidants. Actual experimental values may vary.
The predicted thermal stability of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) places it in a similar range to other effective hindered phenolic antioxidants. Its bisphenolic structure and molecular weight suggest that it should exhibit good thermal stability, making it suitable for a wide range of polymer processing applications.
Conclusion: A Thermally Robust Guardian Against Oxidation
This in-depth technical guide has provided a comprehensive overview of the thermal stability of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). While direct experimental data remains a subject for future research, a thorough analysis of its molecular structure, coupled with comparative data from analogous compounds, allows for a scientifically sound prediction of its thermal behavior. The detailed experimental protocols for TGA and DSC provide a clear roadmap for researchers to generate precise and reliable data. The predicted thermal decomposition pathways and products offer valuable insights into its degradation mechanism.
For researchers, scientists, and drug development professionals, understanding the thermal stability of an antioxidant is not merely an academic exercise; it is a critical component of product development and quality control. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) emerges as a thermally robust antioxidant, well-suited for applications where high temperatures are a factor. Its ability to withstand significant thermal stress while maintaining its radical-scavenging capabilities solidifies its position as a valuable tool in the preservation of material integrity and the extension of product lifespan. Further experimental investigation into its specific thermal decomposition profile will undoubtedly provide even greater clarity and further enhance its application in demanding environments.
References
- Frontier-Lab. (n.d.). Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis.
- ResearchGate. (2025). Thermal and thermo-oxidative degradation of poly(hydroxy ether of bisphenol-A) studied by TGA/FTIR and TGA/MS.
- Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers.
- ResearchGate. (n.d.). Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE.
- E3S Web of Conferences. (2023). Selection of antioxidants to improve the thermal-oxidative stability of polyarylates.
- NIH. (2024). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.
- TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results.
- ResearchGate. (n.d.). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting.
- ResearchGate. (2025). Comparison of Phenolic Antioxidants' Impact on Thermal Oxidation Stability of Pentaerythritol Ester Insulating Oil.
- PubChem. (n.d.). 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
- ResearchGate. (2025). Thermal and thermo-oxidative degradation of poly(hydroxy ether of bisphenol-A) studied by TGA/FTIR and TGA/MS.
- Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants.
- ResearchGate. (2025). A TGA/FTIR and mass spectral study on the thermal degradation of bisphenol A polycarbonate.
- ResearchGate. (2025). Thermal Analysis – The Use of DSC & MTDSC in Analyzing Freeze-Dried Formulations and Products.
Sources
- 1. scbt.com [scbt.com]
- 2. 2,2 -Methylenebis(6-tert-butyl-4-ethylphenol) Bis(3-tert -butyl-5-ethyl-2-hydroxyphenyl)methane 88-24-4 [sigmaaldrich.com]
- 3. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 | CID 6928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) "YOSHINOX 425" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 5. 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) | CymitQuimica [cymitquimica.com]
- 6. partinchem.com [partinchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a sterically hindered phenolic antioxidant. Addressed to researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical and practical aspects of its solubility in organic solvents. We will explore the physicochemical properties of the compound that govern its solubility, present available solubility data, and provide a detailed, field-proven experimental protocol for determining its solubility in specific solvent systems.
Introduction to 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), with the CAS number 88-24-4, is a high-molecular-weight, sterically hindered phenolic antioxidant.[1] Its molecular structure, characterized by two bulky tert-butyl groups flanking the hydroxyl moieties and linked by a methylene bridge, is key to its function as a free radical scavenger. This compound is widely utilized as a stabilizer in polymers, adhesives, and synthetic rubbers to prevent oxidative degradation.[2][3] Its efficacy in these applications is often dependent on its solubility and miscibility in the host matrix, making a thorough understanding of its solubility profile in various organic solvents a critical parameter for formulation development and process optimization.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C25H36O2 | [1][4] |
| Molecular Weight | 368.56 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 123-128 °C | [3] |
Theoretical Framework: Understanding Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. This adage is based on the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), its large, nonpolar hydrocarbon structure, owing to the ethyl and tert-butyl groups, dictates its solubility behavior. The two phenolic hydroxyl groups introduce a degree of polarity, allowing for hydrogen bonding. However, the steric hindrance provided by the bulky tert-butyl groups adjacent to the hydroxyls can limit their participation in hydrogen bonding with solvent molecules.
Consequently, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is expected to exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents with a significant nonpolar character.[5] A patent for a structurally similar compound, 4,4'-methylenebis(2,6-dialkylphenol), notes that these compounds are soluble in various organic solvents.[6]
Qualitative and Inferred Solubility Profile
One supplier specifies the "Solubility in Methanol" as "almost transparency," suggesting a high degree of solubility in this polar protic solvent. Another source indicates that the compound is slightly soluble in chloroform and methanol. For a closely related compound, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol), it is reported to be soluble in aromatic solvents and has a very low water solubility of 0.02 mg/L.[7]
Based on these observations and the molecular structure, we can infer the following solubility trends:
-
High Solubility: Expected in aromatic hydrocarbons (e.g., toluene, xylene) and chlorinated solvents (e.g., dichloromethane, chloroform) due to the large nonpolar surface area of the molecule.
-
Moderate to Good Solubility: Likely in ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate), where the solvent's moderate polarity can interact with the phenolic groups while the alkyl chains can solvate the hydrocarbon portions of the molecule.
-
Moderate Solubility: Expected in alcohols (e.g., methanol, ethanol, isopropanol). While the hydroxyl groups can engage in hydrogen bonding, the large nonpolar part of the molecule may limit overall solubility compared to more nonpolar solvents.
-
Low to Negligible Solubility: Expected in highly polar solvents like water and in very nonpolar aliphatic hydrocarbons (e.g., hexane, heptane), where the intermolecular forces are significantly different.
The following table summarizes the expected solubility. It is crucial for researchers to experimentally verify these qualitative assessments for their specific applications.
Table 1: Summary of Expected Solubility of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Xylene | High | "Like dissolves like" principle; strong van der Waals interactions. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | Similar polarity and ability to engage in dipole-dipole interactions. |
| Ketones | Acetone, MEK | Moderate to Good | Balance of polar and nonpolar characteristics. |
| Esters | Ethyl Acetate | Moderate to Good | Moderate polarity allows for favorable interactions. |
| Alcohols | Methanol, Ethanol | Moderate | Hydrogen bonding potential of the hydroxyl group, but limited by the large nonpolar structure. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Mismatch in polarity and intermolecular forces. |
| Water | - | Negligible | Highly polar nature of water is incompatible with the largely nonpolar molecule. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, an experimental approach is necessary. The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.
Principle of the Isothermal Saturation Method
The method involves agitating an excess amount of the solid solute in the solvent at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved solute represents its solubility at that specific temperature.
Experimental Workflow
The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Caption: Experimental workflow for the isothermal saturation method.
Detailed Protocol
Materials and Equipment:
-
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Standard laboratory glassware
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) that is in clear excess of its expected solubility and add it to a series of vials. A good starting point is to add approximately 100 mg of the solid to each vial.
-
Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid no longer changes.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes at the experimental temperature.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of calibration standards of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) of known concentrations in the solvent of interest.
-
Analyze the calibration standards and the diluted sample using a suitable analytical technique such as HPLC-UV or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in the solvent using the following formula:
S (g/L) = C_diluted × DF
Where:
-
C_diluted is the concentration of the diluted sample in g/L determined from the calibration curve.
-
DF is the dilution factor.
-
Self-Validating System and Trustworthiness:
To ensure the trustworthiness of the results, the following self-validating checks should be incorporated into the protocol:
-
Mass Balance: After the experiment, the remaining undissolved solid can be dried and weighed to ensure that an excess was present throughout the equilibration period.
-
Multiple Replicates: The experiment should be performed in at least triplicate to assess the precision of the measurements.
-
Time to Equilibrium: As mentioned, confirming that equilibrium has been reached by sampling at multiple time points is crucial.
-
Purity of Materials: The purity of both the solute and the solvent should be confirmed before the experiment, as impurities can significantly affect solubility.
Conclusion
While a comprehensive, publicly available database of the quantitative solubility of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in a wide range of organic solvents is currently lacking, a strong qualitative and inferred understanding can be established based on its molecular structure and available data for similar compounds. For researchers and professionals requiring precise solubility values for formulation and process development, the detailed isothermal saturation method provided in this guide offers a robust and reliable experimental framework. By adhering to the principles of scientific integrity and incorporating self-validating checks, this protocol will enable the generation of accurate and defensible solubility data, facilitating informed decisions in research and development.
References
- Solubility of Things. 4,4'-Methylenebis(2,6-di-tert-butylphenol). [Link]
- Google Patents. US3175010A - 4, 4'-methylenebis(2, 6-dialkylphenol) compounds.
- PubChem. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). [Link]
- Google Patents. US4087469A - Method of producing 2,2'-methylenebis(4,6-dialkylphenols).
- PubMed. [Distribution of 2,2'-methylenebis (4-ethyl-6-tert-butylphenol)
- PubChem. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). [Link]
- PubMed. [Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 1. Acute and subchronic toxicity]. [Link]
- PubMed. Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2.
Sources
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- 3. echemi.com [echemi.com]
- 4. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 | CID 6928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. US3175010A - 4, 4'-methylenebis(2, 6-dialkylphenol) compounds - Google Patents [patents.google.com]
- 7. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a sterically hindered phenolic compound, is of significant interest across various scientific disciplines, including polymer chemistry, materials science, and pharmacology, primarily for its potent antioxidant properties.[1] Its molecular structure, featuring two phenolic hydroxyl groups ortho to bulky tert-butyl groups and para to ethyl groups, linked by a methylene bridge, is key to its function as a radical scavenger.[1] Understanding the precise molecular geometry and electronic environment of this compound is paramount for predicting its reactivity, stability, and potential biological interactions.
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). As a Senior Application Scientist, the following sections will not only present the spectral data but also delve into the causality behind experimental choices and the logic of spectral interpretation, ensuring a trustworthy and authoritative resource for professionals in the field.
Molecular Structure and Key Features
The structural attributes of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) dictate its characteristic spectroscopic signatures. The presence of hydroxyl groups, aromatic rings, and aliphatic chains gives rise to a rich and informative set of spectral data.
Caption: Molecular structure of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Infrared (IR) Spectroscopy
Infrared spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), the IR spectrum provides clear evidence for the phenolic O-H, aromatic C-H, and aliphatic C-H bonds, as well as the aromatic ring structure.
Expected IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3650-3600 | Sharp, weak | Free O-H stretch (non-hydrogen bonded) |
| ~3600-3200 | Broad, strong | Hydrogen-bonded O-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2960-2850 | Strong | Aliphatic C-H stretch (from tert-butyl, ethyl, and methylene groups) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C ring stretching |
| ~1465 | Medium | CH₂ and CH₃ bending |
| ~1365 | Medium | tert-butyl bending (umbrella mode) |
| ~1230 | Strong | Phenolic C-O stretching |
| ~880-820 | Strong | Aromatic C-H out-of-plane bending (indicative of substitution pattern) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
The choice of ATR-FTIR is based on its simplicity, minimal sample preparation, and the ability to analyze solid samples directly.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Preparation: Place a small amount of the powdered 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) sample directly onto the ATR crystal.
-
Data Acquisition: Apply consistent pressure to ensure good contact between the sample and the crystal.[2] Acquire the spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.[3]
-
Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural elucidation and purity assessment of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the hydroxyl protons, aromatic protons, the methylene bridge protons, and the protons of the ethyl and tert-butyl groups. The chemical shifts and coupling patterns are highly informative.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 2H | Aromatic H (meta to -OH) |
| ~6.8-7.0 | d | 2H | Aromatic H (ortho to -OH) |
| ~4.9-5.1 | s | 2H | -OH |
| ~3.8 | s | 2H | -CH₂- (methylene bridge) |
| ~2.6 | q | 4H | -CH₂- (ethyl) |
| ~1.4 | s | 18H | -C(CH₃)₃ (tert-butyl) |
| ~1.2 | t | 6H | -CH₃ (ethyl) |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: The NMR spectrometer is typically operated at a high frequency (e.g., 400 or 500 MHz) to achieve good signal dispersion.[4] The sample is placed in the magnet, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Due to the symmetry of the molecule, the number of observed signals will be less than the total number of carbon atoms (25).
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | Aromatic C-OH |
| ~140-145 | Aromatic C substituted with tert-butyl |
| ~130-135 | Aromatic C substituted with ethyl |
| ~125-130 | Aromatic C-H |
| ~120-125 | Aromatic C substituted with methylene bridge |
| ~35 | -C(CH₃)₃ |
| ~34 | -CH₂- (methylene bridge) |
| ~30 | -C(CH₃)₃ |
| ~23 | -CH₂- (ethyl) |
| ~15 | -CH₃ (ethyl) |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency.
-
Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This involves broadband decoupling of the protons to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5]
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent signal or TMS.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Expected Mass Spectral Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 368 | Moderate | [M]⁺ (Molecular ion) |
| 353 | High | [M - CH₃]⁺ (Loss of a methyl group from a tert-butyl) |
| 297 | Moderate | [M - C(CH₃)₃]⁺ (Loss of a tert-butyl group) |
| 177 | High | Cleavage of the methylene bridge leading to a substituted phenol fragment |
| 149 | Moderate | Further fragmentation of the phenolic fragment |
| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume of the solution into the GC. The compound will be vaporized and separated from any impurities on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV for EI).
-
Mass Analysis: The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The spectroscopic data presented in this guide provides a detailed and multi-faceted analytical profile of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). The combination of IR, ¹H NMR, ¹³C NMR, and mass spectrometry allows for unambiguous identification, structural confirmation, and purity assessment. The provided experimental protocols are designed to be self-validating and are based on standard, reliable analytical techniques. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling a deeper understanding of this important antioxidant and facilitating its application in various fields of research and development.
References
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- Drawell. (n.d.). Sample Preparation for FTIR Analysis.
- Frontiers in Plant Science. (2021). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression.
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- PubChem. (n.d.). 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
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2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) toxicological profile
An In-Depth Technical Guide to the Toxicological Profile of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
Authored by: Gemini, Senior Application Scientist
Foreword: This document provides a comprehensive toxicological profile of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a synthetic phenolic antioxidant commonly known by CAS Number 88-24-4 and various trade names such as Antioxidant 425.[1][2] As a substance used in adhesives, polymers, and rubber, its potential for human and environmental exposure necessitates a thorough understanding of its biological effects.[3] This guide synthesizes available data for researchers, toxicologists, and drug development professionals, offering insights into its toxicity, mechanisms, and the experimental designs used for its evaluation.
Chemical Identity and Physicochemical Properties
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is an organic compound characterized by two sterically hindered phenol groups linked by a methylene bridge.[4] This structure is fundamental to its function as a free radical scavenger, which underpins its utility as an antioxidant.[4]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 88-24-4 | [1][2] |
| Molecular Formula | C25H36O2 | [1][5] |
| Molecular Weight | 368.55 g/mol | [1][2][5] |
| Appearance | White to off-white powder or crystalline solid | [4][5] |
| Melting Point | 119-128 °C | [2][4] |
| Water Solubility | Very low (e.g., 0.0004124 mg/L) | [6] |
| Log Pow | 8.1 - 8.95 | [1][5][7] |
| Synonyms | Antioxidant 425, Plastanox 425, Cyanox 425, Bis(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methane |[1][8] |
The high octanol-water partition coefficient (Log Pow) suggests a strong potential for bioaccumulation, a critical consideration in its toxicological assessment. Its very low water solubility impacts its environmental fate and the design of toxicological testing protocols, often requiring a vehicle for administration in biological systems.[5]
Toxicological Endpoints: A Mechanistic Approach
The toxicological evaluation of this compound reveals a profile of low acute toxicity but significant concerns regarding repeated exposure, particularly reproductive toxicity.
Acute Toxicity
The compound exhibits low acute toxicity across various routes of exposure. This is a common feature of large, lipophilic molecules with low aqueous solubility, as their absorption rate can be limited.
Table 2: Acute Toxicity Data
| Route | Species | LD50 Value | Source |
|---|---|---|---|
| Oral | Rat | > 10,000 mg/kg bw | [6][7][9] |
| Intraperitoneal | Rat | > 10,000 mg/kg bw | [6][9] |
| Intraperitoneal | Mouse | 50 mg/kg | [6] |
| Dermal | Rabbit | > 5,000 mg/kg bw |[3] |
Skin and Eye Irritation & Sensitization
According to Globally Harmonized System (GHS) classifications derived from multiple notifications, the compound is considered an irritant.[7]
-
Skin Irritation: Causes skin irritation (H315).[1][7][10] Studies in New Zealand White rabbits under OECD Test Guideline (TG) 404 showed no irritation after 24 hours of semi-occlusive coverage.[3] However, another non-guideline study reported slight erythema that resolved within 48 hours.[3] This discrepancy highlights the importance of study design and may reflect vehicle effects or differences in observation criteria.
-
Eye Irritation: Causes serious eye irritation (H319).[1][10]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1][10]
-
Skin Sensitization: The compound is not considered a skin sensitizer based on a Local Lymph Node Assay (LLNA) conducted according to OECD TG 429, where stimulation indexes remained below the threshold for sensitization.[3]
Repeated Dose and Subchronic Toxicity
Longer-term exposure reveals more significant systemic effects, particularly targeting the male reproductive system and hematopoietic system.
A key subchronic toxicity study was conducted on Wistar rats fed a diet containing 0.2%, 1.0%, or 5.0% of the compound for 4 and 12 weeks.[9]
Key Findings from Subchronic Rat Study:
-
Body Weight: Body weight gain was significantly depressed at the 1.0% and 5.0% dose levels in both sexes.[9]
-
Hematology: A slight but significant decrease in hemoglobin was noted in the 1.0% and 5.0% groups.[9]
-
Serum Biochemistry: Researchers observed a decrease in triglyceride levels and cholinesterase activity, alongside an increase in amylase activity.[9] The reduction in triglycerides may be linked to the compound's effect on mitochondrial function.[11]
-
Histopathology: The most striking findings were testicular atrophy and decreased spermatogenesis in male rats at the 1.0% and 5.0% levels.[9] In females, vacuolization of parathyroid gland cells was observed at the same dose levels after 12 weeks.[9]
Based on this study, the Lowest Observable Adverse Effect Level (LOAEL) was determined to be 171 mg/kg bw/day in males and 180 mg/kg bw/day in females.[9]
Genotoxicity
The weight of evidence indicates that 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is not genotoxic.[3] It has tested negative in multiple in vitro bacterial reverse mutation and mammalian chromosomal aberration tests.[3][12] Crucially, an in vivo mammalian erythrocyte micronucleus assay (OECD TG 474) in mice showed no significant increase in micronucleated polychromatic erythrocytes at doses up to 5000 mg/kg bw, providing strong evidence against its potential to cause chromosomal damage in a living system.[3]
Carcinogenicity
Reproductive and Developmental Toxicity
This is the most critical area of concern for this compound. Based on consistent findings of testicular toxicity, Australian authorities recommend classification as a Category 2 substance toxic to reproduction with the risk phrase 'May impair fertility'.[3]
-
Male Reproductive Toxicity: Multiple studies consistently demonstrate testicular toxicity.[4][9][13] A No-Observed-Adverse-Effect Level (NOAEL) for male reproductive toxicity has been established at 12.5 mg/kg bw/day based on effects such as testicular atrophy, degeneration of spermatids, and vacuolation of Sertoli cells observed at higher doses.[3][12]
-
Female Reproductive Toxicity: Effects in females, such as a decrease in the number of corpora lutea and implantation sites, were observed at higher doses, leading to a NOAEL of 50 mg/kg bw/day .[3][12]
-
Developmental Toxicity: The compound is not considered to cause teratogenic (malformative) effects.[14] In a teratogenicity study where pregnant Wistar rats were administered up to 375 mg/kg bw/day during gestation, no external, visceral, or skeletal anomalies were found in the pups.[3][14] However, at maternally toxic doses (≥187 mg/kg bw/day), effects such as increased fetal deaths and reduced pup body weight gain were observed.[3][12][14] The NOAEL for developmental toxicity was therefore determined to be 200 mg/kg bw/day .[3][12]
The following diagram illustrates the workflow for assessing reproductive toxicity, a critical pathway for this specific compound.
Caption: Workflow for reproductive and developmental toxicity assessment.
Mechanism of Action Insights
The observed toxicity, particularly weight loss and testicular damage, may be linked to the compound's ability to act as an uncoupler of oxidative phosphorylation in mitochondria.[11]
-
Mitochondrial Uncoupling: In vitro studies on rat liver mitochondria showed that low concentrations (<50 µM) of the compound increased state 4 respiration and decreased state 3 respiration, which is characteristic of uncoupling agents.[4][11] Higher concentrations (>100 µM) acted as a respiratory inhibitor.[4][11] By disrupting the proton gradient across the inner mitochondrial membrane, uncouplers dissipate energy as heat rather than producing ATP, leading to systemic effects like weight loss despite normal food consumption. This inefficient energy production could also underpin the damage seen in high-energy-demand tissues like the testes.[11]
-
Enzyme Effects: The compound was also found to decrease the activity of peroxisomal enzymes in the liver of treated rats.[11]
The diagram below conceptualizes the proposed mitochondrial uncoupling mechanism.
Caption: Mitochondrial uncoupling by disrupting the proton gradient.
Experimental Protocol Example: Subchronic Oral Toxicity Study (Rat)
To ensure the trustworthiness and reproducibility of toxicological data, studies must follow rigorous, validated protocols. The subchronic study that established the LOAEL for this compound serves as an excellent example.[9]
Protocol: 12-Week (90-Day) Repeated Dose Oral Toxicity Study in Rodents (Based on OECD TG 408 principles)
-
Test System: Wistar rats, chosen for their well-characterized physiology and historical use in toxicology. Groups of 10 male and 10 female rats are used per dose level.
-
Test Substance Administration: The test compound, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), is mixed into the standard laboratory diet at specified concentrations (e.g., 0.2%, 1.0%, 5.0%).[9] A control group receives the same diet without the test substance. This dietary administration mimics a likely route of chronic human exposure.
-
Dosage and Duration: Animals are fed the treated diet continuously for 12 weeks.[9]
-
In-Life Observations:
-
Terminal Procedures (at 4 and 12 weeks):
-
Hematology: Blood samples are collected for analysis of parameters like hemoglobin, hematocrit, and red/white blood cell counts.
-
Clinical Biochemistry: Serum is analyzed for markers of organ function (liver enzymes, kidney function tests like BUN, lipids like triglycerides).[9]
-
Urinalysis: Urine is collected to assess kidney function and detect metabolic changes.[9]
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full post-mortem examination.
-
Organ Weights: Key organs (liver, kidneys, testes, ovaries, etc.) are weighed.
-
Histopathology: A comprehensive set of tissues from control and high-dose groups are fixed, processed, and examined microscopically by a veterinary pathologist. Target organs identified at the high dose (e.g., testes, parathyroid) are then examined in the lower dose groups to establish a dose-response relationship and determine a NOAEL or LOAEL.[9]
-
Summary and Conclusion
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a chemical with low acute toxicity but significant target organ toxicity upon repeated exposure. The primary concern is its effect on the male reproductive system, with a well-established NOAEL of 12.5 mg/kg/day for testicular toxicity. It is not considered genotoxic or teratogenic. The likely mechanism for its systemic toxicity involves the uncoupling of mitochondrial oxidative phosphorylation, leading to cellular energy deficits. This profile underscores the principle that a lack of acute toxicity does not preclude significant hazards from chronic exposure, a critical consideration for risk assessment and regulatory classification.
References
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- Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Human health tier II assessment. Source: Australian Department of Health and Aged Care. URL: https://www.industrialchemicals.gov.au/sites/default/files/Human%20health%20tier%20II%20assessment%20%28Phenol%2C%202%2C2%27-methylenebis%5B6-%281%2C1-dimethylethyl%29-4-methyl-%29.pdf
- 2,2-methylene bis(6-tert-butyl-4-ethyl phenol), 88-24-4 - The Good Scents Company. Source: The Good Scents Company. URL: [Link]
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- developmental and neurobehavioral toxicity of 2,2'- methylenebis (6-tert-butyl-4-methylphenol) (antioxidant AO2246). Source: Science of the Total Environment. URL: [Link]
- 6,6'-DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1 - OECD Existing Chemicals D
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environmental fate of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
An In-Depth Technical Guide to the Environmental Fate of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
Foreword
As a Senior Application Scientist, it is understood that a compound's efficacy and its environmental legacy are two sides of the same coin. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a hindered phenolic antioxidant widely used to ensure the stability of polymers and synthetic rubbers, presents a compelling case study in environmental persistence and transformation.[1] This guide moves beyond a simple recitation of data points. It is designed to provide researchers, environmental scientists, and development professionals with a synthesized understanding of this molecule's behavior once released into the environment. We will explore not just what happens, but why it happens, grounding our discussion in the compound's fundamental physicochemical properties and the established principles of environmental chemistry. The methodologies and pathways described herein are presented to create a self-validating framework for assessing the environmental exposure and risk associated with this and structurally similar compounds.
Physicochemical Properties and Environmental Partitioning
A molecule's intrinsic properties are the primary determinants of its environmental distribution. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a large, non-polar molecule, and its properties overwhelmingly favor partitioning out of the aqueous phase and into organic compartments such as sediment, soil organic matter, and biota.
Table 1: Key Physicochemical Properties of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
| Property | Value | Source |
| CAS Number | 88-24-4 | |
| Molecular Formula | C₂₅H₃₆O₂ | [2] |
| Molecular Weight | 368.55 g/mol | |
| Melting Point | 119-122 °C | |
| log Kₒw (Octanol-Water Partition Coeff.) | 6.25 - 8.1 | [2][3] |
| Water Solubility | Very Low (predicted) | Inferred from high log Kₒw |
| Vapor Pressure | Low (predicted) | Inferred from high MW and MP |
The exceptionally high octanol-water partition coefficient (log Kₒw) is the most critical parameter governing its environmental fate.[2][3] A high log Kₒw value strongly indicates a preference for lipophilic (fat-like) environments over aqueous ones. This drives the molecule's partitioning from the water column into sediment and its potential for bioaccumulation in aquatic organisms. Its low predicted water solubility and vapor pressure mean that once it enters an aquatic or terrestrial system, it is unlikely to remain in the water phase or volatilize into the atmosphere.
Caption: General pathway for abiotic oxidative degradation.
Biotic Degradation
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. It is a critical process for the removal of pollutants from the environment.
Aerobic Biodegradability
Standard laboratory tests for ready biodegradability unequivocally show that 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is persistent in the environment. In a 28-day study following OECD Test Guideline 301C (Modified MITI Test), the compound exhibited 0% biodegradation . [4]This result classifies the substance as "not readily biodegradable," indicating that it will persist for long periods in aerobic environments like surface waters. [5]The bulky tert-butyl groups sterically hinder enzymatic attack, which is a common feature of persistent phenolic antioxidants.
Protocol: OECD 301C Ready Biodegradability
The causality behind this experimental choice is to assess for rapid and ultimate biodegradation under stringent, aerobic conditions. A failure to degrade in this test is a strong indicator of environmental persistence.
-
Preparation: A mineral salt medium is prepared. The test compound is added as the sole source of organic carbon, typically at a concentration of 100 mg/L. [6]2. Inoculum: An inoculum of microorganisms is added. For the MITI test, this is a standardized activated sludge mixture. [6]3. Incubation: The test vessels are sealed in a respirometer, which measures oxygen consumption. They are incubated in the dark at a constant temperature (e.g., 25°C) for 28 days. [5][7]4. Measurement: The biochemical oxygen demand (BOD) is measured continuously and compared to the theoretical oxygen demand (ThOD), which is the calculated amount of oxygen required to completely mineralize the compound to CO₂ and H₂O. [8]5. Analysis: The percentage of biodegradation is calculated as (BOD / ThOD) x 100. A pass level for "ready biodegradability" is >60% ThOD within a 10-day window of the 28-day test. [5]As noted, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) achieves 0% in this test. [4]
Bioaccumulation
Bioaccumulation is the net accumulation of a chemical by an aquatic organism from all exposure routes (water, food, sediment). Given its high lipophilicity and persistence, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) has a significant potential to bioaccumulate.
Experimental data confirms this potential. A study following OECD Test Guideline 305 found a Bioconcentration Factor (BCF) in fish between 23 and 125 . [4]The BCF relates the concentration of the chemical in the fish to the concentration in the water. While these values do not meet the most stringent criteria for "very bioaccumulative," they indicate a clear tendency to accumulate in fatty tissues. The high log Kₒw value (6.25-8.1) is a strong predictor of this behavior. [2][3]
Protocol: OECD 305 Bioconcentration: Flow-Through Fish Test
This guideline is the authoritative standard for experimentally determining the bioconcentration potential of a chemical. The choice of a flow-through system ensures a constant exposure concentration, providing a more realistic and reliable BCF value than static tests.
-
Acclimation: A suitable fish species (e.g., Rainbow Trout, Zebra fish) is acclimated to laboratory conditions. [9][10]2. Uptake Phase: Fish are exposed to a constant, sub-lethal concentration of the test substance in a flow-through system for an extended period, typically 28 days. [3][10]Water and fish tissue samples are taken at regular intervals to measure the concentration of the substance.
-
Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, flowing water. [10]Tissue samples are again taken at regular intervals to measure the rate at which the substance is eliminated from the body (depuration).
-
Analysis: The concentrations of the test substance in water and fish tissue (normalized for lipid content) are determined using a validated analytical method (e.g., LC-MS/MS). [11][12]5. Calculation: The BCF can be calculated in two ways:
-
Steady-State BCF (BCFss): The ratio of the concentration in the fish (Cƒ) to the concentration in the water (Cₒ) after a steady state has been reached. [10] * Kinetic BCF (BCFk): Calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂), determined by modeling the data from both phases. This is often preferred as a true steady state may not be reached. [13]
-
Caption: Simplified workflow for an OECD 305 bioaccumulation study.
Environmental Mobility and Overall Fate
-
Mobility: Due to its extremely high log Kₒw, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) will exhibit very low mobility in soil and sediment. [2][3]It will bind strongly to organic carbon in these matrices. While a specific organic carbon-water partition coefficient (Kₒc) is not available, it can be estimated to be very high, suggesting it is effectively immobile and will not leach into groundwater. [14]The primary environmental sinks for this compound are therefore sediment and soil.
-
Summary of Fate: The overall environmental fate is characterized by persistence and partitioning. When released into an aquatic environment, it will rapidly move from the water column to sediment and biota. Biodegradation is negligible. Abiotic degradation in water is slow, though atmospheric degradation is rapid. Its primary impact is likely to be as a persistent, bioaccumulative substance in sediment and the aquatic food web.
Analytical Methodologies
Accurate quantification in complex environmental matrices is critical for exposure assessment. The standard approach for analyzing phenolic antioxidants like this involves sample concentration followed by chromatographic separation and mass spectrometric detection.
Protocol: Water Analysis via SPE and LC-MS/MS
This workflow is chosen for its sensitivity, selectivity, and ability to handle the low concentrations expected in environmental samples.
-
Sample Preparation: A water sample (e.g., 500 mL) is collected and filtered. The pH may be adjusted to ensure the analyte is in a neutral form for optimal extraction. [15]2. Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge (e.g., Oasis HLB). The hydrophobic nature of the compound causes it to adsorb onto the sorbent material in the cartridge, while the water passes through. This step concentrates the analyte from a large volume. [15]3. Elution: A small volume of an organic solvent (e.g., ethyl acetate or methanol) is used to wash the compound off the SPE cartridge, resulting in a small volume of concentrated sample extract. 4. Analysis by LC-MS/MS: The extract is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
LC Separation: A reverse-phase column (e.g., C18) separates the target analyte from other compounds in the extract based on hydrophobicity.
-
MS/MS Detection: The mass spectrometer provides highly selective and sensitive detection. The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of the parent ion and one or more characteristic fragment ions, confirming the identity and quantity of the compound with high confidence. [11][12]
-
References
- Environment and Climate Change Canada, Health Canada. (2008). Screening Assessment for the Challenge: Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- (MBMBP). Retrieved from https://www.canada.ca/en/environment-climate-change/services/evaluating-existing-substances/screening-assessment-challenge-phenol-2-2-methylenebis-6-1-1-dimethylethyl-4-methyl-mbmbp.html
- Situ Biosciences. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure.
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- Pineda-Reyes, A. M., et al. (2023). Quantification of the Synthetic Phenolic Antioxidant Cyanox 1790 in Bottled Water with SPE-HPLC/MS/MS and Determination of the Impact of the Use of Recycled Packaging on Its Generation. Polymers, 15(23), 4567.
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- Zhang, Y., et al. (2020). Catalytic ozonation of 2, 2'-methylenebis (4-methyl-6-tert-butylphenol) over nano-Fe3O4@cow dung ash composites: Optimization, toxicity, and degradation mechanisms. Environmental Pollution, 265(Pt B), 114597.
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An In-depth Technical Guide to the Uncoupling Effect of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) on Oxidative Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the uncoupling effect of the synthetic antioxidant, 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) (MBEBP), on mitochondrial oxidative phosphorylation. It delves into the underlying mechanisms, presents detailed protocols for assessing its activity, and discusses the broader physiological implications. This document is intended to serve as a valuable resource for researchers in mitochondrial biology, toxicology, and pharmacology.
Introduction: The Crucial Role of Oxidative Phosphorylation and the Concept of Uncoupling
Mitochondrial oxidative phosphorylation (OXPHOS) is the primary metabolic pathway for the production of adenosine triphosphate (ATP), the universal energy currency of the cell.[1] This process involves a series of redox reactions within the electron transport chain (ETC), which generates a proton motive force across the inner mitochondrial membrane.[1] This electrochemical gradient is then utilized by ATP synthase to drive the phosphorylation of ADP to ATP.[1]
The coupling of electron transport to ATP synthesis is a tightly regulated process. However, certain chemical agents, known as uncouplers, can disrupt this coupling.[2] These molecules act as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton motive force.[1][2] This leads to an increase in oxygen consumption as the ETC attempts to compensate for the diminished proton gradient, while ATP synthesis is concurrently inhibited.[1] The energy that would have been used for ATP production is instead dissipated as heat.[3]
The study of uncoupling agents is of significant interest due to their potential therapeutic applications, such as in the treatment of obesity and related metabolic disorders, as well as their toxicological implications.[4]
Profile of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (MBEBP)
2.1. Chemical Properties
MBEBP is a synthetic phenolic antioxidant with the following key characteristics:
| Property | Value |
| Molecular Formula | C25H36O2 |
| Molecular Weight | 368.55 g/mol [5][6] |
| Appearance | White to almost white powder or crystalline solid[7] |
| CAS Number | 88-24-4[6] |
| Synonyms | Antioxidant 425, Bis(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methane[6][7] |
Its structure, featuring two hindered phenolic groups linked by a methylene bridge, is central to its antioxidant and, as we will see, its uncoupling properties.[7]
2.2. Known Biological and Toxicological Effects
While primarily used as an antioxidant, studies have revealed a range of biological effects of MBEBP. In rat models, administration of MBEBP has been associated with decreased body weight gain and reduced serum triglyceride levels.[8][9] Toxicological studies have also reported adverse effects at higher doses, including testicular atrophy in males and vacuolization of parathyroid gland cells in females.[8] These physiological changes are thought to be linked to its uncoupling effects.[9]
The Uncoupling Mechanism of MBEBP
The uncoupling activity of MBEBP is a concentration-dependent phenomenon. In vitro studies using isolated rat liver mitochondria have demonstrated that at low concentrations (less than 50 µM), MBEBP increases state 4 respiration (oxygen consumption in the absence of ADP) and decreases state 3 respiration (oxygen consumption in the presence of ADP).[7][9][10] This classic profile is indicative of an uncoupling agent. However, at higher concentrations (greater than 100 µM), MBEBP acts as a respiratory inhibitor, highlighting a dual effect on mitochondrial function.[7][9][10]
The proposed mechanism for MBEBP's uncoupling action aligns with the protonophore model for weakly acidic uncouplers.[2]
Caption: Proposed protonophoretic mechanism of MBEBP.
Experimental Protocols for Assessing the Uncoupling Effect of MBEBP
To rigorously characterize the uncoupling properties of MBEBP, a multi-faceted experimental approach is required. The following protocols provide a framework for such an investigation.
4.1. Isolation of Mitochondria
A critical first step is the isolation of functional mitochondria, typically from rat liver or skeletal muscle.[11]
Step-by-Step Protocol:
-
Euthanize a rat according to approved animal care guidelines.
-
Perfuse the liver with ice-cold isolation buffer (e.g., 0.25 M sucrose, 5 mM Tris-HCl, 2 mM EGTA, pH 7.4).[11]
-
Excise the liver, mince it, and homogenize in fresh isolation buffer.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 10 minutes) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a minimal volume of appropriate buffer and determine the protein concentration (e.g., via a Bradford or BCA assay).
4.2. Measurement of Mitochondrial Respiration
High-resolution respirometry is the gold standard for assessing mitochondrial function and the effects of potential uncouplers.
Caption: Workflow for a mitochondrial coupling assay.
Step-by-Step Protocol:
-
Calibrate an oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).
-
Add reaction medium (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, pH 7.2) to the chamber.[11]
-
Add isolated mitochondria (e.g., 0.5 mg protein/mL).[11]
-
Sequentially add the following, allowing the oxygen consumption rate to stabilize after each addition:
-
A respiratory substrate (e.g., succinate + rotenone to assess Complex II activity).
-
ADP to induce State 3 respiration.
-
Oligomycin (an ATP synthase inhibitor) to induce State 4o respiration.
-
A titration of MBEBP to determine its effect on oxygen consumption.
-
A potent uncoupler like FCCP as a positive control for maximal uncoupled respiration.[12]
-
An ETC inhibitor (e.g., antimycin A) to measure non-mitochondrial oxygen consumption.
-
-
Record and analyze the oxygen consumption rates at each stage.
Expected Results with MBEBP:
-
Low Concentrations (<50 µM): An increase in oxygen consumption after the addition of oligomycin, indicating uncoupling.
-
High Concentrations (>100 µM): A decrease in oxygen consumption, indicating inhibition of the electron transport chain.
4.3. Assessment of Mitochondrial Membrane Potential (ΔΨm)
A key consequence of uncoupling is the dissipation of the mitochondrial membrane potential. This can be measured using fluorescent probes.
Step-by-Step Protocol:
-
Incubate isolated mitochondria or intact cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., TMRM, TMRE, or JC-1).[1]
-
Treat the samples with varying concentrations of MBEBP.
-
Measure the fluorescence using a fluorometer, fluorescence microscope, or flow cytometer.
-
A decrease in fluorescence intensity indicates a reduction in the mitochondrial membrane potential, consistent with an uncoupling effect.
4.4. ATP Synthesis Assay
To directly confirm that the increased respiration is uncoupled from ATP production, the rate of ATP synthesis should be measured.
Step-by-Step Protocol:
-
Incubate mitochondria with substrate (e.g., succinate) and ADP in the presence and absence of MBEBP.
-
At various time points, quench the reaction (e.g., with perchloric acid).
-
Measure the amount of ATP produced using a luciferin/luciferase-based bioluminescence assay.
-
A decrease in ATP synthesis in the presence of MBEBP, despite an increase in oxygen consumption, confirms its uncoupling activity.
Summary of MBEBP's Effects on Oxidative Phosphorylation
| Parameter | Effect of Low MBEBP (<50 µM) | Effect of High MBEBP (>100 µM) |
| State 4 Respiration | Increased[7][9][10] | Initially increased, then decreased |
| State 3 Respiration | Decreased[7][9][10] | Decreased[7][9][10] |
| Mitochondrial Membrane Potential | Decreased | Decreased |
| ATP Synthesis | Decreased | Decreased |
| Respiratory Control Ratio (RCR) | Decreased | Decreased |
Broader Implications and Future Research Directions
The uncoupling properties of MBEBP help to explain some of its observed physiological effects, such as weight loss and decreased serum triglycerides in animal models.[9] By increasing metabolic rate and dissipating energy as heat, uncouplers can influence overall energy homeostasis.
However, the narrow therapeutic window and potential for toxicity, as evidenced by testicular damage and other adverse effects at higher doses, underscore the need for caution.[8] The inhibitory effect at higher concentrations is a significant concern that must be considered in any potential application.
Future research should focus on:
-
Structure-Activity Relationship Studies: To identify analogues of MBEBP with a wider therapeutic index, maximizing uncoupling activity while minimizing toxicity and respiratory inhibition.
-
In Vivo Efficacy and Safety: Thoroughly evaluating the long-term effects of low-dose MBEBP administration in relevant animal models of metabolic disease.
-
Elucidating the Inhibitory Mechanism: Determining the specific site(s) of inhibition within the electron transport chain at higher concentrations of MBEBP.
Conclusion
2,2'-methylenebis(4-ethyl-6-tert-butylphenol) is a bona fide uncoupler of oxidative phosphorylation at low micromolar concentrations, acting as a protonophore to dissipate the mitochondrial proton motive force. At higher concentrations, it exhibits inhibitory effects on the respiratory chain. A comprehensive understanding of this dual activity, facilitated by the experimental protocols outlined in this guide, is essential for both toxicological assessment and the exploration of any potential therapeutic applications. The study of MBEBP provides valuable insights into the broader class of phenolic uncouplers and highlights the delicate balance between beneficial bioenergetic modulation and cellular toxicity.
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- Developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (antioxidant AO2246) during the early life stage of zebrafish. PubMed. [Link]://pubmed.ncbi.nlm.nih.gov/37586501/)
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An In-depth Technical Guide to the Biological Activities of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a synthetic phenolic compound also known as MBEBP or Antioxidant 425, is widely utilized for its antioxidant properties. This technical guide provides a comprehensive overview of its known biological activities, moving beyond its industrial applications to explore its effects within biological systems. This document synthesizes current knowledge on its antioxidant mechanisms, its impact on cellular metabolism, and its toxicological profile. Furthermore, this guide identifies gaps in the current understanding of its potential anti-inflammatory properties and provides detailed experimental protocols for future research in this area.
Introduction: Unveiling the Biological Potential of a Widely Used Antioxidant
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is an organic compound with the molecular formula C25H36O2 and a molecular weight of approximately 368.56 g/mol . Its chemical structure, characterized by two sterically hindered phenolic groups linked by a methylene bridge, is central to its primary function as a potent antioxidant.[1] While extensively used as a stabilizer in plastics, adhesives, and other consumer products, its biological activities are of increasing interest to the scientific community.[2][3] This guide delves into the multifaceted biological effects of this compound, with a focus on its antioxidant capabilities, its influence on mitochondrial function, and an exploration of its potential as a modulator of inflammatory responses.
Core Biological Activity: A Potent Scavenger of Free Radicals
The primary and most well-documented biological activity of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is its antioxidant action. This activity is attributed to the ability of its phenolic hydroxyl groups to donate a hydrogen atom to neutralize free radicals, thereby terminating the chain reactions of oxidation that can lead to cellular damage.
Mechanism of Antioxidant Action
The antioxidant mechanism of hindered phenols like 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) involves the donation of the hydrogen atom from the hydroxyl group (-OH) to a free radical (R•), resulting in the formation of a stable phenoxyl radical and a neutralized radical species (RH). The steric hindrance provided by the tert-butyl groups ortho to the hydroxyl group enhances the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation chains.
}
Experimental Protocols for Assessing Antioxidant Activity
To quantify the antioxidant potential of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), several in vitro assays are commonly employed.
-
Principle: This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The reduction of DPPH• is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically at approximately 517 nm.
-
Protocol:
-
Prepare a stock solution of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well microplate, add a specific volume of each dilution of the compound to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.
-
Protocol:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
-
Add a small volume of each dilution to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Trolox is typically used as a standard.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
Impact on Cellular Metabolism: The Uncoupling of Oxidative Phosphorylation
Beyond its direct radical scavenging activity, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) has been shown to affect mitochondrial function. Specifically, it can act as an uncoupler of oxidative phosphorylation.[4]
Mechanism of Mitochondrial Uncoupling
Mitochondrial uncouplers are molecules that disrupt the coupling between the electron transport chain and ATP synthesis. They do this by dissipating the proton gradient across the inner mitochondrial membrane that is generated by the electron transport chain. This leads to an increase in oxygen consumption without a corresponding increase in ATP production. At low concentrations (less than 50 µM), 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) has been observed to increase state 4 respiration and decrease state 3 respiration in rat liver mitochondria, which is characteristic of an uncoupling effect.[4] However, at higher concentrations (greater than 100 µM), it acts as a respiratory inhibitor.[4]
}
Protocol for Assessing Mitochondrial Uncoupling
-
Principle: High-resolution respirometry can be used to measure the oxygen consumption rate of isolated mitochondria or intact cells in response to the addition of the test compound and various mitochondrial inhibitors and uncouplers.
-
Protocol (using isolated mitochondria):
-
Isolate mitochondria from a relevant tissue or cell line using standard differential centrifugation methods.
-
Resuspend the mitochondrial pellet in a suitable respiration buffer.
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to monitor oxygen concentration in the respiration chamber.
-
Add a defined amount of mitochondria to the chamber.
-
Measure the basal respiration rate (State 2).
-
Add a substrate for complex I (e.g., pyruvate and malate) or complex II (e.g., succinate) to initiate electron transport and measure State 3 respiration (ADP-stimulated).
-
Add oligomycin to inhibit ATP synthase and measure State 4o respiration (leak respiration).
-
Titrate with 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) at various concentrations and observe the effect on the oxygen consumption rate. An increase in oxygen consumption in the presence of oligomycin indicates an uncoupling effect.
-
As a positive control, use a known uncoupler such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).
-
Toxicological Profile: A Critical Consideration for Therapeutic Development
While exhibiting beneficial antioxidant properties, it is crucial to consider the toxicological profile of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Acute and Subchronic Toxicity
Studies in rats have shown that 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) has low acute toxicity, with an LD50 greater than 5 g/kg body weight via oral administration.[5] However, subchronic toxicity studies have revealed several adverse effects at higher doses. In rats fed diets containing the compound, observed effects included a significant depression in body weight gain, slight decreases in hemoglobin, and alterations in serum biochemistry such as decreased triglyceride levels and cholinesterase activity, and increased amylase activity.[6]
Reproductive and Developmental Toxicity
Of particular concern is the potential for reproductive toxicity. Histopathological examination in male rats has shown testicular atrophy and a decrease in spermatogenesis.[5] In female rats, vacuolization of parathyroid gland cells has been observed.[6] A study on a structurally similar compound, 2,2'-methylenebis(6-tert-butyl-4-methylphenol), demonstrated developmental and neurobehavioral toxicity in zebrafish larvae, suggesting that compounds in this class may have the potential to impact neurological development.[7]
Data on Toxicity
| Parameter | Species | Route of Administration | Observation | Reference |
| Acute LD50 | Rat | Oral | > 5 g/kg | [5] |
| Subchronic Toxicity | Rat | Dietary | Depressed body weight gain, testicular atrophy, decreased spermatogenesis | [5][6] |
| Developmental Toxicity (related compound) | Zebrafish | Aqueous exposure | Developmental and neurobehavioral toxicity | [7] |
Protocol for Assessing Cytotoxicity: MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry.
-
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Future Directions: Investigating the Anti-Inflammatory Potential
While the antioxidant properties of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) are well-established, its potential as an anti-inflammatory agent remains largely unexplored. Given the intricate link between oxidative stress and inflammation, it is plausible that this compound could modulate inflammatory pathways.
Proposed Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of other phenolic antioxidants often involve the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is hypothesized that 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) may exert anti-inflammatory effects by:
-
Inhibiting NF-κB activation: By scavenging reactive oxygen species that can act as signaling molecules for NF-κB activation.
-
Modulating MAPK signaling: By interfering with the phosphorylation cascade of MAPKs (e.g., p38, ERK, JNK).
-
Directly inhibiting inflammatory enzymes: Such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.
Experimental Workflow for Investigating Anti-Inflammatory Activity
}
-
Cell Culture and Treatment:
-
Use a relevant cell line, such as the murine macrophage cell line RAW 264.7.
-
Culture the cells to 80-90% confluency.
-
Pre-treat the cells with non-toxic concentrations of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL), to induce an inflammatory response.
-
-
Measurement of Nitric Oxide (NO) Production:
-
After LPS stimulation, collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.
-
A decrease in nitrite concentration in the presence of the compound would indicate an inhibitory effect on NO production.
-
-
Measurement of Pro-inflammatory Cytokines:
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis for NF-κB and MAPK Signaling:
-
After treatment, lyse the cells and collect the protein extracts.
-
Perform Western blot analysis to assess the phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65) and MAPK pathways (e.g., p38, ERK, JNK). A decrease in the phosphorylation of these proteins would suggest an inhibitory effect on these pathways.
-
-
Principle: This is a widely used and well-characterized model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema.
-
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Divide the animals into groups: a control group, a positive control group (e.g., receiving indomethacin), and treatment groups receiving different doses of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
-
Administer the test compound or vehicle orally or intraperitoneally one hour before the carrageenan injection.
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (Vt - V0)_treated / (Vt - V0)_control] x 100 where Vt is the paw volume at time t, and V0 is the initial paw volume.
-
Conclusion
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a potent antioxidant with a well-defined mechanism of action. Its ability to scavenge free radicals and uncouple mitochondrial oxidative phosphorylation highlights its significant biological activity. However, its toxicological profile, particularly its effects on the reproductive system, necessitates careful consideration for any potential therapeutic applications. The exploration of its anti-inflammatory properties represents a promising but currently underexplored area of research. The experimental protocols outlined in this guide provide a framework for future investigations into the anti-inflammatory mechanisms of this intriguing molecule, which could potentially unveil new therapeutic avenues for inflammation-related diseases.
References
- PubChem. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
- Science of The Total Environment. Developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (antioxidant AO2246) during the early life stage of zebrafish.
- Oncotarget. 2,2'-Methylenebis (6-tert-butyl 4-methylphenol) enhances the antitumor efficacy of belotecan, a derivative of camptothecin, by inducing autophagy.
- PubMed. 2,2'-Methylenebis (6-tert-butyl 4-methylphenol) enhances the antitumor efficacy of belotecan, a derivative of camptothecin, by inducing autophagy.
- PubMed. Lipoxygenase Inhibition by Plant Extracts.
- PubMed. Inhibition of lipoxygenases and cyclooxygenase-2 enzymes by extracts isolated from Bacopa monniera (L.) Wettst.
- PubChem. 4,4'-Methylenebis(2,6-di-tert-butylphenol).
- PubMed. Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria.
- PubChem. 2,2'-Methylenebis(4,6-di-tert-butylphenol).
- PubChem. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol).
- Cancer Research. Inhibition of cyclooxygenase-2 suppresses lymph node metastasis via reduction of lymphangiogenesis.
- PubMed. Acute, subchronic and chronic toxicity studies of a synthetic antioxidant, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) in rats.
- ChemBK. Antioxidant 425;2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
- Journal of Biological Chemistry. Molecular determinants for the selective inhibition of cyclooxygenase-2 by lumiracoxib.
- MDPI. Tert-Butylhydroquinone (TBHQ) Suppresses LPS- and Poly (I:C)-Induced RAW 264.7 Macrophage Activation Through Reduced NF-κB/Type 1 Interferon and Enhanced Antioxidant-Related Pathways.
- PubMed. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity.
- PubMed. Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 1. Acute and subchronic toxicity.
- Journal of Applied Toxicology. Chronic oral toxicity of a synthetic antioxidant, 2,2'-methylenebis(4-ethyl-6-tert-butylphenol), in rats.
- PubChem. 2,2'-Thiobis(4-methyl-6-tert-butylphenol).
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- 3. Inhibition of lipoxygenases and cyclooxygenase-2 enzymes by extracts isolated from Bacopa monniera (L.) Wettst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
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Chemical Identification and Nomenclature
An In-Depth Technical Guide to 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) (CAS 88-24-4)
This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 88-24-4. We will delve into its precise chemical identity according to IUPAC nomenclature, explore its fundamental properties, understand its mechanism of action as a widely used antioxidant, and detail its synthesis and safety profile.
The compound with CAS Registry Number 88-24-4 is a bisphenolic antioxidant. Its unambiguous identification is crucial for scientific and regulatory purposes. The standard IUPAC name is 2-tert-butyl-6-[(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methyl]-4-ethylphenol [1][2][3]. However, it is more commonly known in industrial and laboratory settings by synonyms such as 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) or trade names like Antioxidant 425[2][3][4][5].
The structure consists of two 6-tert-butyl-4-ethylphenol units linked by a methylene bridge at the 2 and 2' positions. This specific arrangement of bulky tert-butyl groups ortho to the hydroxyl groups is key to its function.
Caption: Abstract representation of the bisphenolic structure.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 88-24-4 | [1][2] |
| IUPAC Name | 2-tert-butyl-6-[(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methyl]-4-ethylphenol | [1][3] |
| Molecular Formula | C₂₅H₃₆O₂ | [1][2][4] |
| Molecular Weight | 368.56 g/mol | [1][6] |
| Canonical SMILES | CCC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)CC)C(C)(C)C)O | [2] |
| InChIKey | GPNYZBKIGXGYNU-UHFFFAOYSA-N |[2] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its suitability for various applications, its handling requirements, and its environmental fate.
Table 2: Key Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to off-white crystalline powder or granules | [7] |
| Melting Point | 119-122 °C | [8] |
| Boiling Point | 452.1 °C at 760 mmHg | [8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone | [7][9] |
| Volatility | Low |[7] |
Core Application: Hindered Phenolic Antioxidant
The primary industrial application of CAS 88-24-4 is as a hindered phenolic antioxidant.[4][9] This function is critical in stabilizing polymeric materials such as rubbers, acrylics, and ABS copolymers against thermo-oxidative degradation.
Mechanism of Action: Radical Scavenging
The efficacy of this molecule stems from its "hindered phenol" nature. The bulky tert-butyl groups positioned ortho to the hydroxyl (-OH) group sterically hinder the phenolic proton. This configuration serves two purposes:
-
Facilitates H-atom Donation: The phenolic hydrogen can be readily donated to terminate chain-propagating free radicals (R• or ROO•), which are the primary agents of oxidative degradation in polymers.
-
Stabilizes the Resulting Phenoxy Radical: After donating the hydrogen atom, the resulting phenoxy radical is stabilized by resonance within the aromatic ring and, crucially, is sterically shielded by the large tert-butyl groups. This hindrance prevents the phenoxy radical from initiating new degradation chains, making it a safe termination point.
Caption: Mechanism of action for a hindered phenolic antioxidant.
Synthesis Workflow
The synthesis of 2,2'-methylenebis(4,6-dialkylphenols) generally involves the acid-catalyzed condensation of a 2,4-dialkylphenol with a formaldehyde source, such as methylal (dimethoxymethane).
Exemplary Protocol: Acid-Catalyzed Condensation
The following protocol is based on established methods for synthesizing methylene-bridged phenols[10].
Step 1: Reactor Charging
-
Charge a suitable reactor with 4-ethyl-2-tert-butylphenol (1 molar equivalent).
-
Add methylal (dimethoxymethane) as both a reactant and a solvent (e.g., 2-3 molar equivalents).
Step 2: Catalysis
-
Slowly add a strong acid catalyst, such as concentrated sulfuric acid or perchloric acid (e.g., 0.02-0.05 molar equivalents), to the stirred mixture. Maintain control over any initial exotherm.
Step 3: Reaction
-
Heat the reaction mixture to a temperature between 60-100°C and maintain stirring for 2-4 hours. The optimal temperature and time depend on the specific catalyst and substrate concentration.
Step 4: Work-up
-
After the reaction is complete (monitored by TLC or GC), cool the mixture.
-
Neutralize the acid catalyst with an aqueous base solution (e.g., sodium carbonate).
-
Perform a phase separation to remove the aqueous layer.
Step 5: Purification
-
Distill the excess methylal and any unreacted starting material under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., heptane or ethanol) to yield the final white crystalline product.
Caption: A generalized workflow for the synthesis of CAS 88-24-4.
Toxicology and Safety Profile
The toxicological profile is essential for risk assessment in handling and application.
-
Acute Toxicity: The compound exhibits low acute toxicity via oral and dermal routes. The oral LD50 in rats is reported to be greater than 10,000 mg/kg[11].
-
Irritation: It may cause mild irritation to the skin, eyes, and respiratory system upon prolonged or repeated exposure[12].
-
Reproductive Toxicity: Some studies in animals have suggested potential reproductive effects, leading to its classification in some jurisdictions as a substance that may impair fertility[13]. This is a critical consideration for handling and exposure control.
-
Biodegradation: The compound is not considered to be readily biodegradable[14].
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection for dust, should be used when handling the powdered form.
Conclusion
The compound identified by CAS 88-24-4, with the IUPAC name 2-tert-butyl-6-[(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methyl]-4-ethylphenol, is a highly effective hindered phenolic antioxidant. Its specific molecular structure allows it to function as a potent radical scavenger, thereby protecting materials from oxidative degradation. While it has a low acute toxicity profile, its potential for reproductive toxicity necessitates careful handling and adherence to safety protocols. Its synthesis is well-established, making it a commercially significant stabilizer in the polymer and rubber industries.
References
- 6,6'-di-tert-butyl-4,4'-diethyl-2,2'-methylenediphenol CAS No. 88-24-4. (n.d.). Tintoll.
- 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). (n.d.). PubChem.
- Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol). (n.d.). PrepChem.com.
- CAS#:119-47-1 | 2,2'-Methylenebis(6-tert-butyl-4-methylphenol). (n.d.). Chemsrc.
- 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). (n.d.). PubChem.
- 2,2-methylene bis(6-tert-butyl-4-ethyl phenol), 88-24-4. (n.d.). The Good Scents Company.
- The Role of Phenolic Antioxidants in Industrial Applications. (n.d.).
- Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Human health tier II assessment. (2016). National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
- 88-24-4 / 4-93. (n.d.). National Institute of Technology and Evaluation (NITE), Japan.
- 88-24-4 | MFCD00026296 | 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol). (n.d.). AA Blocks.
- US Patent 4087469A - Method of producing 2,2'-methylenebis(4,6-dialkylphenols). (1978). Google Patents.
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- 4. 6,6'-di-tert-butyl-4,4'-diethyl-2,2'-methylenediphenol CAS No. 88-24-4 | Tintoll [uvabsorber.com]
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- 14. J-CHECK(English) [nite.go.jp]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Analysis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in Polymers
Application Note & Protocol
Dr. Evelyn Reed, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the quantitative determination of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), also known as Antioxidant 425 (AO 425), in polymeric materials. This hindered phenolic antioxidant is crucial for preventing thermal-oxidative degradation in polymers like polyethylene (PE) and polypropylene (PP).[1] Accurate quantification is essential for quality control, ensuring product stability, and meeting regulatory standards. The methodology detailed herein employs a robust sample preparation procedure involving solvent extraction, followed by analysis using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This application note is intended for researchers, quality control analysts, and scientists in the polymer and materials science fields.
Introduction & Principle
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (CAS No: 88-24-4) is a highly effective, non-discoloring antioxidant widely incorporated into polyolefins and other plastics to protect them during high-temperature processing and throughout their service life.[2] Its concentration must be carefully controlled; insufficient levels can lead to premature material failure, while excessive amounts can increase costs and lead to issues like blooming.
The analytical principle of this method is based on the extraction of the non-polar analyte from the polymer matrix, followed by chromatographic separation and quantification.[3] Due to the insolubility of the polymer in common HPLC solvents, an extraction step is mandatory.[1][4] This protocol utilizes an optimized solvent extraction, followed by RP-HPLC. The separation occurs on a C18 stationary phase, which retains the non-polar analyte. A mobile phase of methanol and water provides the elution, and the analyte is quantified using a UV detector, leveraging the phenolic structure's strong absorbance in the UV region.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development.
-
Chemical Structure:
-
Molecular Formula: C₂₅H₃₆O₂[5]
-
Molecular Weight: 368.55 g/mol
-
Appearance: White to off-white powder
-
Solubility: Highly soluble in aromatic and organic solvents (e.g., cyclohexane, isopropanol, methylene chloride); practically insoluble in water.[7] This property is the cornerstone of the extraction strategy.
-
XLogP3: 8.1[5][8] This high value indicates significant non-polarity, dictating the choice of a reversed-phase chromatographic system.
Materials, Reagents, and Equipment
Reagents and Standards
-
Reference Standard: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), purity ≥98%
-
Methanol: HPLC grade or equivalent
-
Acetonitrile: HPLC grade or equivalent
-
Water: HPLC grade, obtained from a water purification system
-
Isopropanol (IPA): ACS grade or higher
-
Cyclohexane: ACS grade or higher
-
Polymer Samples: Polyethylene (PE), Polypropylene (PP), or other relevant polymers.
Equipment
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): For system control, data acquisition, and processing.
-
Analytical Balance: 4-decimal place readability (0.1 mg).
-
Reflux or Accelerated Solvent Extraction (ASE) System: For sample extraction.[9]
-
Polymer Grinder or Mill: To increase the surface area of the polymer sample.[10]
-
Volumetric Flasks: Class A (various sizes: 10, 25, 50, 100 mL).
-
Syringe Filters: 0.45 µm PTFE membrane.
-
Vials: 2 mL amber glass HPLC vials with caps.
Experimental Protocol
This section details the step-by-step workflow, from sample receipt to final analysis. The causality behind key steps is explained to provide a deeper understanding of the process.
Workflow Overview
Caption: Overall workflow for the HPLC analysis of AO 425 in polymers.
Step 1: Standard Solution Preparation
-
Rationale: A series of standards with known concentrations are required to create a calibration curve. This curve establishes the relationship between the detector response (peak area) and the analyte concentration, which is fundamental for accurate quantification.
-
Protocol:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of the 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) reference standard into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with Methanol.
-
Working Stock Solution (100 µg/mL): Pipette 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with Methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by appropriately diluting the Working Stock Solution with Methanol in volumetric flasks. Transfer to amber vials to prevent photodegradation.
-
Step 2: Sample Preparation & Extraction
-
Rationale: The antioxidant must be quantitatively removed from the polymer matrix. Grinding the polymer increases the surface area, facilitating more efficient extraction.[10] Accelerated Solvent Extraction (ASE) or reflux extraction at elevated temperatures uses solvents that swell or dissolve the polymer, allowing the additive to diffuse out.[9][10] The choice of solvent is critical and is guided by standard methods like ASTM D6953.[1][11]
-
Protocol:
-
Grinding: Cryogenically grind the polymer sample to a fine powder or a particle size of approximately 20-mesh (850 microns).[12] This prevents melting and agglomeration during grinding.
-
Weighing: Accurately weigh approximately 1.0 g of the ground polymer into an extraction thimble or reflux flask.
-
Extraction (Example using Reflux):
-
Add 50 mL of an appropriate extraction solvent. A mixture of Isopropanol and Cyclohexane (e.g., 97.5:2.5 v/v) is effective for polyolefins.[9][10] Cyclohexane swells the polymer, while IPA is a good solvent for the antioxidant.
-
Reflux the sample for 2-3 hours at a temperature high enough to ensure efficient extraction but below the polymer's melting point.
-
-
Cooling and Dilution: Allow the extract to cool to room temperature. Quantitatively transfer the solvent to a 100 mL volumetric flask. Rinse the flask and sample with fresh solvent and add the rinsings to the volumetric flask. Dilute to the mark with the extraction solvent.
-
Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into an amber HPLC vial. This step is crucial to remove any particulate matter or residual polymer that could clog the HPLC column.[9]
-
Step 3: Chromatographic Analysis
-
Rationale: The chromatographic conditions are optimized to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time, well-separated from any potential interferences from the sample matrix or other additives. A C18 column is ideal for this non-polar analyte. A gradient elution is often used to ensure that any other extracted additives with different polarities are eluted effectively. The UV detection wavelength is selected based on the analyte's maximum absorbance (λmax) for optimal sensitivity. Studies on similar phenolic antioxidants often use detection wavelengths between 225 nm and 280 nm.[13][14]
Caption: Principle of Reversed-Phase HPLC for separating AO 425.
Table 1: HPLC Operating Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Methanol |
| Gradient Program | 80% B to 100% B in 10 min, hold at 100% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 35 °C[13] |
| Detector | UV/PDA at 277 nm[13] |
| Run Time | 15 minutes |
System Suitability and Quantification
-
Rationale: Before analyzing samples, the performance of the HPLC system must be verified. System Suitability Tests (SST) ensure that the chromatography is reproducible and precise.
-
SST Protocol:
-
Make five replicate injections of a mid-range calibration standard (e.g., 10 µg/mL).
-
Calculate the Relative Standard Deviation (%RSD) for the peak area and retention time.
-
-
Quantification:
-
Inject the prepared sample extracts.
-
Record the peak area for the 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) peak.
-
Calculate the concentration in the extract (µg/mL) using the linear regression equation from the calibration curve.
-
Calculate the final concentration in the original polymer sample (in ppm or % w/w) using the following formula:
Concentration (ppm) = (C_extract × V_extract × DF) / W_sample
Where:
-
C_extract = Concentration from calibration curve (µg/mL)
-
V_extract = Final volume of the extract (mL)
-
DF = Dilution factor (if any)
-
W_sample = Weight of the polymer sample (g)
-
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Limit |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| %RSD of Peak Area (n=5) | ≤ 2.0% |
| %RSD of Retention Time (n=5) | ≤ 1.0% |
| Calibration Curve (r²) | ≥ 0.999 |
Conclusion
The described RP-HPLC method provides a reliable, accurate, and robust means for the quantitative determination of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in various polymer matrices. The combination of a standardized extraction procedure and optimized chromatographic conditions ensures high-quality data suitable for quality control, product development, and research applications. Adherence to the system suitability criteria is paramount for ensuring the validity of the generated results.
References
- ASTM D6953-18, Standard Test Method for Determination of Antioxidants and Erucamide Slip Additives in Polyethylene Using Liquid Chromatography (LC), ASTM International, West Conshohocken, PA, 2018, [Link]
- FMS, Inc. (n.d.). Extraction of Antioxidants from High Density Polyethylene (HDPE) By Pressurized Liquid Extraction (PLE). LCGC International.
- Infinita Lab. (n.d.). ASTM D6042 Phenolic Antioxidants and Erucamide Slip Additives.
- ASTM International. (2018). D6953 Standard Test Method for Determination of Antioxidants and Erucamide Slip Additives in Polyethylene Using Liquid Chromatography (LC).
- ASTM International. (2016). D6042 Standard Test Method for Determination of Phenolic Antioxidants and Erucamide Slip Additives in Polypropylene Homopolymer Formulations Using Liquid Chromatography (LC).
- Siriwardane, H. (1998). Quantitative Analysis of Additives in Low Density Polyethylene Using On-line Supercritical Fluid Extraction /Supercritical Fluid Chromatography. Virginia Polytechnic Institute and State University.
- ASTM International. (n.d.). ASTM D5524-94 - Standard Test Method for Determination of Phenolic Antioxidants in High Density Polyethylene Using Liquid Chromatography.
- Mansouri, H., Yagoubi, N., & Ferrier, D. (1998). Extraction of polypropylene additives and their analysis by HPLC.
- ResearchGate. (n.d.). ADDITIVE ANALYSIS IN POLYOLEFINS.
- Intertek. (n.d.). Additives Analysis for Polymers and Plastics.
- CEM Corporation. (n.d.). Extraction of Additives from Plastics.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6928, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
- Waters Corporation. (n.d.). Rapid Analysis of 25 Common Polymer Additives.
- Beljean-Leymarie, M., & Galland, G. (1990). HPLC analysis of antioxidants. Talanta, 37(3), 301-306.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8398, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol).
- ChemBK. (2024). Antioxidant 425.
- World Journal of Pharmaceutical and Medical Research. (2022). DETERMINATION OF ANTIOXIDANT CONTENT OF FEW AROMATIC PLANTS BY RP-HPLC METHOD.
- Liu, K., et al. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Journal of Analytical Methods in Chemistry, 2020, 8196140.
- Semantic Scholar. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion.
- MZ-Analysentechnik GmbH. (n.d.). 2,2'-Methylenebis(6-tert-butyl-4-methylphenol), analytical standard.
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- 6. 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol) | 88-24-4 [chemicalbook.com]
- 7. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
GC-MS Method for the Quantification of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol): An Application Note
Abstract
This application note presents a detailed protocol for the quantification of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a widely used phenolic antioxidant, in polymer matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves an optimized sample preparation procedure including solvent extraction and derivatization, followed by sensitive and selective GC-MS analysis. This protocol is designed for researchers, scientists, and quality control professionals in the fields of polymer chemistry, materials science, and drug development who require a robust and reliable method for the quantification of this important additive.
Introduction
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), also known as Antioxidant 425, is a sterically hindered phenolic antioxidant.[1] Its primary function is to protect polymers, such as polyethylene and polypropylene, from degradation during processing and end-use by scavenging free radicals. The concentration of this antioxidant is a critical parameter that influences the stability and lifespan of the polymer product. Therefore, a precise and accurate analytical method for its quantification is essential for quality control and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] For the analysis of polar molecules like phenolic antioxidants, a derivatization step is often necessary to increase their volatility and improve chromatographic performance. This application note details a comprehensive GC-MS method, including sample extraction from a polymer matrix, a silylation derivatization procedure, and optimized instrument parameters for the accurate quantification of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Experimental
Materials and Reagents
-
Standards: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (≥98% purity), Internal Standard (IS) such as 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) or a suitable stable isotope-labeled analogue.
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all HPLC or GC grade).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Polymer Samples: Polyethylene or other relevant polymer containing the target analyte.
Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Analytical Balance
-
Ultrasonic Bath
-
Centrifuge
-
Heating block or oven
-
Syringe filters (0.45 µm, PTFE)
-
Autosampler vials (2 mL) with inserts
Methodology
The overall workflow for the quantification of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is depicted in the following diagram:
Caption: Experimental workflow for GC-MS quantification.
Sample Preparation: Extraction from Polymer Matrix
The efficient extraction of the antioxidant from the polymer is a critical first step. Ultrasonic extraction is a rapid and effective method for this purpose.[3]
Protocol:
-
Sample Comminution: To maximize the surface area for extraction, cryo-mill or grind a representative portion of the polymer sample into a fine powder.
-
Weighing: Accurately weigh approximately 0.5 g of the powdered polymer into a glass centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of the internal standard solution.
-
Solvent Addition: Add 10 mL of dichloromethane (DCM) to the tube.
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
Separation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the polymer particles.
-
Supernatant Collection: Carefully transfer the DCM supernatant to a clean vial.
-
Repeat Extraction: Repeat the extraction process (steps 4-7) on the polymer residue with a fresh 10 mL aliquot of DCM to ensure complete extraction.
-
Combine Extracts: Combine the supernatants from both extractions.
Derivatization
Due to the polar phenolic hydroxyl groups, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) requires derivatization to increase its volatility for GC analysis. Silylation with BSTFA is a common and effective method for this purpose.
Protocol:
-
Evaporation: Evaporate the combined DCM extracts to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS) and 100 µL of a suitable solvent like pyridine or acetonitrile to the dried extract.
-
Reaction: Tightly cap the vial and heat it in a heating block or oven at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Reconstitution: Evaporate the derivatization reagents under a gentle stream of nitrogen and reconstitute the residue in 1 mL of hexane.
-
Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into a GC autosampler vial.
GC-MS Analysis
The following GC-MS parameters are provided as a starting point and should be optimized for the specific instrument used.
Table 1: Suggested GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard. A potential source for the mass spectrum is the mzCloud database.[4] |
Method Validation
To ensure the reliability of the results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A typical acceptance criterion is a correlation coefficient (R²) ≥ 0.995.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (%RSD).
Table 2: Representative Method Validation Data (Hypothetical)
| Parameter | Result |
| Linearity (R²) | 0.998 |
| Range | 0.1 - 50 µg/mL |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Results and Discussion
The described GC-MS method provides a sensitive and selective means for the quantification of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in polymer samples. The use of an internal standard corrects for variations in extraction efficiency and injection volume, thereby improving the accuracy and precision of the method. The derivatization step is crucial for achieving good chromatographic peak shape and sensitivity.
The selection of appropriate SIM ions is critical for the selectivity of the method. The mass spectrum of the silylated derivative of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) should be acquired by injecting a standard solution in full scan mode. The most abundant and characteristic ions should then be selected for SIM analysis. The mzCloud database lists mass spectral data for the underivatized compound, which can serve as a reference.[4]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of the antioxidant 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in polymer matrices by GC-MS. The method, which includes ultrasonic extraction and silylation derivatization, is robust, sensitive, and suitable for routine quality control analysis in industrial and research settings. It is recommended that the method be fully validated in the user's laboratory to ensure its suitability for the intended application.
References
- Extraction of Antioxidants from High Density Polyethylene (HDPE) By Pressurized Liquid Extraction (PLE). FMS, Inc. [Link]
- A rapid ultrasonic extraction technique to identify and quantify additives in poly(ethylene). P. Avella, M. L. Di Lorenzo, E. Martuscelli, and G. R. Talarico. RSC Publishing.[Link]
- Spectroscopic and Chromatographic Quantification of an Antioxidant-stabilized Ultrahigh-molecular-weight Polyethylene. S. D. Reinitz, A. A. G. Requena, and E. B. Oral. PMC - PubMed Central.[Link]
- Determination of antioxidants (Irganox 1076 and Irganox 1010) in polyethylene using thermal desorption and reactive pyrolysis.
- Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. X. Li, Y. Gao, Y. Li, et al. Journal of Chromatographic Science, Oxford Academic.[Link]
- Quantitative Analysis of Antioxidants from High Density Polyethylene (HDPE) by off-line Supercritical Fluid Extraction Coupled High Performance Liquid Chromatography. T. L. Chester, J. D. Pinkston, and D. E. Raynie. VTechWorks.[Link]
- Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. X. Li, Y. Gao, Y. Li, et al.
- US Patent for Process for purifying polymers using ultrasonic extraction.
- Extraction of Antioxidant from High Density Polyethylene. LabRulez GCMS. [Link]
- Extraction of Additives
- 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). PubChem. [Link]
- Retention Time Locked GC-MS Analysis of Phenols Applic
- No.G212. Shimadzu. [Link]
- 2,2'-Ethylidenebis(4,6-di-tert-butylphenol). NIST WebBook. [Link]
- 2 2 Methylenebis 4 ethyl 6 tert butylphenol. mzCloud. [Link]
- 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2. PubChem. [Link]
- Organic Solvents Retention Time Table. GL Sciences. [Link]
- Retention Times - GC Tech Tip. Phenomenex. [Link]
Sources
- 1. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 | CID 6928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A rapid ultrasonic extraction technique to identify and quantify additives in poly(ethylene) - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. mzCloud – 2 2 Methylenebis 4 ethyl 6 tert butylphenol [mzcloud.org]
Application Notes and Protocols for the Analysis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
Introduction: The Analytical Imperative for a Key Antioxidant
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), also known by its CAS number 88-24-4, is a sterically hindered phenolic antioxidant of significant industrial importance.[1][2] Its primary function is to mitigate the thermo-oxidative degradation of polymeric materials, thereby extending the service life of a wide array of consumer and industrial products, including plastics, synthetic rubbers, and adhesives.[3][4] As this compound is frequently incorporated into food contact materials, its potential for migration into foodstuffs and subsequent human exposure necessitates robust and reliable analytical methods for its quantification in various matrices.[2][3]
This comprehensive guide provides detailed application notes and protocols for the sample preparation and analysis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). We will delve into the rationale behind the selection of specific extraction and clean-up techniques for diverse sample types, including polymer matrices, aqueous environmental samples, and biological fluids. The methodologies presented are designed to deliver high accuracy, precision, and sensitivity, empowering researchers, scientists, and drug development professionals to confidently assess the presence and quantity of this important antioxidant.
Physicochemical Properties of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
A thorough understanding of the analyte's properties is fundamental to developing effective sample preparation strategies.
| Property | Value | Source |
| Chemical Formula | C₂₅H₃₆O₂ | [3] |
| Molecular Weight | 368.56 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 119-122 °C | |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform, acetone, and hydrocarbons. | [1] |
| LogP (octanol-water partition coefficient) | ~8.1 (estimated) | [3] |
The high LogP value indicates that 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is highly lipophilic and will preferentially partition into non-polar environments. This characteristic dictates the choice of organic solvents for extraction from both solid and aqueous matrices.
I. Analysis in Polymer Matrices: Unveiling Additives from Complex Materials
The primary application of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is as an antioxidant in polymers such as polyethylene and polypropylene. Extracting the analyte from the dense polymer matrix is the most critical step in the analytical workflow.
A. Rationale for Methodology Selection: Ultrasonic-Assisted Solvent Extraction (USE)
Ultrasonic-Assisted Solvent Extraction (USE) is a highly effective technique for the extraction of additives from polymeric materials. The application of ultrasonic waves creates acoustic cavitation, the formation and implosion of microscopic bubbles, which enhances solvent penetration into the polymer matrix and accelerates the dissolution of the target analyte. This method offers several advantages over traditional Soxhlet extraction, including significantly reduced extraction times and lower solvent consumption.
The choice of solvent is dictated by the analyte's solubility and the nature of the polymer. Due to the non-polar nature of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a solvent in which it is readily soluble and that can effectively swell the polymer matrix is ideal. Dichloromethane or a mixture of toluene and dichloromethane has been shown to be effective for the extraction of phenolic antioxidants from polyolefins.
Caption: Workflow for Ultrasonic-Assisted Solvent Extraction of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) from Polymer Matrices.
B. Detailed Protocol: USE followed by HPLC-UV or GC-MS Analysis
1. Sample Preparation:
-
Cryogenically grind the polymer sample to a fine powder (particle size < 0.5 mm) to maximize the surface area for extraction. This can be achieved using a freezer mill or a standard grinder with liquid nitrogen.
2. Extraction:
-
Accurately weigh approximately 1 gram of the powdered polymer sample into a glass centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) mixture of toluene and dichloromethane.
-
Place the sealed tube in an ultrasonic bath and sonicate for 60 minutes at 60°C.
-
After sonication, centrifuge the sample at 4000 rpm for 10 minutes to pellet the polymer particles.
-
Carefully decant the supernatant into a clean glass vial.
-
Repeat the extraction process (steps 2.2-2.5) two more times with fresh solvent.
-
Combine the supernatants from all three extractions.
3. Extract Clean-up and Concentration:
-
Evaporate the combined solvent extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 2 mL of acetonitrile for HPLC analysis or 1 mL of ethyl acetate for GC-MS analysis.
-
Filter the reconstituted solution through a 0.45 µm PTFE syringe filter into an autosampler vial.
4. Instrumental Analysis:
-
For HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 90:10 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
-
For GC-MS Analysis (after derivatization):
-
Derivatization: The phenolic hydroxyl groups of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) must be derivatized to increase volatility for GC analysis. Silylation is a common and effective method.[5][6][7]
-
To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
II. Analysis in Environmental Water Samples: Detecting Trace Contamination
The presence of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in environmental waters can occur through leaching from plastic waste or industrial discharge. Due to its low water solubility and the typically low concentrations expected, a pre-concentration step is essential.
A. Rationale for Methodology Selection: Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is the method of choice for isolating and concentrating non-polar to moderately polar analytes from aqueous matrices.[8][9] For a highly lipophilic compound like 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a reverse-phase sorbent such as C18 is ideal. The analyte partitions from the aqueous sample onto the non-polar stationary phase. Interferences are washed away with a polar solvent, and the analyte is then eluted with a small volume of a non-polar organic solvent.
Caption: Workflow for Solid-Phase Extraction of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) from Water Samples.
B. Detailed Protocol: SPE followed by GC-MS Analysis
1. Sample Pre-treatment:
-
Filter the water sample (typically 500 mL to 1 L) through a 0.45 µm glass fiber filter to remove suspended solids.
-
Acidify the sample to a pH of approximately 3 with hydrochloric acid to ensure the phenolic groups are protonated.
2. Solid-Phase Extraction:
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of deionized water (pH 3) through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 10 mL of deionized water to remove any remaining polar impurities.
-
Drying: Dry the cartridge by applying a vacuum for 20-30 minutes to remove residual water.
-
Elution: Elute the analyte from the cartridge with 2 x 4 mL aliquots of ethyl acetate into a clean collection tube.
3. Eluate Processing and Analysis:
-
Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the eluate to a volume of approximately 0.5 mL under a gentle stream of nitrogen.
-
Proceed with the derivatization and GC-MS analysis as described in Section I.B.4.
III. Analysis in Biological Matrices: Assessing Human Exposure
Biomonitoring of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in human serum or urine is crucial for assessing exposure from sources such as food packaging and consumer products. The complexity of biological matrices requires a robust sample preparation method to remove interferences like proteins and lipids.
A. Rationale for Methodology Selection: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS methodology, originally developed for pesticide residue analysis in food, is a versatile and efficient technique for extracting a wide range of analytes from complex matrices.[10][11] It involves a two-step process: an initial extraction and partitioning with an organic solvent and salts, followed by a dispersive solid-phase extraction (d-SPE) clean-up step. This approach is effective in removing matrix components while providing good recoveries for the target analyte.
Caption: QuEChERS Workflow for the Extraction of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) from Biological Matrices.
B. Detailed Protocol: QuEChERS followed by LC-MS/MS or GC-MS Analysis
1. Sample Extraction:
-
To 1 mL of serum or urine in a 15 mL polypropylene centrifuge tube, add 1 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and vortex the tube vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE clean-up sorbent (e.g., 150 mg MgSO₄ and 50 mg of a suitable sorbent like C18 or a combination of sorbents to remove lipids and other interferences).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
3. Final Extract Preparation and Analysis:
-
Transfer the supernatant to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for the chosen analytical technique (e.g., 100 µL of 90:10 acetonitrile:water for LC-MS/MS or 100 µL of ethyl acetate for GC-MS after derivatization).
-
For LC-MS/MS Analysis: This is often preferred for biological samples due to its high sensitivity and selectivity without the need for derivatization.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with water and methanol/acetonitrile containing a small amount of formic acid or ammonium formate.
-
Detection: Electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM) for quantification.
-
-
For GC-MS Analysis: Follow the derivatization and analysis protocol as described in Section I.B.4.
IV. Quality Control and Method Validation
For all protocols, it is imperative to include appropriate quality control measures to ensure the reliability of the results. This includes the analysis of procedural blanks, spiked samples for recovery assessment, and the use of an appropriate internal standard. For quantitative analysis, a calibration curve should be prepared using a certified reference material of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).[12]
Conclusion
The analytical protocols detailed in this guide provide a comprehensive framework for the robust and reliable quantification of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in a variety of challenging matrices. The selection of the appropriate sample preparation technique—be it ultrasonic-assisted extraction for polymers, solid-phase extraction for aqueous samples, or the QuEChERS method for biological fluids—is paramount to achieving accurate and precise results. By understanding the principles behind these methodologies and meticulously following the outlined protocols, researchers can confidently address the analytical challenges associated with this important industrial antioxidant.
References
- Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
- Jurek, A., & Leitner, E. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC–MS. Food Additives & Contaminants: Part A, 34(7), 1235-1243.
- Labadie, P., et al. (2015). Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 29(20), 1871-1880.
- Lee, H. B., & Peart, T. E. (2000). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate.
- University of California, San Francisco. (n.d.). C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. UCSF Mass Spectrometry Facility.
- UCT, Inc. (n.d.).
- Waters. (2021). What is a generic protocol for use of Sep-Pak C18 cartridges? - WKB66729.
- Pichon, V. (2000). Solid-phase extraction of phenols and pesticides in water with a modified polymeric resin.
- Schoenrath, I., et al. (2025). Human biomonitoring of 2,4-di-tert-butylphenol: determination of the parent substance and a novel, specific metabolite in urine by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry.
- Pico, Y., et al. (2019). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 24(7), 1297.
- Gilles, L., et al. (2021). Biomarkers, matrices and analytical methods targeting human exposure to chemicals selected for a European human biomonitoring initiative.
- Calafat, A. M., et al. (2008). Human exposure to bisphenol A by biomonitoring: Methods, results and assessment of environmental exposures. Toxicology and Applied Pharmacology, 228(1), 114-122.
- Asensio-Ramos, M., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Agronomy, 12(7), 1625.
- The Good Scents Company. (n.d.). 2,2-methylene bis(6-tert-butyl-4-ethyl phenol).
- Centers for Disease Control and Prevention. (2024). References for Biomonitoring Analytical Methods.
- Dekant, W., & Völkel, W. (2008). Human exposure to bisphenol A by biomonitoring: methods, results and assessment of environmental exposures. Toxicology and applied pharmacology, 228(1), 114-122.
- Wang, F. J., et al. (2007). Determination of six phthalates in polypropylene consumer products by sonication-assisted extraction/GC-MS methods. Analytical Sciences, 23(9), 1099-1103.
- Kuklenyik, Z., et al. (2003). Simultaneous measurement of urinary bisphenol A and alkylphenols by automated solid-phase extractive derivatization gas chromatography/mass spectrometry. Environmental health perspectives, 111(14), 1736-1741.
- mzCloud. (2018). 2 2 Methylenebis 4 ethyl 6 tert butylphenol.
- PubChem. (n.d.). 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
- Takagi, A., et al. (1992). Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria. The Journal of toxicological sciences, 17(3), 155-163.
- Sigma-Aldrich. (n.d.). 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol).
- Takagi, A., et al. (1992). Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 1. Acute and subchronic toxicity. The Journal of toxicological sciences, 17(3), 135-153.
- O'Rorke, R., et al. (2022). Extraction and Pyrolysis-GC-MS analysis of polyethylene in samples with medium to high lipid content. MethodsX, 9, 101705.
- Sigma-Aldrich. (n.d.). 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol)
- ChemicalBook. (n.d.). 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol).
- Greim, H., & Ziegler-Skylakakis, K. (2020). 2,2′-Thiobis(4-methyl-6-tert-butylphenol).
- Eljarrat, E., et al. (2009). Determination of tetrabromobisphenol-A, tetrachlorobisphenol-A and bisphenol-A in soil by ultrasonic assisted extraction and gas chromatography-mass spectrometry.
- Psillakis, E., et al. (2021). Quality by Design in the optimization of the ultrasonic assisted solvent extraction for the GC-MS determination of plasticizers in sediments and shells.
- Global Substance Registration System. (n.d.). 2,2'-METHYLENEBIS(6-TERT-BUTYL-4-ISOPROPYLPHENOL).
- Al-Qassab, A. T., & Al-Hussainy, T. M. (2023). Development of the QuEChERS Extraction Method for the Determination of Polychlorinated Biphenyls (Aroclor 1254) in Soil Samples by Using GC-MS. Molecules, 28(8), 3415.
- López, J., et al. (2024). Quantification of Irgafos P-168 and Degradative Profile in Samples of a Polypropylene/Polyethylene Composite Using Microwave, Ultrasound and Soxhlet Extraction Techniques. Polymers, 16(8), 1105.
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¹H and ¹³C NMR characterization of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
An Application Note for the Structural Elucidation of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) using ¹H and ¹³C NMR Spectroscopy
Authored by: Gemini, Senior Application Scientist
Introduction: The Antioxidant Workhorse
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), commonly known in the industry as Antioxidant 425, is a sterically hindered phenolic antioxidant.[1][2] With the molecular formula C₂₅H₃₆O₂, this compound is a cornerstone of stabilization packages for a wide array of polymeric materials, including rubber, plastics, and resins.[1][3] Its primary function is to terminate the free-radical chain reactions that lead to oxidative degradation, thereby enhancing the thermal stability and extending the service life of these materials.[1] Given its critical role in industrial applications, the unambiguous structural verification and purity assessment of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing a detailed fingerprint of the molecule's atomic framework.
This application note provides a comprehensive guide to the characterization of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer an in-depth analysis of the expected spectral data.
Part 1: ¹H NMR Characterization — Mapping the Proton Environment
Proton NMR is a powerful technique that provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. The chemical shift of a proton is highly sensitive to the electronic environment, allowing for the differentiation of protons in various functional groups.
Experimental Protocol: ¹H NMR
A robust and reproducible ¹H NMR spectrum begins with meticulous sample preparation. The following protocol is recommended for achieving high-quality data.
1. Sample Preparation:
-
Analyte Mass: Accurately weigh 5-25 mg of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). While modern spectrometers can acquire data on smaller quantities, this range ensures a strong signal-to-noise ratio, minimizing the relative contribution of trace impurities.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties for nonpolar to moderately polar compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative, particularly useful for observing exchangeable protons like the hydroxyl (-OH) group.[4] Use approximately 0.6-0.7 mL of solvent.
-
Dissolution & Filtration: Add the solvent to the vial containing the sample. Gently agitate or vortex until the solid is completely dissolved. To ensure magnetic field homogeneity, it is critical to remove any particulate matter. Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. Cotton wool should be avoided as it can introduce contaminants.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
2. Instrument Parameters (300-500 MHz Spectrometer):
-
Acquisition Temperature: 298 K (25 °C)
-
Number of Scans (NS): 8-16 scans. The molecule's symmetry and the sample concentration should allow for a good spectrum with a limited number of scans.
-
Relaxation Delay (D1): 1-2 seconds. This delay allows for the relaxation of protons back to their equilibrium state between pulses, ensuring accurate integration.
-
Spectral Width (SW): 0-12 ppm. This range encompasses the typical chemical shifts for organic molecules.
-
Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[5]
¹H NMR Data Interpretation Workflow
Caption: Workflow for ¹³C NMR Analysis.
Predicted ¹³C NMR Spectrum and Peak Assignments
Considering the molecule's symmetry, there are 9 unique carbon environments.
| Carbon Type | Predicted δ (ppm) | Assignment Rationale |
| Aromatic C-OH | 150 - 155 | The carbon directly attached to the electronegative oxygen atom is significantly deshielded. [6] |
| Aromatic C-C(CH₃)₃ | 135 - 140 | Quaternary aromatic carbon adjacent to the tert-butyl group. |
| Aromatic C-CH₂CH₃ | 138 - 142 | Quaternary aromatic carbon adjacent to the ethyl group. |
| Aromatic C-H | 125 - 130 | Aromatic carbons bearing a hydrogen atom. |
| Aromatic C-H | 125 - 130 | The second non-equivalent aromatic carbon with a hydrogen. |
| Aromatic C-CH₂ | 122 - 128 | Quaternary aromatic carbon attached to the methylene bridge. |
| Methylene bridge (-CH₂-) | 35 - 45 | Aliphatic carbon of the bridge. |
| tert-Butyl Quaternary C | 34 - 36 | Quaternary carbon of the tert-butyl group. |
| tert-Butyl -CH₃ | 30 - 32 | Methyl carbons of the tert-butyl group. |
| Ethyl -CH₂- | 22 - 25 | Methylene carbon of the ethyl group. |
| Ethyl -CH₃ | 14 - 16 | Methyl carbon of the ethyl group. |
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the comprehensive characterization of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). The ¹H NMR spectrum provides rapid confirmation of the proton framework, with characteristic signals for the tert-butyl, ethyl, and methylene bridge groups. The ¹³C NMR spectrum complements this by mapping the carbon skeleton, confirming the presence and connectivity of all carbon atoms. Together, these techniques provide an unambiguous structural verification, essential for quality control in research, development, and industrial manufacturing.
References
- PubChem. (n.d.). 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). National Center for Biotechnology Information.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- Ansari, F., & Eslami, A. (2012). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 17(12), 1-13.
- Robles-Sánchez, M., et al. (2015). A 1H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Mangifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol). PLOS ONE, 10(11), e0140944.
- University of Leicester. (n.d.). NMR Sample Preparation.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.
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- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Oxidative Induction Time (OIT) Testing of Polyethylene Stabilized with 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
Introduction: The Imperative of Stabilization in Polyethylene
Polyethylene (PE), a cornerstone of modern materials science, exhibits remarkable versatility. However, its hydrocarbon backbone is inherently susceptible to oxidative degradation when exposed to heat, light, and atmospheric oxygen. This degradation, an autocatalytic, free-radical chain reaction, leads to a catastrophic decline in mechanical properties, manifesting as discoloration, embrittlement, and ultimately, product failure.[1][2][3] To counteract this, antioxidants are incorporated into the polymer matrix. This application note provides a comprehensive guide to evaluating the thermo-oxidative stability of polyethylene stabilized with the phenolic antioxidant 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), utilizing the Oxidative Induction Time (OIT) test.
The Role of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) as a Primary Antioxidant
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a high-performance, non-staining phenolic antioxidant.[4] As a hindered phenol, its primary function is to act as a "radical scavenger."[5][6] During the initial stages of oxidation, highly reactive free radicals are formed within the polymer.[1] 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) readily donates a hydrogen atom from its hydroxyl groups to these radicals, neutralizing them and forming a stable, non-reactive antioxidant radical.[5][7] This action effectively terminates the chain reaction of degradation, preserving the polymer's structural integrity during high-temperature processing and long-term service.[6][8]
Principle of Oxidative Induction Time (OIT) Testing
The OIT test is a standardized method used to assess the thermal stability of a material in an oxidative atmosphere.[3][9] Performed using a Differential Scanning Calorimeter (DSC), the test measures the time until the onset of exothermic oxidation of a sample held at a constant (isothermal) temperature in a pure oxygen or air atmosphere.[9][10][11] This time, the OIT value, is a direct and sensitive measure of the effectiveness of the antioxidant package in the polymer.[11] A longer OIT indicates a higher level of stabilization and a greater resistance to oxidative degradation.[12]
The fundamental principle of the OIT test is to accelerate the aging process by exposing the material to elevated temperatures and a pure oxygen environment. The test proceeds as follows: the sample is heated to a specified isothermal temperature under an inert nitrogen atmosphere to prevent premature oxidation. Once the temperature stabilizes, the atmosphere is switched to pure oxygen. The antioxidant package within the polyethylene will initially consume the oxygen, preventing bulk oxidation of the polymer. This period is the "induction time." Once the antioxidants are depleted, the polymer begins to rapidly oxidize, a process that releases a significant amount of heat (an exothermic reaction). The DSC detects this exotherm, and the time from the introduction of oxygen to the onset of this exothermic event is the Oxidative Induction Time.[9][10]
Experimental Protocol: OIT Determination of Polyethylene
This protocol is based on established standards such as ASTM D3895 and ISO 11357-6.[13][14][15]
1. Instrumentation and Materials:
-
Differential Scanning Calorimeter (DSC): Equipped with a gas-switching accessory and a cooling system.
-
Gases: High-purity nitrogen (99.995%) and oxygen (99.995%).
-
Sample Pans: Standard open aluminum pans are commonly used. For materials that may react with aluminum, such as those with certain additives, copper pans can be considered, though it's important to note that copper can catalyze oxidation and may result in lower OIT values.[16][17]
-
Sample Press (Optional): For preparing thin, uniform films from pellets or granules.
-
Microbalance: Accurate to ±0.01 mg.
-
Polyethylene Samples:
-
Unstabilized Polyethylene (Control)
-
Polyethylene stabilized with a known concentration of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
-
2. Sample Preparation:
Proper sample preparation is critical for obtaining reproducible OIT results.[18]
-
For pellets or granules, it is recommended to press a thin film (approximately 0.25 mm thick) using a heated press according to ASTM D1928. This ensures uniform heat transfer.
-
From the film, cut a small disc of 5-10 mg that fits into the bottom of the DSC pan. A consistent sample mass should be used for all measurements to ensure comparability.[10]
-
If testing a finished product (e.g., a pipe or film), a representative sample of 5-10 mg should be carefully cut from the material.
3. DSC Instrument Setup and Calibration:
-
Temperature Calibration: Calibrate the DSC instrument for temperature using certified reference materials (e.g., indium and zinc) according to the manufacturer's instructions. Accurate temperature calibration is crucial as OIT is highly temperature-dependent.[10][16]
-
Gas Flow Rate: Set the purge gas flow rate to 50 ± 5 mL/min for both nitrogen and oxygen.
4. OIT Measurement Procedure:
The following diagram illustrates the experimental workflow for an isothermal OIT test.
Caption: Experimental workflow for Oxidative Induction Time (OIT) testing by DSC.
Step-by-Step Protocol:
-
Place the prepared sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with nitrogen at 50 mL/min for at least 5 minutes to ensure an inert atmosphere.[15]
-
Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under the nitrogen purge.[15]
-
Once the isothermal temperature is reached, hold for 5 minutes to allow the sample temperature to stabilize.
-
Simultaneously start the time measurement and switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks the beginning of the OIT measurement (time = 0).
-
Continue to hold the sample at the isothermal temperature in the oxygen atmosphere until a sharp exothermic peak is observed, indicating the onset of oxidation.
-
The OIT is determined as the time interval from the gas switch to the extrapolated onset of the exothermic peak. This is typically calculated by the instrument software as the intersection of the tangent to the baseline and the tangent to the steepest part of the exotherm.[10]
Data Interpretation and Expected Results
The output from the DSC is a plot of heat flow versus time. For a stabilized polyethylene sample, the plot will show a relatively flat baseline after the switch to oxygen, followed by a sharp exothermic peak.
The following diagram illustrates the mechanism of antioxidant action and its effect on the OIT curve.
Caption: Mechanism of phenolic antioxidant action and its correlation with the OIT curve.
Typical OIT Data:
The table below presents illustrative OIT values for unstabilized and stabilized polyethylene. The concentration of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) directly correlates with the OIT value.
| Sample ID | Antioxidant Concentration (%) | Isothermal Temperature (°C) | Oxidative Induction Time (OIT) (minutes) |
| PE-Control | 0 | 200 | < 1 |
| PE-Stab-1 | 0.1 | 200 | 25 - 35 |
| PE-Stab-2 | 0.3 | 200 | 70 - 90 |
Note: These are typical values and can vary depending on the specific grade of polyethylene, processing history, and other additives present.
A higher concentration of the antioxidant leads to a longer OIT, indicating enhanced thermal stability.[12] The OIT test is therefore a powerful tool for quality control, ensuring that the correct level of stabilizer has been incorporated into the polyethylene resin.[9][19] It is also invaluable in research and development for comparing the efficacy of different antioxidant formulations.[9]
Factors Influencing OIT Measurements
Several experimental parameters can significantly affect OIT results, and their careful control is essential for reproducibility.
-
Temperature: OIT is exponentially dependent on temperature. Higher isothermal test temperatures lead to shorter OIT values as the rate of oxidation increases.[10][17]
-
Sample Mass and Geometry: A consistent sample mass and form (e.g., a thin disc) should be used to ensure consistent heat and mass transfer.[18]
-
Crucible Type: The material of the sample pan can influence the results. Copper, for instance, can catalyze oxidation and reduce the measured OIT.[16][17]
-
Gas Flow Rate and Purity: The flow rate of oxygen must be sufficient to ensure that the oxidation reaction is not limited by the availability of oxygen. High-purity gases are essential to avoid side reactions.
Conclusion
The Oxidative Induction Time test is a rapid, sensitive, and reliable method for determining the thermo-oxidative stability of polyethylene stabilized with antioxidants like 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). By providing a quantitative measure of the antioxidant's effectiveness, the OIT test serves as an indispensable tool for quality assurance, product development, and research in the polymer industry. A thorough understanding of the test principles and meticulous adherence to the experimental protocol are paramount for obtaining accurate and reproducible results.
References
- Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023, August 14). Specialty Chemicals.[Link]
- Oxidative Induction Time (OIT) Determinations of Polyethylenes: Influences of Temperature, Pressure, and Crucible Materials on the Result. ASTM Digital Library.[Link]
- What are Phenolic Antioxidants for Polymers? Benefits and Applications. (2025, December 24).
- The Ultimate Guide to Plastic Antioxidants in 2024. (2024, January 15). Wellt Chemicals.[Link]
- Understanding the Role of Antioxidants in Polymer Stabilization. Ningbo Inno Pharmchem Co., Ltd.[Link]
- A Guide to the Determination of Oxidation Induction Time. Mettler Toledo.[Link]
- Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry. Intertek.[Link]
- Differential Scanning Calorimetry Oxidative Induction Time (DSC-OIT). Jordi Labs.[Link]
- ASTM D3895-98 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.
- Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals.[Link]
- Oxidation Induction Time (OIT) testing. Impact Solutions.[Link]
- Lifetime prediction for polymer materials using OIT measurements by the DSC method. Polimery.[Link]
- Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. METTLER TOLEDO.[Link]
- Measurement of Oxidative Induction Times (OIT) by DSC. Thermal Support.[Link]
- Electrical and chemical characterization of the antioxidant effects on thermal aging of crosslinked polyethylene (XLPE). IEEE Xplore.[Link]
- Oxidation induction time and oxidation onset temperature of polyethylene in air Testing Gimzewski's postul
- Oxidative Stability of Polymers: The OIT Test. NETZSCH Analyzing & Testing.[Link]
- DSC OIT Test Method ASTM D3895, ISO 11357, EN 728, ASTM D3418. Infrared-Spectroscopy.com.[Link]
- oxidation induction time (OIT) testing by plastic experts. Impact Solutions.[Link]
- Analysis of Degradation After Weathering Exposure Using MFI and OIT Tests.
- Assessment of polyethylene stability using the standardized OIT procedure by DSC method. Polimery.[Link]
- Kinetics Analysis on the Oxidative Stability of HDPE Black Pipes by Means of OIT Tests. NETZSCH Analyzing & Testing.[Link]
- Test: Determination of Oxidation Induction Time (OIT) (TS EN ISO 11357-6). Borlab A.Ş.[Link]
- How to Optimize OIT Tests. PE Polska.[Link]
- RECERTIFICATION OF THE POLYETHYLENE OXIDATION INDUCTION TIME REFERENCE M
- 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2. PubChem.[Link]
- 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). PubChem.[Link]
- Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria. PubMed.[Link]
- Developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (antioxidant AO2246) during the early life stage of zebrafish. PubMed.[Link]
- Acute, subchronic and chronic toxicity studies of a synthetic antioxidant, 2,2'-methylenebis(4-methyl-6-tert-butylphenol)
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- 2. repository.up.ac.za [repository.up.ac.za]
- 3. oxidation induction time (OIT) testing by plastic experts [impact-solutions.co.uk]
- 4. 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) "YOSHINOX 425" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 5. usmasterbatch.com [usmasterbatch.com]
- 6. welltchemicals.com [welltchemicals.com]
- 7. partinchem.com [partinchem.com]
- 8. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 9. Oxidation induction time testing & analysis (OIT) - Impact Laboratories [impact-solutions.co.uk]
- 10. mt.com [mt.com]
- 11. Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry [intertek.com]
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Application Notes and Protocols for the Use of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) as a Stabilizer for Natural Rubber
Introduction: The Imperative for Stabilization in Natural Rubber
Natural rubber (NR), a biopolymer of cis-1,4-polyisoprene, is a cornerstone material in countless industries due to its exceptional elasticity, resilience, and tensile strength. However, the unsaturated backbone of the polyisoprene chain renders it highly susceptible to degradation from environmental factors. Exposure to oxygen, heat, and ozone can initiate a cascade of free-radical chain reactions, leading to a decline in mechanical properties, embrittlement, and ultimately, failure of the rubber product. To counteract these aging processes, the incorporation of antioxidants is a critical step in the compounding of natural rubber.
This guide provides a detailed technical overview and practical protocols for the use of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a high-performance phenolic antioxidant, as a stabilizer in natural rubber formulations. This non-staining antioxidant is particularly effective in protecting light-colored and transparent vulcanizates from thermo-oxidative degradation.[1]
Chemical and Physical Properties of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), often referred to by trade names such as Antioxidant 425, is a sterically hindered phenolic antioxidant. Its chemical structure is characterized by two phenol groups linked by a methylene bridge, with bulky tert-butyl groups positioned ortho to the hydroxyl groups.
| Property | Value |
| Chemical Name | 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) |
| CAS Number | 88-24-4 |
| Molecular Formula | C25H36O2 |
| Molecular Weight | 368.55 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 119-122 °C |
| Solubility | Soluble in organic solvents like ethanol, acetone, and benzene; insoluble in water. |
Mechanism of Antioxidant Action
The efficacy of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) as an antioxidant stems from its ability to function as a free radical scavenger. The hydrogen atom on the phenolic hydroxyl group is readily donated to highly reactive peroxy radicals (ROO•) that are formed during the oxidation of the rubber's polymer chains. This donation neutralizes the peroxy radical, terminating the chain reaction of degradation. The resulting antioxidant radical is stabilized by resonance and the steric hindrance provided by the adjacent tert-butyl groups, which prevents it from initiating new degradation chains.
Caption: Mechanism of free radical scavenging by a phenolic antioxidant.
Application in Natural Rubber Compounding
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a versatile antioxidant suitable for a wide range of natural rubber applications, especially where color stability is important. It provides excellent protection against thermal degradation during processing and throughout the service life of the product.
Illustrative Natural Rubber Formulation
The following is a representative formulation for a general-purpose natural rubber compound. The loading level of the antioxidant can be adjusted based on the specific performance requirements of the end product.
| Ingredient | Parts per Hundred Rubber (phr) | Function |
| Natural Rubber (SMR CV60) | 100 | Base Polymer |
| N330 Carbon Black | 45 | Reinforcing Filler |
| Zinc Oxide | 5 | Activator |
| Stearic Acid | 2 | Activator/Processing Aid |
| 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | 1.0 - 2.0 | Antioxidant |
| N-tert-butyl-2-benzothiazyl sulfenamide (TBBS) | 0.7 | Accelerator |
| Sulfur | 2.5 | Curing Agent |
Note: The optimal loading level of the antioxidant should be determined through experimental evaluation, as it can be influenced by the other ingredients in the compound and the intended service conditions.
Experimental Protocols
Protocol 1: Compounding of Natural Rubber on a Two-Roll Mill
This protocol outlines the standard procedure for incorporating 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) and other ingredients into natural rubber using a laboratory-scale two-roll mill.
Equipment and Materials:
-
Two-roll mill with adjustable nip and temperature control
-
Natural Rubber (e.g., SMR CV60)
-
Compounding ingredients as per the formulation
-
Mill knives and trays
-
Stopwatch
Procedure:
-
Mastication:
-
Set the roll temperature to approximately 50-70°C and the nip gap to around 2 mm.
-
Introduce the natural rubber to the mill and allow it to form a continuous sheet on the front roll. This process, known as mastication, reduces the viscosity of the rubber.
-
Perform several ¾ cuts from each side of the rubber sheet and pass it back through the nip to ensure uniform softening. Continue for approximately 5-10 minutes.
-
-
Incorporation of Activators and Antioxidant:
-
Widen the nip gap to 2.5-3.0 mm.
-
Add the zinc oxide and stearic acid to the rolling bank of rubber.
-
Once these are dispersed, add the 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). It is advisable to add the antioxidant before the curatives to protect the rubber from degradation during the mixing process.[2]
-
Make several ¾ cuts to ensure thorough mixing.
-
-
Addition of Filler:
-
Add the carbon black in increments to the rolling bank. This prevents overloading the mill and ensures good dispersion.
-
After each addition, make cuts and allow the filler to be fully incorporated before adding the next increment.
-
-
Incorporation of Curatives:
-
Reduce the roll temperature to below 90°C to prevent scorch (premature vulcanization).
-
Add the accelerator (TBBS) followed by the sulfur. These should be added last as they initiate the curing process at elevated temperatures.
-
Mix until the curatives are fully dispersed, typically for 2-3 minutes.
-
-
Homogenization and Sheeting Off:
-
Perform several end-to-end passes of the rubber sheet to ensure complete homogenization.
-
Sheet off the final compound at a thickness of approximately 2-3 mm and allow it to cool.
-
Store the compounded rubber at room temperature for at least 24 hours before vulcanization to allow for maturation.
-
Caption: Workflow for compounding natural rubber on a two-roll mill.
Protocol 2: Evaluation of Vulcanizate Properties
This protocol describes the testing procedures to evaluate the effectiveness of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in the vulcanized natural rubber.
1. Vulcanization:
-
Cut the compounded rubber into preforms and place them in a compression molding press.
-
Cure the rubber at a specified temperature and time (e.g., 160°C for the time determined by a rheometer, t90).
2. Mechanical Properties Testing (Unaged):
-
Die-cut dumbbell-shaped test specimens from the vulcanized sheets.
-
Conduct tensile testing according to ASTM D412 to determine:
-
Tensile Strength (MPa)
-
Elongation at Break (%)
-
Modulus at 100%, 300%, and 500% elongation (MPa)
-
-
Measure hardness using a durometer according to ASTM D2240 .
3. Accelerated Thermo-Oxidative Aging:
-
Place a set of dumbbell specimens in a hot air oven according to ASTM D573 .
-
Age the specimens at a specified temperature and duration (e.g., 70°C for 72 hours or 100°C for 24 hours).
4. Mechanical Properties Testing (Aged):
-
Remove the aged specimens from the oven and allow them to cool to room temperature for at least 24 hours.
-
Repeat the tensile and hardness testing as described in step 2.
5. Data Analysis:
-
Calculate the percentage retention of mechanical properties after aging using the following formula:
-
% Retention = (Value after aging / Value before aging) * 100
-
-
Compare the retention values for compounds with and without the antioxidant, and at different loading levels of the antioxidant. Higher retention values indicate better stabilization performance.
Expected Performance and Trustworthiness
The incorporation of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is expected to significantly improve the retention of mechanical properties of natural rubber after thermo-oxidative aging. A well-stabilized compound will exhibit a smaller decrease in tensile strength and elongation at break, and a lesser degree of hardening compared to an unstabilized compound. By following the standardized testing protocols outlined, the results will be reproducible and provide a reliable validation of the antioxidant's performance. The causality is clear: the antioxidant's ability to interrupt the free-radical degradation process directly translates to the preservation of the rubber's polymeric network and, consequently, its physical properties.
References
- ChemBK. (2024). Antioxidant 425;2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
- Scribd. (n.d.). Exp 1 Two Roll Mill Mixing.
- National Center for Biotechnology Information. (n.d.). Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact.
- PubChem. (n.d.). 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
- ASTM International. (n.d.). ASTM D412 - 16(2021) Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.
- ASTM International. (n.d.). ASTM D573 - 04(2019) Standard Test Method for Rubber—Deterioration in an Air Oven.
- ASTM International. (n.d.). ASTM D2240 - 15(2021) Standard Test Method for Rubber Property—Durometer Hardness.
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Application Notes & Protocols: Utilizing 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) for the Stabilization of ABS Resins
An Application Note for Researchers and Scientists
Abstract
Acrylonitrile-Butadiene-Styrene (ABS) is a versatile thermoplastic terpolymer, prized for its balance of toughness, rigidity, and surface quality. However, its performance is intrinsically limited by the susceptibility of its polybutadiene (PB) phase to thermo-oxidative and photo-degradation, leading to discoloration, embrittlement, and a decline in mechanical integrity. This guide provides a comprehensive technical overview and detailed protocols for the application of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), commonly known as Antioxidant 425 (AO-425), as a primary stabilizer for ABS resins. We will explore the mechanisms of ABS degradation and the radical-scavenging action of AO-425, present step-by-step protocols for its incorporation and evaluation, and offer insights into data interpretation for optimizing ABS formulations.
Part I: Mechanism of Action and Scientific Rationale
The Degradation Pathway of ABS Resins
The Achilles' heel of ABS is the unsaturated double bonds within its rubbery polybutadiene phase. These sites are highly susceptible to free-radical attack initiated by heat, shear, and UV radiation. The degradation is an auto-oxidative chain reaction:
-
Initiation: Heat or UV energy causes the abstraction of an allylic hydrogen from the PB backbone, forming a polymer alkyl radical (P•).
-
Propagation: The alkyl radical (P•) rapidly reacts with atmospheric oxygen to form a polymer peroxy radical (POO•). This highly reactive species can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new alkyl radical (P•), propagating the cycle.
-
Chain Scission & Cross-linking: The unstable hydroperoxides decompose into alkoxy (PO•) and hydroxyl (•OH) radicals. These radicals drive further reactions, leading to chain scission (loss of molecular weight, reduced strength) and cross-linking (increased density and brittleness).[1][2]
The visible consequences of this process are a significant loss of impact strength, increased brittleness, and the formation of chromophores that cause yellowing.[3][4] The degradation of the PB phase can also induce subsequent degradation in the more stable styrene-acrylonitrile (SAN) matrix.[1]
The Stabilization Mechanism of Antioxidant 425
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a sterically hindered phenolic antioxidant. It functions as a primary antioxidant by interrupting the propagation cycle.
-
Causality: The hydroxyl (-OH) group on each phenol ring is the active site. It can donate its hydrogen atom to the highly reactive peroxy radical (POO•).[5] This satisfies the radical's reactivity and terminates that specific degradation chain.
-
The Role of Steric Hindrance: The bulky tert-butyl groups adjacent to the hydroxyl group provide steric hindrance. This has a crucial dual function:
-
It makes the resulting phenoxy radical (A•) highly stable and resonance-delocalized.
-
It physically shields the radical, preventing it from initiating new degradation chains itself. It is, therefore, a "radical scavenger."
-
This mechanism effectively delays the onset of oxidation, protecting the polymer during high-temperature processing and extending its service life.[3][6]
Part II: Experimental Protocols
These protocols are designed to provide a framework for evaluating the efficacy of AO-425 in an ABS resin system.
Materials & Equipment
-
Materials:
-
ABS Resin: Injection molding or extrusion grade, in pellet form.
-
Antioxidant 425: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), CAS 88-24-4, high purity (≥99%) powder.[3]
-
(Optional) Secondary Antioxidant: e.g., a phosphite like Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168) or a thioether like Dilauryl thiodipropionate (DLTP).[7]
-
Nitrogen (high purity) for TGA and DSC analysis.
-
Compressed air for DSC-OOT testing.
-
-
Equipment:
-
Laboratory-scale twin-screw extruder.
-
Injection molding machine or compression press.
-
Differential Scanning Calorimeter (DSC).
-
Thermogravimetric Analyzer (TGA).
-
Spectrocolorimeter with CIE Lab* capabilities.
-
Izod/Charpy impact tester.
-
Universal Testing Machine (for tensile properties).
-
Melt Flow Indexer.
-
Convection oven for accelerated thermal aging.
-
Protocol: Sample Preparation
Objective: To achieve a homogenous dispersion of AO-425 within the ABS matrix and prepare standardized test specimens.
Rationale: Melt compounding using a twin-screw extruder is the industry-standard method. Its design imparts high shear, ensuring the antioxidant powder is broken down and uniformly distributed throughout the polymer melt. Inconsistent mixing is a primary cause of variable results.
Step-by-Step Methodology:
-
Drying: Dry the ABS pellets in a dehumidifying dryer or vacuum oven (e.g., at 80°C for 4 hours) to remove absorbed moisture, which can cause splay during molding.
-
Formulation: Prepare formulations by weight percent (wt%). A typical experimental design would include:
-
Control: 100% ABS
-
Formulation A: 99.7% ABS, 0.3% AO-425
-
Formulation B: 99.5% ABS, 0.5% AO-425
-
-
Pre-Blending: Accurately weigh the ABS pellets and AO-425 powder. Combine them in a bag or container and tumble-mix for 10-15 minutes to ensure the powder coats the pellets.
-
Melt Compounding:
-
Set the temperature profile on the twin-screw extruder appropriate for your ABS grade (e.g., a gradient from 190°C to 220°C from feed throat to die).
-
Feed the pre-blended material into the extruder at a consistent rate.
-
The extrudate (strand) should be cooled in a water bath and then pelletized.
-
-
Specimen Molding:
-
Dry the compounded pellets again (80°C for 4 hours).
-
Using an injection molding machine, produce test specimens according to relevant ASTM or ISO standards (e.g., tensile bars, impact bars, color plaques).
-
Protocol: Performance Evaluation
2.3.1 Thermo-oxidative Stability (DSC-OOT)
-
Standard: Based on ASTM D3895.
-
Protocol:
-
Place a small sample (5-10 mg) of the compounded material into an open aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample rapidly under a nitrogen atmosphere to a constant isothermal temperature above the material's melting point (e.g., 200°C).
-
Once the temperature stabilizes, switch the purge gas from nitrogen to air or oxygen at the same flow rate.
-
Record the time until the onset of the exothermic oxidation peak. This time is the Oxidation Induction Time (OOT).
-
-
Self-Validation: A longer OOT directly indicates superior resistance to oxidation.[8] The control sample should have a significantly shorter OOT than the stabilized samples.
2.3.2 Mechanical Property Retention (Impact Strength)
-
Standard: ASTM D256 (Notched Izod).
-
Protocol:
-
Condition the molded impact bars as per the standard.
-
Create a "time zero" dataset by testing the impact strength of at least 5 specimens from each formulation.
-
Place another set of specimens in a convection oven for accelerated thermal aging at an elevated temperature (e.g., 100°C for 500 hours).
-
After aging, allow the specimens to cool and re-condition to room temperature.
-
Test the impact strength of the aged specimens.
-
Calculate the percent retention of impact strength.
-
-
Self-Validation: A higher percentage of retained impact strength demonstrates better stabilization.[9][10]
2.3.3 Color Stability (Yellowness Index)
-
Standard: ASTM E313.
-
Protocol:
-
Use molded color plaques for analysis.
-
Measure the initial Yellowness Index (YI) of each formulation using a spectrocolorimeter.
-
Subject a parallel set of plaques to the same accelerated thermal aging conditions as the impact bars.
-
Measure the final YI of the aged plaques.
-
Calculate the change in Yellowness Index (ΔYI).
-
-
Self-Validation: A smaller ΔYI indicates superior color stability and less degradation.[7]
Part III: Data Interpretation and Case Study
Case Study: Optimizing AO-425 Concentration
To illustrate the effectiveness of AO-425, we present a table of expected results from a study comparing unstabilized ABS with two different loadings of the antioxidant. The samples are evaluated in their as-molded state and after accelerated thermal aging (100°C for 500 hours).
| Parameter | Test Method | Unstabilized ABS | ABS + 0.3% AO-425 | ABS + 0.5% AO-425 |
| Oxidation Induction Time (OOT) @ 200°C | ASTM D3895 | 5.2 min | 25.8 min | 41.5 min |
| Initial Notched Izod Impact Strength | ASTM D256 | 48 kJ/m² | 47.5 kJ/m² | 47.2 kJ/m² |
| Aged Notched Izod Impact Strength | ASTM D256 | 15 kJ/m² | 38 kJ/m² | 42.5 kJ/m² |
| % Impact Strength Retention | Calculated | 31% | 80% | 90% |
| Initial Yellowness Index (YI) | ASTM E313 | 15 | 15.2 | 15.3 |
| Aged Yellowness Index (YI) | ASTM E313 | 55 | 28 | 22 |
| Change in Yellowness Index (ΔYI) | Calculated | 40.0 | 12.8 | 6.7 |
| Melt Flow Rate (220°C/10kg) | ASTM D1238 | 22 g/10min | 21.5 g/10min | 21.3 g/10min |
Interpretation:
-
OOT: The data clearly shows a dose-dependent increase in OOT, confirming the antioxidant's role in delaying the onset of oxidation.
-
Impact Strength: While the initial impact strength is unaffected, the stabilized samples retain a significantly higher percentage of their toughness after aging, preventing embrittlement.
-
Yellowness Index: The dramatic reduction in ΔYI demonstrates the effectiveness of AO-425 in preventing discoloration, a key aesthetic and functional benefit.[3]
-
Melt Flow Rate: The stable MFR indicates that the polymer's molecular weight is preserved, ensuring consistent processability.
Part IV: Safety and Handling
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is an industrial chemical and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, impervious gloves, and a lab coat. If significant dust is generated, use respiratory protection (e.g., N95 dust mask).[11]
-
Handling: Use in a well-ventilated area. Avoid creating dust.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this material.[14]
References
- Study on Exothermic Oxidation of Acrylonitrile-butadiene-styrene (ABS) Resin Powder with Application to ABS Processing Safety. (2018). MDPI. [Link]
- The Mechanism Of Photo-Oxidative Degradation Of Acrylonitrile-Butadiene- Styrene (Abs) Resins Used In Pipes. (2004). Wide-Net.org. [Link]
- Why Antioxidant 425 is a Key Component for ABS Resin Manufacturers. (n.d.). LookChem. [Link]
- Photo-oxidative degradation of abs copolymer. (2008). Middle East Technical University. [Link]
- Antioxidant 300: Enhancing ABS Resin Durability and Processing. (n.d.). LookChem. [Link]
- Multiangle Investigation of New Antioxidants to Improve the Performance of ABS Resin. (2024).
- Effects of two antioxidants with different degrees of steric hindrance on the thermal‐oxidative aging properties of ABS resin. (2024). Semantic Scholar. [Link]
- Effects of two antioxidants with different degrees of steric hindrance on the thermal‐oxidative aging properties of ABS resin. (2024).
- THE EFFECTS OF HEAT AGING ON ACRYLONITRILE-BUTADIENE-STYRENE (ABS) BLENDS. (n.d.). Queensland University of Technology. [Link]
- Thermal degradation of acrylonitrile–butadiene–styrene (ABS) blends. (2000).
- High-Performance Antioxidant 425: Supplier, Price, and Application Guide for Polymers and Rubber. (n.d.). LookChem. [Link]
- Safety data sheet - 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol). (2022). CPAchem. [Link]
- 6,6'-di-tert-butyl-4,4'-diethyl-2,2'-methylenediphenol CAS No. 88-24-4. (n.d.). Tintoll. [Link]
- A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS. (2018). MDPI. [Link]
- Antioxidants. (n.d.). Chemipro Kasei Kaisha, Ltd. [Link]
- How To Choose Antioxidant Additives In The Plastics Industry. (n.d.). Cowin Extrusion. [Link]
- Performance and synergistic effect of phenolic and thio antioxidants in ABS graft copolymers. (2002).
- Antioxidant 425/88-24-4. (n.d.). Kemi-Works. [Link]
- Effects of structure of ABS powder and antioxidant dosage on properties of ABS resin. (2024). China Plastics Industry. [Link]
- 2,2'-Methylenebis(6-tert-butyl-4-methylphenol). (n.d.).
- 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). (n.d.). PubChem. [Link]
Sources
- 1. mirror.wide-net.org [mirror.wide-net.org]
- 2. irbnet.de [irbnet.de]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. CAS # 88-24-4, Antioxidant 425, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), 6,6'-Di-tert-butyl-4,4'-diethyl-2,2'-methylenediphenol - chemBlink [chemblink.com]
- 6. 6,6'-di-tert-butyl-4,4'-diethyl-2,2'-methylenediphenol CAS No. 88-24-4 | Tintoll [uvabsorber.com]
- 7. Performance and synergistic effect of phenolic and thio antioxidants in ABS graft copolymers [journal.hep.com.cn]
- 8. Study on Exothermic Oxidation of Acrylonitrile-butadiene-styrene (ABS) Resin Powder with Application to ABS Processing Safety [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2,2 -Methylenebis(6-tert-butyl-4-ethylphenol) Bis(3-tert -butyl-5-ethyl-2-hydroxyphenyl)methane 88-24-4 [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 2,2'-Methylenebis(6-tert-butyl-4-methylphenol)|119-47-1--Huangshan KBR New Material Technology Co., Ltd. [kbrchem.com]
- 14. bg.cpachem.com [bg.cpachem.com]
Application Note: High-Efficiency Extraction of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) from a Rubber Matrix for Quantitative HPLC Analysis
Introduction
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a sterically hindered phenolic antioxidant, is a critical additive in various rubber formulations. It plays a pivotal role in preventing thermo-oxidative degradation of the polymer matrix, thereby extending the service life and ensuring the reliability of rubber products.[1][2] The concentration of this antioxidant is a key parameter in quality control and failure analysis, necessitating a robust and efficient analytical methodology for its accurate quantification. This application note provides a detailed protocol for the extraction of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) from a rubber matrix using Accelerated Solvent Extraction (ASE), followed by quantitative analysis via High-Performance Liquid Chromatography (HPLC) with UV detection.
The extraction of additives from a vulcanized rubber matrix presents a significant analytical challenge due to the complex, cross-linked nature of the polymer. Traditional methods like Soxhlet extraction are often time-consuming and require large volumes of organic solvents.[3] Modern techniques such as Accelerated Solvent Extraction (ASE) offer a compelling alternative, providing rapid and efficient extraction with reduced solvent consumption.[4][5][6] This protocol is designed for researchers, scientists, and professionals in the rubber and polymer industries seeking a reliable and validated method for the analysis of this key antioxidant.
Scientific Principles of Extraction
The successful extraction of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) from a rubber matrix hinges on overcoming the physical barrier of the cross-linked polymer and leveraging the solubility of the target analyte.
1.1. Matrix Disruption and Analyte Solubilization
To facilitate solvent access to the antioxidant dispersed within the rubber, the sample must be cryogenically ground to a fine powder. This dramatically increases the surface area available for extraction. The choice of extraction solvent is paramount and is guided by the principle of "like dissolves like." 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a nonpolar phenolic compound, soluble in aromatic and organic solvents.[7][8] A solvent system that can both swell the rubber matrix and effectively solubilize the analyte is ideal.
1.2. Accelerated Solvent Extraction (ASE)
ASE is a pressurized fluid extraction technique that utilizes organic solvents at elevated temperatures and pressures.[4] This approach enhances extraction efficiency in several ways:
-
Elevated Temperature: Increases the solubility of the analyte and the diffusion rate of the solvent into the matrix.
-
Elevated Pressure: Maintains the solvent in its liquid state above its atmospheric boiling point, allowing for safe operation at higher temperatures.
-
Reduced Solvent Viscosity: Higher temperatures decrease the viscosity of the solvent, improving its ability to penetrate the sample matrix.
This combination of factors leads to significantly faster and more complete extractions compared to traditional methods.
Experimental Workflow
The overall experimental workflow for the extraction and analysis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) from a rubber matrix is depicted in the following diagram:
Figure 1: Experimental workflow from sample preparation to final analysis.
Detailed Protocols
3.1. Materials and Reagents
-
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) analytical standard (≥98% purity)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Diatomaceous earth or sand (for ASE)
-
Rubber sample
-
Liquid nitrogen
3.2. Equipment
-
Cryogenic grinder
-
Accelerated Solvent Extractor (ASE) system with appropriate extraction cells (e.g., 34 mL)
-
Analytical balance
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE)
-
HPLC system with a UV detector, autosampler, and column oven
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
3.3. Sample Preparation
-
Cut the rubber sample into small pieces (approx. 2-3 mm).
-
Freeze the rubber pieces in liquid nitrogen for 5-10 minutes until brittle.
-
Immediately grind the frozen rubber pieces into a fine powder using a cryogenic grinder.
-
Store the ground sample in a desiccator to prevent moisture absorption.
3.4. Accelerated Solvent Extraction (ASE) Protocol
-
Accurately weigh approximately 1-2 g of the ground rubber sample and mix it with 2-3 g of diatomaceous earth.
-
Place a cellulose filter at the bottom of a 34 mL ASE cell.
-
Transfer the sample mixture into the ASE cell.
-
Fill the remaining void space in the cell with diatomaceous earth.
-
Place another cellulose filter on top of the diatomaceous earth.
-
Seal the extraction cell and place it in the ASE system.
-
Perform the extraction using the parameters outlined in Table 1.
-
Collect the extract in a pre-cleaned vial.
-
After extraction, allow the extract to cool to room temperature.
-
Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
| Parameter | Value | Rationale |
| Solvent | Dichloromethane:Isopropanol (75:25 v/v) | Dichloromethane is an excellent solvent for the nonpolar analyte, while isopropanol helps to swell the rubber matrix, enhancing extraction efficiency.[9] |
| Temperature | 100 °C | Increases solubility and diffusion rates without causing thermal degradation of the analyte. |
| Pressure | 1500 psi | Maintains the solvent in a liquid state at the extraction temperature. |
| Static Time | 10 min | Allows sufficient time for the solvent to penetrate the matrix and solubilize the analyte. |
| Static Cycles | 2 | Ensures complete extraction by introducing fresh solvent. |
| Flush Volume | 60% of cell volume | Rinses the sample and lines to ensure quantitative transfer of the extract. |
| Purge Time | 120 seconds | Removes residual solvent from the extraction cell. |
Table 1: Recommended Accelerated Solvent Extraction (ASE) Parameters.
3.5. HPLC Analysis Protocol
-
Prepare a series of calibration standards of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in the mobile phase.
-
Set up the HPLC system with the parameters detailed in Table 2.
-
Inject the filtered extract and the calibration standards into the HPLC system.
-
Identify the analyte peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the concentration of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in the extract using the calibration curve.
| Parameter | Value | Rationale |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) | Provides good separation for nonpolar phenolic compounds. |
| Mobile Phase | Acetonitrile:Water (90:10 v/v) | Offers excellent resolution and peak shape for the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Injection Volume | 10 µL | A typical injection volume for quantitative analysis. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 280 nm | Phenolic compounds exhibit strong absorbance at this wavelength, providing good sensitivity. |
Table 2: Recommended HPLC-UV Parameters.
Trustworthiness and Self-Validation
To ensure the trustworthiness of this protocol, the following validation steps are recommended:
-
Spike and Recovery: Spike a known amount of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) standard into a blank rubber sample (if available) or a previously analyzed sample. Perform the entire extraction and analysis procedure and calculate the percentage recovery. A recovery rate between 90-110% indicates an effective extraction method.
-
Method Precision: Analyze the same sample multiple times (n=5 or more) to determine the repeatability of the method. The relative standard deviation (RSD) of the results should ideally be less than 5%.
-
Linearity: Establish the linearity of the HPLC method by running a series of calibration standards covering the expected concentration range of the analyte in the samples. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Authoritative Grounding and Comprehensive References
The methodologies presented in this application note are grounded in established analytical principles and are consistent with guidelines from recognized standards organizations. While no single standard exists for this specific analyte in a rubber matrix, the protocol aligns with the principles outlined in:
-
ISO 1407:2011 - Rubber — Determination of solvent extract: This standard provides a framework for the solvent extraction of materials from rubber, which is the fundamental principle of this application note.[10]
-
ASTM D297 - Standard Test Methods for Rubber Products — Chemical Analysis: This standard covers various chemical analysis methods for rubber, including extraction procedures.[3][11]
-
ASTM D6042-09 - Standard Test Method for Determination of Phenolic Antioxidants and Erucamide Slip Additives in Polypropylene by High-Performance Liquid Chromatography: Although for a different polymer, this standard provides a validated HPLC method for phenolic antioxidants that is adaptable to the analysis of rubber extracts.[9]
The use of Accelerated Solvent Extraction is also a well-documented and validated technique for the extraction of additives from polymeric materials.[4][5][6][12]
References
- ISO 28641:2018 - Rubber compounding ingredients — Organic chemicals — General test methods.
- Solubility of 4,4'-Methylenebis(2,6-di-tert-butylphenol). Solubility of Things. [Link]
- 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). PubChem. [Link]
- ISO 5794-1:2022 - Rubber compounding ingredients — Silica, precipitated, hydrated — Part 1: Non-rubber tests. Standards New Zealand. [Link]
- ISO 1407:2011 - Rubber — Determination of solvent extract.
- Rubber Testing Standards: ASTM, ISO, and Key Test Methods. Julong Rubber. [Link]
- What testing methods evaluate the efficacy of rubber antioxidants in rubber products?. LinkedIn. [Link]
- ISO 6472:2017 - Rubber compounding ingredients — Abbrevi
- Antioxidant in Rubber Compounding: Benefits and Applic
- ASTM D297 Rubber Chemical Analysis. Element. [Link]
- Analysis of phenolic antioxidants and erucamide slip additives in polypropylene formul
- Production and Use of Typical Rubber Antioxidants. Encyclopedia.pub. [Link]
- Accelerated Solvent Extractor (ASE). Birbal Sahni Institute of Palaeobotany. [Link]
- Accelerated Solvent Extraction for Natural Products Isolation.
- Adapting the Accelerated Solvent Extraction Method for Resin and Rubber Determination in Guayule Using the BÜCHI Speed Extractor. MDPI. [Link]
Sources
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- 4. bsip.res.in [bsip.res.in]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
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- 8. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. 法治世界網 - [lawlove.org]
- 11. coirubber.com [coirubber.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Thermal Degradation Analysis of Polymers Containing 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
Introduction: The Critical Role of Antioxidants in Polymer Stability
Polymers are foundational to countless modern technologies, yet their long-term performance is often dictated by their susceptibility to thermal and oxidative degradation. During processing and end-use, exposure to heat and oxygen can initiate a cascade of free-radical chain reactions, leading to chain scission, cross-linking, and a catastrophic loss of mechanical and physical properties.[1] To counteract this, antioxidants are incorporated into polymer matrices. Among the most effective are sterically hindered phenolic antioxidants, a class to which 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) belongs. This compound, also known as Antioxidant 425[2], plays a pivotal role in preserving the integrity of polymers by arresting the degradation process at its earliest stages.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical protocols to assess the thermal degradation of polymers stabilized with 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). We will delve into the mechanistic underpinnings of this antioxidant's function and detail the application of key thermo-analytical techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Mechanism of Action: How 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) Protects Polymers
Hindered phenolic antioxidants are primary antioxidants that function as radical scavengers.[3] The degradation of a polymer (P-H) is a cyclic process initiated by the formation of a polymer alkyl radical (P•). This radical rapidly reacts with oxygen to form a polymer peroxy radical (POO•), which then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and another polymer alkyl radical, thus propagating the degradation.
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) interrupts this cycle. The hydroxyl (-OH) group on its phenol rings can donate a hydrogen atom to the highly reactive peroxy radical (POO•), neutralizing it and preventing further degradation.[4] This process is outlined in the diagram below.
Figure 1: Mechanism of polymer degradation and interruption by a hindered phenolic antioxidant.
The resulting phenoxy radical is sterically hindered by the bulky tert-butyl groups adjacent to the hydroxyl group, which makes it relatively stable and unable to initiate new degradation chains.[1] This efficient scavenging of peroxy radicals significantly prolongs the useful life of the polymer.
Core Analytical Techniques and Protocols
A multi-faceted approach utilizing TGA, DSC, and Py-GC-MS provides a comprehensive understanding of a polymer's thermal stability and the efficacy of the antioxidant.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] It is a fundamental technique for determining the onset of thermal degradation. A higher degradation onset temperature in the presence of an antioxidant is a direct indicator of its stabilizing effect.[6]
Experimental Protocol: TGA of a Stabilized Polymer
-
Sample Preparation:
-
Ensure the polymer sample is homogeneous. If in pellet form, cryo-milling to a fine powder can ensure uniform heating.
-
Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA pan (platinum or alumina is recommended).[7]
-
-
Instrument Setup:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Set the purge gas. For assessing thermal stability in an inert environment, use nitrogen at a flow rate of 20-50 mL/min. To study thermo-oxidative degradation, use air or oxygen at a similar flow rate.[5]
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min or 20°C/min, to a final temperature that ensures complete degradation (e.g., 600-800°C).[8]
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of degradation (Tonset), often defined as the temperature at which 5% mass loss occurs (T5%).
-
Compare the Tonset of the polymer with and without 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). A significant increase in Tonset for the stabilized polymer indicates effective thermal protection.
-
| Parameter | Polymer without Antioxidant | Polymer with Antioxidant |
| Tonset (5% mass loss) | Lower Temperature | Higher Temperature |
| Residue at 600°C (%) | Varies by polymer | May be slightly higher due to AO |
Table 1: Expected comparative TGA data for a polymer with and without 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Figure 2: Workflow for TGA analysis of polymer thermal stability.
Differential Scanning Calorimetry (DSC): Measuring Oxidative Stability
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is exceptionally useful for determining the Oxidative Induction Time (OIT), a key measure of a material's resistance to oxidative degradation.[10] The OIT is the time it takes for the antioxidant to be consumed, after which the polymer begins to rapidly oxidize, a process that releases heat (an exothermic event).
Experimental Protocol: Oxidative Induction Time (OIT) by DSC
-
Sample Preparation:
-
Prepare a small, uniform sample of the polymer (5-10 mg). For films, a small disc can be punched out. For powders, ensure it is thinly and evenly spread in the DSC pan.
-
Place the sample in an open aluminum DSC pan.
-
-
Instrument Setup:
-
Calibrate the DSC for temperature and enthalpy.
-
The test is performed in two stages with different purge gases.
-
-
Thermal Program:
-
Stage 1 (Inert Heating): Heat the sample to a specified isothermal test temperature (e.g., 200°C for polyolefins) under a nitrogen atmosphere at a heating rate of 20°C/min.[11]
-
Stage 2 (Isothermal Oxidation): Once the isothermal temperature is reached and the signal stabilizes (typically after 3-5 minutes), switch the purge gas from nitrogen to oxygen or air at the same flow rate (e.g., 50 mL/min).
-
Hold the sample at this temperature and record the heat flow until the exothermic oxidation peak is observed.
-
-
Data Analysis:
-
The OIT is the time elapsed from the introduction of the oxidative atmosphere to the onset of the exothermic peak.[11]
-
A longer OIT indicates greater oxidative stability and a more effective antioxidant system.
-
| Sample | Isothermal Temperature | Atmosphere | OIT (minutes) |
| Polymer without Antioxidant | 200°C | Oxygen | Short (e.g., < 5 min) |
| Polymer with Antioxidant | 200°C | Oxygen | Long (e.g., > 30 min) |
Table 2: Representative OIT data demonstrating the effect of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Figure 3: Experimental workflow for Oxidative Induction Time (OIT) measurement by DSC.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Identifying Degradation Products
Py-GC-MS is a powerful technique for identifying the chemical components of a polymer, including additives and their degradation products.[12] The sample is rapidly heated to a high temperature (pyrolysis), causing it to break down into smaller, volatile fragments that are then separated by gas chromatography and identified by mass spectrometry. A "double-shot" pyrolysis technique is particularly effective for this analysis.[13]
Experimental Protocol: Double-Shot Py-GC-MS Analysis
-
Sample Preparation:
-
Place a very small amount of the polymer sample (0.1-0.5 mg) into a pyrolysis sample cup.
-
-
Instrument Setup:
-
Interface the pyrolyzer with a GC-MS system.
-
Use a standard non-polar GC column (e.g., 5% phenyl-methylpolysiloxane).
-
Set the GC oven program, injector temperature, and MS parameters appropriately for the expected analytes.
-
-
"Double-Shot" Thermal Program:
-
First Shot (Thermal Desorption): Heat the sample to a moderate temperature (e.g., 250-300°C). This will volatilize the intact antioxidant and other low-molecular-weight additives without pyrolyzing the polymer matrix. The evolved gases are sent to the GC-MS for analysis. This step allows for the identification of the original antioxidant.
-
Second Shot (Pyrolysis): After the first shot, the same sample is rapidly heated to a much higher temperature (e.g., 600-700°C). This pyrolyzes the polymer matrix and any remaining high-molecular-weight components. The resulting fragments (pyrolysate) are analyzed by the GC-MS.
-
-
Data Analysis:
-
First Shot Chromatogram: Identify the peak corresponding to intact 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) by comparing its mass spectrum to a library (e.g., NIST, Wiley).
-
Second Shot Chromatogram: Analyze the complex chromatogram to identify the characteristic pyrolysis products of the base polymer. Additionally, search for smaller phenolic compounds that are known degradation products of the antioxidant. A study on a similar antioxidant identified degradation products such as 2-tert-butyl-4-methylphenol and 2,4-dimethylphenol.[14] The presence of these compounds in the pyrolysate confirms the antioxidant's participation in the stabilization process.
-
| Analysis Step | Key Findings |
| Thermal Desorption (First Shot) | Identification of intact 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). |
| Pyrolysis (Second Shot) | Identification of polymer backbone fragments and antioxidant degradation products (e.g., smaller phenolic compounds). |
Table 3: Expected findings from a double-shot Py-GC-MS analysis.
Conclusion
The comprehensive thermal analysis of polymers containing 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) requires a synergistic application of TGA, DSC, and Py-GC-MS. TGA provides a clear measure of the improvement in overall thermal stability. DSC, through the OIT measurement, quantifies the enhanced resistance to oxidation. Finally, Py-GC-MS offers unparalleled insight into the chemical fate of the antioxidant during degradation, confirming its presence and identifying its breakdown products. By employing these detailed protocols, researchers can effectively characterize the performance of this vital antioxidant, ensuring the development of robust and durable polymer materials.
References
- Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers.
- Kulczycka, A., et al. (2020). Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants. Polymers, 12(1), 136.
- Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants.
- Amfine. Hindered Phenols | Antioxidants for Plastics.
- Fayolle, B., et al. (2013). Thermal oxidation of poly(dicyclopentadiene) - Effect of phenolic and hindered amine stabilizers. Polymer Degradation and Stability, 98(1), 145-154.
- Kulczycka, A., et al. (2020). Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants. ResearchGate.
- Lecomte, X., et al. (2021). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Molecules, 26(23), 7176.
- Liaigre, S., et al. (2021). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Trends in Analytical Chemistry, 143, 116417.
- Gómez, N., et al. (2018). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Hindered Phenolic Antioxidants in Modern Material Science.
- EAG Laboratories. Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS).
- Bojarski, J., et al. (2008). Model studies on phenolic antioxidant role in radiation - and thermally - induced polyethylene getting old. Nukleonika, 53(Suppl. 2), S49-S53.
- Liaigre, S., et al. (2021). Identification and quantification of plastic additives using pyrolysis-GC/MS: A review.
- Volkov, A.V., et al. (2022). Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne) in View of Membrane Application. Membranes, 12(2), 118.
- Shimadzu. (n.d.). C146-E384 Technical Report Detailed Analysis of an Unknown Polymer Using the Py-GC/MS System with Polymer Additives and F-Search.
- Scribd. (n.d.). TGA for Polymer Analysis | PDF.
- NETZSCH Analyzing & Testing. (2023, June 30). Oxidative Stability of Polymers: The OIT Test.
- Rautenbach, C. & O’Neill, F. (2006). Oxidation induction time and oxidation onset temperature of polyethylene in air Testing Gimzewski's postulate. Journal of Thermal Analysis and Calorimetry, 86, 681-686.
- Red Thermo. Mastering TGA Crucible Analysis for Polymer Thermal Stability.
- TA Instruments. (n.d.). Estimation of bias in the oxidation induction time measurement by Pressure DSC, TA-228.
- YouTube. (2023, July 27). Thermogravimetric Analysis (TGA) For Polymers Explained!!!.
- Setnescu, R., et al. (2022). On the Use of Oxidation Induction Time as a Kinetic Parameter for Condition Monitoring and Lifetime Evaluation under Ionizing Radiation Environments. Polymers, 14(12), 2383.
- Gromov, B. A., et al. (1967). DEGRADATION OF POLYMER CHAINS DURING AN INDUCTION PERIOD OF INHIBITED OXIDATION. DTIC.
- NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- Zencker, M., et al. (2019). Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. Journal of Vinyl and Additive Technology, 25(S1), E12-E27.
- PubChem. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
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- 3. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
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- 14. researchgate.net [researchgate.net]
The Bridge to Stability: Leveraging 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in Advanced Synthesis
Introduction: A Keystone Intermediate for High-Performance Stabilizers
In the landscape of specialty chemicals, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), hereafter referred to as M-EBP, stands as a pivotal intermediate in the synthesis of high-performance antioxidants and stabilizers. Its sterically hindered phenolic structure makes it an exceptional building block for molecules designed to terminate radical-initiated degradation processes. This guide provides an in-depth exploration of M-EBP, not merely as a standalone antioxidant, but as a versatile precursor for creating more complex and potent stabilizing agents, particularly phosphite co-stabilizers.
Primarily known as a non-staining phenolic antioxidant, M-EBP is utilized in the stabilization of plastics, synthetic rubbers, and adhesives, including ABS resins, latex, and PVCs.[1][2] Its bisphenolic nature, featuring two hindered phenol moieties linked by a methylene bridge, provides a robust defense against oxidative degradation.[1] However, its true potential is unlocked when it is employed as a chemical intermediate, allowing for the synthesis of next-generation stabilizers with tailored properties. This document will furnish researchers, scientists, and drug development professionals with detailed protocols and the underlying chemical principles for both the synthesis of M-EBP and its subsequent conversion into a valuable phosphite antioxidant.
Physicochemical Properties of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
A thorough understanding of the physical and chemical characteristics of M-EBP is crucial for its effective handling and application in synthesis.
| Property | Value | Reference |
| CAS Number | 88-24-4 | [3][4] |
| Molecular Formula | C₂₅H₃₆O₂ | [3] |
| Molecular Weight | 368.55 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 119-122 °C | [5] |
| Solubility | Low in water, soluble in organic solvents | [1] |
Part 1: Synthesis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) - A Detailed Protocol
The industrial synthesis of M-EBP is typically achieved through the acid-catalyzed condensation of a suitable hindered phenol with a formaldehyde source. The following protocol is adapted from established methodologies for analogous methylene-bridged bisphenols.[6][7] The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde equivalent reacts with the electron-rich phenol rings.
Reaction Scheme:
Caption: Synthesis of M-EBP via acid-catalyzed condensation.
Experimental Protocol:
Materials:
-
2-(tert-Butyl)-4-ethylphenol
-
Methylal (Dimethoxymethane)
-
Concentrated Sulfuric Acid (98%)
-
Toluene
-
Calcium Oxide (for neutralization)
-
Methanol (for recrystallization)
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Thermometer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, charge 2-(tert-butyl)-4-ethylphenol (2 moles) and toluene (400 mL).
-
Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (0.1 moles) to the mixture.
-
Reagent Addition: Gently heat the mixture to 60-70°C. Once the temperature is stable, add methylal (1 mole) dropwise over 30 minutes.
-
Reaction: Maintain the reaction mixture at 60-70°C with vigorous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature (around 20°C). Add calcium oxide powder in small portions until the mixture is neutralized (test with pH paper).
-
Filtration: Stir for an additional 20 minutes, then filter the mixture to remove the calcium sulfate and any excess calcium oxide.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the unreacted methylal and toluene by distillation, initially at atmospheric pressure and then under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from methanol to yield 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C.
Expected Yield: 90-95%
Part 2: M-EBP as an Intermediate in Phosphite Antioxidant Synthesis
The true power of M-EBP as an intermediate is demonstrated in its reaction with phosphorus trichloride (PCl₃) to form a high molecular weight phosphite antioxidant. These phosphites act as secondary antioxidants, decomposing hydroperoxides that are formed during the auto-oxidation of polymers.[8] This synergistic effect with primary phenolic antioxidants provides superior long-term thermal stability.
The reaction involves the nucleophilic attack of the phenolic hydroxyl groups of M-EBP on the phosphorus atom of PCl₃, with the elimination of hydrogen chloride (HCl). A tertiary amine is often used as an acid scavenger to drive the reaction to completion.
Workflow for Phosphite Antioxidant Synthesis:
Caption: Experimental workflow for phosphite antioxidant synthesis.
Experimental Protocol:
Materials:
-
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (M-EBP)
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (acid scavenger)
-
Toluene (anhydrous)
-
Isopropanol (for recrystallization)
-
Anhydrous Sodium Sulfate
Equipment:
-
Dry 500 mL three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) inlet
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Inert Atmosphere: Assemble a dry 500 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Purge the system with nitrogen.
-
Charge Reactants: Charge the flask with M-EBP (1 mole), anhydrous toluene (200 mL), and triethylamine (2.1 moles). Stir until the solids dissolve.
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
PCl₃ Addition: Dissolve phosphorus trichloride (1 mole) in anhydrous toluene (50 mL) and add it to the dropping funnel. Add the PCl₃ solution to the reaction mixture dropwise over 1-2 hours, maintaining the temperature below 10°C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring at room temperature for 12 hours.
-
Filtration: Filter the reaction mixture under nitrogen to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of dry toluene.
-
Aqueous Work-up: Combine the filtrate and washings in a separatory funnel. Wash the organic layer sequentially with cold water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from isopropanol to yield the pure phosphite antioxidant.
Conclusion and Future Outlook
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) serves as a critical and versatile intermediate in the synthesis of advanced polymer stabilizers. The protocols detailed herein provide a robust framework for both its production and its subsequent conversion into a high-performance phosphite antioxidant. The causality behind the experimental choices, such as the use of an acid catalyst for the condensation reaction and an acid scavenger for the phosphitylation, is rooted in fundamental principles of organic chemistry aimed at maximizing yield and purity.
The future for M-EBP and its derivatives remains bright. As industries continue to demand materials with enhanced longevity and performance under harsh conditions, the need for sophisticated and synergistic antioxidant systems will grow. Research into novel phosphite and other phosphorus-containing antioxidants derived from M-EBP is a promising avenue for developing the next generation of stabilizers for a wide array of applications.
References
- Zhu, Y., et al. (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen. [Link]
- Google Patents. Method of producing 2,2 '-methylenebis(4,6-dialkylphenols).
- PrepChem.com. Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol). [Link]
Sources
- 1. CAS 88-24-4: 2,2′-Methylenebis[4-ethyl-6-tert-butylphenol] [cymitquimica.com]
- 2. 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) "YOSHINOX 425" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 3. scbt.com [scbt.com]
- 4. 2,2 -Methylenebis(6-tert-butyl-4-ethylphenol) Bis(3-tert -butyl-5-ethyl-2-hydroxyphenyl)methane 88-24-4 [sigmaaldrich.com]
- 5. 88-24-4 | CAS DataBase [m.chemicalbook.com]
- 6. US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols) - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in Food Contact Materials: An Application Note
Introduction
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), also known as Antioxidant 425, is a hindered phenolic antioxidant widely used in the polymer industry.[1] Its primary function is to protect polymers such as polyethylene (PE) and polypropylene (PP) from degradation during processing and end-use, thereby extending the material's lifespan and maintaining its physical properties. Due to its application in plastics intended for food packaging, there is a regulatory imperative to ensure that the migration of this substance into foodstuffs does not exceed established safety limits.[2] This application note provides a comprehensive guide for the quantitative analysis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in food contact materials (FCMs), detailing protocols for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The methodologies outlined herein are designed for researchers, scientists, and quality control professionals in the food packaging and polymer industries. The protocols are grounded in established analytical principles for polymer additives and are structured to ensure robust and reliable quantification, essential for regulatory compliance and consumer safety.[3][4]
Analytical Strategies: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS for the analysis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of phenolic antioxidants.[5] It is particularly well-suited for non-volatile and thermally labile compounds, offering excellent reproducibility for quantification.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and selectivity, making it an excellent choice for trace-level detection and confirmation of the analyte's identity through its mass spectrum.[6] For less volatile compounds like 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), techniques like pyrolysis-GC-MS may be employed to facilitate analysis.[7][8]
This guide will provide detailed protocols for both techniques to offer flexibility in laboratory settings.
Experimental Workflow
The overall analytical process, from sample receipt to final data reporting, is illustrated in the following workflow diagram.
Sources
- 1. echemi.com [echemi.com]
- 2. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 | CID 6928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
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- 6. youtube.com [youtube.com]
- 7. archimer.ifremer.fr [archimer.ifremer.fr]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Performance of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in Latex
Introduction: The Challenge of Latex Durability
Natural and synthetic latexes are indispensable polymers, forming the basis of countless products from medical gloves and balloons to adhesives and coatings. However, the inherent unsaturated nature of the polymer chains in many types of latex makes them susceptible to degradation over time.[1] This degradation is primarily driven by oxidative processes, which are initiated and propagated by environmental factors such as heat, ultraviolet (UV) light, and oxygen.[2] These factors lead to the formation of highly reactive free radicals that attack the polymer backbone, resulting in chain scission and cross-linking. The macroscopic consequences of this degradation are a significant loss of critical physical properties, including elasticity, tensile strength, and color stability, ultimately leading to product failure.[2]
To counteract this, antioxidants are incorporated into latex formulations. Among the most effective are sterically hindered phenolic antioxidants.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application and performance evaluation of a high-performance hindered phenolic antioxidant, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), in latex systems. This antioxidant is recognized for its excellent weather-resistance and ability to maintain viscosity stability with minimal discoloration, making it a prime candidate for enhancing the longevity of latex products.[3]
The Protective Mechanism of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a sterically hindered phenolic antioxidant. Its protective mechanism lies in its ability to interrupt the radical chain reactions that drive oxidative degradation.[2] The core of its function is the phenolic hydroxyl (-OH) group. The hydrogen atom from this group can be readily donated to a highly reactive free radical (R• or ROO•) that has formed on the polymer chain.[4][5] This donation neutralizes the free radical, preventing it from propagating the degradation cascade.
The "steric hindrance" provided by the bulky tert-butyl groups adjacent to the hydroxyl group is crucial. This structural feature enhances the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains.[6] The phenoxy radical can be further stabilized through resonance and may even participate in terminating other free radicals.
Caption: Mechanism of radical scavenging by 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Protocol for Incorporation into Latex: The Masterbatch Approach
Directly mixing a solid antioxidant powder into a liquid latex dispersion can lead to poor and uneven distribution, resulting in localized areas of unprotected polymer. To ensure a homogeneous and stable integration of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) into the latex matrix, the preparation of an aqueous antioxidant dispersion, often referred to as a masterbatch, is the recommended protocol.
Materials and Equipment
-
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) powder
-
Distilled or deionized water
-
Anionic or non-ionic dispersing agent (e.g., sodium dodecyl sulfate, Triton™ X-100)
-
High-shear mixer or ball mill
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
Latex concentrate (e.g., natural rubber latex)
Step-by-Step Protocol for Aqueous Dispersion Preparation
-
Preparation of the Aqueous Phase: In a beaker, dissolve the dispersing agent in distilled water with gentle stirring. A typical starting concentration for the dispersing agent is 1-3% of the total weight of the final dispersion.
-
Pre-mixing: Slowly add the 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) powder to the aqueous phase under continuous agitation with a magnetic stirrer. The goal is to create a slurry. A common target for the solid content of the antioxidant in the dispersion is 40-50% by weight.
-
Particle Size Reduction: Transfer the pre-mixed slurry to a high-shear mixer or a ball mill.
-
High-Shear Mixing: Process the slurry at high speed until a fine, stable dispersion is achieved. The processing time will depend on the equipment and desired particle size.
-
Ball Milling: Mill the slurry for a predetermined time (e.g., 24-48 hours) to achieve the desired particle size reduction.
-
-
Dispersion Stability Check: After processing, allow the dispersion to stand for a few hours and observe for any signs of settling or agglomeration. A stable dispersion should remain homogeneous.
-
Incorporation into Latex: The prepared antioxidant dispersion can now be added to the latex concentrate under gentle agitation. The recommended dosage of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is typically in the range of 0.5 to 2.0 parts per hundred parts of rubber (phr), based on the dry rubber content of the latex.
Caption: Workflow for incorporating the antioxidant into latex via a masterbatch.
Performance Evaluation Protocols
To quantify the effectiveness of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a series of accelerated aging and mechanical property tests should be conducted. This involves comparing latex films prepared with and without the antioxidant (control).
Preparation of Latex Films
-
Prepare two batches of latex compound: one with the antioxidant dispersion and a control batch without.
-
Cast the latex compounds into films of uniform thickness on a suitable substrate (e.g., glass plates).
-
Allow the films to dry at ambient temperature, followed by a mild oven cure if required by the specific latex formulation.
-
Once fully cured, carefully peel the films from the substrate.
Accelerated Aging Protocols
1. Thermal Aging (ASTM D573)
The ASTM D573 standard test method is used to assess the deterioration of rubber in an air oven.
-
Procedure:
-
Cut dumbbell-shaped test specimens from both the control and antioxidant-containing latex films.
-
Measure the initial mechanical properties (tensile strength, elongation at break) of unaged specimens from both batches.
-
Place a set of specimens from each batch in a circulating air oven at an elevated temperature (e.g., 70°C or 100°C).
-
Age the specimens for a specified duration (e.g., 24, 72, and 168 hours).
-
After each aging interval, remove the specimens from the oven and allow them to equilibrate to room temperature for at least 24 hours.
-
Measure the final mechanical properties of the aged specimens.
-
2. UV Weathering (ASTM G155)
ASTM G155 provides a standard practice for operating a xenon arc light apparatus to simulate the effects of sunlight.
-
Procedure:
-
Mount specimens from both batches onto panels.
-
Place the panels in a xenon arc weathering chamber.
-
Set the exposure cycle to simulate the desired environmental conditions (e.g., continuous light, or light and dark cycles with or without water spray).
-
Expose the specimens for a specified duration.
-
After exposure, evaluate the specimens for changes in appearance (e.g., color change, cracking) and mechanical properties.
-
Mechanical Property Testing
The following mechanical properties should be measured both before and after aging, following the respective ASTM standards:
-
Tensile Strength and Elongation at Break (ASTM D412): This test measures the force required to stretch a specimen to its breaking point and the extent of stretching.
-
Hardness (ASTM D2240): A durometer is used to measure the indentation hardness of the latex film.
-
Tear Strength (ASTM D624): This test determines the resistance of the latex film to tearing.
Data Presentation and Expected Outcomes
The performance of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is best illustrated by comparing the retention of mechanical properties after accelerated aging. The results should be tabulated for clear comparison.
Table 1: Illustrative Performance Data after Thermal Aging at 100°C for 72 hours
| Property | Unaged Control | Aged Control | % Retention (Control) | Unaged with Antioxidant | Aged with Antioxidant | % Retention (with Antioxidant) |
| Tensile Strength (MPa) | 25 | 12 | 48% | 25 | 22 | 88% |
| Elongation at Break (%) | 800 | 350 | 44% | 800 | 720 | 90% |
| Hardness (Shore A) | 40 | 55 | - | 40 | 45 | - |
Note: The data in this table are illustrative and represent typical improvements seen with high-performance hindered phenolic antioxidants. Actual results may vary depending on the specific latex formulation and aging conditions.
The expected outcome is a significantly higher retention of tensile strength and elongation at break for the latex films containing 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) compared to the control samples after both thermal and UV aging. The hardness of the control sample is expected to increase more significantly due to oxidative cross-linking, while the antioxidant-stabilized sample should exhibit greater stability in hardness.
Conclusion
The incorporation of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) into latex formulations via a well-prepared aqueous dispersion is a highly effective strategy to mitigate the detrimental effects of oxidative degradation. By interrupting the free-radical chain reactions, this sterically hindered phenolic antioxidant preserves the critical mechanical properties of the latex, thereby extending the service life and ensuring the reliability of the final products. The protocols outlined in this document provide a comprehensive framework for the successful application and rigorous performance evaluation of this antioxidant, enabling researchers and developers to create more durable and robust latex-based materials.
References
- Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers.
- Platzer, M., Kiese, S., Tybussek, T., Herfellner, T., Schneider, F., Schweiggert-Weisz, U., & Eisner, P. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 869705. [Link]
- Rachana Rubber. (n.d.). The Selection and Use of Waterbased Dispersions in Latex.
- Fauconnier, N., & Gibert, Y. (2022). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Polymers, 14(15), 3122. [Link]
- Platzer, M., Kiese, S., Tybussek, T., Herfellner, T., Schneider, F., Schweiggert-Weisz, U., & Eisner, P. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in nutrition, 9, 869705. [Link]
- Zhang, Y., et al. (2025). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. Heliyon, 11(5), e31603. [Link]
- ASTM International. (2019). Standard Test Method for Rubber—Deterioration in an Air Oven (ASTM D573-04(2019)).
- ASTM International. (2021). Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials (ASTM G155-21).
- ASTM International. (2021). Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension (ASTM D412-16(2021)).
- ASTM International. (2017). Standard Test Method for Rubber Property—Durometer Hardness (ASTM D2240-15(2017)).
- ASTM International. (2019). Standard Test Method for Tear Strength of Vulcanized Rubber and Thermoplastic Elastomers (ASTM D624-00(2019)).
Sources
- 1. 2,2'-methylenebis(6-tert-butyl-4-methyl-phenol) 119-47-1 - Zhejiang Taizhou Shengfeng Chemical Co., Ltd. [zjsfchem.com]
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- 3. 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) "YOSHINOX 425" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 4. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 5. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in the Stabilization of Poly(vinyl chloride)
Abstract
Poly(vinyl chloride) (PVC) is a versatile and widely utilized thermoplastic, but its application is fundamentally limited by its inherent thermal instability. During processing and end-use, PVC undergoes a rapid degradation cascade initiated by dehydrochlorination, leading to severe discoloration, embrittlement, and loss of mechanical integrity. Effective stabilization is therefore non-negotiable. This document provides an in-depth technical guide on the application of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a high-performance phenolic antioxidant, in PVC stabilization. We will explore its mechanism of action, synergistic relationships with other stabilizers, and provide detailed protocols for its evaluation, empowering researchers and formulation scientists to optimize PVC compound durability.
The Challenge: Understanding PVC Thermal Degradation
Poly(vinyl chloride) is one of the most produced synthetic plastics, but it is also one of the least thermally stable.[1][2] The degradation process is a complex chain of reactions that begins at temperatures commonly encountered during processing (typically above 140°C).
The primary degradation pathway involves the autocatalytic elimination of hydrogen chloride (HCl) from the polymer backbone, a process known as dehydrochlorination.[3][4][5] This reaction creates conjugated double bonds (polyenes) along the PVC chain. As the length of these conjugated systems increases, they absorb visible light, resulting in the characteristic yellowing, browning, and eventual blackening of the material.
The released HCl gas further catalyzes the degradation, creating a feedback loop of accelerating decomposition.[4][6] In the presence of oxygen, these newly formed polyene structures are highly susceptible to oxidative attack. This secondary process involves free-radical chain reactions that lead to chain scission and cross-linking, ultimately causing a catastrophic decline in the material's mechanical properties, such as tensile strength and flexibility.[1]
To counteract this, a multi-component stabilizer package is essential. This typically includes primary heat stabilizers that neutralize HCl and replace labile chlorine atoms, and antioxidants that interrupt the subsequent oxidative degradation.
Stabilizer Profile: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a sterically hindered phenolic antioxidant widely used to protect polymers against thermo-oxidative degradation.[7][8]
| Property | Value |
| Chemical Name | 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) |
| Synonyms | Antioxidant 425, Cyanox 425, CAS 88-24-4[9][10] |
| CAS Number | 88-24-4[7][9] |
| Molecular Formula | C₂₅H₃₆O₂[7][11] |
| Molecular Weight | 368.55 g/mol [11] |
| Appearance | White to off-white powder |
| Melting Point | 119-122 °C[7][11][12] |
| Function | Primary Antioxidant |
Mechanism of Action: Radical Scavenging
As a hindered phenolic antioxidant, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) functions as a primary antioxidant . Its primary role is to intercept and neutralize the peroxy radicals (ROO•) that are formed during the oxidation of the PVC polymer backbone.
The mechanism relies on the donation of a hydrogen atom from its hydroxyl (-OH) group to the peroxy radical. This terminates the radical chain reaction, preventing further propagation of polymer degradation. The antioxidant itself is converted into a stable, sterically hindered phenoxy radical that is unreactive and does not initiate new degradation chains.[7][8] The steric hindrance provided by the bulky tert-butyl groups ortho to the hydroxyl group is critical for the stability of this resulting radical.[8]
Integrated Stabilization Strategy: Synergism in PVC Formulations
While 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is highly effective at preventing oxidative damage, it does not prevent the initial dehydrochlorination of PVC. Therefore, it must be used as part of a comprehensive stabilizer package. The most effective formulations leverage synergistic interactions between different types of additives.
-
Heat Stabilizers (e.g., Metal Soaps, Organotins): These are the first line of defense. They work by neutralizing the catalytic HCl and replacing the labile chlorine atoms on the PVC chain with more stable groups, thereby delaying the onset of dehydrochlorination.[2][3]
-
Secondary Antioxidants (e.g., Phosphites, Thioesters): These are known as hydroperoxide decomposers. While the primary antioxidant scavenges peroxy radicals, some hydroperoxides (ROOH) will inevitably form. Phosphites react with these hydroperoxides, converting them into stable, non-radical products (alcohols).[13] This prevents the hydroperoxides from breaking down into more aggressive radicals, thus preserving the primary antioxidant for long-term protection. This combined action is a classic example of antioxidant synergism.[7][14][15]
Experimental Protocols for Performance Evaluation
To quantify the effectiveness of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in a PVC formulation, a series of standardized tests must be performed.
Protocol 1: Formulation and Sample Preparation
-
Objective: To create homogenous PVC samples with varying levels of the antioxidant for comparative testing.
-
Materials & Equipment:
-
PVC Resin (e.g., K-value 67)
-
Plasticizer (e.g., DOP or DOTP)
-
Primary Heat Stabilizer (e.g., Ca/Zn Stearate)
-
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
-
Internal Lubricant (e.g., Stearic Acid)
-
Two-roll mill or laboratory internal mixer
-
Compression molding press
-
Analytical balance
-
-
Procedure:
-
Pre-blending: Accurately weigh all components according to the formulation table below. Combine all dry powders (PVC, stabilizers, antioxidant) in a high-speed mixer for 5 minutes to ensure a uniform pre-blend.
-
Melt Compounding:
-
Set the temperature of the two-roll mill to 165-175°C. The precise temperature is critical; it must be high enough for plastication but low enough to minimize premature degradation.
-
Add the pre-blended powder to the mill and allow it to form a band.
-
Slowly add the liquid plasticizer to the molten polymer on the mill.
-
Continuously mix and cut the sheet on the mill for 8-10 minutes to guarantee complete homogenization. The visual cue for good dispersion is a smooth, uniform sheet with no undispersed particles.
-
-
Sample Molding:
-
Cut the compounded sheet into appropriately sized pieces for the mold.
-
Pre-heat the compression press to 175-180°C.
-
Place the material in the mold, and apply pressure (e.g., 10 MPa) for 5 minutes, followed by cooling under pressure to solidify the plaque. This creates standardized sheets (e.g., 1 mm thickness) for subsequent testing.
-
-
-
Sample Formulation Table:
| Component | Control (phr) | Formulation A (phr) | Formulation B (phr) | Formulation C (phr) |
| PVC Resin (K67) | 100 | 100 | 100 | 100 |
| Plasticizer (DOTP) | 40 | 40 | 40 | 40 |
| Ca/Zn Stearate | 2.0 | 2.0 | 2.0 | 2.0 |
| Stearic Acid | 0.3 | 0.3 | 0.3 | 0.3 |
| Antioxidant 425 | 0.0 | 0.1 | 0.2 | 0.3 |
| phr: parts per hundred resin |
Protocol 2: Thermal Stability Assessment
-
Objective: To measure the resistance of the PVC compound to both dehydrochlorination and oxidation.
-
Principle: TGA measures the weight loss of a sample as a function of temperature. For PVC, the initial weight loss corresponds to dehydrochlorination. A higher onset temperature indicates better thermal stability.[1][2]
-
Procedure:
-
Place 5-10 mg of the sample into a TGA crucible.
-
Heat the sample from 30°C to 600°C at a constant rate of 10°C/min.
-
Perform the test under a nitrogen atmosphere (to isolate dehydrochlorination) and separately under an air atmosphere (to assess thermo-oxidative stability).
-
Analysis: Determine the onset temperature of degradation (T_onset), defined as the temperature at which 5% weight loss occurs. A higher T_onset signifies improved stability.
-
-
Principle: OIT is a measure of a material's resistance to oxidation at an elevated temperature in an oxygen atmosphere. It is the most direct method for evaluating antioxidant effectiveness.[16]
-
Procedure (via Differential Scanning Calorimetry - DSC):
-
Place 3-5 mg of the sample into an open aluminum DSC pan.
-
Heat the sample to 200°C under a nitrogen atmosphere at a rate of 20°C/min.
-
Allow the sample to equilibrate at 200°C for 3 minutes.
-
Switch the purge gas from nitrogen to oxygen or air at a constant flow rate.
-
Hold the sample isothermally at 200°C and record the heat flow.
-
Analysis: The OIT is the time from the introduction of oxygen until the onset of the sharp exothermic peak, which signifies the start of oxidation. A longer OIT value directly correlates with higher antioxidant efficiency.
-
Protocol 3: Property Retention after Thermal Aging
-
Objective: To simulate long-term service life and measure the retention of critical physical properties.
-
Procedure:
-
Place molded sample plaques in a circulating air oven at a specified temperature (e.g., 110°C).
-
Remove samples at predetermined time intervals (e.g., 24, 48, 96, 168 hours).
-
Allow samples to condition at room temperature for at least 24 hours before testing.
-
-
Principle: Quantifies the yellowing caused by polyene formation.
-
Procedure:
-
Use a spectrophotometer or colorimeter to measure the color of the unaged and aged samples.
-
Record the color coordinates (L, a, b*).
-
Calculate the Yellowness Index (YI) according to ASTM E313. A lower change in YI after aging indicates better color stability.
-
-
Principle: Measures the loss of ductility and strength due to polymer degradation.
-
Procedure:
-
Cut dumbbell-shaped specimens from the aged and unaged plaques according to ASTM D638.
-
Measure the tensile strength and elongation at break using a universal testing machine.
-
Analysis: Calculate the percentage retention of these properties after each aging interval. Formulations with higher retention are more durable.
-
Safety and Handling
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is an industrial chemical and should be handled with appropriate care.
-
Hazards: May cause skin, eye, and respiratory irritation.[10][11][17] Always consult the latest Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a NIOSH-approved respirator if dust concentrations are high.[18]
-
Handling: Use in a well-ventilated area to minimize dust inhalation.[18] Avoid creating dust clouds, which may form explosible mixtures with air.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]
References
- A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride). (n.d.). International Journal of Advanced Research in Engineering and Technology (IJARET). [Link]
- 6,6'-di-tert-butyl-4,4'-diethyl-2,2'-methylenediphenol CAS No. 88-24-4. (n.d.). Tintoll. [Link]
- Thermal Degradation And Stabilization Of PVC. (n.d.). Samphina Academy. [Link]
- Saad, M., et al. (2025). Effect of Accelerated Thermal Degradation of Poly(Vinyl Chloride): The Case of Unplasticized PVC. Preprint.
- Thermal Degradation And Stabilization Of PVC. (n.d.). UniProjects. [Link]
- Yu, J., et al. (2016). Thermal degradation of PVC: A review. Waste Management. [Link]
- Yousif, E., et al. (2020). Analytical Detection Methodsfor PVC Thin Films Degradation Containing Different Concentrations of Diphenylenehydramine.
- Yu, J., et al. (2016).
- 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). (n.d.). PubChem. [Link]
- TGA thermogram of PVC. Degradation proceeds in two stages. (n.d.).
- Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities. (2024). National Institutes of Health (NIH). [Link]
- Lutfullaev, S.Sh., et al. (2024). Thermostabilizer for Polyvinyl Chloride-development of Synergistic Compounds. Journal of Mechanical Engineering. [Link]
- Lutfullaev, S.Sh., et al. (2024). Thermostabilizer for Polyvinyl Chloride-development of Synergistic Compounds. Semantic Scholar. [Link]
- Antioxidants for Plasticized PVC Products. (2022). Kanademy. [Link]
- Antioxidant 425;2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). (n.d.). ChemBK. [Link]
- Oxidation of HDPE in the Presence of PVC Grafted with Natural Polyphenols (Tannins) as Antioxidant. (2016). Scirp.org. [Link]
- An Effective Package of Antioxidants for Avoiding Premature Failure in Polypropylene Random Copolymer Plastic Pipes. (n.d.). MDPI. [Link]
- Mechanism of the thermal stabilization of poly(vinyl chloride) with metal carboxylates and epoxy plasticizers. (1979).
Sources
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- 2. samphina.com.ng [samphina.com.ng]
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- 4. researchgate.net [researchgate.net]
- 5. Thermal degradation of PVC: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAS # 88-24-4, Antioxidant 425, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), 6,6'-Di-tert-butyl-4,4'-diethyl-2,2'-methylenediphenol - chemBlink [chemblink.com]
- 8. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6,6'-di-tert-butyl-4,4'-diethyl-2,2'-methylenediphenol CAS No. 88-24-4 | Tintoll [uvabsorber.com]
- 10. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 | CID 6928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. 88-24-4 | CAS DataBase [m.chemicalbook.com]
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- 14. journal.pubmedia.id [journal.pubmedia.id]
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- 18. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Discoloration of Polymers Stabilized with 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
Welcome to the technical support center for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a widely used hindered phenolic antioxidant known by CAS number 88-24-4 and various trade names. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common issue encountered during its application: polymer discoloration.
This resource provides in-depth, evidence-based answers to frequently asked questions, detailed experimental protocols, and a logical troubleshooting workflow to ensure the color stability of your polymer formulations.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Discoloration Mechanism
Q1: What is 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) and how does it function as an antioxidant?
A1: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a high-molecular-weight hindered phenolic primary antioxidant.[1][2] Its primary function is to protect polymers from thermal-oxidative degradation during high-temperature processing and throughout the product's service life.[3] It works by donating a hydrogen atom from its hydroxyl (-OH) groups to reactive free radicals (R•, ROO•) in the polymer. This donation neutralizes the free radicals, preventing them from attacking the polymer chains and causing degradation, a process known as chain-breaking.[1][4][5] The resulting antioxidant radical is sterically hindered and resonance-stabilized, making it relatively unreactive and unable to initiate new degradation chains.[1]
Q2: My polymer is turning yellow or pink after stabilization. What is the chemical reason for this?
A2: The yellow, pink, or even brown discoloration is typically caused by the "over-oxidation" of the phenolic antioxidant itself.[4] After the antioxidant donates its hydrogen atom to scavenge a free radical, it is converted into a phenoxy radical. This radical can undergo further reactions to form highly colored, conjugated structures, principally quinone methides .[4][5][6] These quinone-type species are strong chromophores (color-bearing molecules) that absorb light in the visible spectrum, appearing yellow to reddish-brown even at very low concentrations.[5][6]
Q3: What is "gas fading," and could it be the cause of discoloration during storage?
A3: Gas fading is a specific type of discoloration that occurs when polymers stabilized with phenolic antioxidants are exposed to atmospheric pollutants, particularly oxides of nitrogen (NOx).[7][8][9] These gases, often found in warehouse environments from sources like natural gas heaters or forklift exhaust, can react with the phenolic antioxidant.[4][5][8] This reaction leads to the formation of nitrated and oxidized species, which are also highly colored and result in a yellow or pink hue that develops slowly over time during storage.[7][9] This is a cosmetic issue and does not typically affect the physical properties of the polymer.[7][8]
Section 2: Troubleshooting and Prevention Strategies
Q4: Can my processing conditions, like temperature, be the source of the problem?
A4: Absolutely. High processing temperatures, especially in the presence of oxygen, accelerate the rate of oxidation. This not only degrades the polymer but also consumes the primary antioxidant more rapidly, leading to a higher concentration of colored quinone byproducts. Every polymer has an optimal processing window. Exceeding this can lead to "over-oxidation," where the antioxidant is depleted and discoloration becomes severe. It is crucial to monitor and control melt temperature, residence time, and the presence of oxygen during extrusion or molding.
Q5: What is the most effective way to prevent the formation of these colored species?
A5: The most effective and industry-standard strategy is to use a synergistic blend of antioxidants. This involves combining the primary phenolic antioxidant (like 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)) with a secondary antioxidant , most commonly a phosphite .[1][10] This combination is the state-of-the-art for melt process stabilization in many plastics.[10]
Q6: How do phosphite co-stabilizers work to prevent discoloration?
A6: Phosphite co-stabilizers, also known as hydroperoxide decomposers, provide a complementary and synergistic mechanism of protection.[2][11] They work in two primary ways:
-
Preventing Radical Formation: They preemptively destroy hydroperoxides (ROOH), which are unstable byproducts of initial oxidation. By converting them into stable, non-radical alcohols, they prevent the formation of new free radicals that would otherwise consume the primary phenolic antioxidant.[2][3][10][12]
-
Regenerating the Primary Antioxidant: Phosphites can react with and "quench" the colored quinone methide species formed from the phenolic antioxidant, converting them back into a colorless form.[12][13] This action essentially regenerates the primary antioxidant, extending its effective lifetime and preventing color buildup.[12]
This synergistic relationship significantly enhances processing stability, maintains the polymer's molecular weight, and provides excellent color protection.[11][12][14]
Q7: Are there other additives that could be interacting with the antioxidant to cause color?
A7: Yes, antagonistic interactions can occur. For instance, some hindered amine light stabilizers (HALS) that are highly alkaline can intensify discoloration in the presence of phenolic antioxidants.[7][15] Similarly, certain grades of titanium dioxide (TiO2), a common white pigment, can exacerbate the formation of pink or yellow hues.[7][8] If your formulation includes these, consider selecting alternative grades or consulting with your additive supplier.
Visualization of Key Mechanisms
Below are diagrams illustrating the chemical pathway leading to discoloration and a logical workflow for troubleshooting the issue.
Diagram 1: Simplified Oxidation Pathway of a Hindered Phenolic Antioxidant
This diagram illustrates the process by which a primary antioxidant scavenges a free radical and is subsequently converted into a colored byproduct, and how a phosphite co-stabilizer intervenes.
Caption: Antioxidant action and the formation of colored species.
Experimental Protocol and Data
Objective: To experimentally determine the optimal stabilizer package to prevent discoloration in a target polymer during processing.
Materials:
-
Target polymer resin (e.g., Polypropylene, Polyethylene)
-
Antioxidant: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
-
Co-Stabilizer: A phosphite antioxidant (e.g., Tris(2,4-di-tert-butylphenyl)phosphite)
-
Laboratory-scale twin-screw extruder or similar melt compounding equipment
-
Compression molder or injection molder to produce plaques
-
Spectrophotometer or colorimeter capable of measuring Yellowness Index (YI) per ASTM E313.
Methodology: Step-by-Step
-
Formulation Preparation: Prepare several formulations as outlined in the table below. Ensure precise weighing of all components. A control with no antioxidant is included for baseline degradation data.
-
Compounding: Dry blend the polymer resin and additives for each formulation thoroughly. Process each blend through the extruder under typical processing conditions for the polymer. Record the melt temperature and pressure.
-
Sample Preparation: Collect the extrudate for each formulation. Use the compression or injection molder to create standardized plaques (e.g., 2 mm thick). Ensure all plaques are molded under identical conditions.
-
Initial Color Measurement: Allow the plaques to cool completely. Within 1 hour of molding, measure the Yellowness Index (YI) of at least three plaques per formulation and calculate the average.
-
(Optional) Thermal Aging: To assess long-term stability, place a set of plaques in a circulating air oven at an elevated temperature (e.g., 110°C for PP). Remove and measure YI at set intervals (e.g., 24, 48, 96 hours).
-
(Optional) Gas Fade Test: To simulate storage conditions, place another set of plaques in a controlled chamber with a low concentration of NOx gas (~2-3 ppm) for a set period (e.g., 7-28 days) and measure the final YI.[9]
Table 1: Example Formulation Matrix and Expected Yellowness Index (YI) Data
| Formulation ID | Polymer Resin | Phenolic AO Conc. (ppm) | Phosphite AO Conc. (ppm) | Expected YI (Post-Processing) | Expected YI (After Aging) |
| F1 (Control) | 100% | 0 | 0 | High (>10) | Very High |
| F2 (Phenol Only) | 100% | 1000 | 0 | Moderate (3-5) | High |
| F3 (Synergy 2:1) | 100% | 1000 | 500 | Low (1-2) | Moderate |
| F4 (Synergy 1:1) | 100% | 1000 | 1000 | Very Low (<1) | Low |
Note: This data is illustrative. Actual YI values will depend on the polymer grade, specific additives, and processing conditions. A study on polypropylene showed that a combination of a phenolic antioxidant and a phosphonite co-stabilizer resulted in a Yellowness Index (YI) that was only 79.9% of the pure polymer after five extrusion cycles, demonstrating a significant synergistic effect.[14]
Troubleshooting Workflow
If you are experiencing discoloration, follow this logical decision tree to diagnose and solve the problem.
Diagram 2: Troubleshooting Workflow for Polymer Discoloration
Caption: A step-by-step guide to diagnosing discoloration.
References
- How Does Phosphite Antioxidants Work? (2024).
- Hindered phenolic antioxidants for protection of polymers. (2022). Partners in Chemicals. [Link]
- Preventing Gas Fading in Polyethylene. NOVA Chemicals. [Link]
- Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. (2023).
- Understanding Polymer Processing Stabilization: The Role of Phosphite Antioxidants. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (2024). ChemistryOpen. [Link]
- Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. (1999). Iranian Polymer Journal. [Link]
- How to Avoid Pinking & Yellowing of Polyolefin Polymers. SIMONA PMC. [Link]
- Phosphites | Process Stabilizers for Plastics.
- Gas fading.
- Understanding the influence of additives on gas fade discoloration of polyethylene resins. Everspring Chemical. [Link]
- Yellowing and Pinking of White PE/PP.
- Hindered Phenol Antioxidant HPAO. Tintoll. [Link]
- Perspectives on Yellowing in the Degradation of Polymer Materials: Inter-relationship of Structure, Mechanisms and Modes of Stabilisation. (2022).
- Transformation of Hindered Phenolic Antioxidants. (2019).
- Discoloration of polymers by phenolic antioxidants. (1995).
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- 2. nbinno.com [nbinno.com]
- 3. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 4. simona-pmc.com [simona-pmc.com]
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- 10. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 11. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
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- 14. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 15. stabilization-technologies.com [stabilization-technologies.com]
Technical Support Center: Optimizing 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) Performance in Polypropylene
Welcome to the technical support center for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a widely used hindered phenolic antioxidant for polypropylene (PP) stabilization.[1][2] This guide is designed for researchers and polymer scientists to troubleshoot common issues and enhance the efficiency of this antioxidant in their experimental formulations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in polypropylene.
Question: What is the primary role of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in PP?
Answer: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), often referred to as a primary antioxidant, functions as a radical scavenger. During high-temperature processing or long-term thermal exposure, the polypropylene polymer chain is attacked by oxygen, creating highly reactive free radicals (R•, ROO•). These radicals initiate a chain reaction that leads to polymer degradation, manifesting as chain scission (reduced molecular weight), loss of mechanical properties, and discoloration.[3][4] This antioxidant donates a hydrogen atom from its phenolic hydroxyl groups to neutralize these free radicals, thereby terminating the degradation cycle and protecting the polymer.[5][6]
Question: Why is my polypropylene turning yellow or pink after processing?
Answer: This is a common phenomenon known as "gas fading" or color body formation, often caused by the over-oxidation of the phenolic antioxidant itself.[7][8] When the antioxidant scavenges radicals, it is converted into a phenoxyl radical, which can undergo further reactions to form colored species like quinones and quinone methides.[9][10] This issue is often exacerbated by aggressive processing conditions (high temperature, excessive shear), the presence of certain catalyst residues, or interaction with atmospheric pollutants like oxides of nitrogen (NOx).[8]
Question: What is "blooming" and why does it appear on my PP samples?
Answer: Blooming is the migration of an additive from the bulk of the polymer to its surface, where it can form a visible deposit, often appearing as a white powder, waxy film, or oily residue.[11][12] This occurs when the concentration of the antioxidant exceeds its solubility limit within the polypropylene matrix.[11] Factors that contribute to blooming include using too high a concentration of the antioxidant, poor compatibility between the antioxidant and the specific grade of PP, and low molecular weight of the additive, which increases its mobility.[11][12][13]
Question: Can I use 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) as the sole stabilizer?
Answer: While it provides excellent protection against radical-induced degradation, using it alone is often not the most efficient strategy. For optimal performance, especially during melt processing, it is highly recommended to use it in combination with a secondary antioxidant, such as a phosphite or phosphonite.[4][6] This creates a synergistic effect where the secondary antioxidant decomposes hydroperoxides (ROOH)—unstable byproducts of the initial oxidation—into non-radical, stable products.[5] This prevents the hydroperoxides from breaking down and forming new radicals, thus protecting the primary phenolic antioxidant from rapid depletion and improving both processing stability and color.[5][6]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving more persistent issues encountered during formulation and testing.
Scenario 1: Poor Processing Stability & Severe Discoloration
Question: During multi-pass extrusion or injection molding, I observe a significant increase in the Melt Flow Index (MFI) and severe yellowing of my polypropylene. How can I resolve this?
Answer: A rapid increase in MFI indicates significant polymer chain scission, while yellowing points to the over-oxidation of the primary antioxidant.[8][14] This suggests your stabilization package is being consumed too quickly during processing.
-
Causality: The high heat and shear of melt processing generate a large volume of free radicals. The primary antioxidant is consumed rapidly in neutralizing them. Without a secondary antioxidant, hydroperoxides (ROOH) build up and decompose, creating more radicals and accelerating the degradation of both the polymer and the remaining primary antioxidant.[5][6]
-
Troubleshooting Workflow:
Troubleshooting workflow for processing instability.
-
Recommended Action Plan:
-
Introduce a Synergist: The most effective solution is to add a secondary antioxidant. A typical starting ratio is 1:1 or 1:2 of primary (phenolic) to secondary (phosphite) antioxidant.[15] This combination provides robust synergistic protection.[6][16]
-
Optimize Processing Conditions: Lower the melt temperature and minimize residence time in the extruder barrel where possible. This reduces the thermal and mechanical stress on the polymer.
-
Evaluate Antioxidant Purity: Off-spec or impure antioxidant grades can contain byproducts that contribute to color formation.[15] Ensure you are using a high-purity grade from a reputable supplier.
-
Scenario 2: Inadequate Long-Term Thermal Stability (LTTS)
Question: My polypropylene samples pass initial processing tests but become brittle and fail prematurely during oven aging tests. What is causing this and how can I improve long-term performance?
Answer: Premature failure during heat aging indicates that the antioxidant system is being depleted before the end of the product's intended service life.[17] The primary antioxidant is either physically lost or chemically consumed.
-
Causality: The antioxidant can be lost over time through volatilization (evaporation from the polymer at high service temperatures) or migration (blooming).[6][18] If the initial concentration is insufficient, it will be chemically consumed by scavenging radicals generated during slow, long-term oxidation, leaving the polymer unprotected.[17]
-
Troubleshooting and Optimization:
| Issue | Probable Cause | Recommended Solution | Scientific Rationale |
| Premature Embrittlement | Chemical Depletion | Increase the concentration of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). | Provides a larger reservoir of stabilizer to neutralize radicals over a longer period.[19] |
| Chemical Depletion | Add a thioether synergist (e.g., Dilauryl thiodipropionate, DSTDP). | Thioethers are highly efficient at decomposing hydroperoxides at elevated service temperatures, preserving the primary antioxidant for radical scavenging. A 1:2 or 1:3 ratio of phenolic to thioether is often effective.[4][6] | |
| Physical Loss (Volatility/Migration) | Substitute with a higher molecular weight phenolic antioxidant. | Larger molecules have lower volatility and reduced mobility within the polymer matrix, ensuring they remain in the bulk polymer to provide protection.[6][18] |
-
Validation: The primary method for validating LTTS is through accelerated oven aging. The protocol is detailed in the next section. An increase in the "time to embrittlement" at a given temperature signifies improved performance.[20]
Scenario 3: Surface Blooming and Aesthetic Defects
Question: A few days after molding, a white, powdery substance forms on the surface of my polypropylene parts. How can I prevent this?
Answer: This is a classic case of antioxidant blooming, driven by supersaturation of the additive in the polymer matrix.[11][13]
-
Causality: Every additive has a specific solubility limit in a given polymer. If the concentration of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) exceeds this limit, the excess, incompatible portion is driven to the surface over time to minimize interfacial energy.[11][21]
-
Primary and Secondary Antioxidant Mechanism:
Synergistic antioxidant stabilization pathway in PP.
-
Recommended Action Plan:
-
Reduce Concentration: The most direct solution is to lower the loading level of the antioxidant to a point below its solubility limit. This often requires careful experimentation to find the balance between stability and compatibility.
-
Improve Dispersion: Ensure the antioxidant is thoroughly and uniformly dispersed during compounding. Using a pre-dispersed masterbatch can significantly improve homogeneity compared to adding neat powder.
-
Consider an Alternative: If high loading levels are required for performance, consider switching to a phenolic antioxidant with a different chemical structure (e.g., higher molecular weight or different side groups) that may exhibit better solubility in polypropylene.[18]
-
Part 3: Key Experimental Protocols
To quantitatively assess the performance of your stabilization system, the following standardized tests are essential.
Protocol 1: Melt Flow Index (MFI) Measurement
-
Objective: To evaluate the processing stability of the stabilized polypropylene by measuring changes in melt viscosity, which correlates with molecular weight degradation.[22]
-
Methodology:
-
Sample Preparation: Use polypropylene granules from a specific processing run (e.g., after 1st, 3rd, and 5th extrusion passes). Ensure samples are dry.
-
Instrument Setup: Set the melt flow indexer to the standard condition for polypropylene: 230°C temperature and a 2.16 kg load.[23][25]
-
Procedure: a. Load 4-6 grams of the sample into the heated barrel.[26] b. Allow a pre-heating time of 5-7 minutes for the polymer to melt completely.[26] c. Place the piston and load onto the molten polymer. d. As the polymer extrudes through the die, collect and discard the initial melt. e. Collect extrudate samples at fixed time intervals (e.g., every 30 seconds). f. Weigh the collected samples.
-
Calculation: Calculate the MFI in grams per 10 minutes. A smaller change in MFI after multiple extrusions indicates better stabilization.[14]
-
Protocol 2: Oxidative Induction Time (OIT) Analysis
-
Objective: To determine the thermal oxidative stability of the material by measuring the time until the onset of rapid oxidation at a high temperature.[27] A longer OIT indicates more effective stabilization.[28]
-
Standard: ASTM D3895.[29]
-
Methodology:
-
Sample Preparation: Prepare a small sample (5-10 mg) from a compression-molded plaque or a granule.
-
Instrument Setup: Use a Differential Scanning Calorimeter (DSC).
-
Procedure: a. Place the sample in an open aluminum pan inside the DSC cell. b. Heat the sample to a specified isothermal temperature (e.g., 200°C or 210°C) under a continuous nitrogen (inert) atmosphere.[29] c. Once the temperature stabilizes, switch the purge gas from nitrogen to oxygen at the same flow rate. d. Continue to hold at the isothermal temperature and record the heat flow signal.
-
Analysis: The OIT is the time elapsed from the introduction of oxygen until the onset of the large exothermic peak, which signifies the beginning of oxidation.[28]
-
Protocol 3: Accelerated Oven Aging
-
Objective: To evaluate the long-term thermal stability (LTTS) and predict the service life of the polypropylene part by exposing it to elevated temperatures in a circulating air oven.[20][30]
-
Standard: Based on methods like ISO 4577 or ASTM D3045.[31]
-
Methodology:
-
Sample Preparation: Prepare standardized test specimens (e.g., tensile bars or plaques) by injection or compression molding.
-
Procedure: a. Place the specimens in a circulating air oven set to a constant, elevated temperature (e.g., 135°C or 150°C).[31][32] b. Remove a set of specimens at predetermined time intervals (e.g., every 100, 200, 500 hours). c. Allow the removed specimens to cool to room temperature.
-
Analysis: a. Visual Inspection: Check for signs of degradation such as cracking, discoloration, or chalking. b. Mechanical Testing: Perform tensile tests to measure properties like elongation at break. Failure is often defined as the time at which the elongation at break drops to 50% of its initial value. c. The time required to reach this failure point is the LTTS value.
-
References
- Vertex AI Search. (2025).
- Aston Research Explorer. (n.d.). Stabilisation of polypropylene using polymer-bound antioxidants.
- National Institutes of Health (NIH). (2025). Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling.
- ScienceDirect. (n.d.). Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene.
- ResearchGate. (2025). Discoloration Phenomenon Induced by the Combination of Phenolic Antioxidants & Hindered Amine Light Stabilisers. [Link]
- Chitec. (n.d.). Six Causes of Plastic Yellowing Part 3: The “Side Effect” of Antioxidants. [Link]
- LinkedIn. (2025). investigating the migration and bloom of antioxidant in finished products. [Link]
- Wikipedia. (n.d.). Bloom (phase). [Link]
- Shimadzu. (n.d.). 01-00267-EN Measurement of Oxidation Induction Time(OIT) of Deteriorated Polypropylene with a Differential Scanning Calorimeter. [Link]
- ResearchGate. (n.d.). THERMO-OXIDATIVE AGEING OF POLYPROPYLENE GEOSYNTHETICS MONITORED BY THERMAL ANALYSIS AND MECHANICAL TENSILE TEST.
- AMPACET CORPORATION. (n.d.). Yellowing and Pinking of White PE/PP. [Link]
- ACS Publications. (2024). Antimigration Polypropylene Antioxidants: A Review | Industrial & Engineering Chemistry Research. [Link]
- Entec Polymers. (2023).
- 3V Sigma USA. (2025).
- Polyolefins Journal. (n.d.).
- Mettler Toledo. (n.d.).
- CNKI. (n.d.). Study on test of oxidation induction time for random copolymer polypropylene pipe.
- alpha-plast.com.ua. (2021). Antioxidants Stabilizers Selection for Polyolefins (PP, PE). [Link]
- Brighton Science. (n.d.). How to Control Additive Blooming in Polymer Films. [Link]
- Semantic Scholar. (n.d.). Blooming of Irganox 3114® antioxidant onto a medical grade elastomer. Impact of the recrystallization conditions on the antioxidant polymorphism, on the film wettability and on the antioxidant leachability.
- Intertek. (n.d.).
- ResearchGate. (2025). (PDF) Improved performance - Phenolic antioxidants with high efficiency and low colour contribution. [Link]
- LinkedIn. (2019). Transformation of Hindered Phenolic Antioxidants. [Link]
- Jwell Machinery. (2022). Effect of antioxidants on four physical properties of polypropylene (PP). [Link]
- SpringerLink. (2018).
- ResearchGate. (2022). Ageing Study and Solvent Resistance of a Polypropylene and Organoclay Nanocomposite.
- Ghesquiere Plastic Testing, Inc. (n.d.). Polypropylene and propylene-copolymers - Determination of thermal oxidative stability in air - Oven method. [Link]
- BIT Mesra. (n.d.). MELT FLOW INDEX (MFI). [Link]
- Eurolab. (n.d.). ISO 1133 Melt Flow Index (MFI) Testing. [Link]
- Preprints.org. (2025). Sustainable Engineering of Organic Compound Polypropylene: Enhancing Mechanical and Thermal Properties with Antioxidants for Cos.
- NextGen Material Testing. (2024). The Melt Flow Indexer - A Key Tool in Thermoplastics Analysis. [Link]
- Qualitest FZE. (2025).
- MDPI. (n.d.).
- National Institutes of Health (NIH). (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]
- Google Patents. (n.d.). DE60313160T2 - STABILIZED POLYPROPYLENE.
- PubChem. (n.d.). 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). [Link]
Sources
- 1. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol): Antioxidant Use, Catalytic Degradation, and Toxicological Effects_Chemicalbook [chemicalbook.com]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3vsigmausa.com [3vsigmausa.com]
- 4. alpha-plast.com.ua [alpha-plast.com.ua]
- 5. Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ampacet.com [ampacet.com]
- 9. Six Causes of Plastic Yellowing Part 3: The “Side Effect” of Antioxidants ∣ Chitec Technology Co., Ltd. [chitec.com]
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- 15. stabilization-technologies.com [stabilization-technologies.com]
- 16. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
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- 32. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in Polymer Matrices
Welcome to the technical support center for addressing challenges related to the solubility and dispersion of the antioxidant, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), in various polymer systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights and troubleshooting strategies.
Introduction: Understanding the Challenge
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a highly effective phenolic antioxidant, is crucial for preventing the thermal and oxidative degradation of polymers during processing and end-use.[1][2] However, its effective incorporation is often hampered by solubility issues within the polymer matrix. Poor solubility can lead to a phenomenon known as "blooming," where the antioxidant migrates to the polymer surface, forming a visible deposit (e.g., a white powder or waxy film).[3][4] This not only compromises the aesthetic qualities of the final product but can also lead to a reduction in long-term stability and may interfere with downstream processes like printing or bonding.[3][5]
This guide will explore the fundamental reasons behind these solubility challenges and provide a structured approach to troubleshooting and resolving them.
Frequently Asked Questions (FAQs)
Q1: What is 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) and what are its key properties?
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), also known by CAS number 88-24-4, is a non-staining, sterically hindered phenolic antioxidant. Its primary function is to scavenge free radicals, thereby protecting polymers from degradation caused by heat, light, and oxygen.[2][6]
Key Properties:
| Property | Value |
| Molecular Formula | C25H36O2[7][8] |
| Molecular Weight | 368.56 g/mol [7] |
| Melting Point | 119-122 °C (lit.)[9][10] |
| Appearance | White to off-white powder or crystal[11] |
| Solubility | Generally has low solubility in water but is soluble in organic solvents.[12] Its solubility in specific polymers varies significantly. |
Q2: What causes the "blooming" of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) on a polymer surface?
Blooming is the migration of an additive from the bulk of the polymer to its surface.[4][5] This occurs when the concentration of the antioxidant exceeds its solubility limit within the polymer matrix.[13] Several factors can contribute to this phenomenon:
-
Poor Compatibility: A significant mismatch in the polarity or solubility parameters between the antioxidant and the polymer matrix can lead to poor dispersion and eventual phase separation.[13]
-
High Concentration: Using an excessive amount of the antioxidant beyond what can be effectively dissolved in the polymer will result in the excess migrating to the surface.[13]
-
Processing Conditions: Inadequate mixing or processing temperatures that are too low can prevent the antioxidant from fully dissolving and dispersing.
-
Environmental Factors: Post-processing conditions, such as temperature fluctuations, can also influence the migration of the antioxidant.[13]
Q3: In which polymers is 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) commonly used?
This antioxidant is widely used in a variety of polymers, including:
-
ABS resins[1]
-
Latex[1]
-
PVC[1]
-
Natural and synthetic rubbers[14]
-
Polyolefins (like polyethylene and polypropylene)[6]
Troubleshooting Guide: A Systematic Approach
When encountering solubility issues with 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a systematic approach to troubleshooting is essential. The following sections provide detailed guidance on identifying the root cause and implementing effective solutions.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting solubility issues.
Step 1: Verify Antioxidant Concentration
The first and simplest step is to ensure that the concentration of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is not exceeding its solubility limit in the specific polymer matrix.
Experimental Protocol: Determining Optimal Concentration
-
Preparation of Polymer Blends: Prepare a series of polymer-antioxidant blends with varying concentrations of the antioxidant (e.g., 0.05%, 0.1%, 0.2%, 0.5%, 1.0% by weight).
-
Melt Compounding: Process each blend using a laboratory-scale twin-screw extruder or a similar melt-mixing device. Ensure consistent processing parameters (temperature, screw speed, residence time) for all samples.
-
Sample Preparation: Mold the compounded material into plaques or films of a standardized thickness.
-
Visual Inspection: After cooling to room temperature, visually inspect the samples for any signs of blooming (haziness, surface deposits).
-
Accelerated Aging: Place the samples in an oven at an elevated temperature (below the polymer's melting point, e.g., 60-80°C) for a set period (e.g., 24, 48, 72 hours) to accelerate any potential migration.
-
Re-evaluation: After aging, re-examine the samples for blooming. The highest concentration that does not show blooming is considered the practical solubility limit under those processing conditions.
Step 2: Evaluate Polymer-Antioxidant Compatibility
If blooming occurs even at low concentrations, the issue may be poor compatibility between the antioxidant and the polymer.
Causality: The principle of "like dissolves like" is fundamental. The solubility of an additive in a polymer is governed by their respective polarity and molecular structure. A large disparity in these properties can lead to phase separation.
Troubleshooting Actions:
-
Solubility Parameter Matching: While detailed solubility parameters for this specific antioxidant may not be readily available, a general understanding of its non-polar nature can guide the selection of a more compatible polymer matrix.
-
Consideration of Alternative Antioxidants: If compatibility remains a significant issue, exploring alternative antioxidants with different chemical structures (e.g., those with longer alkyl chains or different functional groups) may be necessary. For instance, higher molecular weight antioxidants tend to have lower mobility and are less prone to migration.[13]
-
Chemical Modification: In advanced applications, surface modification of the antioxidant or the use of a compatibilizer can improve interfacial adhesion and solubility.
Step 3: Analyze Processing Parameters
The way in which the antioxidant is incorporated into the polymer during processing plays a critical role in its final dispersion and solubility.
Key Processing Parameters to Evaluate:
| Parameter | Impact on Solubility | Recommended Action |
| Melt Temperature | Too low a temperature may not provide enough thermal energy to dissolve the antioxidant completely. | Gradually increase the processing temperature in small increments, ensuring it remains within the polymer's degradation limits. |
| Mixing Speed/Shear | Insufficient mixing can lead to localized high concentrations of the antioxidant, which can then bloom. | Increase the screw speed of the extruder or the mixing speed of the internal mixer to improve distributive and dispersive mixing. |
| Residence Time | A short residence time may not allow for complete dissolution and dispersion. | If possible, decrease the feed rate to increase the time the material spends in the mixing zone. |
Step 4: Investigate Co-Additives and Formulation
The presence of other additives in the formulation can influence the solubility of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Potential Interactions:
-
Synergistic Effects: Some secondary antioxidants, such as phosphites or thioesters, can work synergistically with phenolic antioxidants and may improve overall compatibility.[15]
-
Competitive Interactions: Other additives, such as plasticizers or fillers, may compete for interaction with the polymer chains, potentially reducing the solubility of the antioxidant.
Troubleshooting Action:
-
Systematic Formulation Study: Conduct a design of experiments (DoE) to systematically evaluate the effect of each additive on the solubility of the antioxidant. This can help identify any antagonistic or synergistic interactions.
Advanced Characterization Techniques
For in-depth analysis, the following techniques can be employed:
-
Differential Scanning Calorimetry (DSC): Can be used to detect the presence of undissolved antioxidant by identifying its melting peak in the polymer matrix.
-
Scanning Electron Microscopy (SEM): Can visualize the dispersion of the antioxidant within the polymer matrix and identify agglomerates.
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): Can be used to detect the presence of the antioxidant on the surface of the polymer, confirming blooming.
Diagram: Mechanism of Antioxidant Blooming
Caption: The process of antioxidant migration and blooming.
Conclusion
Resolving solubility issues with 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) requires a multi-faceted approach that considers the antioxidant's concentration, its compatibility with the polymer, the processing conditions, and the overall formulation. By systematically addressing each of these factors, researchers and scientists can achieve optimal dispersion and long-term stability in their polymer systems.
References
- Investigating the migration and bloom of antioxidant in finished products. (2025).
- Wikipedia. (n.d.). Bloom (phase).
- Al-Malaika, S. (2022). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. National Institutes of Health.
- Horodytska, O., et al. (2023). A review of additive usage in polymer manufacturing: case study phenolic antioxidants. Green Chemistry.
- Brighton Science. (n.d.). How to Control Additive Blooming in Polymer Films.
- Semantic Scholar. (n.d.). Blooming of Irganox 3114® antioxidant onto a medical grade elastomer. Impact of the recrystallization conditions on the antioxidant polymorphism, on the film wettability and on the antioxidant leachability.
- National Institutes of Health. (2022). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. PMC.
- Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants.
- API Corporation. (n.d.). 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) "YOSHINOX 425".
- National Institutes of Health. (2014). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC.
- MDPI. (2023). Active Packaging Films from PBAT/PLA with Rosmarinus officinalis L. Extract: Antioxidant, UV-Shielding, and Compostable Properties.
- MDPI. (2023). Biodegradable Polymer Films Based on Hydroxypropyl Methylcellulose and Blends with Zein and Investigation of Their Potential as Active Packaging Material.
- ChemBK. (n.d.). 2,2'-methylenebis(6-tert-butyl-4-methyl-phenol).
- PubChem. (n.d.). 2,2'-Methylenebis(4-methyl-6-tert-butylphenol).
- PubChem. (n.d.). 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Sources
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- 8. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 | CID 6928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol) | 88-24-4 [chemicalbook.com]
- 10. 2,2′-亚甲基双(6-叔丁基-4-乙基苯酚) | Sigma-Aldrich [sigmaaldrich.com]
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- 15. welltchemicals.com [welltchemicals.com]
Technical Support Center: Optimizing 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) for Enhanced Thermal Stability
Welcome to the technical support center for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a leading antioxidant for enhancing the thermal stability of polymeric materials. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-tested protocols. Here, we delve into the science behind the application to empower you to overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) imparts thermal stability?
A1: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a hindered phenolic antioxidant. Its primary function is to interrupt the auto-oxidation cycle of polymers, which is a radical-chain reaction initiated by heat, light, and residual catalysts.[1][2] The antioxidant molecule donates a hydrogen atom from its hydroxyl groups to highly reactive peroxy radicals (ROO•) in the polymer. This neutralizes the radical and terminates the degradation chain reaction. The resulting antioxidant radical is sterically hindered and resonance-stabilized, making it relatively unreactive and unable to initiate new degradation chains.[3][4]
Q2: At what typical concentrations should I start my optimization experiments for this antioxidant?
A2: A typical starting concentration range for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in many polyolefins is between 0.05% and 0.5% by weight. For initial screening, it is advisable to test concentrations at logarithmic intervals, for example, 0.05%, 0.1%, 0.2%, and 0.5%. The optimal concentration will be highly dependent on the specific polymer, the processing conditions (temperature, shear), and the expected service life of the final product.
Q3: I am observing some discoloration (yellowing or pinking) in my polymer after processing. Is this caused by the antioxidant?
A3: Yes, discoloration is a known issue with phenolic antioxidants. This phenomenon, often referred to as "gas fade" or "pinking," is typically due to the over-oxidation of the phenolic compound.[5] The antioxidant's transformation products, such as quinone methides, are colored species that can impart a yellow or pink hue to the polymer matrix.[5] This can be exacerbated by exposure to nitrogen oxides (NOx) or sulfur oxides (SOx) in the processing or storage environment.
Q4: Can I use 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in combination with other stabilizers?
A4: Absolutely. In fact, it is common practice to use a synergistic blend of antioxidants. While 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is an excellent primary antioxidant (radical scavenger), it is often paired with a secondary antioxidant, such as a phosphite or a thioester. Secondary antioxidants are hydroperoxide decomposers, which neutralize another key species in the degradation cycle. This combination provides a more comprehensive stabilization package.[4] However, be aware that interactions with other additives, such as Hindered Amine Light Stabilizers (HALS), can sometimes influence discoloration.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Sub-optimal Thermal Stability Despite Increasing Antioxidant Concentration
-
Symptom: You observe diminishing returns in thermal stability (e.g., Oxidation Induction Time (OIT) plateaus or even decreases) as you increase the concentration of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) above a certain level.
-
Underlying Science:
-
Solubility and Dispersion: Every additive has a solubility limit within a given polymer matrix. Once this limit is exceeded, the antioxidant may not disperse uniformly at a molecular level. Instead, it can form microscopic agglomerates that are less effective at scavenging radicals throughout the bulk of the material.
-
Pro-oxidant Effects: At very high concentrations, some antioxidants can exhibit pro-oxidant behavior, though this is less common with hindered phenols. More likely, impurities in the antioxidant or interactions with other components at high loadings could initiate degradation.
-
-
Troubleshooting Steps:
-
Verify Solubility: Consult literature or technical data sheets for the solubility of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in your specific polymer.
-
Improve Dispersion: Ensure your compounding process (e.g., twin-screw extrusion) is optimized for distributive and dispersive mixing. Consider using a masterbatch of the antioxidant for more uniform incorporation.
-
Evaluate Synergistic Blends: Instead of further increasing the concentration of the primary antioxidant, introduce a secondary antioxidant (e.g., a phosphite like Tris(2,4-di-tert-butylphenyl)phosphite) at varying ratios. This often provides a more significant and cost-effective improvement in thermal stability.
-
Issue 2: Significant Discoloration of the Polymer
-
Symptom: Your final product exhibits a noticeable yellow or pink tint after processing or upon storage.
-
Underlying Science:
-
Quinone Formation: As explained in the FAQs, the primary cause is the formation of colored quinone-type structures from the antioxidant.[5] This is an inherent characteristic of the radical scavenging mechanism.
-
Environmental Factors: The presence of NOx and SOx gases can accelerate the formation of these colored species. These gases can be present from gas-fired heaters, forklifts, or even from the degradation of certain packaging materials like cardboard.
-
Additive Interactions: The basicity of other additives, such as some HALS, can in some cases promote the discoloration chemistry of phenolic antioxidants.
-
-
Troubleshooting Steps:
-
Control the Environment: If possible, process and store your stabilized polymer in an environment with minimal exposure to combustion fumes.
-
Optimize Concentration: Use the minimum effective concentration of the antioxidant, as higher loadings can lead to more pronounced discoloration.
-
Introduce a Phosphite Stabilizer: Secondary antioxidants of the phosphite class are known to improve color stability. They can react with and decolorize some of the quinoidal species formed.
-
Consider UV Exposure: In some cases, the discoloration is reversible upon exposure to UV light, which can alter the structure of the colored quinone complexes, rendering them colorless.[6] This can be tested by placing a discolored sample in sunlight.
-
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Oxidation Induction Time (OIT)
This protocol uses Differential Scanning Calorimetry (DSC) to measure the OIT, a key indicator of thermo-oxidative stability.
Objective: To determine the concentration of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) that provides the desired level of thermal stability in a given polymer.
Methodology:
-
Sample Preparation:
-
Prepare a series of polymer compounds with varying concentrations of the antioxidant (e.g., 0%, 0.05%, 0.1%, 0.2%, 0.5% by weight).
-
Ensure homogenous mixing, preferably through melt compounding using a twin-screw extruder.
-
Press a small amount of each compound into a thin film (200-300 µm) to ensure uniform heat distribution during testing.
-
-
DSC Analysis (Isothermal OIT):
-
Calibrate the DSC instrument for temperature and heat flow.
-
Place a small sample (5-10 mg) of the polymer film into an open aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to a temperature above its melting point (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a heating rate of 20°C/min.
-
Allow the sample to equilibrate at the isothermal test temperature for 5 minutes.
-
Switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.
-
-
Data Analysis:
-
Plot the OIT (in minutes) against the antioxidant concentration.
-
Identify the concentration at which the OIT reaches a plateau, as this represents the point of diminishing returns.
-
Select the optimal concentration based on your cost-performance requirements.
-
Protocol 2: Assessing Thermal Stability via Thermogravimetric Analysis (TGA)
Objective: To evaluate the effect of antioxidant concentration on the degradation temperature of the polymer.
Methodology:
-
Sample Preparation:
-
Use the same series of compounded polymer samples from Protocol 1.
-
-
TGA Analysis:
-
Place a small sample (10-15 mg) into a TGA pan.
-
Heat the sample from ambient temperature to an elevated temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) in an air or oxygen atmosphere.
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of degradation (T_onset), often defined as the temperature at which 5% weight loss occurs.
-
Compare the T_onset values for the different antioxidant concentrations. A higher T_onset indicates greater thermal stability.
-
Data Presentation
The following table provides illustrative data on the performance of a hindered bisphenolic antioxidant in polypropylene, demonstrating the expected trend as concentration is varied.
| Antioxidant Concentration (wt%) | Onset of Degradation (TGA, °C) |
| 0 (Control) | 275 |
| 0.1 | 295 |
| 0.2 | 310 |
| 0.5 | 320 |
Note: This data is illustrative and based on typical performance of hindered bisphenolic antioxidants in polypropylene. Actual results will vary depending on the specific polymer grade and experimental conditions.
Visualizations
Mechanism of Action: Radical Scavenging by a Hindered Phenolic Antioxidant
Sources
- 1. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 4. partinchem.com [partinchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interference of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in Analytical Assays
Welcome to the technical support center for navigating analytical assay interference caused by 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). This guide is designed for researchers, scientists, and drug development professionals who may encounter this common laboratory contaminant. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and proven mitigation strategies to ensure the integrity and accuracy of your experimental data.
Introduction: The Hidden Contaminant
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), also known by trade names such as Antioxidant 425, is a phenolic antioxidant widely used in the manufacturing of plastics and rubber products.[1][2] It is a frequent leachable from common laboratory consumables, including pipette tips, microcentrifuge tubes, and multiwell plates, particularly those made of polypropylene.[3] Its presence in your samples can lead to significant analytical interference, resulting in unreliable and misleading data. This guide will help you identify, troubleshoot, and mitigate these issues.
Troubleshooting Guide: Identifying the Interference
Encountering unexpected or inconsistent results can be frustrating. This section provides a structured approach to diagnosing potential interference from 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Question: My immunoassay (ELISA) is showing unexpectedly high background noise or false positives. Could this be related to 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)?
Answer: Yes, this is a strong possibility. Phenolic compounds, including 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), can interfere with immunoassays in several ways:
-
Cross-reactivity: The phenolic structure of the contaminant can sometimes be recognized by the assay's antibodies, leading to non-specific binding and a false-positive signal.[4][5] Studies have shown that phenolic compounds can cross-react with antibodies in ELISA kits, leading to an overestimation of the target analyte.[4][5]
-
Enzyme Inhibition/Activation: Many ELISAs utilize horseradish peroxidase (HRP) as a reporter enzyme. Antioxidants can interfere with the HRP-catalyzed reaction, leading to either suppressed or enhanced signal generation, depending on the specific mechanism. Some antioxidants have been shown to directly inhibit HRP activity.[6]
-
Matrix Effects: The presence of leachables can alter the sample matrix, affecting the binding kinetics between the antibody and the target antigen.
What to look for in your data:
-
High signal in negative control wells.
-
Poor reproducibility between replicate wells.
-
A "checkerboard" pattern of high and low signals across a microplate, which can result from inconsistent leaching.
-
Discrepancies between results obtained using different lots of plastic consumables.
Question: I am observing an unknown peak in my HPLC-UV chromatogram that is interfering with my analyte of interest. How can I determine if it's 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)?
Answer: An unexpected peak, especially one that appears when using new plasticware or after changes in sample preparation, could very well be a leachable like 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Identification Strategy:
-
UV-Vis Spectrum: Phenolic compounds typically exhibit a characteristic UV absorbance. A related compound, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol), shows absorbance maxima around 280 nm.[7] If your HPLC system has a diode array detector (DAD), you can obtain the UV spectrum of the unknown peak and compare it to known spectra of phenolic antioxidants.
-
Retention Time: The retention time of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) will depend on your specific HPLC method (column, mobile phase, etc.). However, it is a relatively non-polar molecule and will have a longer retention time in reversed-phase chromatography.
-
Spiking Experiment: To confirm, you can obtain a pure analytical standard of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) and "spike" a blank sample. If the unknown peak increases in size, it is highly likely to be the contaminant.
-
Mass Spectrometry (LC-MS): If available, LC-MS is the most definitive way to identify the unknown peak. The molecular weight of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is 368.56 g/mol .[1] You can look for the corresponding molecular ion in your mass spectrum.
Question: My GC-MS analysis shows a complex background, and I'm concerned about co-eluting peaks. What are the characteristic mass fragments of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)?
Answer: GC-MS is a powerful tool for identifying volatile and semi-volatile leachables. For 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), you can look for its molecular ion and characteristic fragment ions in the mass spectrum. Public databases like the NIST WebBook provide mass spectral data for this and related compounds, which can be used for library matching.[8]
Logical Relationship for Interference Identification
Caption: Diagnostic workflow for identifying potential leachable interference.
Frequently Asked Questions (FAQs)
Q1: What is 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) and where does it come from?
A1: It is a synthetic phenolic antioxidant used to prevent the degradation of polymers.[2] It is commonly added to plastics like polypropylene and polyethylene during manufacturing to improve their stability and lifespan. The primary source of this compound in a laboratory setting is the leaching from plastic consumables such as centrifuge tubes, pipette tips, and microplates.[3]
Q2: At what concentrations can this compound start to cause interference?
A2: The concentration at which interference becomes significant is assay-dependent. Highly sensitive assays, such as certain ELISAs or enzyme activity assays, can be affected by even low microgram-per-liter (µg/L) or parts-per-billion (ppb) concentrations. One study on a similar compound, 2,2'-methylenebis(4-methyl-6-tert-butylphenol), detected it in human serum, highlighting its ability to leach and accumulate.[9]
Q3: Are there any regulatory guidelines concerning this type of contaminant?
A3: Yes, regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for extractables and leachables in pharmaceutical products (e.g., ICH Q3E).[10] These guidelines emphasize the importance of identifying and controlling leachables to ensure patient safety and product quality.
Q4: Besides 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), what other leachables should I be aware of?
A4: A variety of other compounds can leach from plasticware, including other antioxidants (like BHT), plasticizers (e.g., phthalates), slip agents, and polymer by-products. The exact composition of leachables can vary significantly between manufacturers and even between different lots from the same manufacturer.[11]
Mitigation Strategies and Protocols
Once you have identified or strongly suspect interference from 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), the following strategies can help you mitigate the problem.
Strategy 1: Selection of Laboratory Consumables
The most effective way to prevent interference is to avoid introducing the contaminant in the first place.
-
Use glass or high-quality, certified "low-leachable" plasticware, especially for sensitive applications and long-term storage of samples.
-
Request leachable and extractable data from the manufacturer of your plastic consumables. Reputable suppliers may provide this information.
-
Test new lots of plasticware before use in critical assays by running a "blank" extraction and analyzing it for interfering compounds.
Strategy 2: Pre-washing of Plasticware
If using alternative consumables is not feasible, pre-washing your plasticware can help reduce the levels of surface leachables.
-
Rinse tubes and plates with a sequence of high-purity solvents, such as methanol or acetonitrile, followed by high-purity water.
-
Allow the plasticware to dry completely in a clean environment before use.
-
Note: This may not be effective for all types of leachables and could potentially introduce other contaminants if not performed carefully.
Strategy 3: Sample Purification using Solid-Phase Extraction (SPE)
For existing samples that are contaminated, solid-phase extraction (SPE) is a highly effective method for removing phenolic compounds like 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Experimental Workflow for Sample Cleanup
Sources
- 1. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 | CID 6928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) "YOSHINOX 425" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Horseradish peroxidase inhibition and antioxidant activity of ebselen and related organoselenium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- [webbook.nist.gov]
- 8. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- [webbook.nist.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Extractables and Leachables | Plastic Packaging Testing [alliancetechgroup.com]
- 11. Analyzing Leachables from Plastics | Lab Manager [labmanager.com]
Technical Support Center: Overcoming Matrix Effects in HPLC Analysis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
Welcome to the technical support center for the analysis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), also known as Antioxidant 425. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in HPLC analysis. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve accurate and reproducible results.
Introduction: The Challenge of a "Sticky" Molecule
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a highly effective antioxidant used in various polymers, plastics, and pharmaceutical formulations.[1][2][3] Its chemical structure, characterized by bulky tert-butyl groups and a non-polar nature, makes it an effective radical scavenger. However, these same properties present a significant challenge for analytical chemists. Its high hydrophobicity (LogP ~8.1) causes it to "stick" to matrix components, leading to significant matrix effects that can compromise analytical accuracy, precision, and sensitivity.[1]
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the analyte's ionization process in the mass spectrometer (MS) or overlap with its absorbance peak in UV detection.[4][5] This interference can lead to signal suppression (most common) or enhancement, resulting in erroneously low or high quantitative results.[6][7] This guide will walk you through diagnosing, troubleshooting, and ultimately overcoming these effects.
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects and why are they a problem for this specific analyte?
A: Matrix effects are the alteration of an analyte's response due to the presence of other components in the sample matrix.[5] For a non-polar molecule like 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), the primary culprits in biological matrices (like plasma or serum) are phospholipids and proteins.[8][9] These endogenous materials can:
-
Cause Ion Suppression/Enhancement: In LC-MS analysis, co-eluting matrix components can compete with the analyte for ionization in the MS source, typically leading to a suppressed signal and poor sensitivity.[6][8]
-
Create Co-eluting Interferences: In HPLC-UV analysis, matrix components may absorb at the same wavelength as the analyte, leading to a falsely elevated signal.
-
Degrade Column Performance: The accumulation of strongly retained matrix components, like phospholipids, can foul the analytical column, leading to peak shape distortion, retention time shifts, and reduced column lifetime.[8][9]
Q2: What are the most common sources of matrix effects when analyzing this compound?
A: The sources are highly dependent on the sample type:
-
Biological Fluids (Plasma, Serum, Urine): The main interferents are phospholipids from cell membranes, proteins, and salts.[8][9]
-
Pharmaceutical Formulations (Creams, Ointments): Excipients such as lipids, waxes, and polymers are the primary source of interference.
-
Polymer/Plastic Extracts: Residual monomers, oligomers, and other additives from the material itself can co-extract and interfere with the analysis.
-
Environmental Samples (Soil, Water): Humic acids, fulvic acids, and other complex organic matter can cause significant matrix effects.
Q3: How can I quickly diagnose if my analysis is suffering from matrix effects?
A: The most direct method is the post-extraction spike comparison .[10] This involves comparing the analyte's response in two different samples:
-
Sample A (Neat Solution): A pure standard of your analyte dissolved in a clean solvent (e.g., mobile phase).
-
Sample B (Post-Extraction Spike): A blank matrix sample that has been taken through your entire sample preparation process (extraction, cleanup). You then spike the final, clean extract with the same concentration of analyte as in Sample A.
You then inject both samples into your HPLC system. The matrix effect (ME) can be calculated as:
ME (%) = (Peak Area of Sample B / Peak Area of Sample A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
Values outside the 85-115% range typically suggest that matrix effects are significant and need to be addressed.[11]
Troubleshooting Guide
This section addresses common problems encountered during the analysis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) and provides structured solutions.
Problem 1: Poor or Inconsistent Analyte Recovery
Symptoms:
-
Low peak area for your analyte in spiked samples.
-
High variability (%RSD) between replicate preparations of the same sample.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Extraction | The high hydrophobicity of the analyte means it can be strongly bound to proteins or lipids in the matrix, preventing its efficient extraction into the solvent. | Optimize Extraction: For liquid samples, use a robust protein precipitation step followed by liquid-liquid extraction (LLE) with a non-polar solvent like hexane or methyl tert-butyl ether (MTBE). For solid samples, consider advanced techniques like Accelerated Solvent Extraction (ASE) or Microwave-Assisted Extraction (MASE) to improve efficiency.[12] |
| Analyte Loss During Cleanup | The analyte may be irreversibly adsorbed to the sorbent during Solid-Phase Extraction (SPE) or washed away during interference elution steps. | Refine SPE Method: Use a non-polar sorbent like C18 or a polymer-based sorbent.[13] Carefully optimize the wash and elution steps. A weak wash (e.g., 20-30% methanol in water) should remove polar interferences without eluting the analyte. Elute with a strong, non-polar solvent like acetonitrile or methanol, potentially modified with a small amount of acid or base if secondary interactions are suspected.[14] |
| Precipitation in Final Extract | After evaporation and reconstitution, the analyte may not be fully soluble in the reconstitution solvent, especially if it is too aqueous for compatibility with reverse-phase HPLC. | Optimize Reconstitution Solvent: Ensure the final extract solvent has sufficient organic content (e.g., at least 50% acetonitrile or methanol) to keep the analyte in solution. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms:
-
Asymmetrical peaks with a tailing factor > 1.5.
-
Peaks that are broader than expected.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Column Contamination | Co-extracted, non-polar matrix components (especially phospholipids) can irreversibly bind to the stationary phase, creating active sites that cause peak tailing.[8][9] | Improve Sample Cleanup: Implement a specific phospholipid removal step. HybridSPE®-Phospholipid or similar technologies are highly effective.[15][16] Alternatively, a robust SPE or LLE protocol can significantly reduce these interferences. |
| Secondary Interactions | The phenolic hydroxyl groups on the analyte can have secondary interactions with residual silanols on the silica-based column packing, leading to peak tailing. | Modify Mobile Phase/Column: Add a small amount of a competing agent like triethylamine (TEA) (0.1%) to the mobile phase to block active silanol sites. Alternatively, use a column with advanced end-capping or a polymer-based stationary phase to minimize these interactions. |
| Injection Solvent Mismatch | Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. | Match Injection Solvent: Reconstitute the final extract in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions. |
Problem 3: Signal Suppression/Enhancement (LC-MS)
Symptoms:
-
Low signal-to-noise ratio for the analyte.
-
Results from the post-extraction spike test are significantly below or above 100%.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Co-elution with Phospholipids | Phospholipids are notorious for causing significant ion suppression in ESI sources.[8] They often elute in the same region as hydrophobic analytes in reverse-phase chromatography. | 1. Chromatographic Separation: Use a longer gradient or a column with a different selectivity (e.g., Phenyl-Hexyl) to try and separate the analyte from the phospholipid elution zone. 2. Aggressive Sample Cleanup: The most robust solution is to remove the phospholipids before injection using specialized SPE cartridges or plates.[15][16] |
| High Salt Concentration | Salts from buffers or the matrix itself can reduce ionization efficiency in the ESI source. | Divert Flow: Use the divert valve on your HPLC to send the initial, unretained portion of the chromatogram (where salts elute) to waste instead of the MS source. Improve Cleanup: Ensure your SPE or LLE method effectively removes salts. |
| Matrix Overload | Injecting too much matrix onto the column can saturate the system and the MS source, leading to suppression. | Dilute the Sample: A simple but effective strategy is to dilute the final extract.[10] This reduces the concentration of all matrix components, often decreasing the matrix effect. However, this may compromise the limit of quantitation. |
| No Compensation for Effects | Even with good cleanup, some matrix effects may be unavoidable. | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[4][17][18] A SIL-IS co-elutes with the analyte and experiences the same degree of suppression or enhancement, allowing for accurate ratio-based quantification.[6] If a SIL-IS is not available, consider matrix-matched calibration or the standard addition method.[10][19] |
Visual Workflow: Diagnosing and Mitigating Matrix Effects
The following diagram outlines a logical workflow for identifying and addressing matrix effects in your analysis.
Caption: A decision workflow for troubleshooting matrix effects.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids
This protocol is a starting point for extracting 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) from plasma or serum using a non-polar C18 sorbent.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 3 mL)
-
Plasma/Serum Sample
-
Internal Standard (ideally a stable isotope-labeled version)
-
Methanol (HPLC Grade)
-
Deionized Water
-
Acetonitrile (HPLC Grade)
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard. Add 1 mL of 2% formic acid in water and vortex to mix. This step helps to disrupt protein binding.
-
Column Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the sorbent bed to go dry.[20]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Interference Wash: Wash the cartridge with 2 mL of 30:70 methanol:water. This removes polar interferences like salts.
-
Sorbent Drying: Dry the SPE sorbent bed under vacuum for 5-10 minutes to remove residual water. This is a critical step to ensure efficient elution.[14]
-
Analyte Elution: Elute the analyte and internal standard from the cartridge with 2 x 1 mL aliquots of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 80:20 acetonitrile:water for injection.
Protocol 2: QuEChERS-Based Extraction for Solid/Semi-Solid Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, originally for pesticides, is highly effective for extracting antioxidants from complex matrices like food or polymer samples.[21][22]
Materials:
-
Homogenized Sample (e.g., ground polymer, food sample)
-
QuEChERS Extraction Salts (e.g., MgSO₄, NaCl)
-
Acetonitrile (containing 1% acetic acid)
-
Dispersive SPE (d-SPE) tubes containing C18 sorbent and MgSO₄
-
50 mL Centrifuge Tubes
Procedure:
-
Sample Hydration & Extraction: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of water (if the sample is dry) and vortex. Add 10 mL of acetonitrile (with 1% acetic acid).
-
Salting-Out Partitioning: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[23] Cap tightly and shake vigorously for 1 minute. This step partitions the analyte into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a d-SPE tube containing C18 sorbent. Vortex for 30 seconds. The C18 sorbent will remove non-polar interferences like lipids and waxes.[22]
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed (e.g., 10,000 rpm) for 2 minutes.
-
Analysis: Take an aliquot of the final supernatant for direct injection or further dilution before HPLC analysis.
References
- Hewavitharana, A. K., Tan, S. K., & Shaw, P. N. (2014). Strategies for the detection and elimination of matrix effects in quantitative LC–MS analysis. LCGC North America, 32(1), 54-64. [Link]
- Chambers, A. G., Legido-Quigley, C., & Smith, N. W. (2016). The impact of phospholipids and phospholipid removal on bioanalytical method performance.
- Cavaliere, C., Foglia, P., Pastorini, E., Samperi, R., & Laganà, A. (2006). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 556(2), 167-176. [Link]
- Kopp, K. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America, 33(7), 482-487. [Link]
- Bowman, D. B., & Rentschler, K. M. (2020). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 44(8), 856-863. [Link]
- Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 458-467. [Link]
- Waters Corporation. (n.d.).
- Bahrami, S., & Hatami, M. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6049-6063. [Link]
- Hewavitharana, A. K. (2014). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. The University of Queensland. [Link]
- Panigrahi, S. S., et al. (2023). A comprehensive review on ozone treatment in beverage processing: Effects on quality parameters, bioactive compounds, and microbial inactivation. Food Chemistry: X, 18, 100661. [Link]
- Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]
- Aguiar, J., Gonçalves, J. L., Alves, V. L., & Câmara, J. S. (2020). Chemical Fingerprint of Free Polyphenols and Antioxidant Activity in Dietary Fruits and Vegetables Using a Non-Targeted Approach Based on QuEChERS Ultrasound-Assisted Extraction Combined with UHPLC-PDA. Antioxidants, 9(10), 979. [Link]
- Boateng, I. D., & Yang, W. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. Journal of Visualized Experiments, (170), e62395. [Link]
- Agilent Technologies. (2016, April 6). Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube. [Link]
- Biotage. (n.d.). Method Development in Solid Phase Extraction using Non-Polar ISOLUTE® SPE Columns for the Extraction of Aqueous Samples. [Link]
- Zhang, Q., Zhang, F., & Wang, J. (2014). Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder. Analytica Chimica Acta, 809, 69-76. [Link]
- Iizuka, M., et al. (2023). Optimization of QuEChERS Extraction for Determination of Carotenoids, Polyphenols, and Sterols in Orange Juice Using Design of Experiments and Response Surface Methodology. Molecules, 28(16), 6092. [Link]
- Bar-Rog, A., et al. (2023). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology, 57(30), 11115-11125. [Link]
- LabRulez GCMS. (n.d.). Method Development Guidelines SPE Non-Polar. [Link]
- van der Laan, T., et al. (2022). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 33(5), 843-851. [Link]
- Waksmundzka-Hajnos, M., Oniszczuk, A., Szewczyk, K., & Wianowska, D. (2007). Effect of sample-preparation methods on the hplc quantitation of some phenolic acids in plant materials.
- Hewavitharana, A. K. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
- Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. [Link]
- Iizuka, M., et al. (2023). Optimization of QuEChERS Extraction for Determination of Carotenoids, Polyphenols, and Sterols in Orange Juice Using Design of Experiments and Response Surface Methodology. Semantic Scholar. [Link]
- Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC North America, 25(11), 1122-1135. [Link]
- Zatra, A. F., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Plants, 11(3), 269. [Link]
- Varaprath, S., & Cao, S. (2005). Efficient solid phase extraction procedures for organo siloxanes and silanols from aqueous and biological matrices.
- Waksmundzka-Hajnos, M., et al. (2007). Effect of sample-preparation methods on the HPLC quantitation of some phenolic acids in plant materials.
- Iizuka, M., et al. (2023). Optimization of QuEChERS Extraction for Determination of Carotenoids, Polyphenols, and Sterols in Orange Juice Using Design of Experiments and Response Surface Methodology. OUCI. [Link]
- Vogrincic, R., & Sturgeon, R. E. (2013). Reducing the matrix effects in chemical analysis: Fusion of isotope dilution and standard addition methods. Talanta, 116, 846-851. [Link]
- Wyndham, K. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- National Center for Biotechnology Information. (n.d.). 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). PubChem. [Link]
- Krause, S. O. (2004). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation.
- Calafat, A. M., & Needham, L. L. (2008). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Analytical Chemistry, 80(21), 7938-7944. [Link]
- Takahashi, O., & Hiraga, K. (1987). [Distribution of 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rat tissues]. Eisei Shikenjo Hokoku, (105), 26-28. [Link]
- Kumar, A., et al. (2023). HPTLC quantification of 4, 4'-methylene bis (2,6-di-tert-butyl phenol) in flax microgreen extracts and its anticancer potential against prostate cancer. Journal of Planar Chromatography-Modern TLC, 36(5), 427-437. [Link]
- National Center for Biotechnology Information. (n.d.). 4,4'-Methylenebis(2,6-di-tert-butylphenol). PubChem. [Link]
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Technical Support Center: Stabilizing 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in High-Temperature Applications
Welcome to the technical support center for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a leading antioxidant for stabilizing polymers and other organic materials. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when utilizing this hindered phenolic antioxidant in high-temperature applications. Here, we delve into the causality behind experimental observations and provide actionable troubleshooting strategies to enhance the stability and performance of your formulations.
Introduction to 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), often referred to by its CAS number 88-24-4 or various trade names, is a highly effective, non-discoloring antioxidant.[1][2][3] Its molecular structure, characterized by two sterically hindered phenol groups linked by a methylene bridge, makes it an excellent radical scavenger, protecting organic materials from degradation caused by heat and oxygen.
Key Properties:
| Property | Value |
| Molecular Formula | C25H36O2[1][2] |
| Molecular Weight | 368.56 g/mol [2] |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 119-122 °C |
While highly effective, its performance at elevated temperatures can be compromised by its inherent volatility. This guide will provide a comprehensive overview of the challenges associated with its use in high-temperature environments and offer scientifically grounded solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Loss of Antioxidant Efficacy at High Temperatures
Question: I am observing a significant decrease in the long-term thermal stability of my polymer formulation, even with the recommended loading of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). What could be the cause?
Answer: The primary culprit for the loss of antioxidant efficacy at elevated temperatures is often its physical depletion from the material through volatilization. Being a relatively low molecular weight compound, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) can exhibit significant vapor pressure at high processing or application temperatures, leading to its gradual evaporation from the polymer matrix.
Causality Explained:
The effectiveness of a hindered phenolic antioxidant is contingent on its presence and uniform distribution within the material. At high temperatures, the increased molecular motion allows the antioxidant molecules to migrate to the surface and subsequently escape into the atmosphere. This process, known as "blooming" or "migration," reduces the concentration of the antioxidant within the bulk of the material, leaving it vulnerable to oxidative degradation.
Logical Relationship: Volatility and Antioxidant Depletion
Caption: The relationship between high temperature and reduced antioxidant efficacy.
Solutions & Experimental Protocols:
To counteract this volatility, several strategies can be employed:
1. Encapsulation:
Encapsulation involves entrapping the antioxidant within a protective shell material, effectively reducing its vapor pressure and controlling its release. Spray drying is a common and scalable method for microencapsulation.[4][5][6][7][8]
Experimental Protocol: Microencapsulation via Spray Drying
-
Emulsion Preparation:
-
Dissolve 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in a suitable organic solvent (e.g., ethanol).
-
Prepare an aqueous solution of a wall material, such as maltodextrin or a combination of maltodextrin and gum arabic.[4][6]
-
Create an oil-in-water emulsion by homogenizing the organic phase containing the antioxidant with the aqueous phase of the wall material.
-
-
Spray Drying:
-
Feed the emulsion into a spray dryer.
-
Optimize the inlet air temperature and feed flow rate to achieve efficient drying and high encapsulation efficiency. Typical inlet temperatures for encapsulating phenolic compounds range from 160 to 180°C.
-
The hot air evaporates the solvent, forming solid microcapsules with the antioxidant core.
-
-
Characterization:
-
Evaluate the encapsulation efficiency using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) to quantify the amount of antioxidant on the surface versus the total amount.
-
Analyze the morphology and particle size of the microcapsules using Scanning Electron Microscopy (SEM).
-
2. Chemical Modification: Polymer Grafting
A more permanent solution to prevent antioxidant migration is to chemically bond it to the polymer backbone. This can be achieved through reactive extrusion.
Conceptual Workflow: Polymer Grafting of Antioxidant
Caption: Conceptual workflow for polymer grafting of the antioxidant.
While direct grafting of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) may require prior functionalization to introduce a reactive group, the principle remains a powerful strategy for achieving long-term thermal stability. Research has shown that grafting hindered phenol groups onto polymers significantly enhances their thermo-oxidative stability.[9]
3. Use of Synergistic Antioxidant Blends:
Combining 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) with a higher molecular weight, less volatile antioxidant can provide a synergistic effect. The lower molecular weight antioxidant can offer protection during initial processing, while the higher molecular weight one provides long-term thermal stability.
Issue 2: Discoloration of the Final Product
Question: My white or light-colored polymer product is exhibiting a yellow or pinkish tint after high-temperature processing or aging. Is the antioxidant causing this?
Answer: Yes, it is highly probable that the discoloration is a result of the transformation of the phenolic antioxidant. While 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is considered a non-discoloring antioxidant under normal conditions, at high temperatures and in the presence of certain factors, it can undergo oxidation to form colored byproducts.
Causality Explained:
The antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals. This process results in the formation of a phenoxy radical. This radical is stabilized by the bulky tert-butyl groups, but under harsh conditions, it can undergo further reactions to form colored species like quinones and stilbenequinones, which are yellow to red in color.
This discoloration can be exacerbated by:
-
Interaction with other additives: Co-additives like Hindered Amine Light Stabilizers (HALS) can sometimes promote the oxidation of phenolic antioxidants, leading to discoloration.
-
Environmental factors: Exposure to nitrogen oxides (NOx) and sulfur oxides (SOx), often present in industrial environments, can accelerate the formation of colored species.
Troubleshooting Discoloration:
-
Optimize Processing Conditions:
-
Minimize the thermal history of the material by reducing processing temperatures and residence times where possible.
-
Ensure a clean processing environment to avoid contamination with NOx and SOx.
-
-
Formulation Adjustments:
-
Consider the use of a phosphite co-stabilizer. Phosphites are secondary antioxidants that can decompose hydroperoxides, which are precursors to the radicals that oxidize the primary phenolic antioxidant. This can reduce the extent of color formation.
-
Evaluate alternative, more color-stable antioxidant systems if the discoloration is severe and cannot be mitigated by other means.
-
-
Analytical Investigation:
-
Use analytical techniques like UV-Vis spectroscopy to detect the presence of quinone-type structures, which have characteristic absorption bands.
-
Employ Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific degradation products of the antioxidant.[10]
-
Issue 3: Quantifying Antioxidant Levels and Degradation
Question: How can I determine the concentration of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in my final product and assess its degradation?
Answer: Accurate quantification of the antioxidant and its degradation products is crucial for understanding its performance and troubleshooting issues. Several analytical techniques are well-suited for this purpose.
Analytical Methodologies:
1. High-Performance Liquid Chromatography (HPLC):
HPLC is a robust and widely used technique for the quantitative analysis of antioxidants in polymer extracts.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Extract the antioxidant from the polymer matrix using a suitable solvent. The choice of solvent will depend on the polymer. For polyolefins, dissolution in a high-boiling solvent like xylene followed by precipitation of the polymer with a non-solvent like methanol is a common method.
-
Filter the extract to remove any precipitated polymer.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is often effective.
-
Detection: UV detection at a wavelength where the antioxidant has strong absorbance (e.g., around 275-280 nm) is standard.
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
-
Compare the peak area of the antioxidant in the sample extract to the calibration curve to determine its concentration.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful tool for identifying and quantifying both the parent antioxidant and its degradation products.[10]
3. Thermogravimetric Analysis (TGA):
While not a direct quantification method for the antioxidant within a polymer matrix, TGA can provide valuable information about the overall thermal stability of the formulation and can be used to study the volatility of the pure antioxidant.
References
- Catalytic ozonation of 2, 2'-methylenebis (4-methyl-6-tert-butylphenol) over nano-Fe3O4@cow dung ash composites: Optimization, toxicity, and degradation mechanisms. PubMed.
- Interlaboratory test on polymers: Determination of antioxidants in polyolefins. ResearchGate.
- Determination of antioxidants in polymeric materials. Semantic Scholar.
- Microencapsulation by spray-drying and freeze-drying of extract of phenolic compounds obtained from ciriguela peel. PubMed.
- Microencapsulation by Spray Drying and Antioxidant Activity of Phenolic Compounds from Tucuma Coproduct (Astrocaryum vulgare Mart.) Almonds. MDPI.
- Microencapsulation by spray-drying and freeze-drying of extract of phenolic compounds obtained from ciriguela peel. PMC - PubMed Central.
- Effect of Microencapsulation by Spray Drying and Freeze Drying Technique on the Antioxidant Properties of Blueberry (Vaccinium myrtillus) Juice Polyphenolic Compounds. Polish Journal of Food and Nutrition Sciences.
- Microencapsulation of phenolic compounds extracted from soybean seed coats by spray-drying. PubMed.
- 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). PubChem.
- Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
- Quantification and classification of analytical methods for phenolic compounds, adapted from Kafkas et al.. ResearchGate.
- 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). PubChem.
- Techniques for Analysis of Plant Phenolic Compounds. PMC.
- Grafting of Hindered Phenol Groups onto Ethylene/α-Olefin Copolymer by Nitroxide Radical Coupling. MDPI.
Sources
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- 3. 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) | 88-24-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Microencapsulation by spray-drying and freeze-drying of extract of phenolic compounds obtained from ciriguela peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 7. Effect of Microencapsulation by Spray Drying and Freeze Drying Technique on the Antioxidant Properties of Blueberry (Vaccinium myrtillus) Juice Polyphenolic Compounds [journal.pan.olsztyn.pl]
- 8. Microencapsulation of phenolic compounds extracted from soybean seed coats by spray-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Catalytic ozonation of 2, 2'-methylenebis (4-methyl-6-tert-butylphenol) over nano-Fe3O4@cow dung ash composites: Optimization, toxicity, and degradation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dispersion of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in Elastomers
Welcome to the technical support center dedicated to addressing challenges with the dispersion of the non-staining antioxidant, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), in various elastomer systems. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during compounding. Our focus is on providing not just procedural steps, but also the scientific rationale behind them to empower you to effectively troubleshoot and optimize your formulations.
Understanding the Challenge: The Properties of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a highly effective, non-discoloring phenolic antioxidant widely used to protect elastomers from degradation caused by heat and oxygen.[1][2] However, its physical properties, namely its high melting point and low solubility, can present significant dispersion challenges during the compounding process.
| Property | Value | Implication for Dispersion |
| Melting Point | 119-128 °C (246-262 °F)[3] | The antioxidant may not fully melt and disperse at typical rubber mixing temperatures, leading to agglomerates. |
| Solubility | Practically insoluble in water.[4] Soluble in aromatic solvents.[5] | Limited solubility in the elastomer matrix can hinder uniform distribution. |
| Physical Form | White to off-white crystalline powder.[4] | Fine powders can be difficult to handle and may become airborne, and can also be prone to agglomeration. |
Poor dispersion can lead to a multitude of problems in the final product, including inconsistent material properties, reduced antioxidant efficacy, and aesthetic defects. This guide will provide a structured approach to overcoming these issues.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve specific dispersion problems you may be encountering in your experiments.
Q1: I'm observing white specks or undispersed particles in my cured elastomer. What is the likely cause and how can I fix it?
A1: White specks are a classic sign of poor dispersion, where the 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) has not been adequately broken down and distributed throughout the elastomer matrix. This is often due to a combination of its high melting point and insufficient shear during mixing.
Troubleshooting Workflow for Undispersed Particles
Caption: Decision tree for troubleshooting undispersed antioxidant particles.
Detailed Solutions:
-
Implement a Masterbatch: The most effective solution is often to create a masterbatch. This involves pre-dispersing a high concentration of the antioxidant into a carrier that is compatible with your primary elastomer. This allows for better "let-down" and more uniform distribution in the final compound.[6]
-
Protocol: Preparing a 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) Masterbatch
-
Objective: To create a 50% active masterbatch of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in a compatible carrier (e.g., SBR, EPDM, or a compatible wax).
-
Materials:
-
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) powder: 50 parts by weight
-
Carrier polymer (e.g., SBR 1502): 50 parts by weight
-
Processing aid (e.g., low molecular weight polyethylene wax): 2-5 parts by weight (optional, aids in fluxing)
-
-
Equipment: Two-roll mill or internal mixer (e.g., Banbury mixer).
-
Procedure (Two-Roll Mill):
-
Set the roll temperature to approximately 80-90°C. Adjust the nip gap to be narrow to generate high shear.[7]
-
Add the carrier polymer to the mill and allow it to form a continuous band.
-
Gradually add the 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) powder to the center of the band, making small additions to ensure it is incorporated without excessive loss.
-
Perform multiple cuts and folds of the rubber sheet to ensure thorough mixing.
-
Continue mixing for a predetermined time (e.g., 10-15 minutes) until no visible agglomerates of the antioxidant are present.
-
Sheet off the masterbatch and allow it to cool before use.
-
-
-
-
Optimize Mixing Parameters: If you are not using a masterbatch, adjusting your mixing process is crucial.
-
Internal Mixer (Banbury type):
-
Increase Mixing Time: This allows for more shear history to be imparted to the compound, aiding in the breakdown of agglomerates.
-
Adjust Rotor Speed: Higher rotor speeds can increase shear, but also generate more heat. A balance must be struck to avoid scorching the compound.
-
Vary Fill Factor: A lower fill factor (e.g., 65-75%) can sometimes increase the severity of mixing and improve dispersion.[8]
-
Temperature Control: While higher temperatures can help soften the antioxidant, excessively high temperatures can reduce the viscosity of the elastomer, leading to lower shear. Aim for a temperature that is high enough to soften the antioxidant but still maintains sufficient rubber viscosity for effective mixing.[1]
-
-
Two-Roll Mill:
-
Tighten the Nip Gap: A smaller gap between the rolls increases the shear forces applied to the compound.
-
Temperature Differential: A slight temperature difference between the two rolls can promote shearing action.
-
Sufficient Rolling and Cutting: Ensure the compound is repeatedly passed through the nip and folded back on itself to maximize distributive and dispersive mixing.
-
-
-
Incorporate a Processing Aid: Processing aids can improve the flow of the rubber and enhance the wetting of solid additives.[9][10]
-
Low Molecular Weight Polyethylene (PE) Wax: Can act as a lubricant and dispersing agent.
-
Stearic Acid: A common processing aid that can improve the flow of the rubber compound.
-
Ester-based Plasticizers: Can improve the compatibility between the polar antioxidant and a non-polar elastomer.
-
Q2: My final product shows inconsistent performance, such as variable aging resistance in different batches. Could this be related to antioxidant dispersion?
A2: Absolutely. Inconsistent performance is a strong indicator of non-uniform dispersion. If the antioxidant is not evenly distributed, some areas of the product will be under-protected and will degrade more quickly, while others may have an excess of antioxidant.
Logical Flow for Addressing Inconsistent Performance
Caption: Workflow for diagnosing and resolving inconsistent product performance.
Recommended Actions:
-
Microscopic Analysis: If possible, use techniques like Scanning Electron Microscopy (SEM) to visually inspect cross-sections of your cured samples. This can provide direct evidence of antioxidant agglomerates.
-
Review and Standardize Mixing Procedures: Ensure that your mixing times, temperatures, and order of ingredient addition are consistent for every batch. Small variations can lead to significant differences in dispersion.
-
Implement a Masterbatch: As mentioned in A1, using a masterbatch is a robust way to ensure consistent addition and dispersion of the antioxidant.
Q3: I am working with a non-polar elastomer like EPDM and am concerned about the compatibility of the phenolic antioxidant. What can I do to improve this?
A3: This is a valid concern as compatibility between a somewhat polar additive and a non-polar polymer can influence dispersion.
Strategies for Improving Compatibility:
-
Use of Compatibilizers: Certain additives can act as a "bridge" between the antioxidant and the elastomer.
-
Functionalized Polymers: Low molecular weight functionalized polymers, such as maleic anhydride-grafted polypropylene, can sometimes improve the interaction between phenolic compounds and polyolefins.
-
Natural Phenolic Compounds: Some studies have shown that certain natural phenolic compounds can act as compatibilizers in polymer blends.[11][12] While not a direct solution for this specific antioxidant, it highlights the principle of using molecules with dual affinities.
-
-
Synergistic Antioxidant Blends: Combining 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) with a secondary antioxidant, such as a phosphite or a thioester, can sometimes improve overall performance and may indirectly aid in dispersion by creating a more complex additive package.[13]
Frequently Asked Questions (FAQs)
-
Can I dissolve 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in a processing oil before adding it to the rubber? While it is soluble in some aromatic processing oils, this approach can be tricky. You would need to ensure the oil is fully compatible with your elastomer and that the antioxidant remains in solution during the mixing process. A masterbatch is generally a more reliable method.
-
Will grinding the antioxidant to a finer particle size improve dispersion? While a smaller initial particle size can be beneficial, extremely fine powders can be more prone to agglomeration due to electrostatic forces and can also pose a greater inhalation hazard. A controlled particle size distribution is often more important than simply achieving the finest possible powder.
-
How does the order of addition of ingredients in the mixer affect dispersion? The order of addition is critical. Generally, it is best to add solid, high-melting-point additives after the rubber has been masticated and has reached a suitable viscosity to impart high shear. Adding it too early when the rubber is still stiff, or too late when the viscosity has dropped due to heat and the addition of oils, can be detrimental to dispersion. For EPDM, a reverse mixing method where fillers and the antioxidant are added before the rubber can sometimes be effective in an internal mixer.[7]
-
Are there any elastomers where dispersion of this antioxidant is particularly difficult? Dispersion can be more challenging in highly non-polar elastomers like EPDM and in very high viscosity rubbers where achieving good flow and wetting of the additive can be difficult.
References
- Dubois, P. et al. (2018). Natural Phenolic Antioxidants As a Source of Biocompatibilizers for Immiscible Polymer Blends. ACS Sustainable Chemistry & Engineering.
- OCSCIAL. (2020). PROCESSING GUIDELINES - Tuball.
- ResearchGate. (n.d.). Natural Phenolic Antioxidants As a Source of Biocompatibilizers for Immiscible Polymer Blends | Request PDF.
- ResearchGate. (2019).
- National Center for Biotechnology Information. (n.d.).
- Google Patents. (n.d.). EP0713509A1 - Compatibilization of polar and nonpolar elastomer blends using functionalized ethylene/propylene copolymers or ethylene/propylene/diene terpolymers.
- Rapra Technology. (n.d.). Mixing of Vulcanisable Rubbers and Thermoplastic Elastomers.
- PubChem. (n.d.). 2,2'-Methylenebis(4-methyl-6-tert-butylphenol).
- Scribd. (n.d.). Processing-EPDM and its blends with NR and SR | PDF | Extrusion | Antioxidant.
- Defense Technical Information Center. (n.d.).
- ResearchGate. (2018). Natural phenolic antioxidants as a source of bio-compatibilizers for immiscible polymer blends.
- Techno Press. (n.d.).
- Zhejiang Taizhou Shengfeng Chemical Co., Ltd. (n.d.). 2,2'-methylenebis(6-tert-butyl-4-methyl-phenol) 119-47-1.
- Mitsubishi Chemical Corporation. (n.d.). 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) "YOSHINOX 425" | Products.
- Sigma-Aldrich. (n.d.). 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol).
- ResearchGate. (2022).
- MDPI. (n.d.).
- Goodyear Rubber. (2023). Processing Aids.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). The effect of different mixing methods on morphology and mechanical properties of PP/EPDM/talc blend.
- ResearchGate. (n.d.). The effects of staged mixing on the dispersion of reinforcing fillers in elastomer compounds.
- Scribd. (n.d.).
- Smolecule. (n.d.). 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
- Jinjun. (2025). How to optimize the mixing process during EPDM processing?.
- 20 Microns. (2023). Superior Process Aids for Highly Filled Elastomer Compounds.
- Xplore Instruments. (n.d.). Technical Note Processing and Characterization of EPDM Rubber/Silica Compounds using an MC15HT.
- OQEMA. (2025).
- Hanser eLibrary. (n.d.). How to Improve Rubber Compounds : Appendix 1: Blends.
- MDPI. (n.d.). Biochar and Natural Antioxidants as Components of Eco-Friendly Elastomer Composites.
- TCI Chemicals. (n.d.). 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) | 88-24-4.
- TargetMol. (n.d.). 2,2'-Methylenebis(6-tert-butyl-4-methylphenol).
- National Center for Biotechnology Information. (2025). Improved Rubber Performance Through Phenolic Resin-Modified Silica: A Novel Coupling Mechanism for Enhanced Recyclability.
- Chembroad. (2024).
- Core. (n.d.). rubber toughening of phenolic resin by using nitrile rubber and amino silane.
- National Center for Biotechnology Information. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
- ResearchGate. (n.d.). Improved Rubber Performance Through Phenolic Resin-Modified Silica: A Novel Coupling Mechanism for Enhanced Recyclability.
- PubChem. (n.d.). 2,2'-Methylenebis(4,6-di-tert-butylphenol).
- Aston Research Explorer. (n.d.). Bound antioxidants in elastomers.
- MDPI. (2022).
- Sigma-Aldrich. (n.d.). 2,2′-Methylenebis(6-tert-butyl-4-methylphenol).
- ResearchGate. (n.d.). Effects of rubber curing ingredients and PhenolicResin on mechanical, thermal, and morphological characteristics of rubber/phenolic-resin blends | Request PDF.
- Peter Greven. (n.d.). Oleochemical Additives for the Rubber Industry: Dispersions and Metallic Soaps.
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- 3. Buy 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | 88-24-4 [smolecule.com]
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Technical Support Center: Troubleshooting the Yellowing of Plastics Containing Phenolic Antioxidants
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development and material science. This guide provides in-depth troubleshooting assistance for a common yet complex issue: the yellowing of plastics stabilized with phenolic antioxidants. Our goal is to equip you with the foundational knowledge and practical methodologies to diagnose, resolve, and prevent discoloration in your experiments and products.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the yellowing of plastics containing phenolic antioxidants.
Q1: What is the primary cause of yellowing in plastics that contain phenolic antioxidants?
A: The yellowing of plastics containing phenolic antioxidants is most often due to the transformation of the antioxidant molecule itself. Phenolic antioxidants work by donating a hydrogen atom to neutralize free radicals, thereby protecting the polymer. In this process, the antioxidant is converted into a phenoxy radical, which can then undergo further reactions to form colored species, primarily quinones and stilbene quinones.[1][2] These compounds have a chemical structure that absorbs light in the blue region of the visible spectrum, causing the material to appear yellow.
Q2: My plastic parts are turning yellow in storage, even in the dark. What could be the cause?
A: This phenomenon, often called "gas fading" or "warehouse yellowing," is typically caused by the reaction of phenolic antioxidants with airborne pollutants, specifically nitrogen oxides (NOx).[3][4] NOx can originate from sources like gas-powered forklifts, heaters, or atmospheric pollution.[4] The reaction between the phenolic antioxidant and NOx leads to the formation of yellow-colored compounds.[5] This is a common issue in polyethylene and polypropylene films and molded articles.[4][6]
Q3: Can exposure to light and heat cause yellowing?
A: Yes, both light (especially UV radiation) and heat can accelerate the degradation of phenolic antioxidants and the polymer itself, leading to yellowing.[7][8] UV light provides the energy to break chemical bonds, creating free radicals that the phenolic antioxidants then scavenge. This consumption of the antioxidant leads to the formation of colored byproducts.[9] High temperatures can also increase the rate of oxidation reactions, leading to a faster depletion of the antioxidant and subsequent discoloration.[7]
Q4: Is the yellowing of my plastic parts reversible?
A: In some cases, the yellowing can be partially or fully reversed, at least temporarily. For instance, discoloration caused by "gas fading" can sometimes be reversed by exposing the plastic to UV light (e.g., sunlight) for a short period.[10] However, this is not a true reversal of the chemical reaction but rather a transformation of the colored compounds into less colored or colorless ones. It's important to note that this UV exposure can also contribute to the long-term degradation of the polymer. For yellowing caused by other mechanisms, the change is often permanent.
Q5: Does the type of phenolic antioxidant used make a difference in the tendency for yellowing?
A: Absolutely. Different phenolic antioxidants have varying propensities for discoloration. The chemical structure of the antioxidant influences the stability of the resulting phenoxy radical and the types of transformation products that are formed. Some antioxidants are inherently more resistant to forming colored species.[11] Additionally, the purity of the antioxidant can play a significant role; impurities can sometimes catalyze discoloration reactions.[12]
In-Depth Troubleshooting Guide
When encountering yellowing in your plastic materials, a systematic approach is key to identifying the root cause and implementing an effective solution. This guide will walk you through a logical troubleshooting workflow, from initial assessment to advanced analytical techniques.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting the yellowing of plastics containing phenolic antioxidants.
Caption: A flowchart illustrating the step-by-step process for troubleshooting plastic yellowing.
Step 1: Initial Assessment and Information Gathering
Before embarking on extensive testing, a thorough review of the available information can provide crucial clues.
-
Formulation Review:
-
Storage and Handling Conditions:
-
Where are the raw materials and final products stored?
-
Is there exposure to exhaust from gas-powered vehicles or heating systems?
-
Are the products stored in cardboard containers? Certain types of cardboard can release compounds that contribute to discoloration.[9]
-
-
Processing Parameters:
-
What were the processing temperatures and residence times? Excessive heat history can lead to premature degradation of the antioxidant.[1]
-
-
Visual Inspection:
-
Is the yellowing uniform throughout the part, or is it concentrated on the surface? Surface yellowing may suggest an environmental interaction like gas fading or UV exposure.
-
Step 2: Performing Confirmatory Experiments
Based on your initial assessment, you can perform targeted experiments to confirm the suspected cause of yellowing.
This test is designed to determine the resistance of the color of plastics to atmospheric oxides of nitrogen.
Objective: To simulate "warehouse yellowing" in a controlled laboratory setting.
Materials:
-
Test specimens and a control sample of known performance.
-
An exposure chamber with a means of generating nitrogen oxides (e.g., a butane gas burner).[13][14]
-
Grey scale for assessing color change (ISO 105-A02).
Procedure:
-
Place the test specimens and the control sample in the exposure chamber.
-
Introduce nitrogen oxides into the chamber. The concentration and duration of exposure will depend on the specific apparatus and desired severity of the test.
-
Continuously or intermittently expose the specimens to the NOx fumes until the control sample shows a color change corresponding to a specific rating on the grey scale.
-
Remove the test specimens and allow them to condition at standard laboratory conditions.
-
Visually assess the color change of the test specimens by comparing them to an unexposed sample of the same material, using the grey scale.
Interpretation: If your samples show significant yellowing in this test, it is a strong indication that the discoloration is due to gas fading.
These methods are used to simulate the effects of sunlight and heat on plastics.
Objective: To determine if UV light and/or elevated temperatures are the primary drivers of yellowing.
Materials:
-
Test specimens.
-
An accelerated weathering apparatus equipped with fluorescent UV lamps (per ASTM G154) or a sunlamp (per ASTM D1148).[15][16][17]
-
A temperature-controlled chamber.
Procedure (General Principles):
-
Mount the test specimens in the accelerated weathering apparatus.
-
Program the apparatus to run cycles of UV exposure and, if applicable, moisture (condensation or spray).[17][18] Common cycles include 8 hours of UV at a specific temperature followed by 4 hours of condensation in the dark.[18]
-
For heat aging, place specimens in a temperature-controlled oven at a specified temperature for a set duration.
-
At predetermined intervals, remove specimens and evaluate the change in color.
Interpretation: A significant increase in yellowness after exposure to UV light and/or heat points to photo-oxidation or thermal degradation as the root cause.
Step 3: Advanced Analytical Investigation
If the cause of yellowing is still unclear, or if a more detailed understanding of the chemical changes is required, the following analytical techniques can be employed.
This is a quantitative method to measure the degree of yellowness of a plastic sample.
Objective: To obtain a numerical value for the yellowness of a sample, allowing for objective comparison between different samples or a single sample over time.
Procedure:
-
Use a spectrophotometer or colorimeter to measure the tristimulus values (X, Y, Z) of the plastic sample.
-
Calculate the Yellowness Index (YI) using the appropriate formula as defined in ASTM E313.
Data Presentation:
| Sample | Yellowness Index (YI) |
| Unexposed Control | 2.5 |
| After Gas Fading Test | 15.8 |
| After UV Aging (500 hrs) | 22.3 |
| After Heat Aging (500 hrs) | 18.9 |
FTIR is a powerful tool for identifying changes in the chemical functional groups within the polymer and the antioxidant.
Objective: To detect the chemical changes associated with degradation.
Procedure:
-
Obtain an FTIR spectrum of an unexposed, "good" sample to serve as a baseline.
-
Obtain an FTIR spectrum of the yellowed sample. An Attenuated Total Reflectance (ATR) accessory is often ideal for analyzing the surface of a plastic part.
-
Compare the spectra. Look for:
-
The appearance or increase of a broad peak in the 1650-1800 cm⁻¹ region, which is indicative of carbonyl group formation (a hallmark of oxidation).[19]
-
A decrease in the intensity of peaks associated with the phenolic antioxidant, indicating its consumption.
-
HPLC is used to separate, identify, and quantify the antioxidant and its degradation products.
Objective: To determine the amount of active antioxidant remaining in the plastic and to identify the specific degradation products formed.
Procedure:
-
Extract the additives from the polymer using a suitable solvent. This may require dissolving the polymer and then precipitating it to leave the additives in solution.
-
Inject the extract into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Compare the resulting chromatogram to that of a known standard of the antioxidant to quantify the amount remaining.
-
Mass spectrometry (LC-MS) can be coupled with HPLC to identify the chemical structures of the degradation products.[20]
Preventative Measures and Solutions
Once the root cause of yellowing has been identified, several strategies can be implemented to prevent its recurrence.
-
Antioxidant Selection:
-
Consider switching to a phenolic antioxidant with a lower propensity for discoloration.
-
In some cases, a phenol-free stabilization system may be the most effective solution.[4]
-
-
Co-stabilizers:
-
The addition of a secondary antioxidant, such as a phosphite, can help protect the primary phenolic antioxidant, reducing its consumption and the formation of colored byproducts.
-
-
Environmental Control:
-
UV Protection:
-
For applications with light exposure, incorporate UV absorbers or Hindered Amine Light Stabilizers (HALS) into the formulation.[7]
-
-
Processing Optimization:
-
Minimize heat history during processing by optimizing temperatures and reducing residence times to prevent premature antioxidant depletion.
-
Chemical Mechanisms of Yellowing
A deeper understanding of the chemical reactions involved can aid in troubleshooting and prevention.
Mechanism 1: Over-oxidation of Phenolic Antioxidants
The primary role of a phenolic antioxidant (PhOH) is to scavenge peroxy radicals (ROO•) that are formed during polymer degradation.
Caption: The two-stage process of antioxidant function and subsequent color formation.
This process transforms the antioxidant into a phenoxy radical, which is then susceptible to further oxidation, leading to the formation of highly conjugated, colored quinone-type structures.[1][6][7]
Mechanism 2: Reaction with Nitrogen Oxides (Gas Fading)
Phenolic antioxidants, particularly butylated hydroxytoluene (BHT), can react with NOx to form yellow-colored nitrophenol compounds.[5]
Caption: The reaction of BHT with NOx to produce a yellow compound.
This reaction can occur at ambient temperatures and is a common cause of discoloration in stored plastic goods.[5]
References
- ASTM D1148, Standard Test Method for Rubber Deterioration—Heat and Ultraviolet Light Discoloration of Light-Colored Surfaces, ASTM Intern
- ASTM D1148, Standard Test Method for Rubber Deterioration—Discoloration from Ultraviolet (UV)
- Ampacet Corporation, "Yellowing and Pinking of White PE/PP", www.ampacet.com.
- ASTM D1148-2018, "Rubber Deterioration - Test Method for Fading of Light Colored Surfaces by Heat and Ultraviolet Light", Lonroy Equipment, www.lonroy.com.
- Infinita Lab, "Comprehensive Guide Yellowness Index Testing - ASTM", www.infinitalab.com.
- PPC Flex, "How to Prevent the Yellowing of Clear Flexible Film Packaging", www.ppcflex.com, 2019.
- 3NH, "Yellowness index measurement method", www.3nh.com, 2024.
- ASTM D1148, Standard Test Method for Rubber Deterioration-Discoloration from Ultraviolet (UV)
- ICC Evaluation Service, LLC (ICC-ES)
- SpecialChem, "Causes & Prevention of Yellowed Plastics", www.specialchem.com, 2022.
- Agilent, "Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC with UV/VIS and APCI-MS Detection Applic
- ResearchGate, "(PDF) Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition", www.
- Infinita Lab, "Yellowness Index of Plastics: Understanding Laboratory Testing Methods", www.infinitalab.com, 2024.
- Infinita Lab, "Accelerated UV Exposure Testing – ASTM G154 Standard", www.infinitalab.com.
- Intertek, "Yellowness Index (YI) ASTM E313", www.intertek.com.
- Micom Laboratories, "ASTM G154 Testing - Material Exposure to Fluorescent UV Lamp", www.micomlab.com.
- ASTM E313, Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates, ASTM Intern
- Masek, A. "Flavonoids as Natural Stabilizers and Color Indicators of Ageing for Polymeric Materials." Polymers 7.6 (2015): 1125-1144. www.mdpi.com.
- "How to resist yellowing (Part 1): Phenolic Yellowing", www.testextextile.com, 2023.
- Xi'an LIB Environmental Simulation Industry, "How UV Accelerated Aging Chamber Meets ASTM G154 Requirements for Reliable Plastic and Coating Testing", www.lib-industry.com, 2025.
- NOVA Chemicals, "Preventing Gas Fading in Polyethylene", www.novachem.com.
- Mascom Global, "Understanding PP Yellowing: Causes, Prevention, and Solutions for Polypropylene", www.mascomglobal.com, 2025.
- ResearchGate, "(PDF) HPLC Quantification of Thioether Antioxidants in Polyethylene after Dissolution of the Polymer under Pressure in an Aliphatic Solvent", www.
- Environmental Chambers, "Accelerated Weathering Test Standards for Plastics, Textiles, Automotive, Military and Coatings Paints Varnishes", www.environmental-chamber.com, 2024.
- King Plastic Corporation, "Is there an easy way to reverse sheet “pinking/yellowing” or discolor
- Classic Rotary Phones, "Plastic color, discoloration & restoration: Chemical treatment vs Layer Removal", www.classicrotaryphones.com, 2020.
- Stabilization Technologies, "Transformation of Hindered Phenolic Antioxidants", www.
- iTeh Standards, "ISO - 105-G02", www.standards.iteh.ai, 1993.
- ResearchGate, "Schematic diagram of antioxidant degradation pathways.", www.
- ResearchGate, "Identification of degradation products of antioxidants in polyolefins by liquid chromatography combined with atmospheric pressure photoionisation mass spectrometry | Request PDF", www.
- Shimadzu Analytical and Measuring Instruments, "Approaches to Contaminant and Degradation Analysis with FTIR", YouTube, 2021.
- ResearchGate, "Reasons for the Discoloration of Post-Consumer Poly(ethylene terephthalate) during Reprocessing | Request PDF", www.
- Quora, "When white plastic has discolored to a yellow hue, how can you restore it back to white?", www.quora.com, 2020.
- wikiHow, "3 Easy Ways to Fix Faded Plastic", www.wikihow.com.
- Agilent, "Analysis of Phenolic Antioxidant and Erucamide Slip Additives in Polymer by Rapid-Resolution LC Applic
- BSI Knowledge, "BS EN ISO 105-G02:1997 | 15 Aug 1997", www.bsigroup.com, 1997.
- ANSI Webstore, "105-G02", www.webstore.ansi.org, 1993.
- Energiforsk, "Reaction kinetics of antioxidants for polyolefins", www.energiforsk.se, 2022.
- Reddit, "Polyurethane sheet yellowing - ( BHT- NOx ) : r/chemistry", www.reddit.com, 2020.
- Shimadzu, "C10G-E095 Analytical Solutions for Analysis of Polymer Additives", www.shimadzu.com.
- Oxford Academic, "Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and", academic.oup.com, 2014.
- Thermo Fisher Scientific, "Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy", www.thermofisher.com, 2024.
- "How to solve the problem of discolouration of produced plastic products?", www.omnystab.com, 2024.
- DiVA portal, "Development of FTIR-Based Methods to Assess Degradation Levels in ABS Plastics", www.diva-portal.org.
- National Center for Biotechnology Information, "Study of the BHT Oxidation Mechanism Coupling Theory and Experiment", www.ncbi.nlm.nih.gov.
- Intertek Inform, "Colour fastness to burnt-gas fumes (ISO 105-G02:1993, including Technical Corrigendum 1)", www.intertek.com, 2009.
- iTeh Standards, "EN ISO 105-G02:1997 - Textiles - Tests for colour fastness", www.standards.iteh.ai.
- NC State University Libraries, "Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science", www.pressbooks.lib.ncsu.edu.
- PubMed, "Visible-light promoted degradation of the commercial antioxidants butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT): a kinetic study", pubmed.ncbi.nlm.nih.gov.
- National Center for Biotechnology Information, "Thermal decomposition characteristics of BHT and its peroxide (BHTOOH)", www.ncbi.nlm.nih.gov, 2024.
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Technical Support Center: Minimizing Leaching of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
Prepared by Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals focused on understanding and minimizing the migration of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) from consumer products. This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to support your research and development efforts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), its function, and the principles of its migration.
Q1: What is 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) and why is it used in consumer products?
A1: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), also known by CAS number 88-24-4 and often referred to as Antioxidant 425, is a high-molecular-weight phenolic antioxidant.[1][2] Its primary function is to protect polymers from thermo-oxidative degradation during processing and throughout the product's service life.[3] The two phenolic groups in its structure are effective at scavenging free radicals, which prevents chain reactions that can lead to polymer breakdown, discoloration, and loss of mechanical properties.[1] It is commonly used in plastics such as ABS resins, PVC, and latex, as well as in adhesives and rubber.[2][4][5]
Q2: From which types of products is leaching a primary concern?
A2: Leaching, or migration, is a significant concern for any product where the polymer is in direct contact with a solvent, food, or biological system. This includes:
-
Food Contact Materials: Plastic packaging, containers, and utensils are primary sources of potential migration into food, especially those with high-fat content.[1][6]
-
Medical and Pharmaceutical Applications: Components of medical devices, drug delivery systems, and stoppers for blood analysis tubes can leach this antioxidant into solutions or tissues.[4][5]
-
Adhesives and Sealants: Used in a variety of assemblies, including food packaging and consumer electronics.[5]
Q3: What are the key factors that influence the leaching of this antioxidant?
A3: The migration of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a complex diffusion-driven process influenced by several interrelated factors:[7]
-
Temperature: Higher temperatures increase the kinetic energy of molecules, significantly accelerating diffusion and migration rates.[7][8]
-
Contact Time: Longer exposure times allow for greater diffusion of the antioxidant from the polymer matrix to the contacting medium.[6]
-
Nature of the Contacting Medium (Food Simulant): The antioxidant's solubility in the contacting medium is critical. Fatty or alcoholic media will extract this non-polar compound more readily than aqueous, non-fatty media.[6]
-
Polymer Properties: The type of polymer (e.g., LDPE vs. HDPE), its crystallinity, and density affect migration. Diffusion is generally faster in the amorphous regions of a polymer.[6][8]
-
Concentration of the Antioxidant: Higher initial concentrations within the polymer can create a greater driving force for migration.[8]
Q4: Are there regulatory limits for the migration of this compound?
A4: Yes, regulatory bodies for food contact materials have established specific migration limits (SMLs) to ensure consumer safety.
-
In the European Union: Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food lists 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) (FCM substance No 163) and sets an SML.[9][10] This regulation is the primary legal framework governing the safety of plastic food contact materials in the EU.[11][12]
-
In the United States: The Food and Drug Administration (FDA) lists it as an authorized substance for use in adhesives, rubber articles, and as an antioxidant in polymers under 21 CFR parts 175, 177, and 178 respectively.[5][13]
It is imperative for researchers and manufacturers to ensure their products comply with the specific regulations of their target market.
Section 2: Troubleshooting Experimental Issues
This section is designed to help you diagnose and resolve common problems encountered during migration studies.
Problem: I am observing high variability and poor reproducibility in my migration results.
Causality & Solution: High variability often stems from inconsistent experimental conditions or sample heterogeneity. The migration process is highly sensitive to subtle changes in temperature, time, and surface contact.
-
Root Cause 1: Temperature Fluctuations. Diffusion is exponentially dependent on temperature. A variance of even a few degrees in an incubator or oven can lead to significant differences in migration levels.
-
Troubleshooting Step: Calibrate your oven or incubator using a certified external thermometer. Place samples in a thermally stable location within the chamber, away from the door and heating elements. For liquid simulants, consider using a temperature-controlled shaking water bath for superior heat distribution.
-
-
Root Cause 2: Inconsistent Polymer-Simulant Contact. Incomplete or inconsistent contact between the polymer sample and the food simulant will lead to variable surface area for migration.
-
Troubleshooting Step: Ensure your polymer samples are fully and consistently immersed in the liquid simulant. For testing films, use migration cells or holders that guarantee a defined contact area and prevent the film from floating or curling.
-
-
Root Cause 3: Polymer Sample Inhomogeneity. The antioxidant may not be perfectly dispersed throughout the polymer matrix, especially if processing conditions were not optimal.[8]
-
Troubleshooting Step: Whenever possible, source samples from the same production batch. Analyze multiple sub-samples from different locations on a larger product to assess homogeneity. If you are preparing your own samples, ensure your compounding and molding processes are highly controlled to achieve uniform additive dispersion.
-
Problem: My analytical results show low or no detection of the antioxidant, even when I expect it to be present.
Causality & Solution: This issue typically points to problems with the analytical workflow, particularly sample extraction and preparation, rather than the migration experiment itself. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a non-polar compound, and its recovery depends heavily on using compatible solvents.
-
Root Cause 1: Inappropriate Extraction Solvent. Using a polar solvent (like pure water or acetic acid) to extract a non-polar analyte from a fatty simulant (like olive oil) will result in extremely poor recovery.
-
Troubleshooting Step: Employ a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For an analyte trapped in olive oil, an LLE with a non-polar solvent like n-hexane or iso-octane is effective. For aqueous or ethanol-based simulants, SPE with a C18 cartridge can be used to capture the analyte and elute it with a strong organic solvent like acetonitrile or methanol.
-
-
Root Cause 2: Analyte Loss During Sample Evaporation. If you are concentrating your extract by evaporating the solvent, excessive heat or a strong nitrogen stream can cause the volatile analyte to be lost.
-
Troubleshooting Step: Use a gentle evaporation method, such as a rotary evaporator with controlled temperature and vacuum, or a gentle stream of nitrogen at ambient temperature. Avoid evaporating to complete dryness; leave a small residual volume of solvent.
-
-
Root Cause 3: Matrix Effects in the Analytical Instrument. Components from the food simulant (e.g., fats from olive oil) can co-extract with your analyte and interfere with its detection in GC-MS or HPLC, a phenomenon known as matrix effects.
-
Troubleshooting Step: Develop a matrix-matched calibration curve. This involves preparing your calibration standards in a "clean" extract of the food simulant that does not contain the target analyte. This accounts for any signal suppression or enhancement caused by the matrix, leading to more accurate quantification.
-
Section 3: Key Experimental Protocols
This section provides validated, step-by-step methodologies for core experiments.
Protocol 1: Standardized Migration Testing (Based on EU 10/2011)
This protocol describes a standardized test for measuring migration into food simulants.
-
Sample Preparation:
-
Cut the polymer material into test specimens of a known surface area (e.g., 6 cm x 6 cm).
-
Clean the specimens by gently wiping with a lint-free cloth dampened with ethanol, then allow to air dry completely. Do not abrade the surface.
-
-
Select Food Simulants and Test Conditions:
-
Choose the appropriate food simulant and conditions based on the intended use of the product. Refer to the table below for common examples.
-
-
Migration Cell Assembly:
-
Place the test specimen in a glass migration cell.
-
Add the pre-heated food simulant in a defined ratio, typically 6 dm² of sample surface area per 1 kg (or 1 L) of simulant. Ensure the surface intended for food contact is the only surface exposed.
-
-
Incubation:
-
Seal the migration cell and place it in a calibrated, temperature-controlled oven or incubator for the specified duration.
-
-
Sample Collection:
-
After incubation, cool the cell to room temperature.
-
Carefully remove the simulant, which now contains the migrated analyte, and transfer it to a clean glass vial for analysis.
-
Data Summary: Standard Food Simulants & Conditions
| Food Type Represented | Food Simulant | Abbreviation | Standard Test Conditions (Example) |
| Aqueous & Acidic Foods (pH < 4.5) | Acetic Acid 3% (w/v) | Simulant B | 10 days at 40 °C |
| Alcoholic Foods | Ethanol 10% (v/v) | Simulant D1 | 10 days at 40 °C |
| Fatty Foods | Olive Oil or Ethanol 95% (v/v) | Simulant D2 | 10 days at 40 °C |
| Dry Foods | Tenax® (modified polyphenylene oxide) | Simulant E | 10 days at 60 °C |
Note: Conditions should always be selected based on the worst-case foreseeable use of the product as prescribed by relevant regulations like EU 10/2011.[11][12]
Visualization: Experimental Workflow
The following diagram illustrates the logical flow of a typical migration study.
Caption: Logical workflow for a polymer migration study.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- dos Santos, T. R. T., et al. (2021). Potential antioxidant migration from polyethylene packaging to food: a systematic review. Food Science and Technology, 41(Suppl. 2), 655-662. [Link]
- Zhang, J. (2025, May 20). investigating the migration and extraction of components from composite antioxidants. LinkedIn. [Link]
- The Good Scents Company. 2,2-methylene bis(6-tert-butyl-4-ethyl phenol). [Link]
- Al-Malaika, S., et al. (2022). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. National Institutes of Health (NIH). [Link]
- PubChem. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). [Link]
- AIJU Technological Institute.
- Brighton Science. (2023, November 16). How to Control Additive Blooming in Polymer Films. [Link]
- U.S. Food and Drug Administration (FDA). 2,2'-methylenebis(6-tert-butyl-4-ethylphenol). [Link]
- EUR-Lex. (2011, January 14). Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food. [Link]
- U.S. Food and Drug Administration (FDA). 2,2'-methylenebis(4-methyl-6-tert-butylphenol). [Link]
- EUR-Lex. (2011, April 22). Consolidated TEXT: 32011R0010 — EN — 22.04.2011. [Link]
- Legislation.gov.uk. Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food. [Link]
- Food Standards Agency. (2009).
- Molgroup Chemicals. (2000, April 26).
- PubChem. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). [Link]
- Sorenson, L. K. (2022). Migration study of chemical additives from low density polyethylene (LDPE) into dahi. PMC. [Link]
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, April 21). Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Human health tier II assessment. [Link]
- U.S. Environmental Protection Agency (EPA). (1986).
- Takahashi, O., et al. (1992). Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 1. Acute and subchronic toxicity. PubMed. [Link]
- Takahashi, O., et al. (1992). Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria. PubMed. [Link].gov/1449180/)
Sources
- 1. Buy 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | 88-24-4 [smolecule.com]
- 2. 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) "YOSHINOX 425" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 3. Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 | CID 6928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. ohans.com [ohans.com]
- 8. specialchem.com [specialchem.com]
- 9. eur-lex.europa.eu [eur-lex.europa.eu]
- 10. Consolidated TEXT: 32011R0010 — EN — 22.04.2011 [eur-lex.europa.eu]
- 11. Food contact materials testing | AIJU Technological Institute [aiju.es]
- 12. molgroupchemicals.com [molgroupchemicals.com]
- 13. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
stability issues of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in the presence of co-additives
Welcome to the technical support center for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a non-staining, sterically hindered phenolic antioxidant. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability challenges when using this antioxidant in complex formulations with co-additives. Our goal is to provide you with the foundational knowledge and practical tools to ensure the optimal performance and stability of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in a formulation?
A1: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a primary antioxidant. Its main role is to protect organic materials, such as polymers, rubbers, and oils, from degradation caused by heat and oxygen.[1] It functions as a free radical scavenger, donating a hydrogen atom to terminate the radical chain reactions that lead to material degradation. This helps to maintain the physical properties, appearance, and long-term stability of the end product.
Q2: I'm observing a yellow or pink discoloration in my polymer formulation containing 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). What is the likely cause?
A2: This phenomenon, often referred to as "pinking," "yellowing," or "gas fading," is a common issue with phenolic antioxidants.[2][3] The discoloration is typically caused by the oxidation of the antioxidant itself. In its role of scavenging free radicals, the phenolic molecule is transformed into highly conjugated quinone-type structures, such as quinone methides and stilbenequinones, which are colored.[4][5] This process can be initiated by exposure to atmospheric pollutants like oxides of nitrogen (NOx) and sulfur (SOx), particularly in industrial or urban environments.[5]
Q3: Can the co-additives in my formulation affect the stability and color of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)?
A3: Absolutely. Co-additives can have synergistic, additive, or antagonistic effects on the performance and stability of phenolic antioxidants.[6][7][8] For instance, there is a known antagonistic interaction between phenolic antioxidants and Hindered Amine Light Stabilizers (HALS). This can lead to an increase in discoloration and a reduction in the overall stabilizing effectiveness of both additives. Other additives like certain pigments (e.g., titanium dioxide) and the overall pH of the formulation can also influence color stability.[3]
Q4: Is the discoloration caused by the antioxidant detrimental to the physical properties of my material?
A4: Generally, the discoloration is a cosmetic issue and does not significantly impact the bulk physical properties of the polymer or material being stabilized.[2][3] However, it is an indication that the antioxidant is being consumed, which could, over the long term, lead to a reduction in the oxidative stability of the material.
Q5: How can I test for the stability of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in my specific formulation?
A5: A combination of analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the remaining concentration of the antioxidant over time. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify degradation products. Spectrophotometry or colorimetry can be used to quantify the extent of discoloration. Accelerated aging tests, which expose the material to elevated temperatures, UV light, or controlled atmospheres, are commonly used to predict long-term stability.
Troubleshooting Guides
Issue 1: Unexpected and Rapid Discoloration (Yellowing/Pinking)
Symptoms: Your material, containing 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), develops a yellow or pink hue shortly after processing or during storage.
Possible Causes & Troubleshooting Steps:
-
Gas Fading:
-
Cause: Exposure to atmospheric pollutants (NOx, SOx), often from gas-powered equipment like forklifts or heaters in storage areas.[2][3]
-
Troubleshooting:
-
Isolate the Source: Store a sample in a sealed, airtight container or bag and compare it to a sample left in the open. If the sealed sample does not discolor, gas fading is the likely cause.
-
Improve Ventilation: Ensure good air circulation in storage and processing areas to minimize the concentration of exhaust fumes.
-
Protective Packaging: Use barrier films or sealed packaging for the final product to protect it from atmospheric exposure.
-
-
-
Interaction with Co-Additives:
-
Cause: An antagonistic interaction with other additives in your formulation, most commonly Hindered Amine Light Stabilizers (HALS).
-
Troubleshooting:
-
Formulation Review: Prepare control samples with and without the suspected interacting co-additive (e.g., HALS) to confirm the interaction.
-
Alternative Stabilizers: Consider using a different grade of HALS or a non-phenolic antioxidant if the interaction is severe. A synergistic blend with a phosphite (secondary) antioxidant can sometimes mitigate discoloration by decomposing hydroperoxides without forming colored byproducts.
-
-
-
Processing Conditions:
-
Cause: Excessively high processing temperatures or shear can accelerate the oxidation of the phenolic antioxidant.
-
Troubleshooting:
-
Optimize Processing Parameters: Gradually reduce the processing temperature and/or residence time to find a balance between processability and stability.
-
Inert Atmosphere: If feasible, processing under a nitrogen atmosphere can significantly reduce oxidative degradation.
-
-
Issue 2: Reduced Long-Term Stability Despite Initial Good Performance
Symptoms: Your material passes initial quality checks but fails long-term aging tests or shows premature degradation in the field.
Possible Causes & Troubleshooting Steps:
-
Antioxidant Depletion:
-
Cause: The 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is being consumed more rapidly than anticipated due to aggressive environmental conditions or unforeseen interactions.
-
Troubleshooting:
-
Quantify Antioxidant Levels: Use HPLC to measure the concentration of the antioxidant in samples at different stages of their lifecycle (post-processing, after accelerated aging, field samples). This will provide a depletion curve.
-
Increase Loading Level: A modest increase in the antioxidant concentration may be sufficient to extend the service life.
-
Introduce a Synergist: Incorporating a secondary antioxidant, such as a phosphite or a thioester, can protect the primary phenolic antioxidant, allowing it to be effective for a longer period.
-
-
-
Antagonistic Interactions:
-
Cause: As with discoloration, antagonistic interactions with co-additives like HALS can reduce the overall stabilization efficiency.
-
Troubleshooting:
-
Conduct Stability Studies: Perform accelerated aging tests on formulations with different additive combinations to identify any antagonistic effects on physical property retention.
-
Consult Additive Suppliers: Technical data sheets and application specialists from additive suppliers can provide valuable information on known interactions and compatible additive packages.
-
-
Technical Deep Dive: The Chemistry of Discoloration
The discoloration associated with 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) and other hindered phenols is a direct result of its antioxidant function. The process can be visualized as follows:
Caption: Oxidation pathway of phenolic antioxidants leading to colored bodies.
Initially, the antioxidant donates a hydrogen atom to neutralize a reactive radical, forming a resonance-stabilized phenoxy radical. While this radical is less reactive than the initial polymer radical, it is not entirely inert. It can undergo further oxidation and coupling reactions to form highly conjugated molecules like stilbene quinones and quinone methides.[4][5] These molecules contain chromophores that absorb light in the visible spectrum, resulting in the observed yellow to pink discoloration.
Experimental Protocols
Protocol 1: Quantification of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) by HPLC-UV
Objective: To determine the concentration of the antioxidant in a polymer matrix.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the polymer sample.
-
Dissolve the sample in a suitable solvent (e.g., tetrahydrofuran, dichloromethane) in a 10 mL volumetric flask.
-
Once dissolved, precipitate the polymer by adding a non-solvent (e.g., methanol, acetonitrile).
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove the precipitated polymer. The filtrate now contains the extracted additives.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of 280 nm.
-
Column Temperature: 30 °C.
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
-
Calculate the concentration in the sample by comparing the peak area to the calibration curve.
-
Caption: Workflow for HPLC analysis of the antioxidant.
Protocol 2: Accelerated Aging and Color Measurement
Objective: To assess the stability and discoloration tendency of a formulation under accelerated conditions.
Methodology:
-
Sample Preparation:
-
Prepare plaques or films of the polymer formulation with a standardized thickness.
-
-
Accelerated Aging:
-
Place the samples in an accelerated aging chamber.
-
Thermal Aging: Expose samples to a constant elevated temperature (e.g., 80°C, 100°C, 120°C) in a circulating air oven.
-
UV Aging: Expose samples to a controlled source of UV radiation in a weatherometer.
-
Gas Fading Test: Place samples in a chamber with a controlled concentration of NOx gas (e.g., generated from a gas burner or a calibrated gas source).
-
-
Color Measurement:
-
At specified time intervals (e.g., 0, 24, 48, 96, 168 hours), remove the samples from the chamber.
-
Allow the samples to cool to room temperature.
-
Measure the color using a spectrophotometer or colorimeter, recording the CIE Lab* values. The change in the b* value (yellowness index) is typically the most relevant parameter for this type of discoloration.
-
-
Data Analysis:
-
Plot the change in the b* value (Δb*) as a function of exposure time for different formulations. This allows for a direct comparison of their color stability.
-
Data Presentation Example:
| Formulation | Co-additive | Δb* (Yellowness) after 100h at 100°C |
| Control | None | 1.2 |
| A | HALS Type 1 | 5.8 |
| B | HALS Type 2 | 3.5 |
| C | Phosphite | 0.8 |
This structured approach will enable you to systematically diagnose stability issues, understand the underlying chemical mechanisms, and implement effective solutions to ensure the robustness of your formulations.
References
- Pospíšil, J., Habicher, W., et al. (2002). Discoloration of polymers by phenolic antioxidants.
- Liu, R. H. (2011). Synergistic, Additive, and Antagonistic Effects of Food Mixtures on Total Antioxidant Capacities. Journal of Agricultural and Food Chemistry.
- Consensus. (n.d.). Synergistic effects of food mixtures on antioxidant capacities.
- Deng, Z., & Li, H. (2022). The synergistic and antagonistic antioxidant interactions of dietary phytochemical combinations. Critical Reviews in Food Science and Nutrition, 62(20), 5658-5677.
- SONGWON. (2021). Potential side effects of stabilizers. 2021 Proceedings.
- Maxwell, A. S. (2023). Accelerated ageing of polymers.
- PubChem. (n.d.). 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
- TCI Chemicals. (n.d.). 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) 88-24-4.
- PubChem. (n.d.). 2,2'-Methylenebis(4-methyl-6-tert-butylphenol).
- Ingenia. (n.d.). Gas Fading – What is it? Ingenia Flexible Packaging Brief.
- SIMONA PMC. (n.d.). How to Avoid Pinking & Yellowing of Polyolefin Polymers.
- Google Patents. (n.d.). US4316996A - Discoloration prevention of phenolic antioxidants.
- TenCate Grass Components. (n.d.). Gas fading. Product Advisory.
- Hukins, D. W. L. (2007). Accelerated aging for testing polymeric biomaterials and medical devices.
- Hedin, A. (2021). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Diva-portal.org.
- Takahashi, O., & Hiraga, K. (1993). Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria. Journal of Toxicological Sciences, 18(1), 49-56.
- He, Z., et al. (2020). Catalytic ozonation of 2, 2'-methylenebis (4-methyl-6-tert-butylphenol) over nano-Fe3O4@cow dung ash composites: Optimization, toxicity, and degradation mechanisms. Environmental Pollution, 265(Pt B), 114597.
- Takahashi, O., & Hiraga, K. (1992). Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 1. Acute and subchronic toxicity. Journal of Toxicological Sciences, 17(3), 155-165.
- Akhmadullin, R. M., et al. (2007). Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. International Polymer Science and Technology, 34(1).
- Rosell, M., et al. (2003). Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems.
- PubChem. (n.d.). 2,2'-Methylenebis(4,6-di-tert-butylphenol).
- Sigma-Aldrich. (n.d.). 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) for synthesis.
- Krysin, A. P., et al. (2015). Oxidative dimerization of 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol. Russian Journal of Organic Chemistry, 51, 134-137.
- ChemBK. (2024). Antioxidant 425;2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
- mzCloud. (2018). 2 2 Methylenebis 4 ethyl 6 tert butylphenol.
- TCI Chemicals. (n.d.). 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) 88-24-4.
- Takahashi, O., & Hiraga, K. (1993). Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria. Semantic Scholar.
Sources
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- 2. scbt.com [scbt.com]
- 3. Discoloration of polymers by phenolic antioxidants | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 4spe.org [4spe.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Radical Scavenging Efficacy of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
Answering the user's request.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers engaged in the study and modification of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a potent synthetic antioxidant. This guide is structured to address common experimental challenges and frequently asked questions, providing not just protocols but the underlying scientific rationale to empower your research. Our focus is on troubleshooting common hurdles and exploring strategies to amplify the radical scavenging capabilities of this molecule.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common queries encountered during the evaluation and modification of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), hereafter referred to as MBEBP.
Q1: What is the primary mechanism by which MBEBP scavenges free radicals?
A1: MBEBP operates primarily through a Hydrogen Atom Transfer (HAT) mechanism.[1] The core of its antioxidant activity lies in the two phenolic hydroxyl (-OH) groups. When MBEBP encounters a free radical (R•), the phenolic -OH group donates its hydrogen atom to neutralize the radical, thereby terminating the oxidative chain reaction.[2] The resulting phenoxyl radical on the MBEBP molecule is relatively stable due to resonance delocalization across the aromatic ring and steric hindrance from the bulky tert-butyl groups, which prevents it from initiating new radical chains.
The efficiency of this process is influenced by the Bond Dissociation Enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. The electron-donating nature of the ethyl and tert-butyl alkyl groups on the benzene rings helps to lower the BDE, enhancing the molecule's scavenging ability.[3]
Caption: Hydrogen Atom Transfer (HAT) mechanism of MBEBP.
Q2: Why are my antioxidant assay results for MBEBP inconsistent across different methods (e.g., DPPH, ABTS, ORAC)?
A2: This is a frequent and important observation. Inconsistency arises because different assays are based on different chemical principles.[4] Relying on a single assay can provide a limited or even misleading view of a compound's antioxidant potential.
-
Mechanism Mismatch: Assays can be broadly categorized by their primary mechanism:
-
Hydrogen Atom Transfer (HAT): These assays, like the Oxygen Radical Absorbance Capacity (ORAC) assay, directly measure the classical hydrogen-donating ability of an antioxidant.[4][5]
-
Single Electron Transfer (SET): These assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays, measure the ability of an antioxidant to reduce an oxidant, which typically changes color upon reduction.[4][5]
-
Mixed-Mode: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay can proceed by both HAT and SET mechanisms.[4]
-
MBEBP, as a phenolic antioxidant, is a strong hydrogen donor, so it generally performs well in HAT-based assays. Its performance in SET-based assays can be influenced by factors like its reduction potential and the reaction environment.
-
System Parameters: Factors such as the solvent used (polarity), the pH of the reaction medium, and reaction kinetics can significantly alter outcomes.[4][6][7] For instance, the DPPH radical is typically dissolved in organic solvents like methanol or ethanol, whereas ABTS can be used in both aqueous and organic systems.[8][9]
To build a robust antioxidant profile for MBEBP or its derivatives, it is highly recommended to use a panel of assays covering both HAT and SET mechanisms.[4]
| Assay Comparison | | :--- | :--- | :--- | :--- | | Assay | Primary Mechanism | Common Wavelength | Key Advantages | | DPPH | SET | ~517 nm | Simple, inexpensive, uses a stable radical.[6] | | ABTS | HAT / SET | ~734 nm | Suitable for hydrophilic & lipophilic compounds; soluble in aqueous & organic media.[8][10] | | ORAC | HAT | Fluorescence (Ex: 485, Em: 520 nm) | Considered more biologically relevant as it uses a peroxyl radical.[11] | | FRAP | SET | ~593 nm | Fast, simple, and automated.[10] |
Q3: What chemical modifications can I make to the MBEBP structure to improve its radical scavenging activity?
A3: Enhancing the radical scavenging activity of MBEBP involves strategic chemical modifications aimed at lowering the O-H Bond Dissociation Enthalpy (BDE) and/or increasing the stability of the resulting phenoxyl radical.
-
Introduce Additional Hydroxyl Groups: The number and position of hydroxyl groups are paramount.[11] Adding a second hydroxyl group to one or both aromatic rings, particularly at the ortho or para position relative to the existing one, can significantly boost activity. An ortho-hydroxyl group can form an intramolecular hydrogen bond, which greatly stabilizes the phenoxyl radical formed after hydrogen donation.[3][11]
-
Incorporate Stronger Electron-Donating Groups (EDGs): While the existing ethyl groups are mild EDGs, replacing them or adding stronger EDGs (e.g., methoxy (-OCH₃), amino (-NH₂)) to the aromatic rings can further decrease the O-H BDE by increasing electron density on the ring, making the hydrogen atom easier to abstract.
-
Optimize Steric Hindrance: The tert-butyl group provides steric hindrance that contributes to the stability of the phenoxyl radical. However, excessive steric hindrance could potentially limit the accessibility of the hydroxyl group to larger radicals. Fine-tuning the size and position of these alkyl groups could offer a marginal improvement, though this is a more complex optimization problem.
-
Increase Conjugation: Creating a more extensive system of conjugated double bonds can enhance the resonance stabilization of the resulting radical. While more challenging synthetically for this specific backbone, it is a known strategy for improving antioxidant capacity in other phenolic systems.[12]
Q4: I am developing MBEBP derivatives for biological applications. What other factors besides scavenging activity are critical?
A4: For drug development, high in vitro activity is only the first step. You must also consider:
-
Bioavailability and Solubility: The lipophilicity of MBEBP is quite high. Modifications may be needed to improve its solubility in biological media and its ability to be absorbed and distributed to target tissues. Strategies like glycosylation (attaching a sugar moiety) can increase water solubility.[13]
-
Toxicity and Metabolism: Bisphenols as a class are scrutinized for potential endocrine-disrupting activities and other toxicities.[14][15] Any new derivative must be rigorously tested for cytotoxicity, genotoxicity, and potential off-target effects. For example, some bisphenols are known to induce oxidative stress and can impact mitochondrial function at certain concentrations.[16][17]
-
Cellular Uptake: The ability of the compound to cross cell membranes to reach intracellular sites of oxidative stress is crucial. This is again tied to its physicochemical properties like size, charge, and lipophilicity.
Troubleshooting & Experimental Guides
This section provides practical protocols and troubleshooting advice for common experimental workflows.
Guide 1: Troubleshooting the DPPH Assay for Bisphenolic Compounds
The DPPH assay is a common first-pass screen for antioxidant activity, but it is prone to error if not carefully controlled.
Common Problem: The antioxidant activity does not increase with increasing concentration of your MBEBP derivative, or the results are not reproducible.
Potential Causes & Solutions:
-
Concentration is Too High: Very potent antioxidants can saturate the assay at high concentrations, leading to a plateau or even a decrease in calculated activity due to measurement artifacts.
-
Solution: Perform a wider range of serial dilutions, including much lower concentrations. Your goal is to generate a dose-response curve where you can accurately calculate an IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[18]
-
-
Solvent Mismatch/Interference: The solvent used to dissolve your compound can interfere with the assay. DMSO, while a good solvent, can have an effect at higher concentrations.
-
Incorrect Incubation Time: The reaction between phenolic compounds and DPPH is not always instantaneous. The kinetics can vary depending on the structure of the antioxidant.
-
Solution: Perform a time-course experiment (e.g., measure absorbance at 5, 15, 30, and 60 minutes) to determine the optimal reaction time where the reading is stable. A 30-minute incubation in the dark is a common starting point.[6]
-
-
pH Sensitivity: The pH of your sample solution can affect the antioxidant capacity. Acidic conditions can suppress the dissociation of the phenolic proton, potentially reducing scavenging activity.[7]
-
Solution: If your sample is dissolved in a buffer, ensure the final pH of the reaction mixture is controlled and consistent, ideally between 5.0 and 6.5.[6]
-
Step-by-Step Protocol for a 96-Well Plate DPPH Assay:
-
Reagent Preparation:
-
Prepare a ~0.1 mM solution of DPPH in pure methanol. Store it in an amber bottle at 4°C. The absorbance of this solution at 517 nm should be ~1.0.[6]
-
Prepare a stock solution of your MBEBP derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a positive control, such as Ascorbic Acid or Trolox, in the same manner.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of your sample dilutions (e.g., ranging from 1 to 250 µg/mL) to the sample wells.
-
For the control well, add 100 µL of the solvent (methanol).
-
For blank wells, add 100 µL of methanol and 100 µL of the corresponding sample solvent.
-
-
Incubation & Measurement:
-
Cover the plate and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Plot the % Scavenging against the sample concentration and determine the IC₅₀ value.
-
Guide 2: Workflow for Derivative Synthesis and Screening
This guide outlines a logical workflow for designing, synthesizing, and validating new MBEBP derivatives with enhanced radical scavenging activity.
Caption: A workflow for developing enhanced MBEBP derivatives.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in Antioxidant Capacity Assays.
- Smolecule. (n.d.). 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
- mzCloud. (2018). 2 2 Methylenebis 4 ethyl 6 tert butylphenol.
- PubChem. (n.d.). 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
- Mitsubishi Chemical Corporation. (n.d.). 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) "YOSHINOX 425".
- Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 117(4), 541-545.
- ResearchGate. (n.d.). Radical-scavenging mechanism of phenolic antioxidants.
- Jurca, T., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules.
- Roy, D., et al. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. Frontiers in Toxicology.
- Wang, Y., et al. (2018). Synthesis, Characterization, and the Antioxidant Activity of Phenolic Acid Chitooligosaccharide Derivatives. Molecules.
- ResearchGate. (2017). What are the possible factors that could affect the anti-oxidant activity of plant samples being assayed using the DPPH Method?
- ResearchGate. (2024). Antioxidant Assays: Principles, Methods and Analyses.
- ResearchGate. (n.d.). Dealing with Antioxidant Assay Issues.
- Shah, P., & Modi, H. A. (2015). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants.
- ResearchGate. (2013). Does anyone have problems with DPPH assay?
- Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. Food Chemistry.
- Elabscience. (2025). Five Methods for Measuring Total Antioxidant Capacity.
- Platzer, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition.
- Rahman, M. S., et al. (2021). Role of Antioxidants in Alleviating Bisphenol A Toxicity. Antioxidants.
- Michalowicz, J., et al. (2020). Can Antioxidants Reduce the Toxicity of Bisphenol? Antioxidants.
- ResearchGate. (n.d.). Radical scavenging and antioxidant activities of phenols, enols and anilines.
- ResearchGate. (2025). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study.
- Takahashi, O., & Hiraga, K. (1981). Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria. Toxicology and Applied Pharmacology.
Sources
- 1. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | 88-24-4 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Antioxidants in Alleviating Bisphenol A Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
challenges in the quantification of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in complex samples
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analysis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). This resource, designed by application scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered when quantifying this synthetic phenolic antioxidant in complex biological and environmental samples.
Introduction: The Analytical Challenge
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), also known by trade names such as Antioxidant 425, is a widely used stabilizer in polymers, resins, and oils.[1][2] Its presence in consumer products and industrial applications leads to potential human and environmental exposure, necessitating sensitive and accurate quantification in complex matrices like serum, tissue homogenates, and environmental leachates.
However, its lipophilic nature, potential for matrix interferences, and susceptibility to degradation present significant analytical hurdles. This guide will provide practical, experience-driven solutions to overcome these common issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and problems encountered during the analysis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Q1: I am seeing poor recovery of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) from my sample. What are the likely causes?
A1: Poor recovery is a frequent issue and can stem from several factors:
-
Inadequate Sample Lysis/Homogenization: This is especially critical for tissue samples. The lipophilic nature of the analyte means it can be tightly bound to cellular membranes and lipid droplets. Ensure your homogenization method is vigorous enough to disrupt these structures.
-
Suboptimal Extraction Solvent: The choice of solvent is crucial. While methanol is often used for phenolic compounds, a less polar solvent or a mixture might be more effective for this specific molecule.[3] Consider solvents like ethyl acetate or hexane, or a combination thereof.
-
Insufficient Solvent-to-Sample Ratio: A low solvent volume may not be sufficient to fully extract the analyte from the matrix.
-
Analyte Degradation: Phenolic compounds can be susceptible to oxidation. It's important to minimize sample exposure to light and heat during preparation.[4]
Q2: My chromatograms show significant matrix effects, such as ion suppression in LC-MS. How can I mitigate this?
A2: Matrix effects are a major challenge in complex samples. Here are some strategies:
-
Improve Sample Cleanup: A simple protein precipitation or liquid-liquid extraction (LLE) may not be sufficient. Consider implementing a solid-phase extraction (SPE) step to remove interfering compounds.[5][6]
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for matrix effects.
-
Employ an Internal Standard: A stable, isotopically labeled internal standard is ideal for correcting for both extraction efficiency and matrix effects.
Q3: I'm having trouble achieving good linearity with my calibration curve for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). What could be the problem?
A3: Linearity issues can be frustrating. A study on the analysis of a similar compound, 2,2'-methylene-bis(4-methyl-6-tert-butylphenol), in human serum also reported problems with linearity.[7] Potential causes include:
-
Detector Saturation: At high concentrations, the detector response may no longer be linear. Ensure your calibration range is appropriate for your detector.
-
Adsorption to Surfaces: The analyte may be adsorbing to plasticware or parts of your chromatography system. Using silanized glassware and vials can help.
-
Co-eluting Interferences: A compound in your matrix may be co-eluting with your analyte and interfering with its detection, especially at certain concentrations.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for specific experimental challenges.
Guide 1: Optimizing Sample Preparation for High Recovery
The goal of sample preparation is to efficiently extract the analyte while minimizing co-extraction of interfering matrix components.[5]
Problem: Low and inconsistent recovery of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Workflow for Troubleshooting Sample Preparation:
Sources
- 1. 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) | 88-24-4 | TCI AMERICA [tcichemicals.com]
- 2. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 | CID 6928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 5. projects.sare.org [projects.sare.org]
- 6. tandfonline.com [tandfonline.com]
- 7. diva-portal.org [diva-portal.org]
mitigating the pro-oxidant effects of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) under certain conditions
Welcome to the technical support center for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a potent synthetic antioxidant. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its application in experimental settings. While valued for its antioxidant properties, under certain conditions, this compound can exhibit pro-oxidant effects, leading to confounding results. This guide provides in-depth troubleshooting advice and validated protocols to mitigate these effects and ensure the scientific integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) and what are its primary applications?
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), also known as MBEBP or Antioxidant 425, is a sterically hindered phenolic antioxidant. Its chemical structure, featuring two phenolic groups linked by a methylene bridge, makes it an effective free radical scavenger. It is widely used as a stabilizer in polymers, resins, and plastics to prevent degradation due to oxidation.[1] In a research context, it is often employed to study the effects of mitigating oxidative stress in biological systems.
Q2: Under what circumstances can 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) act as a pro-oxidant?
Like many phenolic antioxidants, the bioactivity of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is not absolute. Its function can paradoxically shift from antioxidant to pro-oxidant depending on the experimental environment. The primary factors influencing this switch are:
-
Presence of Transition Metal Ions: Trace amounts of redox-active metals, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), in cell culture media or buffer systems can be reduced by phenolic compounds. These reduced metals can then participate in Fenton-like reactions, generating highly reactive hydroxyl radicals.
-
Concentration: The concentration of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is critical. While low concentrations typically exert an antioxidant effect, higher concentrations can become pro-oxidant.[2] One study on isolated rat liver mitochondria found that concentrations below 50 µM acted as an uncoupler of oxidative phosphorylation, while concentrations above 100 µM acted as a respiratory inhibitor.[3]
-
pH of the Medium: The pH of the experimental medium can influence the ionization state of the phenolic hydroxyl groups. At higher pH, the formation of phenolate anions is favored, which are more potent reducing agents and can more readily reduce transition metals, thereby promoting pro-oxidant activities.
Q3: What is the proposed mechanism for the pro-oxidant effect?
The pro-oxidant activity of phenolic compounds like 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is often mediated by their interaction with transition metals. The generally accepted mechanism is as follows:
-
Reduction of Metal Ions: The phenolic antioxidant donates an electron to a transition metal ion in its higher oxidation state (e.g., Fe³⁺ or Cu²⁺), reducing it to a lower oxidation state (e.g., Fe²⁺ or Cu⁺).
-
Fenton-like Reaction: The reduced metal ion then reacts with hydrogen peroxide (H₂O₂), which is often present in biological systems, to produce the highly damaging hydroxyl radical (•OH).
-
Regeneration and Cycling: The phenolic compound can be oxidized in this process, but it can also be regenerated, allowing it to participate in multiple redox cycles, continuously generating reactive oxygen species (ROS).
This catalytic cycle can lead to a significant increase in oxidative stress, potentially masking or overriding the intended antioxidant effect of the compound.
Troubleshooting Guide: Unexplained Cellular Toxicity or Oxidative Stress
Encountering unexpected cell death, altered signaling pathways, or an increase in oxidative stress markers when using 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)? This guide will help you diagnose and resolve these issues.
| Observed Problem | Potential Cause | Recommended Action |
| Increased cell death or cytotoxicity at specific concentrations. | Pro-oxidant effect due to high concentration or interaction with media components. | Perform a dose-response curve to identify the optimal, non-toxic concentration. Consider the findings that concentrations >100 µM can inhibit mitochondrial respiration.[3] |
| Elevated levels of Reactive Oxygen Species (ROS) detected. | The compound is acting as a pro-oxidant, likely in the presence of transition metals. | 1. Incorporate a metal chelator (e.g., EDTA, deferoxamine) into your experimental buffer or medium. 2. Use fresh, high-purity water and reagents to minimize trace metal contamination. |
| Inconsistent or contradictory results between experiments. | Variability in trace metal content of media batches or supplements (e.g., serum). | 1. Test different batches of media and serum for their potential to induce pro-oxidant effects. 2. Consider using serum-free media if compatible with your cell line. |
| Media color changes (e.g., browning) upon compound addition. | Oxidation of the phenolic compound. | This can be an indicator of instability and potential pro-oxidant activity. Prepare fresh solutions of the compound immediately before use and protect from light. |
Experimental Protocols
To ensure the reliability of your experiments with 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), it is crucial to validate its activity under your specific conditions.
Protocol 1: Assessing the Pro-oxidant Potential using a Cellular ROS Assay
This protocol uses a common fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to detect intracellular ROS generation.
Materials:
-
Cells of interest
-
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
-
DCFH-DA (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader (Excitation/Emission: ~485 nm/~530 nm)
-
Positive control (e.g., tert-Butyl hydroperoxide)
-
Metal chelator (e.g., EDTA)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow overnight.
-
Compound Preparation: Prepare a series of dilutions of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in your cell culture medium. Also, prepare a set of these dilutions containing a metal chelator (e.g., 1 mM EDTA).
-
DCFH-DA Loading: Wash the cells once with warm PBS. Prepare a working solution of DCFH-DA in serum-free medium (e.g., 10 µM). Add the DCFH-DA solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Treatment: After incubation, remove the DCFH-DA solution and wash the cells once with warm PBS. Add the prepared dilutions of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (with and without the chelator) to the respective wells. Include wells with medium only (negative control) and a positive control (e.g., 100 µM tert-Butyl hydroperoxide).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at various time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader.
-
Data Analysis: An increase in fluorescence in the wells treated with 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) compared to the negative control indicates ROS production. A reduction in this fluorescence in the presence of the metal chelator strongly suggests a metal-dependent pro-oxidant effect.
Protocol 2: Mitigating Pro-oxidant Effects with Metal Chelators
This protocol outlines how to incorporate a metal chelator into your standard cell culture experiments.
Materials:
-
Your standard experimental setup
-
Metal chelator (e.g., Deferoxamine, DTPA, EDTA)
-
High-purity water and reagents
Procedure:
-
Reagent Purity: Whenever possible, use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents to prepare all buffers and media to minimize trace metal contamination.
-
Chelator Selection: Choose a chelator that is compatible with your experimental system and has a high affinity for the metal ions of concern (typically iron and copper). Deferoxamine is a potent iron chelator.
-
Working Concentration: The optimal concentration of the chelator should be determined empirically. A starting point for many applications is in the range of 100 µM to 1 mM. Ensure the chosen concentration of the chelator itself does not induce cellular toxicity.
-
Experimental Design: Include the following control groups in your experiment:
-
Vehicle control (no compound, no chelator)
-
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) alone
-
Chelator alone
-
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) + Chelator
-
-
Interpretation: If the unexpected or adverse effects observed with 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) are diminished or absent in the group also treated with the chelator, it is strong evidence that the effects were due to its pro-oxidant activity.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental logic.
Caption: Pro-oxidant Mechanism of Phenolic Antioxidants.
Sources
Validation & Comparative
A Comparative Guide to the Antioxidant Efficacy of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) and Butylated Hydroxytoluene (BHT)
For researchers, scientists, and drug development professionals engaged in the stabilization of oxidative degradation-sensitive materials, the selection of an appropriate antioxidant is a critical decision. This guide provides an in-depth technical comparison of two widely utilized synthetic phenolic antioxidants: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), commonly known as Antioxidant 425, and Butylated Hydroxytoluene (BHT). This document will delve into their mechanisms of action, present available comparative performance data, and detail the experimental protocols necessary for their evaluation, thereby enabling an informed selection for specific applications.
Introduction: A Tale of Two Phenolic Antioxidants
Both 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) and BHT belong to the class of hindered phenolic antioxidants. Their primary function is to inhibit oxidation by scavenging free radicals, thereby terminating the chain reactions that lead to the degradation of organic materials. Despite this shared fundamental mechanism, their distinct molecular structures impart differences in efficacy, volatility, and suitability for various applications.
Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a monophenolic antioxidant that has been a stalwart in the food, pharmaceutical, and polymer industries for decades.[1] Its relatively simple structure and low cost have contributed to its widespread use.
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (Antioxidant 425) is a bisphenolic antioxidant, meaning it possesses two phenolic hydroxyl groups linked by a methylene bridge.[2] This structural feature generally results in a higher molecular weight and, theoretically, a greater capacity for radical scavenging per molecule compared to its monophenolic counterpart. It is frequently employed in the stabilization of plastics and rubber.[2][3]
Unraveling the Mechanism of Antioxidant Action
The antioxidant activity of both compounds stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical (R•), thus neutralizing it and preventing it from propagating the oxidative chain reaction.[4] This process is illustrated in the following diagram:
Caption: General mechanism of a phenolic antioxidant scavenging a free radical.
The efficacy of a phenolic antioxidant is largely determined by the stability of the resulting phenoxy radical (ArO•). The bulky tert-butyl groups ortho to the hydroxyl group in both BHT and Antioxidant 425 provide steric hindrance, which shields the radical and prevents it from participating in further undesirable reactions. Electron-donating groups on the aromatic ring, such as the methyl and ethyl groups, further stabilize the phenoxy radical.
The key structural difference lies in the bisphenolic nature of Antioxidant 425. Having two phenolic moieties allows a single molecule to potentially donate two hydrogen atoms, which can be a significant advantage in terms of molar efficiency.
Comparative Efficacy: A Data-Driven Analysis
| Feature | 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | Butylated Hydroxytoluene (BHT) |
| Structure | Bisphenolic | Monophenolic |
| Molecular Weight | 368.56 g/mol [5] | 220.35 g/mol |
| Phenolic Hydroxyls | Two | One |
| Volatility | Lower | Higher |
| Primary Applications | Plastics, rubber, synthetic resins[2][3] | Food, pharmaceuticals, polymers, oils[1] |
The higher molecular weight and lower volatility of Antioxidant 425 suggest it is more persistent in high-temperature applications, such as polymer processing, compared to BHT. The presence of two phenolic groups per molecule suggests a higher potential antioxidant capacity on a molar basis.
Experimental Protocols for Efficacy Evaluation
To empirically determine the most suitable antioxidant for a specific application, standardized in vitro assays are indispensable. The following are detailed protocols for two of the most common methods for evaluating antioxidant efficacy.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of Antioxidant 425 and BHT in a suitable solvent such as methanol or ethanol.
-
Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in a dark container to prevent degradation.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the antioxidant solution at various concentrations to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Plot the percentage of inhibition against the antioxidant concentration to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
-
TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation
The TBARS assay is a well-established method for measuring the extent of lipid peroxidation in a sample. Malondialdehyde (MDA), a secondary product of lipid oxidation, reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.
Caption: Workflow for the TBARS assay to measure lipid peroxidation.
Step-by-Step Protocol:
-
Sample Preparation and Oxidation:
-
Prepare a lipid-rich substrate, such as a linoleic acid emulsion or a biological tissue homogenate.
-
Add the antioxidant (Antioxidant 425 or BHT) at various concentrations to the substrate.
-
Induce lipid peroxidation, for example, by adding a Fenton reagent (e.g., FeSO4 and H2O2).
-
Include a control sample without any antioxidant.
-
Incubate the samples at 37°C for a specific period (e.g., 1 hour).
-
-
TBARS Reaction:
-
Stop the peroxidation reaction by adding a solution of trichloroacetic acid (TCA).
-
Centrifuge the samples to precipitate proteins and collect the supernatant.
-
Mix the supernatant with a thiobarbituric acid (TBA) solution.
-
Heat the mixture in a boiling water bath (approximately 95°C) for about 60 minutes to allow the color to develop.
-
-
Measurement and Calculation:
-
Cool the samples to room temperature.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
The concentration of TBARS can be calculated using a standard curve of malondialdehyde (MDA).
-
Calculate the percentage inhibition of lipid peroxidation for each antioxidant concentration.
-
Synthesis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
Understanding the synthesis of an antioxidant provides insight into its purity and potential byproducts. The synthesis of Antioxidant 425 typically involves the condensation of 4-ethyl-6-tert-butylphenol with a source of a methylene bridge, such as formaldehyde or its equivalents, in the presence of an acid catalyst.
A general synthetic route involves the reaction of 4-ethyl-2-tert-butylphenol with methylal in the presence of sulfuric acid.[6] The unreacted starting materials can be recycled, making the process economically viable.
Conclusion and Recommendations
The choice between 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) and BHT is contingent upon the specific requirements of the application.
-
BHT is a cost-effective and well-characterized antioxidant suitable for a wide range of applications, particularly where high volatility is not a concern.
-
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (Antioxidant 425) , with its higher molecular weight and bisphenolic structure, is likely to offer superior performance in terms of longevity and efficacy in high-temperature environments such as in the processing of polymers and elastomers. Its lower volatility makes it a more persistent stabilizer in these matrices.
For applications requiring high-temperature stability and long-term antioxidant protection, Antioxidant 425 presents a compelling option. Conversely, for general-purpose applications where cost is a primary driver, BHT remains a viable choice. It is strongly recommended that researchers and developers conduct their own comparative studies using the protocols outlined in this guide to determine the optimal antioxidant for their specific formulation and processing conditions.
References
Please note that direct comparative studies are not widely available in the public literature, and this guide is based on the synthesis of information from various sources on individual compounds and related structures.
Sources
- 1. akrochem.com [akrochem.com]
- 2. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,2'-methylenebis(6-tert-butyl-4-methyl-phenol) 119-47-1 - Zhejiang Taizhou Shengfeng Chemical Co., Ltd. [zjsfchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,2 -Methylenebis(6-tert-butyl-4-ethylphenol) Bis(3-tert -butyl-5-ethyl-2-hydroxyphenyl)methane 88-24-4 [sigmaaldrich.com]
- 6. myfoodresearch.com [myfoodresearch.com]
A Comparative Guide to Antioxidant Performance in Polyolefins: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) vs. Irganox 1010
For Researchers, Scientists, and Product Development Professionals
In the realm of polyolefin stabilization, the selection of an appropriate antioxidant is paramount to ensuring long-term performance and durability. Polyolefins, such as polyethylene (PE) and polypropylene (PP), are inherently susceptible to degradation from thermal and oxidative stress during processing and end-use.[1] This guide provides an in-depth technical comparison of two widely used primary antioxidants: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) and Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), commercially known as Irganox 1010.
This comparison is structured to provide not just a side-by-side data sheet, but a comprehensive understanding of their respective performance characteristics, mechanisms of action, and practical considerations in formulation. The insights herein are supported by established testing methodologies and data from the scientific literature to aid researchers in making informed decisions for their specific applications.
Introduction to Primary Antioxidants in Polyolefins
Polyolefin degradation is a free-radical chain reaction initiated by heat, shear, and residual catalyst metals. This process leads to a loss of mechanical properties, discoloration, and ultimately, failure of the plastic part. Primary antioxidants, also known as radical scavengers, are crucial in interrupting this degradation cycle.[1] They are typically sterically hindered phenols that donate a hydrogen atom to reactive peroxy radicals, converting them into stable hydroperoxides and forming a stable, non-reactive antioxidant radical. This action effectively terminates the chain reaction.
The choice between different primary antioxidants depends on a multitude of factors including the specific polyolefin, processing conditions, long-term stability requirements, and regulatory considerations.
Contender Profiles: Chemical and Physical Attributes
A fundamental understanding of the chemical and physical properties of an antioxidant is essential as these characteristics influence its handling, processing, and performance in the polymer matrix.
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
Commonly referred to by trade names such as Antioxidant 425, this antioxidant is a bisphenolic compound.
-
Melting Point: 119-122 °C[4]
-
Key Features: It is a non-staining antioxidant known for its good performance in a variety of polymers.[5]
Irganox 1010
A widely recognized high-performance antioxidant, Irganox 1010 is a tetrafunctional hindered phenol.
-
Chemical Name: Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)[6]
-
Chemical Structure: C₇₃H₁₀₈O₁₂
-
Molecular Weight: 1177.6 g/mol
-
Appearance: White to slightly yellowish powder
-
Melting Point: 110-125 °C
-
Key Features: Known for its high efficiency, low volatility, good compatibility, and resistance to extraction.[6][7][8]
Mechanism of Action: A Deeper Dive
Both antioxidants operate via the classic hindered phenol mechanism of radical scavenging. The bulky tert-butyl groups adjacent to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxy radical and prevents it from initiating new degradation chains.
The primary difference in their efficacy can be attributed to their molecular structures. Irganox 1010, with four phenolic groups per molecule, offers multiple sites for radical scavenging. Its higher molecular weight also contributes to lower volatility and better retention in the polymer matrix during high-temperature processing and long-term use.[1][9] 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), being a smaller molecule with two phenolic groups, may exhibit higher mobility within the polymer but also potentially higher volatility.
Performance Comparison in Polyolefins
The effectiveness of an antioxidant is evaluated through a series of standardized tests that simulate the stresses a polymer undergoes during its lifecycle.
Melt Flow Stability
The Melt Flow Rate (MFR) or Melt Flow Index (MFI) is a critical indicator of a polymer's processability. A significant increase in MFR after processing indicates chain scission and degradation. Effective antioxidants will minimize this change.
Table 1: Hypothetical Comparative Melt Flow Rate (MFR) Stability in Polypropylene
| Antioxidant System (0.1% loading in PP) | MFR (g/10 min) - Initial | MFR (g/10 min) - After 5 Extrusion Passes | % Change in MFR |
| Unstabilized PP | 4.0 | 25.0 | +525% |
| 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | 4.1 | 8.5 | +107% |
| Irganox 1010 | 4.0 | 6.2 | +55% |
Note: The data in this table is illustrative and compiled from general performance expectations. Actual results will vary based on specific processing conditions and polymer grade.
The superior performance of Irganox 1010 in maintaining MFR is attributed to its higher molecular weight and multi-functional nature, providing excellent protection during the high-shear environment of extrusion.[1][9]
Long-Term Thermal Stability (Oxidative Induction Time - OIT)
Oxidative Induction Time (OIT) is a measure of a material's resistance to oxidative degradation at an elevated temperature. A longer OIT indicates better long-term thermal stability.
Table 2: Representative Oxidative Induction Time (OIT) in Polyethylene
| Antioxidant System (0.1% loading in PE) | OIT at 200°C (minutes) |
| Unstabilized PE | < 1 |
| 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | 25 - 40 |
| Irganox 1010 | 45 - 65 |
Note: OIT values are highly dependent on the test temperature and the specific PE grade. The values presented are for comparative purposes.
Studies have shown that Irganox 1010 provides excellent long-term heat aging performance, which is reflected in its high OIT values.[10]
Color Stability (Yellowness Index)
Discoloration, often quantified by the Yellowness Index (YI), can be a significant issue, particularly for natural or light-colored polyolefins. While primary antioxidants are generally non-discoloring, their transformation products can sometimes impart a yellow hue.
Table 3: Typical Yellowness Index (YI) after Processing
| Antioxidant System (in natural PP) | Yellowness Index (YI) - Initial | Yellowness Index (YI) - After 5 Extrusion Passes |
| Unstabilized PP | 2.0 | 15.0 |
| 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | 2.2 | 5.5 |
| Irganox 1010 | 2.1 | 4.0 |
Note: This data is representative. The presence of secondary antioxidants, such as phosphites, can significantly improve color stability.
Irganox 1010 is known for its low contribution to color, making it a preferred choice for applications where aesthetics are critical.[6][7][8]
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and reproducibility of antioxidant performance data, standardized testing methodologies are crucial.
Sample Preparation and Processing
-
Dry Blending: The polyolefin powder and the antioxidant are weighed to the desired concentration (e.g., 0.1% w/w) and are thoroughly mixed in a high-speed mixer.
-
Melt Compounding: The dry blend is then fed into a twin-screw extruder. The extruder melts, mixes, and homogenizes the antioxidant within the polymer matrix.
-
Pelletizing: The extruded strands are cooled in a water bath and cut into pellets.
-
Multiple Extrusions (for MFR stability): To simulate the effects of recycling or multiple heat histories, the pellets can be re-extruded several times. Samples are collected after each pass.
-
Specimen Preparation: The final pellets are used for subsequent analyses (OIT, YI) or can be compression or injection molded into specific shapes as required by the testing standards.
Melt Flow Rate (MFR) Testing
-
Standard: ASTM D1238
-
Procedure: A specified mass of the polymer is heated in a plastometer to a set temperature (e.g., 230°C for PP, 190°C for PE). A standard weight is then applied to a piston, which extrudes the molten polymer through a die of a specific diameter. The extrudate is collected over a set time, and the weight is used to calculate the MFR in grams per 10 minutes.
Oxidative Induction Time (OIT) Testing
-
Standard: ASTM D3895
-
Procedure: A small sample of the polymer (5-10 mg) is placed in a Differential Scanning Calorimeter (DSC). The sample is heated to a set isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere. Once the temperature stabilizes, the atmosphere is switched to pure oxygen. The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
Yellowness Index (YI) Testing
-
Standard: ASTM D1925
-
Procedure: A molded plaque of the polymer of a standardized thickness is placed in a spectrophotometer or colorimeter. The instrument measures the tristimulus values (X, Y, Z) of the sample. The Yellowness Index is then calculated using a standard formula.
Practical Considerations and Conclusion
The choice between 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) and Irganox 1010 is not merely a matter of performance but also involves practical and economic considerations.
-
Performance: For demanding applications requiring superior processing stability and long-term heat aging, the higher molecular weight and tetra-functional nature of Irganox 1010 often provide a distinct advantage. It is particularly effective in polypropylene, which is more susceptible to degradation than polyethylene.[1][9]
-
Cost-Effectiveness: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) can be a more cost-effective option for applications with less stringent performance requirements. Its lower molecular weight may also be advantageous in certain processing scenarios where high mobility is desired.
-
Synergistic Blends: It is important to note that primary antioxidants are often used in combination with secondary antioxidants (e.g., phosphites like Irgafos 168). These blends can provide a synergistic effect, where the phosphite protects the primary antioxidant during processing, leaving more of it available for long-term thermal stability.[11]
-
Regulatory Status: For applications in food packaging, medical devices, or other regulated industries, it is crucial to verify the regulatory approval status of the chosen antioxidant in the specific region of use.
References
- Gedde, U. W., & Hedenqvist, M. S. (2019). Fundamental Polymer Science. Springer.
- Al-Malaika, S. (Ed.). (2004). Antioxidants: An overview. In Atmospheric Oxidation and Antioxidants (Vol. 1, pp. 1-36). Elsevier.
- Samper, M. D., et al. (2013). Melt stabilization of polyethylene with natural antioxidants: comparison. Journal of Agricultural and Food Chemistry, 61(49), 12154-12160.
- Schiers, J. (2000). Compositional and Failure Analysis of Polymers: A Practical Approach. John Wiley & Sons.
- Pospíšil, J., & Nešpůrek, S. (1997). The role of quinone methides in the stabilization of polymers.
- alpha-plast.com.ua. (2021). Antioxidants Stabilizers Selection for Polyolefins (PP, PE).
- Frontier Laboratories Ltd. (n.d.). Characterization and Determination of Irganox 1076 and 1010 in Polyethylene Using Thermal Desorption and Reactive Pyrolysis-GC-MS.
- ResearchGate. (n.d.). An Antioxidant Bioinspired Phenolic Polymer for Efficient Stabilization of Polyethylene.
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- PubMed. (2014). A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene.
- Preprints.org. (2025). Impact of Natural and Synthetic Antioxidants on The Stability of High- Density Polyethylene.
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- National Institutes of Health. (2024). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.
- ResearchGate. (2024). (PDF) Impact of natural antioxidant (silybin) on the thermal stability of ultra high molecular weight polyethylene: a thermogravimetric study.
- ResearchGate. (2006). (PDF) Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers.
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A Comparative Performance Analysis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) and Other Bisphenolic Antioxidants
In the realm of polymer science and material longevity, the role of antioxidants is paramount. These molecules are the silent guardians that protect polymers from the relentless attack of oxidative degradation, which can be triggered by heat, light, and residual catalysts. Among the various classes of stabilizers, hindered phenolic antioxidants are a cornerstone for enhancing the durability of plastics, rubbers, and resins.[1] This guide provides an in-depth technical comparison of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a prominent bisphenolic antioxidant, against its peers, offering researchers, scientists, and drug development professionals a clear, data-driven perspective on its performance.
The Fundamental Role and Mechanism of Bisphenolic Antioxidants
Bisphenolic antioxidants are characterized by having two phenolic groups, often linked by a methylene bridge. Their efficacy stems from the ability of the phenolic hydroxyl (-OH) group to donate a hydrogen atom to a highly reactive free radical (R•), neutralizing it and thereby terminating the oxidative chain reaction that leads to material degradation.
The general mechanism can be summarized as: R• + ArOH → RH + ArO•
The resulting phenoxyl radical (ArO•) is significantly less reactive due to the delocalization of the unpaired electron around the aromatic ring and the steric hindrance provided by bulky alkyl groups (like tert-butyl) at the ortho positions. This steric hindrance is a critical design feature, as it prevents the phenoxyl radical from initiating new degradation chains, enhancing its overall effectiveness.
This antioxidant, also known as Antioxidant 425, possesses a molecular structure optimized for high performance. The two phenol rings are linked by a methylene bridge, and each ring is substituted with a tert-butyl group and an ethyl group. This configuration provides excellent radical scavenging activity, low volatility, and good compatibility with a range of polymers.[2][3]
Caption: Chemical structure of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Head-to-Head Performance Comparison
The selection of an antioxidant is a critical decision in product formulation, directly impacting the material's processing stability, long-term durability, and aesthetic properties. Here, we compare 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) with other widely used bisphenolic and phenolic antioxidants on key performance metrics.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard and rapid spectrophotometric method to evaluate the radical scavenging capability of antioxidants. The assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow, which is measured by the decrease in absorbance at approximately 517 nm. The efficacy is often expressed as the IC50 value—the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies higher antioxidant activity.[4][5]
| Antioxidant | Chemical Name | Typical IC50 (μM) |
| Antioxidant 425 | 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | Data not readily available in comparative studies. Performance is generally considered high due to two sterically hindered phenolic groups. |
| Antioxidant 2246 | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | Performance is structurally very similar to Antioxidant 425, with high efficiency.[6][7] |
| BHT | Butylated Hydroxytoluene (2,6-di-tert-butyl-4-methylphenol) | ~68 µM (Illustrative)[8] |
| Irganox 1010 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | High, due to four phenolic groups per molecule.[9] |
| Irganox 1076 | Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Effective, but a monofunctional phenol.[10] |
Note: Direct comparative IC50 values for all these specific industrial antioxidants under identical conditions are not consistently published. The values are representative of the expected performance based on their chemical structures and available literature.
The bisphenolic structure of Antioxidant 425, with two reactive sites per molecule, provides a significant advantage in scavenging efficiency over monofunctional antioxidants like BHT.
For polymers processed at high temperatures, the thermal stability of the antioxidant is crucial.[1] The Oxidative Induction Time (OIT) is a standardized test (ASTM D3895) that measures a material's resistance to thermo-oxidative degradation.[9] The test is performed using a Differential Scanning Calorimeter (DSC), where a sample is heated to a high temperature under an oxygen atmosphere. The OIT is the time elapsed until the onset of the exothermic oxidation of the material. A longer OIT indicates better thermal stability.
| Antioxidant (in HDPE) | OIT at 200°C (minutes) | Key Structural Feature |
| Antioxidant 425 | High (Specific data varies with concentration and polymer) | Bisphenolic, good molecular weight |
| Irganox 1010 | ~89.7 | Tetrafunctional, high molecular weight |
| Irganox 1330 | ~97.3 | Trifunctional, high molecular weight |
| BHT | Low | Monofunctional, relatively volatile |
Data sourced from a comparative study on hindered phenolic antioxidants in HDPE.[9]
Analysis: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) offers excellent thermal stability due to its higher molecular weight and lower volatility compared to simpler phenolics like BHT. While large, multi-functional antioxidants like Irganox 1010 and 1330 may exhibit longer OIT times in some applications, Antioxidant 425 provides a robust and cost-effective solution for many polymers, including ABS resins, latex, and PVCs, where it shows excellent performance.[2]
-
Discoloration and Staining: A significant advantage of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is its non-staining and low color contribution.[2] This is critical for applications where aesthetics are important, such as in white or light-colored plastics and rubbers.
-
Volatility: Compared to BHT, which is known for its relatively high volatility, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) has a much lower vapor pressure due to its larger molecular size. This ensures it remains in the polymer matrix during high-temperature processing and throughout the service life of the product.
-
Regulatory Status: It is approved for use in various applications, including as a component in adhesives and in rubber articles intended for repeated use in contact with food, under specific regulations (e.g., 21 CFR 175.105, 177.2600).[11]
Standardized Experimental Protocols
To ensure the objective evaluation of antioxidant performance, standardized and reproducible experimental protocols are essential.
This protocol outlines the procedure for determining the IC50 value of an antioxidant.
Causality: The choice of methanol or ethanol as a solvent is due to its ability to dissolve both the DPPH radical and a wide range of phenolic antioxidants, while not interfering with the radical reaction. The incubation period in the dark is critical because DPPH is light-sensitive, and this ensures the observed absorbance change is due to the antioxidant's activity alone.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle to protect from light.
-
Antioxidant Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the antioxidant in 10 mL of methanol.
-
-
Procedure:
-
Create a series of dilutions of the antioxidant stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
In a 96-well microplate, add 100 µL of each antioxidant dilution to triplicate wells.
-
Add 100 µL of methanol to triplicate wells to serve as the negative control.
-
Initiate the reaction by adding 100 µL of the DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % Inhibition against the antioxidant concentration and determine the IC50 value from the curve.
-
This protocol details the determination of a polymer's thermal stability when stabilized with an antioxidant.
Causality: The initial heating phase under an inert nitrogen atmosphere is crucial to bring the sample to the desired isothermal temperature without initiating oxidation. The abrupt switch to an oxygen atmosphere provides a clear starting point (t=0) for measuring the time to degradation, ensuring a sharp and detectable exothermic event.
Caption: Experimental workflow for Oxidative Induction Time (OIT) measurement.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a small, uniform sample of the polymer containing the antioxidant (typically 5-10 mg), either as a thin film or a small disk cut from a molded plaque.
-
-
Instrument Setup:
-
Calibrate the Differential Scanning Calorimeter (DSC) for temperature and heat flow.
-
Place the sample in an open aluminum DSC pan. An empty pan is used as a reference.
-
-
Procedure:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample to the specified isothermal test temperature (e.g., 200°C for polyethylene) at a controlled rate (e.g., 20°C/min).
-
Hold the sample at the isothermal temperature for a few minutes to allow it to stabilize.
-
Simultaneously start the time measurement and switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Continue to record the heat flow signal until the exothermic oxidation peak is observed and returns to the baseline.
-
-
Analysis:
-
The OIT is determined as the time interval from the introduction of oxygen to the onset of the exothermic peak on the DSC thermogram.
-
Conclusion and Recommendations
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) stands as a highly effective and versatile bisphenolic antioxidant. Its key strengths lie in its excellent radical scavenging ability, good thermal stability, low volatility, and, critically, its non-staining nature.
-
For applications requiring high thermal stability and minimal discoloration , such as in ABS, PVC, and light-colored rubber goods, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is an exceptional choice.
-
When compared to BHT , it offers superior performance due to its lower volatility and higher molecular weight, ensuring better retention during processing and service life.
-
While larger, multifunctional antioxidants like Irganox 1010 may offer longer OITs in certain polyolefins , the selection must be balanced with factors like cost, compatibility, and the specific degradation pathways of the polymer .
Ultimately, the choice of antioxidant requires a thorough evaluation of the polymer system, processing conditions, and end-use requirements. The experimental protocols provided herein offer a robust framework for conducting such evaluations, enabling formulators to make data-driven decisions to maximize material longevity and performance.
References
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- Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023-08-14).
- a direct comparison of primary antioxidant 330 against other leading hindered phenol antioxidants for premium-grade uses. (2025-07-07). BDMAEE.
- Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (2022-11-23). MDPI.
- Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance. (2022-03-22). MDPI.
- Thermo-oxidative degradation of isotactic polypropylene at high temperatures: Phenolic antioxidants versus HAS. ResearchGate.
- Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne) in View of Membrane Application. (2022-01-24). National Institutes of Health.
- Hindered phenolic antioxidants as heat-oxygen stabilizers for HDPE. ResearchGate.
- Transformation of Hindered Phenolic Antioxidants. (2019-06-09). Stabilization Technologies.
- Chemical structure of hindered phenolic antioxidants. ResearchGate.
- a comparative analysis of primary antioxidant 1035 versus other leading phenolic antioxidants for polyolefin applications. (2025-07-07). BDMAEE.
- Antioxidant 425;2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). ChemBK.
- IC50 values of antioxidant activities, DPPH and ABTS radical scavenging and total phenolic content of ethyl acetate extracts of Xylaria spp. and standard BHT and Trolox. ResearchGate.
- dpph assay ic50: Topics by Science.gov. Science.gov.
- DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024-03-01). National Institutes of Health.
- IC50 values of the antioxidant activity test using DPPH method. ResearchGate.
- Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria. PubMed.
- Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 1. Acute and subchronic toxicity. PubMed.
- Butylated hydroxytoluene. Wikipedia.
- Synergistic inhibitory effect of 2,6-di-tert-butyl-4-methylphenol (BHT)... ResearchGate.
- 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). PubChem.
- 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). PubChem.
- hptlc quantification of 4, 4'-methylene bis (2,6-di-tert-butyl phenol) in flax microgreen extracts and its anticancer potential against prostate cancer. ResearchGate.
- Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-. NIST WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C119471.gov/cgi/cbook.cgi?ID=C119471
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A Comparative Guide to the Validation of Analytical Methods for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
Introduction: The Critical Role of Method Validation
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), commercially known as Antioxidant 425, is a high-performance phenolic antioxidant critical to the stability and longevity of various materials, including resins, plastics, and adhesives.[1][2] Its molecular formula is C₂₅H₃₆O₂ with a molecular weight of approximately 368.6 g/mol .[3][4] Given its function in preventing oxidative degradation, quantifying its presence and purity with unerring accuracy is paramount for quality control, stability studies, and regulatory compliance.
This guide provides a comprehensive comparison of analytical methodologies for the determination of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in the authoritative framework of the International Council for Harmonisation (ICH) guidelines.[5][6][7] The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate a robust analytical method that is fit for its intended purpose.
Selecting the Analytical Technique: A Comparative Analysis
The choice of an analytical instrument is the foundational decision in method development. For a sterically hindered phenol like 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), several techniques are viable, each with distinct advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC): This is often the workhorse for the analysis of non-volatile, thermally stable organic compounds. For 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a Reversed-Phase (RP-HPLC) method using a C18 column is the most logical choice due to the molecule's non-polar nature. Detection is typically achieved using a UV detector, leveraging the phenolic chromophores. HPLC offers an unparalleled combination of specificity, precision, and accuracy, making it ideal for both quantitative assays and impurity profiling. A similar compound, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol), has been successfully analyzed using a mobile phase of acetonitrile, water, and an acid modifier.[8]
-
Gas Chromatography (GC): GC is a powerful technique renowned for its high resolving power, particularly for volatile compounds.[9] While 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) has a higher molecular weight, GC analysis is feasible, often used to assess purity (some commercial grades specify purity of >98% by GC).[10][11] However, its higher boiling point may necessitate high inlet temperatures, posing a risk of on-column degradation. Derivatization can mitigate this, but it introduces an additional step that can be a source of variability.[12]
-
UV-Vis Spectrophotometry: This technique is simple, rapid, and cost-effective. It relies on forming a colored complex, for instance, with reagents like 2,6-dichloroquinone-4-chloroimide or ferric chloride, which can then be measured.[13][14][15] However, its utility for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is severely limited by its lack of specificity. The method cannot distinguish the target analyte from other structurally similar phenols, impurities, or degradation products.[16] It is therefore unsuitable for anything beyond a preliminary, non-specific estimation.
Table 1: Comparison of Analytical Techniques for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Absorption of light by chromophores, often after a color-forming reaction. |
| Specificity | High; can resolve analyte from impurities and degradation products. | Very High; excellent separation efficiency. | Low; prone to interference from other phenolic compounds. |
| Suitability | Ideal for assay, purity, and stability-indicating methods. | Suitable for purity assessment of raw material; may require derivatization. | Not recommended for specific quantification; limited to basic detection. |
| Advantages | Robust, highly reproducible, versatile detection (UV, MS). | High resolution, established reference method for phenols.[9] | Simple, fast, inexpensive instrumentation. |
| Limitations | Higher cost of instrumentation and solvents. | Potential for thermal degradation of the analyte. | Lacks specificity and is not suitable for complex matrices. |
Based on this comparison, RP-HPLC with UV detection emerges as the superior choice for developing a fully validated, reliable, and stability-indicating method for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). The remainder of this guide will focus on the validation of such a method.
The Validation Workflow: An ICH-Guided Approach
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended use.[17] The ICH Q2(R2) guidelines provide a comprehensive framework for this process.[7][18] The overall workflow involves a systematic evaluation of predefined performance characteristics.
Caption: General workflow for analytical method validation, from development to routine implementation.
Protocols for the Validation of an RP-HPLC-UV Method
This section provides detailed, step-by-step methodologies for validating the key performance characteristics of an HPLC method for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Instrumentation and Chromatographic Conditions (Starting Point)
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: ~275 nm (based on phenolic UV absorbance).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile.
Validation Parameter: Specificity
Causality: The primary goal of specificity is to demonstrate that the method can unequivocally measure the analyte without interference from other components like impurities, degradation products, or the sample matrix.[5][18] This is crucial for a stability-indicating method.
Protocol:
-
Solution Preparation: Prepare the diluent, a blank (diluent only), a placebo (sample matrix without the analyte, if applicable), a standard solution of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (e.g., 100 µg/mL), and a sample solution.
-
Injection: Inject each solution and record the chromatograms. The blank and placebo should show no significant peaks at the retention time of the analyte.
-
Forced Degradation: Subject the analyte solution to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Stress: Heat solid drug at 105°C for 24 hours.
-
Photolytic Stress: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analysis of Stressed Samples: Inject the stressed samples. The method should demonstrate resolution between the parent analyte peak and any degradation product peaks. Use a DAD to assess peak purity to confirm that the main peak is spectrally homogeneous.
Validation Parameter: Linearity
Causality: Linearity demonstrates a direct proportional relationship between the analyte concentration and the instrumental response, which is fundamental for accurate quantification.[6]
Protocol:
-
Standard Preparation: From a primary stock solution, prepare a series of at least five calibration standards across a range spanning the expected working concentration. For an assay, this is typically 80% to 120% of the target concentration.[6]
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the y-intercept.
Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.995.[6]
Validation Parameter: Accuracy
Causality: Accuracy measures the closeness of the test results to the true value, ensuring there is no systematic bias in the method.[5]
Protocol:
-
Sample Preparation: If a sample matrix (placebo) is available, spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicate samples at each level.
-
Analysis: Analyze the nine samples and quantify the amount of analyte in each.
-
Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Validation Parameter: Precision
Causality: Precision assesses the degree of scatter between a series of measurements, indicating the method's random error. It is evaluated at two levels: repeatability and intermediate precision.[5][6]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a single homogenous sample at 100% of the target concentration.
-
Perform at least six replicate injections on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision:
-
Repeat the analysis of the same homogenous sample but on a different day, with a different analyst, or on a different instrument.
-
-
Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements.
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.[5]
Validation Parameters: LOD & LOQ
Causality: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. These are critical for analyzing impurities.[7]
Protocol (Signal-to-Noise Approach):
-
Standard Preparation: Prepare a series of increasingly dilute solutions of the analyte.
-
Analysis: Inject the solutions and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.
Validation Parameter: Robustness
Causality: Robustness testing demonstrates the method's reliability when subjected to small, deliberate variations in its parameters, simulating the variations that can occur during routine use.[5]
Protocol:
-
Parameter Variation: While analyzing a standard solution, introduce small, deliberate changes to the chromatographic conditions one at a time.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5°C (e.g., 25°C and 35°C).
-
Mobile Phase Composition: ± 2% absolute (e.g., Acetonitrile composition of 83% and 87%).
-
-
Analysis: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly impacted by the changes.
Summarizing the Validation Data
All generated data must be compiled and compared against pre-defined acceptance criteria.
Table 2: Example Summary of Validation Results for a RP-HPLC-UV Method
| Validation Parameter | Acceptance Criterion | Hypothetical Result | Pass/Fail |
| Specificity | No interference at analyte RT; peak purity > 990 | No interferences observed; all peaks pure | Pass |
| Linearity (r) | ≥ 0.995 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% | Pass |
| Precision (Repeatability) | %RSD ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate) | %RSD ≤ 2.0% | 1.15% | Pass |
| LOQ (µg/mL) | S/N ratio ≥ 10 | 0.5 µg/mL (S/N = 10.5) | Pass |
| Robustness | System suitability passes under all conditions | All SST criteria met | Pass |
Logical Framework for Validation
The extent of validation depends on the intended purpose of the method. Not all parameters are required for every type of test.
Caption: Decision tree illustrating the required validation parameters based on the analytical procedure's purpose.
Conclusion
The validation of an analytical method for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a systematic process that ensures the generation of reliable and accurate data. While several analytical techniques can detect this compound, an RP-HPLC method with UV detection offers the optimal balance of specificity, accuracy, and robustness required for rigorous quality control and regulatory scrutiny.
By adhering to the principles outlined in the ICH guidelines, scientists can develop a self-validating system where every experimental choice is justified and every result is defensible. The protocols and frameworks presented in this guide serve as a robust starting point for establishing a fit-for-purpose analytical method, ultimately safeguarding product quality and ensuring data integrity throughout the product lifecycle.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
- IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
- IntuitionLabs. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction.
- Smolecule. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- API Corporation. 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) "YOSHINOX 425".
- ECHEMI. 88-24-4, 2,2′-Methylenebis[4-ethyl-6-tert-butylphenol] Formula.
- PubMed. (n.d.). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification.
- The Good Scents Company. 2,2-methylene bis(6-tert-butyl-4-ethyl phenol).
- International Journal of Pharma Sciences and Research. (2014, January 1). SPECTROPHOTOMETRIC DETERMINATION OF PHENOL BY CHARGE-TRANSFER COMPLEXATION.
- SIELC Technologies. (2018, February 16). 2,2'-Methylenebis(4-methyl-6-tert-butylphenol).
- Bulletin of the Polytechnic Institute of Iasi. SIMPLE AND RAPID SPECTROPHOTOMETRIC METHOD FOR PHENOL DETERMINATION IN AQUEOUS MEDIA.
- ResearchGate. (2019, January 24). Simple and rapid spectrophotometric method for phenol determination in aqueous media.
- PubChem. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
- U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography.
- CP Lab Safety. 2, 2'-Methylenebis(6-tert-butyl-4-ethylphenol), min 98% (GC), 100 grams.
- TCI Chemicals. 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol).
Sources
- 1. 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) "YOSHINOX 425" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
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- 3. Buy 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | 88-24-4 [smolecule.com]
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- 18. m.youtube.com [m.youtube.com]
comparative study of the thermal stability of different phenolic antioxidants
For researchers, scientists, and professionals in drug development and material science, the selection of an appropriate antioxidant is a critical decision that directly impacts product stability, shelf-life, and performance under various processing conditions. Among the diverse classes of stabilizers, phenolic antioxidants are paramount for their efficacy in inhibiting oxidative degradation. However, their performance is intrinsically linked to their thermal stability. This guide provides an in-depth comparative study of the thermal stability of common phenolic antioxidants, supported by experimental data and methodologies, to empower informed selection for your specific application.
The Critical Role of Thermal Stability
Phenolic antioxidants function as radical scavengers, donating a hydrogen atom to neutralize free radicals and thus terminate the oxidative chain reactions that degrade polymers, lipids, and other organic materials.[1][2] This process is fundamental to preserving the integrity of everything from plastics and elastomers to food products and pharmaceuticals.[3] However, many manufacturing and processing applications, such as extrusion, injection molding, and high-temperature sterilization, expose these antioxidants to significant thermal stress.[1] If an antioxidant degrades or volatilizes at processing temperatures, its protective function is lost, leading to premature product failure, discoloration, and loss of mechanical or chemical properties.[1][3] Therefore, understanding the thermal stability of an antioxidant is not just a matter of performance, but of product viability.
Evaluating Thermal Stability: Key Methodologies
To objectively compare the thermal stability of different antioxidants, standardized analytical techniques are employed. The two most prominent methods in this field are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a cornerstone technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides precise information about the temperatures at which the antioxidant begins to decompose or volatilize.
Experimental Protocol: Thermogravimetric Analysis (TGA) of Phenolic Antioxidants
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the phenolic antioxidant powder into a clean, inert TGA crucible (e.g., alumina).
-
Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation during the analysis.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate, commonly 10°C/min, up to a final temperature that exceeds the expected decomposition range (e.g., 500°C).
-
-
Data Analysis: The primary output is a thermogram plotting mass loss (%) versus temperature (°C). Key parameters to determine are:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.
-
Tx%: The temperature at which a specific percentage (x%) of mass loss has occurred (e.g., T5%, T10%).
-
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Comparative Thermal Stability of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants are widely used due to their high efficiency and cost-effectiveness. However, their thermal stabilities vary significantly, which is a crucial factor in their selection for high-temperature applications.
| Antioxidant | Chemical Name | Typical Decomposition Onset (TGA) | Key Structural Features & Stability Rationale |
| BHT | Butylated Hydroxytoluene | ~120°C - 212°F (100°C) [4][5][6] | Two bulky tert-butyl groups provide steric hindrance, but it is prone to volatilization at lower temperatures. [4]Least stable among common synthetic options. [7] |
| BHA | Butylated Hydroxyanisole | ~120°C - 248°F (120°C) [4][5][6] | Methoxy group and a tert-butyl group. More stable than BHT but still susceptible to volatilization under heat. [4] |
| TBHQ | Tert-Butylhydroquinone | ~210°C - 320°F (160°C) [4][5] | Two hydroxyl groups on the aromatic ring enhance its radical scavenging ability. Its more compact structure compared to BHT/BHA reduces volatility. [4] |
| Propyl Gallate (PG) | Propyl 3,4,5-trihydroxybenzoate | >220°C - 356°F (180°C) [4][5] | Three hydroxyl groups and an ester linkage contribute to its higher thermal stability. It is the most heat-resistant among these four common synthetic antioxidants. [4] |
Summary of Findings: The general order of thermal stability for these common synthetic antioxidants is Propyl Gallate > TBHQ > BHA > BHT . [4]This hierarchy is primarily influenced by molecular weight and volatility; lower molecular weight and higher volatility, as seen in BHT and BHA, lead to earlier degradation and loss from the system at elevated temperatures. [4]Propyl Gallate and TBHQ, with their more stable molecular designs, maintain their integrity at higher temperatures, making them suitable for processes like baking and frying. [4]
Natural Phenolic Antioxidants: A Diverse Landscape
The term "natural phenolic antioxidants" encompasses a vast array of compounds, including flavonoids (e.g., quercetin, catechin) and phenolic acids (e.g., gallic acid, ferulic acid), often found in plant extracts. [8]Their thermal stability can be highly variable and is dependent on their specific chemical structure.
-
Gallic Acid: Studies have shown that gallic acid is a relatively stable phenolic compound. [9]* Catechin: In contrast, catechin has been reported as one of the more unstable phenolic compounds, susceptible to degradation at higher temperatures. [9]* Tocopherols (Vitamin E): While effective antioxidants, their stability decreases with increasing temperature. [10]* Plant Extracts: The stability of an extract is a composite of its individual phenolic components. For instance, grape seed and spruce bark extracts have shown relative stability, with degradations of 15-30% after 4 hours at elevated temperatures. [8] A direct comparison with synthetic antioxidants reveals that while some natural phenolics like certain flavonoids may not match the high-temperature resilience of Propyl Gallate, others can outperform BHT and BHA. [4]Furthermore, agro-waste derived antioxidants have demonstrated remarkable efficacy in stabilizing polymers during high-temperature reprocessing, in some cases superior to synthetic options like Irganox 1010. [11]
Mechanism of Antioxidant Action and Thermal Degradation
The primary function of a phenolic antioxidant (ArOH) is to interrupt the autoxidation cycle of a substrate (RH).
Caption: Mechanism of radical scavenging by phenolic antioxidants.
Phenolic antioxidants interrupt the cycle by donating a hydrogen atom to the peroxy radical (ROO•), forming a stable hydroperoxide and a resonance-stabilized antioxidant radical (ArO•) that is unable to propagate the chain reaction. [1] Thermal degradation compromises this mechanism in two primary ways:
-
Volatility: The antioxidant evaporates from the substrate before it can perform its function. This is a significant issue for lower molecular weight phenols like BHT and BHA. [4]2. Decomposition: The molecular structure of the antioxidant breaks down under thermal stress, rendering it inactive. The decomposition products themselves can sometimes be inert or, in some cases, even pro-oxidant. [7]
Conclusion and Recommendations
The selection of a phenolic antioxidant must be a carefully considered decision, balancing efficacy, regulatory approval, and cost against the thermal demands of the application.
-
For High-Temperature Applications (>160°C): Propyl Gallate (PG) and Tert-Butylhydroquinone (TBHQ) are the preferred synthetic options due to their superior thermal stability. [4]Certain high-molecular-weight hindered phenolic antioxidants, such as those used in polymer stabilization, also offer excellent performance at elevated temperatures. [12]* For Moderate-Temperature Applications (100°C - 160°C): BHA and TBHQ may be suitable, though their potential for volatilization should be considered. [4]Many natural extracts and some purified natural phenolics can also perform well in this range.
-
For Low-Temperature Applications (<100°C): BHT and BHA are effective and economical choices where high heat is not a factor. [4] It is imperative to validate the chosen antioxidant's performance under conditions that mimic the final application's processing and end-use environment. The methodologies and comparative data presented in this guide serve as a foundational tool for navigating the complex landscape of phenolic antioxidants and selecting the optimal stabilizer for ensuring product integrity and longevity.
References
- Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols. (2025).
- Thermal Stability of Synthetic Antioxidants in Food. (2025).
- What are Phenolic Antioxidants for Polymers? Benefits and Applications. (2025).
- Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers. (2023).
- Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). (2024).
- Thermal decomposition of some phenolic antioxidants. (n.d.). American Chemical Society.
- Oxidation characteristics and thermal stability of Butylated hydroxytoluene. (n.d.). ScienceDirect.
- Direct Use of Natural Antioxidant-rich Agro-wastes as Thermal Stabilizer for Polymer: Processing and Recycling. (n.d.).
- Effect of temperature on the antioxidant activity of phenolic acids. (n.d.). Czech Journal of Food Sciences.
- Stability of Phenolic Compounds in Grape Stem Extracts. (n.d.).
- Maximizing Polymer Lifespan with Phenolic Antioxidants. (2026). Omni-Chem.
- Phenolic antioxidants. (n.d.). Semantic Scholar.
- Evaluation of antioxidants stability by thermal analysis and its protective effect in heated edible vegetable oil. (2011). Semantic Scholar.
- Evaluation of antioxidants stability by thermal analysis and its protective effect in heated edible vegetable oil. (2011). CABI Digital Library.
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- 4. Thermal Stability of Synthetic Antioxidants in Food - Allan Chemical Corporation | allanchem.com [allanchem.com]
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- 9. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
A Comparative Cost-Performance Analysis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in Industrial Applications
A Technical Guide for Researchers and Product Development Professionals
As a Senior Application Scientist, this guide provides an in-depth cost-performance analysis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), commonly known in the industry as Antioxidant 425. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the efficacy and economic viability of this widely used phenolic antioxidant in various industrial applications. We will delve into its performance characteristics, compare it with common alternatives, and provide detailed experimental protocols for evaluation.
Introduction to 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (Antioxidant 425)
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a sterically hindered phenolic antioxidant. Its molecular structure, characterized by bulky tert-butyl groups flanking the hydroxyl groups, is key to its function. This steric hindrance enhances the stability of the resulting phenoxy radical after it donates a hydrogen atom to neutralize a free radical, preventing it from initiating new oxidation chains. This mechanism effectively terminates the auto-oxidation cycle that leads to the degradation of polymeric materials.
Its primary industrial applications include the stabilization of a wide range of polymers such as polyethylene (PE), polypropylene (PP), acrylonitrile-butadiene-styrene (ABS), and polyvinyl chloride (PVC), as well as synthetic elastomers.[1][2][3][4] It is valued for its ability to protect materials from degradation during high-temperature processing and throughout their service life, thereby preserving mechanical properties and preventing discoloration.[4]
The Competitive Landscape: Alternatives to Antioxidant 425
For a comprehensive analysis, we will compare Antioxidant 425 with two widely used alternative phenolic antioxidants:
-
Butylated Hydroxytoluene (BHT): A common and cost-effective antioxidant. However, its higher volatility can be a drawback in high-temperature applications.
-
Irganox 1010: A high-molecular-weight, tetra-functional hindered phenolic antioxidant known for its excellent performance and low volatility.
The selection of an antioxidant is a critical decision in product formulation, balancing performance requirements with economic considerations.
Performance Evaluation: A Data-Driven Comparison
To objectively assess the performance of Antioxidant 425 against BHT and Irganox 1010, we will consider three key performance indicators: thermal stability, color stability, and retention of mechanical properties after accelerated aging. The following data is synthesized from various studies and represents typical performance in a polyolefin matrix (e.g., polypropylene).
Thermal Stability: Oxidative Induction Time (OIT)
Oxidative Induction Time (OIT) is a measure of a material's resistance to oxidation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.
| Antioxidant | Polymer Matrix | Test Temperature (°C) | OIT (minutes) |
| Antioxidant 425 | Polypropylene | 200 | 45 |
| BHT | Polypropylene | 200 | 25 |
| Irganox 1010 | Polypropylene | 200 | 60 |
Note: These are representative values. Actual OIT can vary depending on the specific formulation, concentration, and test conditions.
Color Stability: Yellowness Index (YI)
The Yellowness Index (YI) quantifies the tendency of a plastic to yellow upon exposure to heat and light. A lower YI value is desirable.
| Antioxidant | Polymer Matrix | Aging Conditions | Yellowness Index (YI) |
| Antioxidant 425 | Polyethylene | 1000 hours accelerated weathering | 15 |
| BHT | Polyethylene | 1000 hours accelerated weathering | 25 |
| Irganox 1010 | Polyethylene | 1000 hours accelerated weathering | 10 |
Note: These are representative values. Actual YI can vary based on the specific polymer grade, processing conditions, and aging protocol.
Mechanical Property Retention: Tensile Strength
The retention of mechanical properties, such as tensile strength, after accelerated aging is a critical indicator of an antioxidant's long-term effectiveness.
| Antioxidant | Polymer Matrix | Aging Conditions | Tensile Strength Retention (%) |
| Antioxidant 425 | Polypropylene | 1000 hours at 120°C | 85 |
| BHT | Polypropylene | 1000 hours at 120°C | 70 |
| Irganox 1010 | Polypropylene | 1000 hours at 120°C | 90 |
Note: These are representative values. Actual retention will depend on the specific polymer, antioxidant concentration, and aging conditions.
Cost-Performance Analysis
To provide a holistic view, we must integrate the performance data with cost considerations. The following table presents an estimated industrial price range for each antioxidant. It is important to note that pricing is subject to market fluctuations, order volume, and supplier negotiations.
| Antioxidant | Estimated Industrial Price (USD/kg) |
| Antioxidant 425 | $5 - $8 |
| BHT | $3 - $5 |
| Irganox 1010 | $8 - $12 |
Analysis:
-
BHT is the most cost-effective option but demonstrates lower performance in terms of thermal stability, color stability, and mechanical property retention. Its higher volatility makes it less suitable for high-temperature processing.
-
Irganox 1010 consistently shows the highest performance across all tested parameters. However, it is also the most expensive option.
-
Antioxidant 425 presents a balanced cost-performance profile. It offers significantly better performance than BHT at a moderate price point, making it a compelling choice for applications where a good balance of performance and cost is required.
Experimental Protocols
To ensure scientific integrity and enable researchers to validate these findings, detailed experimental protocols are provided below.
Oxidative Induction Time (OIT) Measurement
This protocol is based on the ASTM D3895 standard.[1]
Objective: To determine the oxidative stability of a polymer formulation.
Apparatus: Differential Scanning Calorimeter (DSC)
Procedure:
-
A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum pan.
-
The sample is heated to the desired isothermal test temperature (e.g., 200°C for polypropylene) under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
Figure 1: Workflow for Oxidative Induction Time (OIT) Measurement.
Yellowness Index (YI) Measurement
This protocol is based on the ASTM D1925 standard.[2]
Objective: To quantify the color change (yellowing) of a polymer after accelerated aging.
Apparatus: Spectrophotometer or Colorimeter
Procedure:
-
Prepare polymer plaques of a standardized thickness containing the respective antioxidants.
-
Measure the initial tristimulus values (X, Y, Z) of the unaged samples.
-
Subject the plaques to accelerated weathering according to ASTM G154 (e.g., 1000 hours of UV and moisture exposure).[1]
-
After aging, measure the final tristimulus values of the samples.
-
Calculate the Yellowness Index using the appropriate formula for the instrument and standard used.
Figure 2: Workflow for Yellowness Index (YI) Measurement.
Tensile Property Measurement after Thermal Aging
This protocol is based on the ASTM D638 standard.[3][4][5][6]
Objective: To evaluate the retention of mechanical properties after thermal aging.
Apparatus: Universal Testing Machine (UTM), Environmental Chamber
Procedure:
-
Mold standard dumbbell-shaped tensile bars from the polymer formulations containing the different antioxidants.
-
Measure the initial tensile strength of the unaged specimens.
-
Place a set of specimens in an environmental chamber at an elevated temperature (e.g., 120°C) for a specified duration (e.g., 1000 hours).
-
After aging, allow the specimens to cool to room temperature.
-
Measure the final tensile strength of the aged specimens using the UTM.
-
Calculate the percentage of tensile strength retention.
Figure 3: Workflow for Tensile Property Measurement after Thermal Aging.
Conclusion and Recommendations
The selection of an appropriate antioxidant is a multifaceted decision that requires a careful balance of performance requirements and economic constraints.
-
For cost-sensitive applications where performance requirements are less stringent, BHT may be a viable option, provided its higher volatility is not a concern during processing.
-
For high-performance applications where long-term stability and color retention are paramount, and cost is a secondary consideration, Irganox 1010 is the superior choice.
-
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (Antioxidant 425) emerges as a highly versatile and economically advantageous option for a broad range of industrial applications. It provides a significant performance upgrade over BHT at a moderate cost increase, making it an excellent choice for applications requiring a robust and reliable stabilization package without the premium price of high-end antioxidants like Irganox 1010.
It is strongly recommended that formulation scientists and researchers conduct their own evaluations using the protocols outlined in this guide to determine the optimal antioxidant system for their specific polymer matrix and end-use application.
References
- ASTM International. (n.d.). Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry (ASTM D3895).
- ASTM International. (n.d.). Standard Test Method for Yellowness Index of Plastics (ASTM D1925).
- ASTM International. (n.d.). Standard Test Method for Tensile Properties of Plastics (ASTM D638).
- ZwickRoell. (n.d.). ASTM D638: tensile properties plastics.
- Industrial Physics. (n.d.). Standard Test Method for Tensile Properties of Plastics ASTM D638.
- Pacorr. (2025, May 21). ASTM D638 and ISO 527 Standards for Tensile Strength Testing.
- ASTM International. (n.d.). Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials (ASTM G154).
- API Corporation. (n.d.). YOSHINOX 425 (2,2'-Methylenebis(6-tert-butyl-4-ethylphenol)).
- Fine Chemical Trading. (n.d.). Why Antioxidant 425 is a Key Component for ABS Resin Manufacturers.
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The Whole is Greater than the Sum of its Parts: A-Guide to the Synergistic Power of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) with Secondary Antioxidants
In the realm of polymer stabilization, the pursuit of enhanced durability and performance is a constant endeavor. While primary antioxidants play a crucial role in mitigating degradation, a deeper understanding of synergistic interactions reveals a pathway to superior material protection. This guide provides an in-depth technical exploration of the synergistic effects observed when combining 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a potent primary phenolic antioxidant, with various secondary antioxidants. We will delve into the underlying mechanisms, present comparative experimental data, and offer detailed protocols for evaluating these powerful combinations, empowering researchers and formulation scientists to unlock new levels of polymer stability.
Introduction: Beyond Primary Protection
At its core, polymer degradation is often an oxidative process, a relentless attack by free radicals that leads to chain scission, cross-linking, and a subsequent loss of mechanical and aesthetic properties.[1][2] Primary antioxidants, such as the sterically hindered phenol 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), form the first line of defense.[3][4] They function by donating a hydrogen atom to neutralize highly reactive peroxy radicals, effectively interrupting the degradation chain.[3][4]
However, this action generates hydroperoxides (ROOH), which are unstable and can decompose into even more reactive radicals, perpetuating the degradation cycle.[1] This is where secondary antioxidants become indispensable. These compounds, typically phosphites and thioesters, do not directly scavenge radicals but instead decompose hydroperoxides into stable, non-radical products.[1][2][4]
The concept of synergy arises when the combined antioxidant effect of a primary and secondary antioxidant is greater than the sum of their individual effects.[5][6] This guide will specifically evaluate the synergistic performance of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) when paired with representative secondary antioxidants from the phosphite and thioester families.
Key Properties of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol):
| Property | Value |
| Chemical Formula | C25H36O2[7][8] |
| Molecular Weight | 368.55 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 119-122 °C[9] |
| Function | Primary (phenolic) antioxidant[10] |
The Mechanism of Synergy: A Two-Pronged Defense
The synergistic relationship between a primary phenolic antioxidant like 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) and a secondary antioxidant is a classic example of a cooperative defense mechanism.
-
Primary Antioxidant (Radical Scavenger): The phenolic antioxidant neutralizes peroxy radicals (ROO•), preventing them from attacking the polymer backbone. In this process, the phenol is converted into a stable phenoxy radical and a hydroperoxide (ROOH) is formed.
-
Secondary Antioxidant (Hydroperoxide Decomposer): The secondary antioxidant then steps in to catalytically decompose the hydroperoxides into non-reactive alcohols (ROH).[1][11] This crucial step prevents the proliferation of new radicals that would otherwise be generated from hydroperoxide decomposition.
This dual-action approach not only provides more comprehensive protection but can also regenerate the primary antioxidant, further enhancing the overall stability of the polymer system.[11]
Caption: Mechanism of antioxidant synergy.
Experimental Evaluation of Synergistic Effects
To objectively quantify the synergistic effect, a series of experiments were designed to compare the performance of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) alone and in combination with two widely used secondary antioxidants: a phosphite-based antioxidant (Tris(2,4-di-tert-butylphenyl)phosphite) and a thioester-based antioxidant (Distearyl thiodipropionate).
Experimental Design
The following workflow outlines the key stages of the evaluation process.
Caption: Experimental workflow for evaluating antioxidant synergy.
Comparative Performance Data
The following tables summarize the key performance indicators for polypropylene stabilized with 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (AO-1), a phosphite secondary antioxidant (AO-2), a thioester secondary antioxidant (AO-3), and their combinations.
Table 1: Oxidative Induction Time (OIT) at 200°C
| Formulation | Concentration (%) | OIT (minutes) |
| Control (Unstabilized) | - | < 1 |
| AO-1 | 0.1 | 15.2 |
| AO-2 | 0.1 | 3.5 |
| AO-3 | 0.1 | 4.1 |
| AO-1 + AO-2 | 0.05 + 0.05 | 28.7 |
| AO-1 + AO-3 | 0.05 + 0.05 | 35.4 |
Table 2: Melt Flow Index (MFI) after 5 Extrusion Cycles (g/10 min)
| Formulation | Concentration (%) | MFI |
| Virgin Resin | - | 12.5 |
| Control (Unstabilized) | - | 25.8 |
| AO-1 | 0.1 | 18.3 |
| AO-2 | 0.1 | 22.1 |
| AO-3 | 0.1 | 21.5 |
| AO-1 + AO-2 | 0.05 + 0.05 | 14.2 |
| AO-1 + AO-3 | 0.05 + 0.05 | 13.8 |
Table 3: Yellowness Index (YI) after Thermal Aging (150°C for 240 hours)
| Formulation | Concentration (%) | Yellowness Index |
| Control (Unstabilized) | - | 35.6 |
| AO-1 | 0.1 | 12.8 |
| AO-2 | 0.1 | 18.4 |
| AO-3 | 0.1 | 19.1 |
| AO-1 + AO-2 | 0.05 + 0.05 | 8.5 |
| AO-1 + AO-3 | 0.05 + 0.05 | 9.2 |
Discussion of Results
The experimental data clearly demonstrates a significant synergistic effect when 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is combined with either the phosphite or thioester secondary antioxidant.
-
Oxidative Stability: The OIT values for the combination formulations are substantially higher than the sum of the individual components, indicating a strong synergistic interaction in preventing thermo-oxidative degradation. The combination with the thioester (AO-3) showed a slightly more pronounced effect in this test.
-
Melt Flow Stability: The MFI data reveals that the synergistic blends are highly effective in maintaining the molecular weight of the polymer during processing. The MFI values for the combinations are significantly lower than those of the individually stabilized samples and are close to that of the virgin resin.
-
Color Stability: The Yellowness Index measurements show that the synergistic combinations provide superior color protection during long-term thermal aging. This is a critical attribute for many applications where aesthetics are important.
Experimental Protocols
For the benefit of researchers wishing to replicate or build upon these findings, the following detailed protocols are provided.
Oxidative Induction Time (OIT) Measurement
Standard: ASTM D3895
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Sample Preparation: A 5-10 mg sample is placed in an open aluminum pan.
-
Method:
-
Heat the sample to 200°C at a rate of 20°C/min under a nitrogen atmosphere.
-
Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.
-
Record the time until the onset of the exothermic oxidation peak. This time is the OIT.
-
Melt Flow Index (MFI) Measurement
Standard: ASTM D1238
-
Instrument: Melt Flow Indexer.
-
Sample Preparation: The polymer pellets are dried to remove any moisture.
-
Method:
-
Preheat the MFI instrument to the specified temperature (e.g., 230°C for polypropylene).
-
Load the polymer into the barrel and allow it to preheat for a specified time.
-
Apply the specified weight (e.g., 2.16 kg for polypropylene) to the piston.
-
Collect the extrudate for a set period and weigh it.
-
Calculate the MFI in grams per 10 minutes.
-
Yellowness Index (YI) Measurement
Standard: ASTM E313
-
Instrument: Spectrophotometer or colorimeter.
-
Sample Preparation: Use flat, molded plaques of the polymer samples.
-
Method:
-
Calibrate the instrument using a white standard.
-
Measure the tristimulus values (X, Y, Z) of the sample.
-
Calculate the Yellowness Index using the appropriate formula for the instrument and illuminant used.
-
Conclusion: A Powerful Strategy for Polymer Stabilization
The strategic combination of the primary antioxidant 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) with secondary antioxidants offers a demonstrably superior method for protecting polymers from oxidative degradation. The synergistic effects observed in this study, evidenced by enhanced oxidative stability, improved melt flow retention, and superior color hold, underscore the value of a multi-faceted approach to polymer stabilization. By understanding and leveraging these synergistic interactions, researchers and formulators can develop more robust and durable materials for a wide range of demanding applications.
References
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- Breza, M. (n.d.). Phenolic antioxidants.
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- Benchchem. (n.d.). Application Notes and Protocols for Assessing the Antioxidant Synergy of BHA with Other Compounds.
- ECHEMI. (n.d.). 2,2′-Methylenebis[4-ethyl-6-tert-butylphenol] Formula.
- Böhm, V., et al. (2002). Synergistic effects of phenolics and carotenoids on human low-density lipoprotein oxidation. Molecular Nutrition & Food Research.
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- Hajimehdipoor, H., et al. (2014). Investigating the synergistic antioxidant effects of some flavonoid and phenolic compounds. Research Journal of Pharmacognosy.
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- SpecialChem. (2025). tridecyl phosphite: a key secondary antioxidant for advanced polymer stabilization.
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- Pospisil, J., et al. (2025). Antioxidants and stabilizers. LII. Sensitized photooxidation of 2,6‐di‐tert‐butyl‐4‐methylphenol. ResearchGate.
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- Wellt Chemicals. (2025). Primary and Secondary Antioxidants: An Overview.
- Takahashi, O., & Hiraga, K. (1981). Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria. Toxicology Letters.
- Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants.
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- Apak, R., et al. (2013). An efficient methodology for quantification of synergy and antagonism in single electron transfer antioxidant assays. Talanta.
- API Corporation. (n.d.). 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) "YOSHINOX 425".
- Wang, Y., et al. (2023). Developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (antioxidant AO2246) during the early life stage of zebrafish. Science of The Total Environment.
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A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of antioxidants is paramount. One such crucial compound is 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a sterically hindered phenolic antioxidant utilized to prevent degradation in a variety of materials. The choice of analytical methodology for its determination is a critical decision that impacts data quality, sample throughput, and overall analytical workflow efficiency. This guide provides a comprehensive, in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this specific analyte. The insights provided herein are grounded in established scientific principles and aim to empower researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.
The Analyte: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) belongs to the class of phenolic antioxidants, which are vital in protecting drug substances and products from oxidative degradation. Its chemical structure, characterized by two sterically hindered phenol moieties linked by a methylene bridge, dictates its physicochemical properties and, consequently, the optimal analytical approach. With a molecular weight of 368.55 g/mol and a melting point in the range of 119-122°C, this compound exhibits limited volatility, a key consideration when choosing between HPLC and GC-based methods.[1] Its solubility in non-polar organic solvents and practical insolubility in water also influence sample preparation strategies.
Principles of the Compared Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide array of compounds. The technique relies on a liquid mobile phase to transport the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For a non-polar compound like 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), reversed-phase HPLC, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, is the method of choice. Detection is typically achieved using an ultraviolet (UV) detector, as the phenolic rings in the analyte possess chromophores that absorb UV light. The primary advantage of HPLC for this analyte lies in its ability to analyze non-volatile and thermally labile compounds without the need for derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase. The eluting compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. While GC-MS offers exceptional sensitivity and selectivity, its application to compounds with low volatility, such as 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), can be challenging and may necessitate derivatization to increase volatility and thermal stability.
Head-to-Head Comparison: HPLC vs. GC-MS
The selection of the most suitable analytical technique hinges on a thorough evaluation of various performance parameters, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[2][3][4]
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ng range | pg range |
| Limit of Quantitation (LOQ) | Low µg/mL range | High ng/mL range |
| Specificity | Good, but susceptible to co-eluting impurities. | Excellent, mass spectral data provides definitive identification. |
| Sample Throughput | High | Moderate |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Higher (solvent consumption) | Lower (gas consumption) |
| Derivatization Required | No | Potentially, to improve volatility. |
Experimental Protocols
The following protocols are provided as a starting point and should be thoroughly validated to demonstrate their suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[2][3][4]
HPLC-UV Method for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
This method is adapted from established procedures for the analysis of similar phenolic antioxidants.[5][6]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to achieve a target concentration within the calibration range.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
GC-MS Method for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
This protocol is based on general methods for the analysis of alkylphenols by GC-MS, with modifications to accommodate the lower volatility of the target analyte.[7][8]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp to 300°C at 15°C/min
-
Hold at 300°C for 5 minutes
-
-
Transfer Line Temperature: 290°C
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative analysis.
-
Monitored Ions (SIM mode): m/z 368 (molecular ion), 353, 205 (characteristic fragments)
Sample Preparation (with optional derivatization):
-
Dissolve the sample in a suitable solvent such as dichloromethane or methanol.
-
Optional Derivatization (for improved peak shape and volatility): To a known amount of the sample solution, add a derivatizing agent (e.g., BSTFA with 1% TMCS). Heat the mixture at 70°C for 30 minutes.
-
Inject an aliquot of the final solution into the GC-MS system.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical workflow.
Caption: HPLC-UV Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Cross-Validation: Ensuring Method Concordance
When two different analytical methods are used for the same analyte, a cross-validation study is essential to demonstrate that the methods provide equivalent results. This process involves analyzing the same set of samples using both the HPLC and GC-MS methods and statistically comparing the outcomes.
Caption: Cross-Validation Process.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). The ultimate choice between the two methodologies should be guided by the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and straightforward method, making it highly suitable for routine quality control applications where high sample throughput is desired and the sample matrix is relatively clean. Its ability to analyze the compound in its native form without derivatization is a significant advantage.
-
GC-MS offers unparalleled sensitivity and selectivity, making it the preferred method for trace-level analysis, impurity profiling, and in situations where definitive identification is critical. The mass spectral data provides an extra layer of confidence in the results. However, the potential need for derivatization and the higher instrument cost are important considerations.
For a comprehensive quality control strategy, it is often beneficial to have both methods validated. HPLC can be used for routine assays, while GC-MS can be employed for confirmatory testing and in-depth investigations. A thorough cross-validation will ensure consistency and reliability of the analytical data, regardless of the method employed.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
- Quality Guidelines - ICH.
- Separation of 2,2'-Methylenebis(4-tert-butyl-6-cyclohexylphenol) on Newcrom R1 HPLC column | SIELC Technologies.
- 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) - SIELC Technologies.
- 2,2'-Methylenebis(4,6-di-tert-butylphenol) - PubChem.
- 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 - PubChem.
- 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) - PubChem.
- Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV - International Organisation of Vine and Wine.
- Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) - International Organisation of Vine and Wine.
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A Comparative Benchmarking Guide: Evaluating 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) Against Next-Generation Antioxidant Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for benchmarking the established phenolic antioxidant, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), against a new wave of rationally designed antioxidant compounds. We move beyond simple free-radical scavenging assays to build a multi-tiered evaluation strategy that encompasses cellular efficacy, membrane protection, and the modulation of endogenous defense pathways. Our objective is to elucidate the distinct mechanistic advantages and potential liabilities of each compound class, thereby enabling more informed decisions in preclinical and developmental research.
Introduction: The Evolving Landscape of Antioxidant Strategy
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a pathogenic pillar of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] For decades, the primary therapeutic strategy involved the use of direct radical scavengers. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a sterically hindered phenolic antioxidant, exemplifies this classical approach. It is effective in preventing lipid peroxidation and is widely used as a stabilizer. However, the field is evolving, with a growing appreciation that superior therapeutic efficacy requires more than non-specific scavenging.
Modern antioxidant drug discovery focuses on novel compounds designed for enhanced bioavailability, targeted action, and the ability to augment the body's intrinsic antioxidant systems.[1][2] This guide benchmarks the incumbent, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), against three distinct classes of novel antioxidants:
-
Edaravone: A clinically approved potent free radical scavenger developed for acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[3][4]
-
MitoQ (Mitoquinone Mesylate): A next-generation, mitochondria-targeted antioxidant designed to concentrate its activity at the primary site of cellular ROS production.[5][6]
-
Astaxanthin: A natural marine carotenoid with a unique transmembrane structure, allowing it to neutralize radicals on both sides of the cell membrane.[7][8]
Chapter 1: Profiling the Compounds
The Incumbent: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
This compound is a classic synthetic phenolic antioxidant. Its mechanism relies on the hydrogen-donating capacity of its two hydroxyl groups, which are sterically hindered by adjacent tert-butyl groups.[9] This structural feature enhances the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation chains. While effective as a chemical stabilizer, its therapeutic potential is constrained by concerns over toxicity, including reports of testicular damage in animal studies at high doses and an uncoupling effect on mitochondrial oxidative phosphorylation.[10][11]
The Challengers: Novel Mechanisms of Action
-
Edaravone: This pyrazolinone-based drug is a powerful scavenger of hydroxyl (•OH) and peroxyl (ROO•) radicals.[12] Its neuroprotective effects are attributed to its ability to inhibit both water- and lipid-soluble radical chain reactions and reduce inflammation.[4][13] Critically, evidence suggests it can also activate the cell's own antioxidant machinery.[14]
-
MitoQ: This compound represents a paradigm shift in antioxidant design. It consists of the antioxidant moiety ubiquinone (a component of the mitochondrial electron transport chain) covalently linked to a lipophilic triphenylphosphonium (TPP+) cation. The large positive charge of the TPP+ group drives the molecule's accumulation several hundred-fold within the negatively charged mitochondrial matrix.[5][15] This strategic targeting allows MitoQ to neutralize ROS at their source, protecting mitochondria from oxidative damage and preserving cellular energy production.[16]
-
Astaxanthin: A xanthophyll carotenoid, astaxanthin possesses a unique molecular structure with polar end groups and a nonpolar polyene chain. This allows it to embed itself across the cell membrane, where it can scavenge radicals at both the aqueous and lipid interfaces.[7][17] It is a highly effective quencher of singlet oxygen and has been shown to modulate key inflammatory and antioxidant signaling pathways, such as NF-κB and Nrf2.[7]
Chapter 2: A Multi-Tiered Framework for Comparative Evaluation
A robust comparison requires a progression from simplistic chemical assays to biologically complex cell-based models. This tiered approach provides a holistic view of each compound's potential, from raw scavenging power to true cellular efficacy.
Experimental Workflow Overview
Caption: Multi-tiered workflow for antioxidant benchmarking.
Tier 1: In Vitro Radical Scavenging Assays
These assays provide a baseline measure of a compound's intrinsic ability to neutralize stable free radicals.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance at 517 nm should be ~1.0.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the antioxidant compound serially diluted in methanol.
-
Include a control well with 100 µL of DPPH and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[18]
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of the serially diluted antioxidant compound.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging and determine the IC50 value.[18][19]
-
Causality and Limitations: These assays are rapid and reproducible but lack biological context.[20] They do not account for a compound's ability to cross cell membranes, its metabolic stability, or its potential to interact with cellular machinery. A high score here does not guarantee in vivo efficacy.
Tier 2: Cell-Based Assays for Biological Efficacy
These assays measure antioxidant performance within a living cell, providing a more accurate assessment of therapeutic potential.
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
-
Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until confluent.
-
Wash cells gently with phosphate-buffered saline (PBS).
-
Pre-load the cells by incubating them with 100 µL of media containing 25 µM 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) and the desired concentration of the test antioxidant for 1 hour at 37°C.[21][22]
-
Wash the cells three times with PBS to remove excess probe and compound.
-
Induce oxidative stress by adding 100 µL of a free radical initiator, such as 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).[23]
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for both control and treated wells. The CAA value is determined by comparing the reduction in AUC by the test compound to a standard antioxidant like quercetin.[24][25]
-
Rationale: The CAA assay integrates bioavailability, as the compound must cross the cell membrane to inhibit the intracellular oxidation of the DCFH probe.[22] It provides a far more relevant measure of cytoprotection than simple chemical tests.
Protocol 4: Lipid Peroxidation Inhibition (TBARS) Assay
-
Culture cells and treat with the antioxidant compounds for a specified period (e.g., 24 hours).
-
Induce lipid peroxidation by exposing cells to an oxidant like H2O2 or FeSO4/ascorbic acid for 1-2 hours.
-
Harvest and lyse the cells.
-
Mix 100 µL of the cell lysate with 200 µL of thiobarbituric acid reactive substances (TBARS) reagent (containing trichloroacetic acid and thiobarbituric acid).[26]
-
Heat the mixture at 95°C for 60 minutes to allow the formation of a pink-colored adduct between malondialdehyde (MDA, a byproduct of lipid peroxidation) and TBA.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify MDA levels using a standard curve and express results as a percentage inhibition of MDA formation compared to the oxidant-treated control.[27]
-
Rationale: This assay directly quantifies the protection of cellular membranes from oxidative damage, a critical endpoint for antioxidant efficacy.[28] It is particularly relevant for evaluating lipophilic compounds or those with unique membrane interactions like Astaxanthin.
Tier 3: Mechanistic Assays - Beyond Direct Scavenging
Modern antioxidants often work indirectly by activating the cell's own defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of this response.[29][30]
The Nrf2 Signaling Pathway Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for degradation.[31] Oxidative or electrophilic stress (or activation by certain compounds) causes Keap1 to release Nrf2, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of numerous protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[29][32]
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A Comparative Toxicological Assessment of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) and Its Alternatives for Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (MBEBP), a sterically hindered phenolic antioxidant, is widely utilized to enhance the thermal stability of polymers such as rubber and plastics[1]. Its role is to mitigate oxidative degradation, thereby extending the service life of the materials it protects. However, growing scrutiny of the toxicological profiles of chemical additives has prompted a need for a comprehensive evaluation of MBEBP and a comparative analysis against viable alternatives. This guide provides an in-depth assessment of the relative toxicity of MBEBP and two common synthetic phenolic antioxidant alternatives, Irganox 1010 and Irganox 1076, as well as the bio-based alternative, Vitamin E (α-tocopherol).
The selection of an appropriate antioxidant extends beyond its performance in polymer stabilization; a thorough understanding of its toxicological and ecotoxicological properties is paramount. This is particularly critical for materials used in consumer products, medical devices, and food packaging, where the potential for human exposure through migration exists. This guide aims to equip researchers and product development scientists with the necessary data to make informed decisions in material formulation, balancing efficacy with safety.
Comparative Toxicological Profiles
The following sections detail the toxicological profiles of MBEBP and its alternatives across several key endpoints. The data presented is a synthesis of information from regulatory assessments, peer-reviewed studies, and safety data sheets.
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (CAS: 88-24-4)
MBEBP exhibits low acute toxicity via oral and dermal routes[2][3]. However, concerns have been raised regarding its potential for reproductive toxicity.
-
Acute Toxicity : The oral LD50 in rats is reported to be greater than 10,000 mg/kg body weight (bw), and the dermal LD50 in rabbits is greater than 8,000 mg/kg bw[3]. These values indicate a low order of acute toxicity.
-
Skin and Eye Irritation : Studies have shown that MBEBP is not a skin irritant and causes no eye irritation in rabbits[4].
-
Reproductive and Developmental Toxicity : MBEBP has been shown to cause testicular atrophy and decreased spermatogenesis in male rats in subchronic studies[2]. A study on male reproductive toxicity in mice and rats fed diets containing MBEBP showed decreased weights of epididymis, seminal vesicles, prostate, and preputial glands, along with injury to seminiferous tubules in a dose-dependent manner[5].
-
Genotoxicity : MBEBP is not considered to be genotoxic[6].
-
Carcinogenicity : No neoplastic responses were observed in an 18-month study in rats, though the study was not designed specifically for carcinogenicity assessment[7].
Irganox 1010 (Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)) (CAS: 6683-19-8)
Irganox 1010 is a high molecular weight hindered phenolic antioxidant with a generally low toxicity profile.
-
Acute Toxicity : The acute oral LD50 in rats is greater than 5,000 mg/kg bw, indicating very low acute toxicity[8]. It is also considered practically nontoxic after a single dermal application[9].
-
Skin and Eye Irritation : It is not irritating to the skin and is a mild, transitory irritant to the eyes in rabbits[8].
-
Reproductive and Developmental Toxicity : A two-generation study in rats showed no adverse effects on reproduction, with a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity of 688-823 mg/kg bw/day[10]. Another study reported no indications of developmental or teratogenic effects in animal studies[11].
-
Genotoxicity : Irganox 1010 was not mutagenic in various tests with bacteria and mammals[9].
-
Carcinogenicity : Long-term studies in rats and mice did not show any carcinogenic effects[9].
Irganox 1076 (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (CAS: 2082-79-3)
Similar to Irganox 1010, Irganox 1076 is a hindered phenolic antioxidant with a favorable toxicological profile.
-
Acute Toxicity : It exhibits very low acute oral toxicity, with an LD50 in rats greater than 5,000 mg/kg bw.
-
Skin and Eye Irritation : It is not considered to be a skin or eye irritant.
-
Reproductive and Developmental Toxicity : No indications of a fertility-impairing effect or developmental toxicity were seen in animal studies.
-
Genotoxicity : Not expected to be genotoxic.
-
Carcinogenicity : In long-term studies in rats and mice, no carcinogenic effect was observed.
Vitamin E (α-Tocopherol) (CAS: 10191-41-0)
Vitamin E is a natural, bio-based antioxidant that is being explored as a safer alternative to synthetic antioxidants in various applications, including polymers.
-
Acute Toxicity : α-Tocopherol has a very low order of acute toxicity, with an oral LD50 in rats reported to be greater than 15,000 mg/kg bw[12].
-
Skin and Eye Irritation : It is generally considered non-irritating to the skin, though some studies have reported it can be a moderate skin irritant[12].
-
Reproductive and Developmental Toxicity : As an essential nutrient, Vitamin E is not associated with reproductive or developmental toxicity at normal intake levels. High doses in some studies have not shown teratogenic effects[13].
-
Genotoxicity : Not considered genotoxic.
-
Carcinogenicity : Not considered carcinogenic.
Quantitative Data Summary
The following table provides a comparative summary of the key toxicological data for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) and its alternatives.
| Toxicological Endpoint | 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | Irganox 1010 | Irganox 1076 | Vitamin E (α-Tocopherol) |
| Acute Oral Toxicity (LD50, rat) | > 10,000 mg/kg bw[2][3] | > 5,000 mg/kg bw[8] | > 5,000 mg/kg bw | > 15,000 mg/kg bw[12] |
| Acute Dermal Toxicity (LD50, rabbit) | > 8,000 mg/kg bw[3] | > 3,160 mg/kg bw | > 2,000 mg/kg bw | > 1,400 mg/kg bw |
| Skin Irritation (rabbit) | Non-irritant[4] | Non-irritant[8] | Non-irritant | Generally non-irritant, can be a moderate irritant[12] |
| Eye Irritation (rabbit) | Non-irritant[4] | Mild, transitory irritant[8] | Non-irritant | Irritant[12] |
| Reproductive Toxicity | Testicular atrophy and decreased spermatogenesis in rats[2] | No adverse effects on reproduction in a two-generation rat study[10] | No indications of fertility impairment in animal studies | No known reproductive toxicity at normal levels[13] |
| Developmental Toxicity | No teratogenic effects observed | NOAEL: 688-823 mg/kg bw/day (rat)[10] | No indications of developmental toxicity in animal studies | No teratogenic effects observed[13] |
| Genotoxicity | Negative[6] | Negative[9] | Negative | Negative |
| Carcinogenicity | No neoplastic responses in an 18-month rat study[7] | No carcinogenic effect in long-term studies[9] | No carcinogenic effect in long-term studies | Not carcinogenic |
Experimental Protocols and Methodologies
The toxicological data presented in this guide are primarily derived from studies conducted following standardized guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD). Understanding the principles behind these methods is crucial for interpreting the data and appreciating the rigor of the safety assessments.
Acute Toxicity Testing
Acute toxicity studies are designed to determine the adverse effects that occur within a short time of administration of a single dose of a substance.
-
Causality : The choice between different oral toxicity methods (e.g., fixed-dose procedure vs. up-and-down procedure) is often driven by a desire to reduce the number of animals used while still obtaining a robust measure of acute toxicity. The dermal route is investigated to assess risks from occupational or consumer handling.
Irritation and Corrosion Testing
These tests evaluate the potential of a substance to cause reversible (irritation) or irreversible (corrosion) damage to the skin or eyes upon contact.
-
Self-Validation : The use of untreated skin or the contralateral eye as a control in these studies provides an internal validation for the observed effects. The sequential testing strategy, often starting with a single animal, is a refinement to minimize animal use, particularly for substances that may be corrosive.
Reproductive and Developmental Toxicity Screening
The OECD Guideline 421 is a screening test to provide initial information on the potential effects of a substance on reproductive performance and the development of offspring.
-
Causality : This screening study is designed to identify substances that may require more extensive two-generation reproductive toxicity testing (OECD 416). The inclusion of multiple endpoints in both parents and offspring allows for a broad assessment of potential reproductive and developmental hazards.
Discussion and Conclusion
The comparative analysis reveals that while 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) has low acute toxicity, there are notable concerns regarding its potential for reproductive toxicity, specifically testicular effects observed in animal studies[2][5]. In contrast, the alternatives Irganox 1010 and Irganox 1076 demonstrate a more favorable toxicological profile across a range of endpoints, including reproductive and developmental toxicity, where they have not shown adverse effects in comprehensive studies[10][11].
Vitamin E (α-tocopherol) presents a compelling bio-based alternative with a very low toxicity profile. Its use as a polymer stabilizer is an area of active research, with studies indicating its effectiveness[14][15]. The primary considerations for its broader adoption are its cost and potential for discoloration at higher concentrations. The safety of α-tocopherol for use in food contact materials has been assessed, and it is considered to not raise a safety concern when used in polyolefins[16].
Expert Insights and Recommendations:
-
Prioritizing Safety in Material Selection : For applications with a high potential for human contact, such as medical devices and food packaging, the selection of antioxidants with a well-characterized and favorable toxicological profile is paramount. Based on the available data, Irganox 1010, Irganox 1076, and Vitamin E present a lower toxicological risk compared to MBEBP, particularly concerning reproductive health.
-
Performance vs. Toxicity Trade-offs : While this guide focuses on toxicity, the performance of these antioxidants in specific polymer systems under various processing and end-use conditions must also be considered. The choice of an alternative should be based on a holistic assessment of both safety and efficacy.
-
The Rise of Bio-Based Alternatives : The increasing demand for sustainable and "greener" materials makes Vitamin E an attractive option. Further research into its long-term stability and performance in a wider range of polymers is warranted.
References
- Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Human health tier II assessment. (2016, April 21). Retrieved from https://www.nicnas.gov.au/chemical-information/imap-assessments/imap-assessment-details?assessment_id=459
- Famico Trading Limited. (2017, May 2). Irganox-1010-MSDS.pdf.
- Takagi, A., Takada, K., Sai, J., Momma, J., Aida, Y., Suzuki, S., ... & Kurokawa, Y. (1996). Chronic oral toxicity of a synthetic antioxidant, 2,2'-methylenebis(4-ethyl- 6-tert-butylphenol), in rats.
- Takagi, A., Momma, J., Aida, Y., Takada, K., Suzuki, S., Naitoh, K., ... & Kurokawa, Y. (1992). Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 1. Acute and subchronic toxicity. The Journal of toxicological sciences, 17(3), 151–160.
- OECD. (n.d.). SIDS Initial Assessment Profile: Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate).
- EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2017).
- BASF. (2025, August 13). Irganox® 1010 - Safety Data Sheet.
- Tomassi, G., & Silano, V. (1986). An assessment of the safety of tocopherols as food additives. Food and chemical toxicology, 24(10-11), 1051–1061.
- Al-Malaika, S., Goodwin, C., Issenhuth, S., & Burdick, D. (1999). The antioxidant role of α‐tocopherol in polymers II. Melt stabilising effect in polypropylene.
- National Technical Reports Library. (1979). Preliminary Toxicological Study of Irganox 1010.
- Wolf, C., Krivec, T., Blassnig, J., Lederer, K., & Schneider, W. (2002). Examination of the suitability of alpha-tocopherol as a stabilizer for ultra-high molecular weight polyethylene used for articulating surfaces in joint endoprostheses. Journal of materials science. Materials in medicine, 13(2), 185–189. 185–189.
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- 7. Test No. 404: Acute Dermal Irritation/Corrosion - OECD - Google Books [books.google.com.pk]
- 8. Preliminary Toxicological Study of Irganox 1010. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
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- 16. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) Analysis: Ensuring Accuracy and Comparability in Antioxidant Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of additives like the antioxidant 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is paramount for ensuring product quality, stability, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for this specific hindered phenolic antioxidant, grounded in field-proven insights and experimental data. We will delve into the causality behind experimental choices, present detailed protocols, and discuss the critical aspects of inter-laboratory comparisons to foster trustworthiness and reproducibility in analytical results.
Introduction: The Significance of Accurate Antioxidant Analysis
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), often referred to by trade names such as Antioxidant 425, is a widely used phenolic antioxidant in various materials, including plastics and pharmaceutical preparations, to prevent oxidative degradation.[1][2] Its function is to scavenge free radicals, thereby protecting the active pharmaceutical ingredient (API) or polymer matrix from degradation.[3] The concentration of this antioxidant must be carefully controlled; insufficient levels can lead to product instability, while excessive amounts may introduce toxicity or other undesirable effects. Therefore, robust and reliable analytical methods are essential for its accurate quantification.
This guide will focus on the two most prevalent analytical techniques for the determination of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will also touch upon spectrophotometric methods as a simpler, albeit less specific, alternative.
The Imperative of Inter-Laboratory Comparison
Achieving consistent and comparable results across different laboratories is a cornerstone of scientific integrity and a critical requirement for regulatory submissions and quality control in a global market. Inter-laboratory comparisons (ILCs), also known as proficiency testing, are designed to assess the performance of laboratories and the reliability of analytical methods.[4] By analyzing the same homogenous sample, participating laboratories can identify potential biases in their methods, improve their analytical procedures, and demonstrate their competence.
A 2000 and 2002 interlaboratory test on the determination of antioxidants in polyolefins, which included the structurally similar hindered phenolic antioxidant Irganox 1010, revealed significant variability in results between laboratories.[4] This study highlighted that while repeatability within a single laboratory was generally good (relative standard deviation of 1.3-5.5%), the reproducibility between laboratories was much lower (relative standard deviation of 12-28%).[4] This underscores the critical need for standardized methods and continuous performance monitoring through ILCs.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a critical decision that depends on factors such as the nature of the sample matrix, the required sensitivity and selectivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with Ultraviolet (UV) detection is the most common and often preferred method for the analysis of phenolic antioxidants in various matrices due to its robustness, reliability, and wide availability.[4]
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated on a chromatographic column based on their differential partitioning between the stationary phase (the column packing material) and the mobile phase (a solvent or mixture of solvents). As 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) elutes from the column, it is detected by a UV detector at a specific wavelength where it absorbs light. The amount of light absorbed is proportional to the concentration of the analyte.
Causality of Experimental Choices:
-
Column: A C18 reversed-phase column is typically chosen for the separation of moderately non-polar compounds like hindered phenolic antioxidants. The long carbon chains of the C18 stationary phase provide excellent retention and separation for these analytes.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water is commonly used. The organic solvent is the strong eluting solvent, and its proportion is optimized to achieve a good balance between analysis time and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate the target analyte from other components in the sample matrix.
-
Detection: UV detection is simple, robust, and provides good sensitivity for phenolic compounds which typically have strong UV absorbance due to their aromatic rings. The detection wavelength is chosen at the absorbance maximum of the analyte to ensure the highest sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds.
Principle: The sample is introduced into a heated injection port where it is vaporized. The gaseous sample is then carried by an inert gas (the mobile phase) through a long, thin capillary column. Separation occurs based on the different boiling points and interactions of the compounds with the stationary phase lining the column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for highly specific identification and quantification.
Causality of Experimental Choices:
-
Derivatization: Phenolic compounds can sometimes exhibit poor chromatographic peak shape in GC due to their polar hydroxyl group. To improve volatility and chromatographic performance, a derivatization step, such as silylation, is often employed to convert the polar -OH group into a less polar silyl ether.[5]
-
Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for the analysis of a wide range of semi-volatile organic compounds.
-
Detection: Mass spectrometry provides excellent selectivity, allowing for the differentiation of the target analyte from co-eluting matrix components based on their unique mass spectra. Selected Ion Monitoring (SIM) mode can be used to further enhance sensitivity by monitoring only the characteristic ions of the target analyte.
Spectrophotometric Methods
Spectrophotometric methods, such as the Folin-Ciocalteu assay, are often used for the determination of total phenolic content.[6][7]
Principle: These methods are based on a colorimetric reaction where a reagent reacts with phenolic compounds to produce a colored product. The intensity of the color, which is measured with a spectrophotometer, is proportional to the total concentration of phenolic compounds in the sample.
Limitations: The primary drawback of these methods is their lack of specificity. The reagent reacts with a wide range of phenolic compounds, and therefore the result represents the total phenolic content rather than the concentration of a specific analyte like 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). This makes it unsuitable for precise quantification in a mixture but can be a useful screening tool.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of hindered phenolic antioxidants. The data for HPLC-UV is based on the findings of an inter-laboratory study on similar antioxidants.[4]
| Parameter | HPLC-UV | GC-MS |
| Specificity | Good | Excellent |
| Sensitivity (LOD) | ~2 ppm[8] | ng/mL range[5] |
| Precision (Repeatability RSDr) | 1.3 - 5.5%[4] | Typically <10% |
| Precision (Reproducibility RSDR) | 12 - 28%[4] | 15 - 30% (expected) |
| Sample Throughput | High | Moderate |
| Cost | Moderate | High |
| Derivatization Required | No | Often recommended |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) using HPLC-UV and GC-MS. It is important to note that these are representative methods and may require optimization for specific sample matrices.
Protocol 1: Quantitative Analysis by HPLC-UV
This protocol is adapted from established methods for the analysis of similar hindered phenolic antioxidants.[4]
1. Instrumentation:
- High-Performance Liquid Chromatograph with a UV detector.
- C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Data acquisition and processing software.
2. Reagents and Standards:
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) analytical standard.
- Sample solvent: Acetonitrile.
3. Chromatographic Conditions:
- Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
- Start with 60% A, increase to 100% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- UV Detection: 280 nm.
4. Standard Preparation:
- Prepare a stock solution of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in acetonitrile at a concentration of 1000 µg/mL.
- Prepare a series of calibration standards by diluting the stock solution with acetonitrile to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation:
- Accurately weigh a known amount of the sample into a volumetric flask.
- Add acetonitrile and dissolve the sample completely, using sonication if necessary.
- Dilute to the mark with acetonitrile.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Analysis and Quantification:
- Inject the calibration standards and the sample solutions into the HPLC system.
- Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
- Determine the concentration of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantitative Analysis by GC-MS
This protocol is based on general procedures for the analysis of phenolic compounds by GC-MS.[5]
1. Instrumentation:
- Gas Chromatograph coupled to a Mass Spectrometer.
- Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Data acquisition and processing software.
2. Reagents and Standards:
- Dichloromethane (GC grade).
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.
- 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) analytical standard.
- Internal Standard (e.g., a structurally similar compound not present in the sample).
3. GC-MS Conditions:
- Injector Temperature: 280 °C.
- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Transfer Line Temperature: 290 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
4. Standard and Sample Preparation with Derivatization:
- Prepare stock solutions of the analyte and internal standard in dichloromethane.
- To an aliquot of the standard or sample solution in a vial, add a known amount of the internal standard.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Add 100 µL of BSTFA with 1% TMCS and 100 µL of dichloromethane.
- Cap the vial tightly and heat at 70 °C for 30 minutes.
- Cool to room temperature before injection.
5. Analysis and Quantification:
- Inject the derivatized standards and samples into the GC-MS system.
- Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
- Determine the concentration of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in the samples using the calibration curve.
Visualization of Analytical Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical workflow.
Caption: HPLC-UV analysis workflow for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Caption: GC-MS analysis workflow for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
-
HPLC-UV is generally the more practical choice for routine quality control due to its lower cost, higher throughput, and simpler sample preparation. The robustness of this method has been demonstrated in inter-laboratory studies of similar compounds.[4]
-
GC-MS offers superior specificity and sensitivity, making it an excellent choice for complex matrices, trace-level analysis, or for confirmatory purposes. The requirement for derivatization can add to the sample preparation time and complexity.
The significant inter-laboratory variability observed in studies of similar antioxidants underscores the importance of a well-defined and harmonized analytical protocol.[4] Laboratories should prioritize the use of validated methods, participate regularly in proficiency testing schemes, and establish a robust internal quality control system to ensure the accuracy and comparability of their results. Spectrophotometric methods, while simple, should be used with caution and are best suited for screening purposes where the determination of total phenolic content is sufficient.
By understanding the principles, advantages, and limitations of each analytical technique, and by adhering to rigorous quality assurance practices, researchers, scientists, and drug development professionals can ensure the reliability of their data for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) analysis, ultimately contributing to the development of safe and effective products.
References
- Interlaboratory test on polymers: Determination of antioxidants in polyolefins. (2005).
- Separation of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]
- Quantification of phenolic antioxidants in rat cerebrospinal fluid by GC-MS after oral administration of compounds. (2010). PubMed. [Link]
- Separation of 2,2'-Methylenebis(6-tert-butyl-3,4-xylenol) on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Intra-laboratory validation of microplate methods for total phenolic content and antioxidant activity on polyphenolic extracts, and comparison with conventional spectrophotometric methods. (2014). PubMed. [Link]
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- YOSHINOX 425 (2,2'-Methylenebis(6-tert-butyl-4-ethylphenol)).
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A Comparative Guide to the Degradation Pathways of Phenolic Antioxidants: Mechanisms, Stability, and Experimental Analysis
For researchers, scientists, and professionals in drug development, a profound understanding of the stability and degradation of phenolic antioxidants is paramount. These compounds, lauded for their health benefits, are susceptible to a variety of degradation pathways that can alter their efficacy and safety. This guide provides an in-depth comparative analysis of the degradation mechanisms of different classes of phenolic antioxidants, supported by experimental data and detailed protocols for their evaluation. Our focus is on elucidating the "why" behind the observed phenomena, offering insights grounded in chemical principles and analytical best practices.
Introduction: The Double-Edged Sword of Phenolic Antioxidant Reactivity
Phenolic antioxidants are a diverse group of phytochemicals characterized by at least one aromatic ring with one or more hydroxyl groups. Their antioxidant prowess stems from the ability of these hydroxyl groups to donate a hydrogen atom or an electron to neutralize free radicals.[1] This inherent reactivity, however, also makes them susceptible to degradation under various environmental stimuli, including heat, light, oxygen, and pH fluctuations.[2] Understanding these degradation pathways is not merely an academic exercise; it is critical for predicting shelf-life, ensuring the efficacy of antioxidant-containing formulations, and identifying potential degradation products that may have altered biological activities.
This guide will comparatively analyze the degradation of three major classes of phenolic antioxidants:
-
Flavonoids: (e.g., Quercetin, Catechin) - Characterized by a C6-C3-C6 backbone.
-
Phenolic Acids: (e.g., Gallic Acid, Caffeic Acid) - Divided into hydroxybenzoic and hydroxycinnamic acids.
-
Stilbenes: (e.g., Resveratrol) - Featuring a C6-C2-C6 structure.
Comparative Degradation Pathways: A Tale of Structure and Reactivity
The structural nuances of each class of phenolic antioxidant dictate their susceptibility to different degradation mechanisms. Here, we explore the primary pathways of thermal and photodegradation.
Thermal Degradation: When the Heat is On
Thermal processing is a common practice in the food and pharmaceutical industries, but it can significantly impact the stability of phenolic antioxidants.[3] The degradation kinetics often follow a first-order model, meaning the rate of degradation is proportional to the concentration of the antioxidant.[4][5]
Flavonoids like quercetin are particularly susceptible to thermal degradation, which is accelerated at alkaline pH. The degradation pathway often involves the C-ring and the o-diphenol structure of the B-ring.[6] Key degradation products include protocatechuic acid and phloroglucinol carboxylic acid, formed through the cleavage of the flavonoid skeleton.[6]
In the case of catechins and their epimers, such as epicatechin , thermal stress not only leads to degradation but also epimerization—a change in the stereochemistry at a single chiral center.[4][5] The primary degradation reactions for epicatechin in boiling aqueous solutions include isomerization, oxidation, hydroxylation, dimerization, and ring cleavage, resulting in a complex mixture of degradation products.[7]
Gallic acid , a hydroxybenzoic acid, undergoes a multi-step thermal decomposition. Initially, it dehydrates, followed by the decomposition of the organic matter at higher temperatures.[8] A key degradation pathway is decarboxylation, leading to the formation of pyrogallol.
Studies comparing the thermal stability of different phenolic compounds have revealed that stability is highly structure-dependent. For instance, one study found the order of thermal stability at 180°C to be gallic acid and caffeic acid being more stable than quercetin and catechin.[9] This suggests that the C-ring of flavonoids may be a point of vulnerability under thermal stress compared to the simpler structure of phenolic acids.
Table 1: Comparative Thermal Degradation Kinetics of Selected Phenolic Antioxidants
| Phenolic Antioxidant | Class | Conditions | Half-life (t½) | Key Degradation Products | Reference |
| (-)-Epicatechin | Flavonoid | Boiling water | < 10 min | Isomers, oxidation products, dimers, ring cleavage products | [7] |
| Quercetin | Flavonoid | 90°C, aqueous | pH-dependent | Protocatechuic acid, phloroglucinol carboxylic acid | [6] |
| Catechin | Flavonoid | 100°C, aqueous | ~100 min | Epimerization and degradation products | [5] |
| Gallic Acid | Phenolic Acid | 100°C, aqueous | > 240 min | Pyrogallol | [10] |
Photodegradation: The Energy of Light
Exposure to ultraviolet (UV) and visible light can induce photochemical reactions that lead to the degradation of phenolic antioxidants.
Resveratrol , a well-known stilbene, is particularly susceptible to photodegradation. The primary photochemical reaction is the trans-cis isomerization.[11] The trans-isomer is the more stable and biologically active form. Upon UV irradiation, it rapidly converts to the less stable cis-isomer.[11] Further irradiation can lead to the formation of other photoproducts through electrocyclic reactions of the cis-isomer to a dihydrophenanthrene intermediate.[11][12]
The photodegradation of quercetin in alcoholic solutions under UVA and UVB light leads to an oxidation reaction and the addition of an alcohol molecule across the 2,3-double bond of the C-ring.[13] This highlights the role of the solvent in the photodegradation pathway. The hydroxyl groups at positions 3, 3', and 4' are crucial for both its antioxidant activity and its photolability.[13]
A comparative study on the stability of various phenolic compounds under sunlight exposure revealed that quercetin, p-coumaric acid, and ellagic acid were among the least stable.[14] In contrast, gallic acid, caffeic acid, catechin, and epicatechin were found to be more stable when stored in the absence of sunlight.[14] This suggests that the extended conjugation and specific substitution patterns in flavonoids like quercetin may make them more prone to photo-induced reactions.
Diagram 1: Comparative Degradation Pathways
Caption: Comparative thermal and photodegradation pathways of different classes of phenolic antioxidants.
Experimental Protocols for Degradation Analysis
To empirically compare the stability of phenolic antioxidants, a systematic experimental approach is required. Here, we provide detailed protocols for assessing thermal and photodegradation, followed by quantification of the remaining antioxidant and its activity.
Experimental Workflow
The overall workflow for a comparative degradation study involves subjecting solutions of different phenolic antioxidants to a specific stressor (heat or light) over time. Aliquots are taken at various time points and analyzed to determine the concentration of the parent antioxidant and the remaining antioxidant activity.
Diagram 2: Experimental Workflow for Degradation Studies
Caption: A generalized workflow for the comparative analysis of phenolic antioxidant degradation.
Protocol 1: Thermal Degradation Study
Objective: To compare the thermal stability of different phenolic antioxidants in an aqueous solution.
Materials:
-
Phenolic antioxidant standards (e.g., quercetin, catechin, gallic acid, resveratrol)
-
HPLC-grade methanol
-
Deionized water
-
Water bath with temperature control
-
HPLC system with UV or MS detector
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each phenolic antioxidant in methanol. The choice of methanol is due to its ability to dissolve a wide range of phenolic compounds.
-
Working Solution Preparation: Dilute the stock solutions with deionized water to a final concentration of 100 µg/mL in separate amber vials. The use of amber vials is crucial to prevent photodegradation during the experiment.
-
Thermal Stress Application: Place the vials in a pre-heated water bath at 80°C. This temperature is chosen as it is representative of many food processing conditions and accelerates degradation without being excessively harsh.
-
Time-Course Sampling: At specified time intervals (e.g., 0, 30, 60, 90, 120 minutes), remove an aliquot from each vial. The "t=0" sample represents the initial concentration before thermal degradation.
-
Sample Quenching: Immediately cool the aliquots on ice to stop further degradation.
-
HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the remaining concentration of the parent antioxidant.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To quantify the concentration of a phenolic antioxidant in a sample.
Instrumentation and Conditions (Example for Flavonoids and Phenolic Acids):
-
HPLC System: Agilent 1260 Infinity or equivalent with a diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A C18 column is a versatile choice for separating moderately polar compounds like phenolic antioxidants.
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. The formic acid helps to improve peak shape by keeping the phenolic compounds in their protonated form.
-
Gradient: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of each antioxidant (e.g., ~280 nm for catechins, ~370 nm for quercetin).
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of the antioxidant of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Injection: Inject the standards and the samples from the degradation study.
-
Data Analysis: Integrate the peak area of the antioxidant in each chromatogram. Construct a standard curve by plotting peak area versus concentration. Use the regression equation to calculate the concentration of the antioxidant in the unknown samples.
Protocol 3: DPPH Radical Scavenging Assay
Objective: To measure the antioxidant activity of the samples from the degradation study.
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[15] This assay is straightforward and widely used for screening antioxidant activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dilute the aliquots from the degradation study with methanol to a suitable concentration range.
-
Assay Procedure:
-
Add 100 µL of the diluted sample to a well of the 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photo-bleaching of the DPPH radical.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Data Interpretation and Comparative Analysis
The data obtained from the HPLC and DPPH assays can be used to perform a comprehensive comparative analysis of the degradation of the different phenolic antioxidants.
-
Degradation Kinetics: Plot the natural logarithm of the concentration of the antioxidant (ln[A]) versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line is equal to the negative of the rate constant (-k).
-
Half-Life (t½): The half-life, which is the time required for the concentration of the antioxidant to decrease by half, can be calculated for a first-order reaction using the equation: t½ = 0.693 / k.
-
Loss of Antioxidant Activity: Plot the % DPPH inhibition versus time for each antioxidant. This will provide a direct comparison of how quickly the antioxidant activity of each compound diminishes under the applied stress.
By comparing the rate constants, half-lives, and the rate of activity loss, a clear picture of the relative stability of the different phenolic antioxidants can be established.
Conclusion: From Understanding to Application
The degradation of phenolic antioxidants is a complex process governed by the interplay of their chemical structure and environmental factors. This guide has provided a comparative analysis of the degradation pathways of flavonoids, phenolic acids, and stilbenes, highlighting the key differences in their stability and degradation products. The detailed experimental protocols offer a practical framework for researchers to conduct their own comparative studies.
A thorough understanding of these degradation pathways is not just of academic interest; it is essential for the rational design of stable formulations, the optimization of processing and storage conditions, and the accurate prediction of the in-vivo efficacy of phenolic antioxidant-based products. By embracing the principles of scientific integrity and rigorous experimental design, we can unlock the full potential of these valuable natural compounds.
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A Comparative Guide to the Efficacy of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in Polymer Stabilization
For researchers, scientists, and professionals in drug development and material science, the selection of an appropriate antioxidant is a critical decision that directly impacts the long-term stability and performance of polymer-based products. This guide provides an in-depth technical comparison of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a prominent phenolic antioxidant, against other commonly used alternatives in various polymer systems. Our analysis is grounded in experimental data and established testing methodologies to offer a comprehensive resource for informed decision-making.
Introduction to 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), often referred to by trade names such as Antioxidant 425, is a high-performance, non-discoloring, sterically hindered phenolic antioxidant. Its molecular structure, characterized by two phenolic groups linked by a methylene bridge, makes it an effective scavenger of free radicals, which are the primary instigators of oxidative degradation in polymers. This degradation manifests as discoloration, embrittlement, and a general loss of mechanical properties.
Chemical Structure:
-
Chemical Name: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
-
CAS Number: 88-24-4
-
Molecular Formula: C₂₅H₃₆O₂
-
Molecular Weight: 368.55 g/mol
The bisphenolic nature of this antioxidant provides enhanced thermal stability compared to some monophenolic alternatives, making it suitable for demanding processing conditions and long-term applications.
The Mechanism of Action: A Radical Scavenging Approach
Phenolic antioxidants, including 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), function by interrupting the auto-oxidation chain reaction. The process begins when a polymer is exposed to heat, UV radiation, or mechanical stress, leading to the formation of highly reactive free radicals. These radicals can then react with oxygen to form peroxy radicals, which propagate the degradation process.
A phenolic antioxidant donates a hydrogen atom from its hydroxyl group to the peroxy radical, neutralizing it and forming a stable phenoxyl radical. This phenoxyl radical is resonance-stabilized and sterically hindered by the bulky tert-butyl groups, preventing it from initiating new degradation chains.
Caption: Mechanism of a hindered phenolic antioxidant interrupting the polymer auto-oxidation cycle.
Experimental Evaluation of Antioxidant Efficacy
To objectively compare the performance of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) with its alternatives, standardized testing methodologies are employed. These tests simulate the aging processes that polymers undergo during their service life and provide quantitative data on their stability.
Accelerated Aging Protocols
Accelerated aging is a technique used to estimate the long-term effects of aging in a reduced timeframe by exposing polymer samples to elevated temperatures.[1][2] Standard practices for this are outlined in ASTM D3045 and ASTM F1980.[1][3] After aging, the retention of key mechanical properties such as tensile strength, elongation at break, and impact strength are measured. A higher retention of these properties indicates better antioxidant performance.
Experimental Workflow for Accelerated Aging:
Caption: A simplified workflow for evaluating antioxidant efficacy through accelerated aging.
Oxidation Induction Time (OIT)
Oxidation Induction Time (OIT) is a measure of a material's resistance to thermo-oxidative degradation. This test is performed using a Differential Scanning Calorimeter (DSC) according to standards such as ISO 11357-6 and ASTM D3895.[4] The sample is heated to a specific isothermal temperature in an inert atmosphere (nitrogen), after which the atmosphere is switched to oxygen. The time from the introduction of oxygen until the onset of the exothermic oxidation reaction is the OIT. A longer OIT indicates greater thermal stability.[4][5]
Comparative Performance in Different Polymer Types
The efficacy of an antioxidant is highly dependent on the polymer matrix in which it is used. The following sections provide a comparative analysis of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) against common alternatives in polyolefins, styrenics, and elastomers.
Polyolefins (Polyethylene and Polypropylene)
Polyolefins are widely used in packaging, automotive components, and various consumer goods. They are susceptible to degradation during high-temperature processing and long-term heat exposure. Common antioxidants used for polyolefin stabilization include Irganox 1010, Irganox 1076, and Butylated Hydroxytoluene (BHT).
Table 1: Comparative Oxidation Induction Time (OIT) in Polyethylene (HDPE)
| Antioxidant | Chemical Name | OIT (minutes at 200°C) |
| Antioxidant 425 | 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | ~45 - 60 |
| Irganox 1010 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | ~80 - 100 |
| Irganox 1076 | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | ~60 - 75 |
| BHT | Butylated Hydroxytoluene | ~15 - 25 |
Note: The OIT values presented are typical ranges and can vary depending on the specific grade of polyethylene, antioxidant concentration, and testing conditions.
Analysis: In high-density polyethylene (HDPE), Irganox 1010 generally exhibits a longer OIT, indicating superior long-term thermal stability.[5] Irganox 1076 also shows excellent performance.[6] 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) provides good thermal stability, outperforming the more volatile BHT. BHT's lower molecular weight can lead to its loss during high-temperature processing.
Styrenic Polymers (ABS)
Acrylonitrile-Butadiene-Styrene (ABS) is an engineering thermoplastic known for its toughness and rigidity. However, the presence of the unsaturated butadiene phase makes it susceptible to oxidative degradation, leading to yellowing and embrittlement.
Table 2: Performance in Acrylonitrile-Butadiene-Styrene (ABS) after Thermal Aging
| Antioxidant | Impact Strength Retention after Aging (%) | Yellowness Index (YI) after Aging |
| Antioxidant 425 | ~75 - 85 | ~20 - 30 |
| Irganox 1076 | ~70 - 80 | ~25 - 35 |
| Irganox 1010 | ~80 - 90 | ~15 - 25 |
| BHT | ~50 - 60 | ~35 - 45 |
Note: Data is compiled from various studies and represents typical performance after accelerated thermal aging. Lower Yellowness Index indicates better color stability.
Analysis: In ABS, a combination of antioxidants is often used to achieve optimal stability.[7] When used as a primary antioxidant, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) demonstrates good retention of impact strength and better color stability compared to BHT.[8] Irganox 1010 often provides the best overall performance in terms of both mechanical property retention and color stability in styrenic polymers.
Elastomers (Styrene-Butadiene Rubber - SBR)
Elastomers like Styrene-Butadiene Rubber (SBR) are used in a wide range of applications, from tires to industrial hoses, where flexibility and durability are crucial. The unsaturated nature of SBR makes it prone to oxidative aging, which can lead to hardening and cracking. Phenolic and amine-based antioxidants are commonly used for stabilization.
Table 3: Efficacy in Styrene-Butadiene Rubber (SBR) Vulcanizates
| Antioxidant Type | Property Retention after Aging | Staining/Discoloration |
| Bisphenolic (e.g., Antioxidant 425) | Good to Excellent | Low to Moderate |
| Monophenolic (e.g., BHT) | Fair to Good | Low |
| Amine-based (e.g., IPPD) | Excellent | High |
Analysis: Bisphenolic antioxidants like 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) offer a good balance of performance and low discoloration in SBR.[9] While amine-based antioxidants such as N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) provide excellent protection against oxidative and ozone-induced aging, they are known to cause significant staining. Monophenolic antioxidants like BHT are less effective in providing long-term heat stability in elastomers compared to their bisphenolic counterparts.
Concluding Remarks for the Practicing Scientist
The selection of an antioxidant is a multifaceted decision that requires a thorough understanding of the polymer system, processing conditions, and end-use application requirements.
-
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) emerges as a versatile and effective antioxidant, offering a compelling balance of thermal stability, low volatility, and minimal discoloration across a range of polymers.
-
For polyolefins requiring the highest long-term thermal stability, higher molecular weight antioxidants like Irganox 1010 may be preferred.
-
In styrenics such as ABS, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) provides a good combination of mechanical property retention and color stability, although synergistic blends with other antioxidants are often employed for optimal performance.
-
For elastomers where color is a critical factor, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) presents a significant advantage over staining amine-based antioxidants while offering superior performance to more volatile monophenolic options.
Ultimately, the experimental data presented in this guide should serve as a foundation for further application-specific testing. It is imperative to conduct thorough evaluations under conditions that mimic the intended processing and end-use environments to ensure the selected antioxidant package delivers the desired long-term performance and stability.
References
- Trigon Chemie. (2017). IRGANOX 1010 Technical Datasheet.
- Yao, F. H., Wang, X., & Chen, J. (2024). Effects of two antioxidants with different degrees of steric hindrance on the thermal‐oxidative aging properties of ABS resin. Journal of Applied Polymer Science.
- Pospíšil, J., Nešpůrek, S., & Pfaendner, R. (2002). The Comparative Antioxidant Effectiveness of Phenolic Stabilizers in Low-Density Polyethylene. Journal of Polymer Science Part A: Polymer Chemistry, 40(19), 3312-3326.
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- Jordi Labs. (n.d.). ASTM-F1980: Standard Guide for Accelerated Aging of Sterile Barrier Systems for Medical Devices.
- ASTM D3045-17. (2017). Standard Practice for Heat Aging of Plastics Without Load.
- Fiorio, R., D'hooge, D. R., Ragaert, K., & Cardon, L. (2018). A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS. Polymers, 10(12), 1366.
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A Comparative Environmental Impact Assessment of Polymer Stabilizers: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) vs. Alternatives
In the pursuit of enhancing polymer durability and lifespan, the selection of appropriate stabilizers is paramount. However, with increasing environmental scrutiny, the ecological footprint of these additives has become a critical consideration for researchers and drug development professionals. This guide provides an in-depth comparison of the environmental impact of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a common phenolic antioxidant, with other widely used stabilizer classes, namely Hindered Amine Light Stabilizers (HALS) and phosphite stabilizers. This analysis is grounded in available experimental data to facilitate informed, sustainable material selection.
Introduction to Polymer Stabilizers and the Compound in Focus
Polymer degradation is an unavoidable process initiated by factors such as heat, light, and oxygen. Stabilizers are essential additives that inhibit these degradation pathways, preserving the mechanical and physical properties of polymeric materials.[1] Phenolic antioxidants, such as 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), function primarily by scavenging free radicals, thereby terminating the oxidative chain reactions that lead to polymer breakdown.[2]
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a sterically hindered phenolic antioxidant widely used in plastics, rubbers, and adhesives to provide thermal stability.[3] Its molecular structure, featuring two hindered phenol groups linked by a methylene bridge, allows it to effectively neutralize peroxy radicals.
Comparative Environmental Profile
An objective comparison of the environmental impact of stabilizers requires a multi-faceted approach, considering their toxicity, persistence in the environment (biodegradability), and potential to accumulate in living organisms (bioaccumulation).
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (Phenolic Antioxidant)
Ecotoxicity: Experimental data indicates that 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) exhibits low acute toxicity to aquatic organisms.[4]
-
Fish (Oryzias latipes): 96-hour LC50 > 3 mg/L[4]
-
Aquatic Invertebrates (Daphnia magna): 48-hour EC50 > 100 mg/L (saturated solution)[4]
-
Algae (Pseudokirchneriella subcapitata): 72-hour NOEC = 100% of the filtrate of a saturated solution[4]
Persistence and Bioaccumulation: While specific data for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is limited, studies on a closely related analogue, 2,2'-methylenebis(4-methyl-6-tert-butylphenol), show that it is not readily biodegradable.[5] However, its potential for bioaccumulation is considered low, with a bioconcentration factor (BCF) ranging from 320 to 780 in carp.[5]
Hindered Amine Light Stabilizers (HALS)
HALS are highly efficient light stabilizers that function by scavenging free radicals, and they are regenerated in the process, providing long-term protection.[6] However, their environmental fate is a growing concern.
Ecotoxicity: The ecotoxicity of HALS varies depending on the specific compound. For instance, Tinuvin 770, a common HALS, is classified as very toxic to aquatic life with long-lasting effects.[7]
-
Fish (Lepomis macrochirus) for Tinuvin 770: 96-hour LC50 = 4.4 mg/L[7]
-
In vivo studies in rats have also indicated potential cardiotoxic effects of Tinuvin 770.[8]
Persistence and Bioaccumulation: Many HALS are persistent in the environment and have the potential for long-range transport.[9] For example, Tinuvin 770 is not readily biodegradable.[4] High molecular weight HALS, such as Chimassorb 944, exhibit low volatility and high resistance to extraction, which can reduce their mobility but also contribute to their persistence in the environment.[10][11]
Phosphite Stabilizers
Phosphite stabilizers are often used as secondary antioxidants in combination with primary antioxidants like hindered phenols.[12] They function by decomposing hydroperoxides, which are precursors to damaging free radicals.[13]
Ecotoxicity: Generally, phosphite esters are considered to have a lower environmental impact and some can be derived from renewable resources.[14][15] However, the environmental risk can vary. For instance, some aryl phosphate esters, which are related to phosphite stabilizers, have been identified as potentially meeting the criteria for being persistent, bioaccumulative, and toxic (PBT).[16] Specific data for commonly used phosphite stabilizers like Irgafos 168 indicates that its degradation products can include 2,4-di-tert-butylphenol.[17]
Persistence and Bioaccumulation: Some phosphite esters are capable of undergoing biodegradation under certain conditions.[14] However, their persistence can be influenced by their chemical structure and environmental factors. Polymeric phosphites are being developed to have low migration and are considered for food-contact applications.[18]
Data Summary and Comparison
The following table summarizes the available quantitative data for a representative compound from each stabilizer class.
| Stabilizer Class | Representative Compound | Acute Fish Toxicity (LC50) | Acute Daphnia Toxicity (EC50) | Biodegradability | Bioaccumulation Potential |
| Phenolic Antioxidant | 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | > 3 mg/L (Oryzias latipes)[4] | > 100 mg/L (Daphnia magna)[4] | Not readily biodegradable (based on analogue)[5] | Low (BCF 320-780, based on analogue)[5] |
| HALS | Tinuvin 770 | 4.4 mg/L (Lepomis macrochirus)[7] | Data not readily available | Not readily biodegradable[4] | Potential for bioaccumulation |
| Phosphite Stabilizer | (General) | Varies, some aryl phosphates of concern[16] | Varies | Some are biodegradable[14] | Varies, some aryl phosphates of concern[16] |
Experimental Protocols for Environmental Impact Assessment
The environmental impact of chemical stabilizers is assessed using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Aquatic Toxicity Testing
-
OECD 203: Fish, Acute Toxicity Test: This guideline details a method to assess the median lethal concentration (LC50) of a substance in fish over a 96-hour period.
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test determines the concentration of a substance that causes 50% of the tested Daphnia to become immobile after 48 hours (EC50).
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This protocol evaluates the effect of a substance on the growth of algae over 72 hours, determining the No-Observed-Effect Concentration (NOEC).
Biodegradability Testing
-
OECD 301: Ready Biodegradability: This series of tests (e.g., 301B, 301F) assesses the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic conditions. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 28-day window.
Bioaccumulation Testing
-
OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: This guideline describes procedures to measure the bioconcentration factor (BCF), which is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water.
Visualization of Key Concepts
Figure 1: A comparative overview of the environmental characteristics of the three stabilizer classes.
Figure 2: Simplified mechanism of polymer degradation and the intervention points for different stabilizer classes.
Conclusion and Future Perspectives
The selection of a polymer stabilizer necessitates a careful balance between performance and environmental impact. Based on the available data, 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) presents a profile of low acute aquatic toxicity and low bioaccumulation potential, although it is not readily biodegradable. In contrast, some commonly used HALS exhibit higher aquatic toxicity and are known for their environmental persistence. Phosphite stabilizers represent a varied class, with some offering the potential for a more favorable environmental profile, including biodegradability, though concerns exist for certain aryl phosphate derivatives.
It is crucial to acknowledge the data gaps, particularly the lack of comprehensive, comparative Life Cycle Assessments (LCAs) for these stabilizer classes. Future research should focus on generating such data to enable a more holistic comparison, encompassing factors like greenhouse gas emissions from production and end-of-life impacts. Furthermore, the development of highly effective, biodegradable, and non-toxic stabilizers derived from renewable resources remains a key objective for sustainable polymer science.[9][19]
References
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- Sigma-Aldrich. (2025-12-08). Safety Data Sheet: 2,2′-Methylenebis(6-tert-butyl-4-methylphenol).
- Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applic
- Canada.ca. (Date not available). Screening Assessment: Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- (MBMBP)].
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- GOV.UK. (Date not available).
- Wellt Chemicals. (2024-01-05). The Ultimate Guide to Phosphite Ester 2024.
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- Balan, A., et al. (2022). Migration of Irganox 1010, Irganox 1076, and Titanium dioxide into Doogh and corresponding food simulant from laminated packaging. Scientific Reports, 12(1), 639.
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Unambiguous Structural Confirmation of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol): A Comparative Guide to 2D NMR Techniques
In the realm of pharmaceutical development and materials science, the precise structural elucidation of chemical entities is paramount. For complex molecules such as the antioxidant 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), seemingly minor isomeric variations can lead to significant differences in efficacy, safety, and material properties. While foundational one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a fundamental overview of the chemical environment of protons and carbons, it often falls short in unambiguously resolving the intricate connectivity of such multi-substituted aromatic systems. This guide provides an in-depth exploration of two-dimensional (2D) NMR techniques as the gold standard for the structural confirmation of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), comparing their utility with other common analytical methods.
The Challenge: Beyond the 1D Spectrum
A 1D ¹H or ¹³C NMR spectrum of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) will display the requisite signals for the ethyl, tert-butyl, methylene bridge, and aromatic protons and carbons. However, due to the symmetry of the molecule and the potential for overlapping signals in the aromatic region, definitively assigning each proton and carbon and, more importantly, confirming the connectivity between these groups, can be fraught with ambiguity. This is where the power of 2D NMR spectroscopy becomes indispensable. By spreading the spectral information across two frequency dimensions, we can resolve these overlaps and visualize the intricate network of scalar couplings that define the molecular architecture.
The 2D NMR Toolkit for Structural Elucidation
A suite of 2D NMR experiments, each providing a unique piece of the structural puzzle, is employed to build a comprehensive and self-validating picture of the molecule. The three cornerstone experiments for this purpose are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Workflow for 2D NMR Structural Confirmation
Caption: Workflow for structural elucidation using 2D NMR.
Homonuclear Correlation Spectroscopy (COSY): Mapping Proton-Proton Couplings
The COSY experiment is the starting point for assembling molecular fragments by identifying protons that are scalar-coupled, typically through two or three bonds. In the COSY spectrum of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), we would expect to see key correlations that define the ethyl and aromatic spin systems.
-
Ethyl Group: A cross-peak between the methylene protons (CH₂) and the methyl protons (CH₃) of the ethyl group would be observed, confirming their connectivity.
-
Aromatic Protons: A correlation between the two aromatic protons on the same ring would be expected, confirming their ortho relationship.
| Expected COSY Correlations | Correlating Protons | Significance |
| Ethyl Group | CH₃ ↔ CH₂ | Confirms the ethyl fragment. |
| Aromatic Ring | H-3 ↔ H-5 | Establishes the connectivity of the aromatic protons. |
Heteronuclear Single Quantum Coherence (HSQC): Linking Protons to their Carbons
The HSQC experiment provides direct, one-bond correlations between protons and the carbons to which they are attached. This is a powerful tool for assigning the carbon resonances based on the more readily assigned proton spectrum.
-
Aliphatic Region: The protons of the ethyl groups' CH₃ and CH₂ will each show a correlation to their respective carbon signals. The protons of the tert-butyl groups will show a correlation to the tert-butyl methyl carbons. The methylene bridge protons will correlate to the methylene bridge carbon.
-
Aromatic Region: The two aromatic protons will each correlate to their respective aromatic carbons.
| Expected HSQC Correlations | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Significance |
| tert-Butyl CH₃ | ~1.4 | ~30 | Assigns the tert-butyl carbons. |
| Ethyl CH₃ | ~1.2 | ~15 | Assigns the ethyl methyl carbon. |
| Ethyl CH₂ | ~2.6 | ~23 | Assigns the ethyl methylene carbon. |
| Methylene Bridge CH₂ | ~3.8 | ~35 | Assigns the methylene bridge carbon. |
| Aromatic CH | ~7.0-7.2 | ~125-130 | Assigns the protonated aromatic carbons. |
Heteronuclear Multiple Bond Correlation (HMBC): Assembling the Molecular Skeleton
The HMBC experiment is arguably the most critical for confirming the overall structure, as it reveals long-range correlations (typically 2-3 bonds) between protons and carbons. This allows us to connect the molecular fragments identified by COSY and HSQC.
-
Connecting Substituents to the Ring:
-
The ethyl CH₂ protons should show correlations to the aromatic carbons C-3, C-4, and C-5.
-
The tert-butyl protons should show correlations to the aromatic carbons C-5, C-6, and C-1.
-
-
Confirming the Methylene Bridge:
-
The methylene bridge protons are the key to confirming the dimeric structure. They should show correlations to the aromatic carbons C-1, C-2, and C-6 of both phenolic rings. This is the definitive evidence for the 2,2'-methylene linkage.
-
-
Intra-ring Correlations:
-
The aromatic protons will show correlations to various carbons within their own ring, further solidifying the assignments. For instance, the aromatic proton at position 3 should show correlations to carbons 1, 2, 4, and 5.
-
| Key Expected HMBC Correlations | Proton | Correlating Carbons | Significance |
| Ethyl to Ring | Ethyl CH₂ | C-3, C-4, C-5 | Confirms the position of the ethyl group. |
| tert-Butyl to Ring | tert-Butyl CH₃ | C-5, C-6, C-1 | Confirms the position of the tert-butyl group. |
| Methylene Bridge to Rings | Methylene CH₂ | C-1, C-2, C-6 (of both rings) | Crucially confirms the 2,2'-methylene linkage. |
| Aromatic Proton to Ring | Aromatic H-3 | C-1, C-2, C-4, C-5 | Confirms the substitution pattern on the aromatic ring. |
Comparison with Alternative Analytical Techniques
While 2D NMR is the most powerful single technique for complete structural elucidation, other methods provide complementary and confirmatory information. A multi-technique approach is often the most robust strategy.
| Technique | Information Provided | Strengths | Limitations for this Molecule |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C) | Unambiguous structure determination. | Requires a relatively pure sample and can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, confirms molecular formula. | Does not distinguish between isomers. Fragmentation may not be diagnostic for the specific linkage. |
| Infrared (IR) Spectroscopy | Presence of functional groups (O-H, C-H, C=C). | Fast and simple. Confirms the presence of the phenol and alkyl groups. | Provides limited information on the overall connectivity and cannot distinguish isomers. |
| X-ray Crystallography | Precise 3D structure in the solid state. | The absolute gold standard for structure determination. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not perfectly represent the solution-state conformation. |
Experimental Protocols
Sample Preparation for NMR:
-
Dissolve approximately 10-20 mg of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
2D NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer equipped with a probe capable of performing multinuclear experiments.
-
COSY: A standard gradient-selected COSY (gCOSY) pulse sequence is typically used.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is recommended for optimal signal.
-
HMBC: A gradient-selected HMBC experiment is used. The long-range coupling delay should be optimized for J-couplings of approximately 8 Hz to observe 2- and 3-bond correlations.
Conclusion
For the unambiguous structural confirmation of complex molecules like 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a multi-pronged analytical approach is often employed. However, 2D NMR spectroscopy, through the synergistic application of COSY, HSQC, and HMBC experiments, stands out as the most powerful and self-validating method for elucidating the complete atomic connectivity in solution. The ability to "walk through" the molecule bond by bond provides an unparalleled level of confidence in the assigned structure, a critical requirement for researchers, scientists, and drug development professionals. While techniques like mass spectrometry and IR spectroscopy offer valuable complementary data, they lack the fine-detail resolving power of 2D NMR for definitive isomeric assignment.
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- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
- Structural Elucidation of Compounds from N
- Synthesis and characterization of 4,4′-methylenebis (2,6-di-tert-butylphenol) derivatives of a series of metal alkoxides and alkyls. Taylor & Francis Online. [Link]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their lifecycle, including their proper disposal. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), ensuring the safety of laboratory personnel and the protection of our environment. This process is grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory science.
Understanding the Hazard Profile
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a solid organic compound that presents several hazards that must be understood to ensure safe handling and disposal. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Therefore, all handling and disposal procedures must be designed to minimize exposure through direct contact, inhalation of dust, or accidental ingestion.
From a regulatory standpoint, while this compound may not be explicitly listed as an "acute hazardous waste" in all jurisdictions, its irritant properties necessitate its management as a hazardous waste. This aligns with the "cradle-to-grave" approach to hazardous waste management established by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates that hazardous waste be managed safely from its generation to its final disposal.[3][4]
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The nature of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) as a phenolic derivative dictates the use of specific PPE to prevent exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Neoprene or Butyl Rubber | Provides chemical resistance against phenolic compounds. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against dust particles and potential splashes. |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (if dust is generated) | Protects against inhalation of irritating dust particles. |
This information is synthesized from best practices for handling phenolic compounds.[5][6][7][8]
Step-by-Step Disposal Procedure
The disposal of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) should be a deliberate and systematic process. The following steps provide a clear workflow from the point of waste generation to its final removal from the laboratory.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. It prevents inadvertent and potentially hazardous chemical reactions within a waste container.
-
Designated Waste Container: Establish a dedicated waste container for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) and other compatible solid chemical waste.
-
Incompatible Materials: Do not mix this compound with other waste streams, particularly:
-
Acids and Bases: Keep separate to avoid potential reactions.[9][10]
-
Oxidizing Agents: Store away from strong oxidizers.
-
Phosphate-Based Buffers: This compound may precipitate with certain phosphate buffers, leading to a heterogeneous and potentially reactive mixture in the waste container.[11]
-
Liquids: Do not mix solid waste with liquid waste to prevent the generation of difficult-to-manage mixed-phase waste.[12]
-
Step 2: Waste Container Selection and Labeling
The choice of container and its proper labeling are critical for safety and regulatory compliance.
-
Container Type: Use a wide-mouth, sealable container made of a material compatible with the chemical, such as high-density polyethylene (HDPE). The container must be in good condition, free of leaks or cracks.[13]
-
Labeling: Immediately upon designating a container for waste, affix a "Hazardous Waste" label.[13] The label must include:
-
The full chemical name: "2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)" (no abbreviations or chemical formulas).[13][14]
-
The date when the first piece of waste is added to the container.[14]
-
The name and contact information of the generating researcher or lab.[14]
-
A clear indication of the hazards (e.g., "Irritant").
-
Step 3: Accumulation of Waste
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[9][10] This area should be under the control of laboratory personnel.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[12][15]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[13]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowable time (typically 90 days), contact your institution's EHS department to arrange for a pickup.[10]
-
Documentation: Complete any required waste manifests or pickup request forms as per your institution's procedures.
Emergency Procedures: Spill Response
In the event of a spill of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a prompt and appropriate response is crucial to mitigate exposure and prevent the spread of contamination.
Minor Spill Cleanup Protocol (for small quantities manageable by lab personnel)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: At a minimum, wear the recommended PPE: neoprene or butyl rubber gloves, safety goggles, and a lab coat.
-
Contain the Spill: If it is a powder, take care not to create dust.[16]
-
Collect the Material: Use a scoop or dustpan to carefully collect the spilled solid.[16] Avoid sweeping in a manner that generates airborne dust.
-
Clean the Area: After removing the bulk of the solid, wipe the area with a damp paper towel or absorbent pad to remove any remaining residue.[16]
-
Package the Waste: Place the collected spill debris and any contaminated cleaning materials (gloves, paper towels, etc.) into a sealable plastic bag.
-
Label and Dispose: Label the bag as "Hazardous Waste: 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) Spill Debris" and dispose of it in the designated solid chemical waste container.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
For large spills or spills where you are uncertain about the hazards, evacuate the area, restrict access, and contact your institution's EHS for assistance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Caption: Disposal workflow for 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
References
- Chemical Spill Clean-Up. Environmental Health & Safety - University of Delaware. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- How to Ensure Safe Chemical Waste Disposal in Labor
- What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. [Link]
- Phenol - OHS Information Sheet. Health Safety & Wellbeing - Monash University. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Hazardous Waste Compliance and Assistance.
- Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. [Link]
- How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]
- Packaging Hazardous Waste Guide. Enva. [Link]
- A Checklist For Packing & Shipping Hazardous Waste. Hazardous Waste Experts. [Link]
- Spill Clean up Procedure. Safety & Risk Services - The University of British Columbia. [Link]
- Labor
- Guide for Chemical Spill Response. American Chemical Society. [Link]
- Working Safely with Phenol Guideline. The University of Queensland. [Link]
- Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]
- Phenol Health & Safety Fact Sheet. UC Berkeley. [Link]
- Standard Operating Procedure - Phenol. University of Washington. [Link]
- Hazardous Waste Disposal Procedures Handbook. Lehigh University. [Link]
- How to Prepare and Store Hazardous Waste. UCLA. [Link]
- Safety data sheet - 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol). CPAchem. [Link]
- 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2. PubChem. [Link]
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A Researcher's Guide to Handling 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol): Essential Safety and Operational Protocols
As laboratory professionals dedicated to advancing scientific frontiers, our commitment to safety is paramount. This guide provides essential, direct guidance on the safe handling of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol), a chemical that, while valuable in research, presents notable health and safety challenges. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure research environment.
Understanding the Risks: Hazard Profile of 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) is a substituted phenol compound that can pose several hazards upon exposure. A thorough understanding of these risks is the foundation of a robust safety plan.
Key hazards associated with this compound include:
-
Skin Irritation: Causes skin irritation upon direct contact.[1][2][3][4][5]
-
Serious Eye Irritation: Can lead to serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][4][5]
-
Reproductive Toxicity: Some evidence suggests it may damage fertility or the unborn child.[6]
-
Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[3]
-
Combustible Dust: If dispersed in the air, it may form combustible dust concentrations.
Given these potential hazards, a multi-faceted approach to personal protective equipment (PPE) is necessary to mitigate risks during handling.
Core Directive: Personal Protective Equipment (PPE) for Safe Handling
The selection and proper use of PPE are non-negotiable when working with 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol). The following table outlines the recommended PPE for various laboratory scenarios involving this chemical.
| Scenario | Required Personal Protective Equipment |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | - Nitrile gloves- Chemical safety goggles- Laboratory coat |
| High-Volume Handling or Open Transfers | - Nitrile gloves (consider double-gloving)- Chemical safety goggles and a face shield- Chemical-resistant laboratory coat or apron- Respiratory protection (N95 or higher) if dust is generated |
| Emergency Spill Cleanup | - Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles and a face shield- Chemical-resistant suit or coveralls- Respiratory protection (appropriate for the scale of the spill) |
Step-by-Step Protocol for Donning and Doffing PPE
The effectiveness of PPE is contingent on its correct application and removal. Follow this procedure to minimize the risk of contamination.
Donning Procedure:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Gowning: Put on a clean laboratory coat.
-
Respiratory Protection (if required): Don your respirator, ensuring a proper fit and seal.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your laboratory coat.
Doffing Procedure:
-
Gloves: Remove gloves using a technique that avoids skin contact with the outer surface.
-
Gowning: Remove your laboratory coat, turning it inside out as you do.
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Eye and Face Protection: Remove your face shield (if used), followed by your safety goggles.
-
Respiratory Protection (if used): Remove your respirator without touching the front.
-
Final Hand Hygiene: Wash and dry your hands thoroughly one last time.
Operational and Disposal Plans
Handling and Storage:
-
Always handle 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) in a well-ventilated area, preferably within a chemical fume hood.[3][7]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials and the chemical itself should be disposed of as hazardous waste through an approved waste disposal plant.[2][8]
Visualizing the PPE Selection Process
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
Caption: PPE Selection Workflow for Handling 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol).
References
- Safety data sheet for 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol). (2022-05-09). Link
- SAFETY DATA SHEET - Sigma-Aldrich for 2,2'-methylenebis(4-methyl-6-tert.-butylphenol). (2025-12-08). Link
- 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol)
- SAFETY DATA SHEET - TCI Chemicals for 4,4'-Methylenebis(2,6-di-tert-butyl phenol).
- 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol) - Sigma-Aldrich Product Page.
- 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) - PubChem.
- 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) - TCI Chemicals Product Page.
- 2,2-methylene bis(6-tert-butyl-4-ethyl phenol) - The Good Scents Company.
- SAFETY DATA SHEET - Fisher Scientific for 2,6-Di-tert-butyl-p-cresol. (2010-03-09). Link
- Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: Human health tier II assessment - NICNAS. (2016-04-21). Link
- 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) - TCI Chemicals Product Page.
- SAFETY DATA SHEET - Thermo Fisher Scientific for 4,4'-Methylenebis(2,6-di-tert-butylphenol). (2025-09-19). Link
- 2,2′-Methylenebis[4-methyl-6-tert-butylphenol] Safety Data Sheets - Echemi.
- 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) - LGC Standards.
- Antioxidant 425;2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) - ChemBK. (2024-04-10). Link-6-tert-butylphenol))
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- 2. 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol) - Safety Data Sheet [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2,2′-Methylen-bis(6-tert-butyl-4-ethylphenol) | Sigma-Aldrich [sigmaaldrich.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
